molecular formula C2H6S2 B043112 1,2-Ethanedithiol CAS No. 540-63-6

1,2-Ethanedithiol

Cat. No.: B043112
CAS No.: 540-63-6
M. Wt: 94.2 g/mol
InChI Key: VYMPLPIFKRHAAC-UHFFFAOYSA-N
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Description

1,2-Ethanedithiol (EDT) is a potent, volatile dithiol compound of significant utility in biochemical and materials science research. Its primary application lies in peptide synthesis, where it serves as a highly effective scavenger for protecting groups, particularly in the deprotection of cysteine residues following solid-phase synthesis using the Boc (tert-butoxycarbonyl) strategy. The mechanism involves nucleophilic thiol-disulfide exchange, cleaving the S-acetamidomethyl (Acm) and other sulfur-protecting groups to generate free thiols essential for native disulfide bond formation and proper protein folding.

Properties

IUPAC Name

ethane-1,2-dithiol
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InChI

InChI=1S/C2H6S2/c3-1-2-4/h3-4H,1-2H2
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InChI Key

VYMPLPIFKRHAAC-UHFFFAOYSA-N
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Canonical SMILES

C(CS)S
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Molecular Formula

C2H6S2
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Related CAS

27515-15-7
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DSSTOX Substance ID

DTXSID9052187
Record name Ethane-1,2-dithiol
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Molecular Weight

94.20 g/mol
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Physical Description

Colorless liquid with an unpleasant repulsive odor; [CHEMINFO], Liquid, clear to light green liquid with pungent, nauseating mercaptan odour
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Boiling Point

146 °C at 760 mm Hg, 144.00 to 146.00 °C. @ 760.00 mm Hg
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Solubility

Freely soluble in alkalies, Soluble in ethanol, ether, acetone, and benzene; slightly soluble in alkali., Soluble in oxygenated solvents, insoluble in water; miscible in fat
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Density

1.123 at 23.5 °C, 1.123-1.124 (d20/4)
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Vapor Pressure

5.61 [mmHg], 5.61 mm Hg at 25 °C /Extrapolated/
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Color/Form

Liquid

CAS No.

540-63-6
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Melting Point

-41.2 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Chemical Properties of 1,2-Ethanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Ethanedithiol (CAS: 540-63-6), also known as ethane-1,2-dithiol or dithioglycol, is a versatile organosulfur compound with the chemical formula C₂H₆S₂.[1][2] It is a colorless to light-yellow liquid characterized by a strong, unpleasant odor often compared to rotten cabbage.[1][2] This dithiol is a crucial building block in organic synthesis, particularly valued for its role as a protecting group for carbonyl compounds and as a ligand in coordination chemistry.[3][4][5] Its unique reactivity, stemming from the two vicinal thiol (-SH) groups, makes it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1]

This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, synthesis, reactivity, and key applications, with a focus on providing practical information for laboratory and research settings.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. This data is essential for its safe handling, storage, and application in experimental design.

PropertyValueReferences
Molecular Formula C₂H₆S₂[1][4]
Molecular Weight 94.19 g/mol [1][4]
Appearance Colorless to light-yellow liquid[1]
Odor Strong, unpleasant, like rotten cabbage[1][6]
Melting Point -41 °C[2][4]
Boiling Point 144-146 °C[2][4]
Density 1.123 g/mL at 25 °C[2]
pKa₁ 9.81[7]
pKa₂ ~11[6][8]
Solubility Insoluble in water; soluble in most organic solvents such as ethanol (B145695), ether, acetone, and benzene.[9][10]
Refractive Index (n₂₀/D) 1.558[1]
Flash Point 50 °C (122 °F)[1][11]
Vapor Pressure 4.8 mmHg at 20 °C[5]

Synthesis of this compound

This compound can be synthesized through several routes. The most common laboratory preparation involves the reaction of a 1,2-dihaloethane with a sulfur nucleophile, followed by hydrolysis. A widely cited and reliable method is the reaction of 1,2-dibromoethane (B42909) with thiourea (B124793), followed by alkaline hydrolysis.[1][6][8][12]

Experimental Protocol: Synthesis from 1,2-Dibromoethane and Thiourea

This two-step procedure provides a practical laboratory-scale synthesis of this compound.

Step 1: Formation of Ethylene (B1197577) Diisothiuronium Bromide

  • In a round-bottomed flask equipped with a reflux condenser, dissolve thiourea (2.0 moles) in 95% ethanol (700 mL) by heating the mixture to reflux.

  • Once the thiourea has dissolved, add 1,2-dibromoethane (1.0 mole) to the solution.

  • An exothermic reaction will commence, leading to the precipitation of ethylene diisothiuronium bromide. Allow the reaction to proceed to completion.

  • Cool the mixture and collect the precipitated salt by filtration. Wash the solid with cold ethanol and dry it.

Step 2: Hydrolysis to this compound

  • In a large round-bottomed flask fitted with a reflux condenser, combine the ethylene diisothiuronium bromide (0.75 mole) with a solution of potassium hydroxide (B78521) (9.7 moles) in water (1360 mL).

  • Heat the mixture under reflux for approximately 5 hours. Ammonia gas will be evolved during this period.

  • After reflux, cool the reaction mixture and acidify it carefully with sulfuric acid until it is acidic to Congo red paper.

  • The crude this compound can then be isolated by steam distillation.

  • Separate the oily layer from the distillate and dry it over anhydrous magnesium sulfate.

  • Purify the product by fractional distillation under reduced pressure.

Synthesis_Workflow cluster_step1 Step 1: Formation of Ethylene Diisothiuronium Bromide cluster_step2 Step 2: Hydrolysis A 1,2-Dibromoethane + Thiourea B Reflux in Ethanol A->B C Ethylene Diisothiuronium Bromide (precipitate) B->C D Ethylene Diisothiuronium Bromide C->D Isolation E Alkaline Hydrolysis (KOH, H₂O, Reflux) D->E F Acidification (H₂SO₄) E->F G Steam Distillation F->G H Purification (Distillation) G->H I This compound H->I

Fig. 1: Experimental workflow for the synthesis of this compound.

Chemical Reactivity and Key Reactions

The chemical behavior of this compound is dominated by the nucleophilicity of its thiol groups. It participates in a variety of reactions, making it a valuable synthetic intermediate.

Acidity and Thiolate Formation

Like other thiols, this compound is weakly acidic and can be deprotonated by a base to form a thiolate. The resulting dithiolate is a potent nucleophile.[6]

HS-CH₂-CH₂-SH + 2 B → ⁻S-CH₂-CH₂-S⁻ + 2 HB⁺ (where B is a base)

Formation of 1,3-Dithiolanes (Thioacetalization)

One of the most important applications of this compound in organic synthesis is the protection of carbonyl groups (aldehydes and ketones) through the formation of 1,3-dithiolanes.[3][13] This reaction is typically catalyzed by a Lewis or Brønsted acid.[13] The resulting 1,3-dithiolane (B1216140) is stable to a wide range of reaction conditions, including basic, nucleophilic, and organometallic reagents.

Dithiolane_Formation carbonyl Aldehyde or Ketone (R-CO-R') intermediate Hemithioacetal Intermediate carbonyl->intermediate + this compound dithiol This compound dithiol->intermediate catalyst Acid Catalyst (e.g., BF₃·OEt₂) catalyst->intermediate catalyzes dithiolane 1,3-Dithiolane intermediate->dithiolane - H₂O water H₂O

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Characterization of 1,2-Ethanedithiol (CAS Number 540-63-6)

This technical guide provides a comprehensive overview of the characterization of this compound (CAS No. 540-63-6), a versatile organosulfur compound. The document details its physicochemical properties, spectroscopic signature, synthesis and purification protocols, key chemical reactions, and safety information.

Physicochemical Properties

This compound is a colorless liquid with a characteristic unpleasant odor.[1] It is a crucial building block in organic synthesis and an effective ligand for metal ions.[2][3] Key physicochemical data are summarized in the table below.

PropertyValueReference
CAS Number 540-63-6[4]
Molecular Formula C₂H₆S₂[4]
Molecular Weight 94.20 g/mol [4]
Melting Point -41 °C[5]
Boiling Point 144-146 °C at 760 mmHg[5]
Density 1.123 g/mL at 25 °C[5]
Refractive Index (n²⁰/D) 1.558[4]
Flash Point 44 °C (closed cup)[5]
Solubility Soluble in ethanol, ether, acetone, and benzene. Slightly soluble in alkali.[4] Water solubility: 2.19 g/L.[6]
pKa 9.81 (strongest acidic)[6]

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two signals corresponding to the methylene (B1212753) protons and the thiol protons.

  • ¹H NMR Data (Varian A-60D, CCl₄) :

    • A triplet corresponding to the two thiol protons (-SH).

    • A quartet corresponding to the four methylene protons (-CH₂-).[7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows a single signal for the two equivalent methylene carbons.

  • ¹³C NMR Data :

    • A signal for the -CH₂- carbons.[8]

The IR spectrum of this compound displays characteristic absorption bands for S-H and C-H bonds.

  • Key IR Absorptions (Neat, KBr plates) :

    • S-H stretch: A weak to medium band typically appears in the region of 2550-2600 cm⁻¹.

    • C-H stretch (alkane): Medium to strong bands are observed in the 2850-3000 cm⁻¹ region.[9]

    • C-H bend: Bands in the 1450-1470 cm⁻¹ region.[9]

Electron ionization mass spectrometry (EI-MS) of this compound results in a molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): m/z = 94.

  • Key Fragments: Fragmentation often involves the loss of sulfur-containing moieties.[10][11]

Experimental Protocols

This robust method involves the reaction of ethylene (B1197577) dibromide with thiourea (B124793), followed by hydrolysis of the resulting isothiuronium (B1672626) salt.[12]

Experimental Workflow for Synthesis

cluster_0 Step 1: Isothiuronium Salt Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Isolation and Purification A Ethylene Dibromide + Thiourea in Ethanol B Reflux A->B Heat C Ethylene Diisothiuronium Bromide (precipitate) B->C Vigorous reaction D Ethylene Diisothiuronium Bromide + KOH(aq) E Reflux for 5h D->E Heat F Intermediate Solution E->F G Acidify with H₂SO₄ F->G H Steam Distillation G->H I Separate Organic Layer H->I J Dry over CaCl₂ I->J K Fractional Distillation (under reduced pressure) J->K L Pure this compound K->L

Caption: Workflow for the synthesis of this compound.

Procedure:

  • Isothiuronium Salt Formation: In a 5-L round-bottomed flask fitted with a reflux condenser, 609 g (8.0 moles) of thiourea is added to 2750 mL of 95% ethanol. The mixture is heated to reflux on a steam bath until the solution is nearly clear. The heat is removed, and 751.5 g (4.0 moles) of ethylene dibromide is added in one portion. A vigorous exothermic reaction ensues, precipitating ethylene diisothiuronium bromide. The reaction is allowed to proceed to completion. The salt is collected by filtration and dried. The total yield is approximately 90%.[12]

  • Hydrolysis: A mixture of 255 g (0.75 mole) of the dried ethylene diisothiuronium bromide and 640 g (9.7 moles) of 85% potassium hydroxide (B78521) in 1360 mL of water is placed in a 5-L three-necked flask and refluxed for 5 hours. Ammonia is evolved during this period.[12]

  • Isolation and Purification: The flask is then equipped for steam distillation. A cooled solution of 415 mL of sulfuric acid in 760 mL of water is added dropwise until the mixture is acidic to Congo red paper, followed by a 20% excess of acid. The heat of neutralization will distill some of the product. Steam is then introduced, and distillation is continued until about 3 L of distillate is collected. The oily layer of this compound is separated from the aqueous layer. The aqueous layer is extracted with ether. The combined organic layers are dried over calcium chloride. The ether is removed by evaporation, and the crude product is purified by fractional distillation under reduced pressure. The pure product boils at 63°C/46 mm.[12]

The following are general protocols for obtaining spectroscopic data for liquid samples like this compound.

3.2.1. NMR Spectroscopy

  • Sample Preparation: Prepare a solution by dissolving approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, CCl₄) in a standard 5 mm NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

3.2.2. IR Spectroscopy

  • Sample Preparation: Place a small drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum.

3.2.3. Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatography (GC) column for separation from any impurities.

  • Ionization and Analysis: Use electron ionization (EI) at a standard energy of 70 eV. The resulting ions are then separated by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

Key Chemical Reactions

This compound is a versatile reagent in organic synthesis, primarily utilized for the protection of carbonyl groups and as a ligand in coordination chemistry.

This compound reacts with aldehydes and ketones in the presence of an acid catalyst (e.g., BF₃·OEt₂, TsOH) to form 1,3-dithiolanes. This reaction is a common method for protecting carbonyl groups, as dithiolanes are stable to a wide range of reagents.[13]

Reaction of this compound with a Ketone

cluster_reaction Dithiolane Formation Ketone R(C=O)R' Dithiolane R-C(S(CH₂)₂S)-R' Ketone->Dithiolane + this compound (Acid Catalyst) This compound HS(CH₂)₂SH Water H₂O Dithiolane->Water +

Caption: Formation of a 1,3-dithiolane (B1216140) from a ketone and this compound.

The two thiol groups of this compound act as a bidentate ligand, readily forming stable complexes with various metal ions.[3] A notable example is its reaction with triiron dodecacarbonyl (Fe₃(CO)₁₂) to form diiron ethanedithiolate hexacarbonyl.[14]

Synthesis of Diiron Ethanedithiolate Hexacarbonyl

cluster_reaction Metal Complex Formation Fe3(CO)12 Fe₃(CO)₁₂ Product Fe₂(S₂C₂H₄)(CO)₆ Fe3(CO)12->Product + this compound This compound HS(CH₂)₂SH Byproducts H₂ + Fe(CO)₅ + CO Product->Byproducts +

Caption: Reaction of this compound with triiron dodecacarbonyl.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazards: Flammable liquid and vapor. Toxic if swallowed, fatal in contact with skin or if inhaled.[15]

  • Handling: Work in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents, bases, reducing agents, and alkali metals.[5]

References

An In-depth Technical Guide to Ethane-1,2-dithiol for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethane-1,2-dithiol, also known as 1,2-dimercaptoethane or dithioglycol, is a versatile and widely utilized organosulfur compound in the modern laboratory. Its distinct chemical properties, particularly the presence of two thiol groups in a vicinal arrangement, make it an indispensable reagent in organic synthesis, peptide chemistry, and materials science. This technical guide provides a comprehensive overview of the physical properties, experimental protocols, and common applications of ethane-1,2-dithiol for laboratory use.

Core Physical and Chemical Properties

Ethane-1,2-dithiol is a colorless liquid characterized by a strong, unpleasant odor often compared to rotten cabbage.[1][2][3] Due to its potent smell, it should always be handled in a well-ventilated fume hood.[4] The compound is flammable and air-sensitive, necessitating careful storage and handling procedures.[4][5]

General and Physical Properties

The fundamental physical properties of ethane-1,2-dithiol are summarized in the table below, providing essential data for experimental design and execution.

PropertyValueReferences
Molecular Formula C₂H₆S₂[1][5]
Molecular Weight 94.20 g/mol [6][7]
Appearance Colorless to pale yellow liquid[1][4][8]
Odor Strong, unpleasant, cabbage-like[1][2][3]
Density 1.123 g/mL at 25 °C[1][5][7]
Melting Point -41 °C[1][5][7]
Boiling Point 144-146 °C at 760 mmHg[1][5][6]
Flash Point 44 °C (111.2 °F)[9]
Vapor Pressure 4.8 mmHg at 20 °C[5][10]
Vapor Density >1 (vs. air)[4][5]
Refractive Index (n²⁰/D) 1.558[4][5][11]
pKa₁ 8.96[4][12]
pKa₂ 10.54[4][12]
Solubility Profile

The solubility of ethane-1,2-dithiol is a critical consideration for its use in various reaction media. It is generally miscible with many common organic solvents.

SolventSolubilityReferences
Water Insoluble to slightly soluble[1][4][5][6]
Ethanol Soluble[6][12]
Ether Soluble[6][12]
Acetone Soluble[6][12]
Benzene Soluble[6][12]
Alkali Slightly soluble[6][12]

Key Laboratory Applications and Experimental Protocols

Ethane-1,2-dithiol's reactivity is dominated by its two thiol groups, which enables its use in several key laboratory procedures.

Protection of Carbonyl Groups as 1,3-Dithiolanes

A primary application of ethane-1,2-dithiol is the protection of aldehydes and ketones by converting them into 1,3-dithiolanes.[1][13] These cyclic thioacetals are stable under a wide range of conditions, including acidic and basic environments, making them excellent protecting groups in multi-step syntheses.[12]

This protocol describes a general method for the protection of a carbonyl compound using ethane-1,2-dithiol with a Lewis or Brønsted acid catalyst.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (a Dean-Stark apparatus is recommended for water removal), dissolve the carbonyl compound (1 equivalent) in a suitable anhydrous solvent (e.g., toluene, dichloromethane).

  • Addition of Reagents: Add ethane-1,2-dithiol (1.1-1.5 equivalents) to the solution.

  • Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid).

  • Reaction: Stir the mixture at room temperature or heat to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The removal of water, for example by using a Dean-Stark trap, drives the equilibrium towards the formation of the dithiolane.[14]

  • Workup: Upon completion, cool the reaction mixture and quench with a basic aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

The regeneration of the carbonyl group from a 1,3-dithiolane (B1216140) often requires oxidative or metal-assisted methods.

Several methods exist for the deprotection of dithiolanes.[1][5][6][8][12] The following is a general example using an oxidative method.

  • Reaction Setup: Dissolve the 1,3-dithiolane (1 equivalent) in a suitable solvent mixture (e.g., acetonitrile/water).

  • Reagent Addition: Add an oxidizing agent such as N-bromosuccinimide (NBS) or a metal salt like mercury(II) chloride.[1][6] Caution: Mercury compounds are highly toxic and should be handled with extreme care.

  • Reaction: Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Workup: Quench the reaction and extract the product with an organic solvent. Wash the organic layer with appropriate aqueous solutions to remove byproducts.

  • Purification: Dry the organic layer, concentrate, and purify the resulting carbonyl compound by column chromatography or recrystallization.

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Carbonyl Aldehyde/Ketone Dithiolane 1,3-Dithiolane Carbonyl->Dithiolane Protection EDT Ethane-1,2-dithiol EDT->Dithiolane Catalyst Acid Catalyst Catalyst->Dithiolane Carbonyl_Regen Aldehyde/Ketone Dithiolane->Carbonyl_Regen Deprotection Deprotect_Reagent Deprotection Reagent Deprotect_Reagent->Carbonyl_Regen

Carbonyl Protection and Deprotection Workflow
Scavenger in Peptide Synthesis

During the cleavage of peptides from a solid support using strong acids like trifluoroacetic acid (TFA), reactive cationic species are generated from the protecting groups. Ethane-1,2-dithiol is commonly used as a scavenger in the cleavage cocktail to trap these carbocations, thereby preventing side reactions with sensitive amino acid residues such as tryptophan and cysteine.[7][10][15]

  • Resin Preparation: After solid-phase peptide synthesis, wash the resin thoroughly with dichloromethane (B109758) (DCM) and dry it under vacuum.[16]

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common formulation is "Reagent K," which consists of TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v).[15] The exact composition may vary depending on the peptide sequence. Caution: TFA is highly corrosive. Handle all reagents in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (typically 10-25 mL per gram of resin).[15] Allow the mixture to stand at room temperature with occasional swirling for 1-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.[15]

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether to remove residual scavengers.

  • Purification: Dry the crude peptide and purify it using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Peptide_Cleavage_Workflow Peptidyl_Resin Peptidyl-Resin Cleavage_Step Cleavage Reaction Peptidyl_Resin->Cleavage_Step Cleavage_Cocktail Cleavage Cocktail (TFA, EDT, etc.) Cleavage_Cocktail->Cleavage_Step Filtration Filtration Cleavage_Step->Filtration Resin_Waste Resin Waste Filtration->Resin_Waste Filtrate Filtrate (Peptide + Scavengers) Filtration->Filtrate Precipitation Precipitation (Cold Ether) Filtrate->Precipitation Crude_Peptide Crude Peptide Pellet Precipitation->Crude_Peptide Purification Purification (HPLC) Crude_Peptide->Purification Pure_Peptide Pure Peptide Purification->Pure_Peptide

Peptide Cleavage and Purification Workflow
Synthesis of Metal-Thiolate Complexes

The thiol groups of ethane-1,2-dithiol readily deprotonate to form thiolates, which are excellent ligands for a variety of metal ions.[2] This property is exploited in coordination chemistry and for the synthesis of organometallic complexes.[13][17] For example, it reacts with iron carbonyls to form diiron dithiolate complexes that are relevant to the active sites of hydrogenase enzymes.[18]

The following is an illustrative procedure for the synthesis of Fe₂(S₂C₂H₄)(CO)₆.[2][18]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triiron dodecacarbonyl (Fe₃(CO)₁₂) in a suitable anhydrous solvent like toluene.

  • Reagent Addition: Slowly add a solution of ethane-1,2-dithiol in the same solvent to the iron carbonyl solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by the evolution of gas (H₂ and CO) and by TLC or IR spectroscopy.

  • Workup and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel or alumina (B75360) under an inert atmosphere to yield the desired diiron complex.

Safety and Handling

Ethane-1,2-dithiol is a hazardous substance and must be handled with appropriate safety precautions.

  • Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.[4]

  • Irritation: It can cause irritation to the eyes, skin, and respiratory system.

  • Odor: The extremely unpleasant and pervasive odor requires that all work be conducted in a well-ventilated fume hood.[4]

  • Flammability: It is a flammable liquid. Keep away from heat, sparks, and open flames.[5]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[2]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents, bases, and alkali metals.[4][5] It is often stored under an inert atmosphere (e.g., argon) due to its air sensitivity.[12]

By understanding its physical properties and following established protocols, researchers can safely and effectively utilize ethane-1,2-dithiol as a powerful tool in chemical synthesis and development.

References

A Comprehensive Technical Guide to the Synthesis of 1,2-Ethanedithiol from 1,2-Dibromoethane and Thiourea

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of the synthesis of 1,2-ethanedithiol, a critical building block in organic synthesis, through the reaction of 1,2-dibromoethane (B42909) with thiourea (B124793). This classic and reliable laboratory method involves a two-step process: the formation of a stable isothiuronium (B1672626) salt intermediate, followed by its alkaline hydrolysis to yield the desired dithiol. This document details the complete experimental protocol, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to ensure clarity and reproducibility for researchers.

Introduction

This compound (CAS: 540-63-6), also known as ethylene (B1197577) dimercaptan or dithioglycol, is a colorless liquid with a potent and characteristic odor.[1][2] It serves as a versatile reagent in organic chemistry, primarily used for the protection of aldehydes and ketones by forming 1,3-dithiolanes and as an excellent bidentate ligand for metal ions.[1][2] Its applications extend to peptide chemistry, where it is used as a scavenger in solid-phase synthesis.[1]

While several methods exist for its preparation, the synthesis from 1,2-dibromoethane and thiourea remains a widely cited and effective laboratory-scale procedure.[1][2] This method is advantageous due to its high yield of the intermediate salt and relatively clean conversion, although it involves the use of strong acids and bases and generates significant waste.[3] The overall process can be divided into two primary stages:

  • S-alkylation: The reaction of 1,2-dibromoethane with two equivalents of thiourea to form the stable, solid ethylene diisothiuronium bromide salt.

  • Hydrolysis: The decomposition of the isothiuronium salt using a strong base, followed by acidification and purification to isolate this compound.[4][5]

Reaction Pathway and Mechanism

The synthesis proceeds via a nucleophilic substitution reaction where the sulfur atom of thiourea acts as the nucleophile, displacing the bromide ions from 1,2-dibromoethane. This forms a stable bis(isothiuronium) salt. The subsequent hydrolysis under strong alkaline conditions breaks down this intermediate, liberating the dithiol, which is then protonated upon acidification.

reaction_pathway cluster_step2 Step 2: Hydrolysis & Purification reactant1 1,2-Dibromoethane (BrCH₂CH₂Br) intermediate Ethylene diisothiuronium bromide (Intermediate Salt) reactant1->intermediate + 2 equivalents reactant2 Thiourea (SC(NH₂)₂) reactant2->intermediate product This compound (HSCH₂CH₂SH) intermediate->product Alkaline Hydrolysis & Acidification reagent_base 1. Strong Base (e.g., KOH) 2. Acid (e.g., H₂SO₄)

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is a detailed methodology adapted from a well-established procedure published in Organic Syntheses.[4]

Safety Precaution: This entire procedure must be conducted in a well-ventilated fume hood. This compound has a highly unpleasant odor and its vapors can cause severe headaches and nausea.[4][6] All chemicals should be handled with appropriate personal protective equipment (PPE).

Part A: Synthesis of Ethylene diisothiuronium bromide
  • Setup: Equip a 5-L round-bottomed flask with an efficient reflux condenser.

  • Initial Charge: Add 95% ethanol (B145695) (2750 ml) and thiourea (609 g, 8.0 moles) to the flask.

  • Heating: Heat the mixture to reflux on a steam bath. The solution should become nearly clear.

  • Addition: Turn off the steam and add 1,2-dibromoethane (751.5 g, 4.0 moles) in a single portion.

  • Reaction: A vigorous exothermic reaction will commence within approximately 5 minutes, causing the ethylene diisothiuronium bromide salt to precipitate. The reaction should be allowed to proceed to completion without further heating. If the reaction becomes too vigorous, it can be moderated by applying a cloth soaked in ice water to the exterior of the flask.[4]

  • Isolation: After the reaction subsides and the mixture cools, collect the precipitated isothiuronium salt by filtration.

  • Drying: Dry the collected salt. The yield of the crude salt is approximately 1104 g (81%). An additional 130 g can be obtained by concentrating the filtrate, bringing the total yield to around 1234 g (90%).[4]

Part B: Hydrolysis and Isolation of this compound
  • Setup: Place a mixture of ethylene diisothiuronium bromide (255 g, 0.75 mole) and 85% potassium hydroxide (B78521) (640 g, 9.7 moles) in 1360 ml of water into a 5-L three-necked, round-bottomed flask.

  • Hydrolysis: Boil the mixture under reflux for 5 hours. Ammonia gas will evolve during this period.[4]

  • Apparatus Change: After the reflux period, equip the flask with a separatory funnel, a gas-inlet tube, and a condenser arranged for steam distillation.

  • Acidification: Begin passing a stream of nitrogen through the apparatus. Cool the alkaline solution to room temperature. Add a cooled solution of sulfuric acid (415 ml) in water (760 ml) dropwise from the separatory funnel. Continue the addition until the reaction mixture is acidic to Congo red paper, and then add a 20% excess of the acid. The heat of neutralization will cause some of the dithiol to distill.[4]

  • Steam Distillation: Once acidification is complete, discontinue the nitrogen flow and introduce steam through the gas-inlet tube. Continue steam distillation until approximately 3 L of distillate is collected.

  • Extraction: Separate the oil layer (this compound) from the aqueous layer in the distillate. Extract the aqueous layer with two 500-ml portions of ether.

  • Drying and Concentration: Dry the oil and the ether extracts separately over anhydrous calcium chloride. After drying, evaporate the ether from the extracts.

  • Final Purification: Combine the residual oil from the ether extracts with the main product oil. Purify the crude product by fractional distillation under reduced pressure in a nitrogen atmosphere. The final product, this compound, boils at 63°C/46 mm Hg.[4] The final yield is between 39–44 g (55–62%).[4]

Data Presentation

The quantitative data for the reactants, conditions, and yields are summarized below.

Table 1: Reactant Properties and Quantities (based on[4])

CompoundFormulaMolar Mass ( g/mol )Moles UsedQuantity UsedRole
1,2-DibromoethaneC₂H₄Br₂187.864.0751.5 gStarting Material
ThioureaCH₄N₂S76.128.0609 gReagent
95% EthanolC₂H₅OH--2750 mlSolvent
Ethylene diisothiuronium bromideC₄H₁₀Br₂N₄S₂342.090.75 (for hydrolysis)255 gIntermediate
85% Potassium HydroxideKOH56.119.7640 gHydrolysis Agent
Sulfuric AcidH₂SO₄98.08-415 mlAcidification

Table 2: Reaction Conditions and Product Yields (based on[4])

ParameterStep 1: Salt FormationStep 2: Hydrolysis & Purification
Reaction Temperature Reflux, then exothermicReflux (5 hours), then steam distillation
Solvent 95% EthanolWater
Key Reagents ThioureaPotassium Hydroxide, Sulfuric Acid
Product Ethylene diisothiuronium bromideThis compound
Appearance White precipitateColorless oil
Yield 90%55–62%
Melting Point 225–227 °C (decomposes)-41 °C
Boiling Point N/A146 °C (atm), 63 °C (46 mm Hg)
Refractive Index (n_D^20) N/A1.5589

Experimental Workflow Visualization

The multi-step procedure involving reaction, separation, and purification is outlined in the following workflow diagram.

experimental_workflow start Start mix_reactants Mix 1,2-Dibromoethane & Thiourea in Ethanol start->mix_reactants reflux1 Heat to Reflux mix_reactants->reflux1 exothermic Allow Exothermic Reaction (Precipitation of Salt) reflux1->exothermic filter Filter and Dry Intermediate Salt exothermic->filter hydrolysis Hydrolyze Salt with KOH (Reflux 5 hours) filter->hydrolysis acidify Cool and Acidify with H₂SO₄ hydrolysis->acidify steam_distill Steam Distillation acidify->steam_distill separate Separate Organic/Aqueous Layers steam_distill->separate extract Extract Aqueous Layer with Ether separate->extract dry Dry Combined Organics (CaCl₂) extract->dry purify Fractional Distillation (Reduced Pressure) dry->purify end Final Product: This compound purify->end

Caption: Step-by-step experimental workflow for the synthesis of this compound.

References

Laboratory-Scale Synthesis of Dithioglycol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dithioglycol, known formally as 2,3-dimercapto-1-propanol and widely recognized as British Anti-Lewisite (BAL), is a vital chelating agent with a long history of use in treating heavy metal poisoning.[1][2] Its efficacy lies in its two vicinal thiol groups, which readily coordinate with metal ions, forming stable complexes that can be excreted from the body. This guide provides a comprehensive overview of a common and reliable laboratory-scale synthesis of dithioglycol, intended for researchers and professionals in chemistry and drug development. The synthesis is presented as a two-step process, commencing with the bromination of allyl alcohol to yield 2,3-dibromopropan-1-ol, followed by the subsequent conversion of this intermediate to the final product. Detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow and mechanism of action are included to facilitate a thorough understanding of the process.

Introduction

Dithioglycol was originally developed during World War II as an antidote to the arsenic-based chemical warfare agent, Lewisite.[3] Its development marked a significant advancement in the treatment of metal poisoning. Today, its applications extend to the treatment of poisoning by arsenic, gold, and mercury.[2][4] The core of dithioglycol's therapeutic action is its ability to act as a bidentate ligand, forming stable five-membered rings with metal ions through its sulfhydryl groups. This technical guide outlines a laboratory-scale synthesis of dithioglycol, providing detailed methodologies and characterization data.

Synthesis Overview

The laboratory synthesis of dithioglycol is typically achieved through a two-step reaction sequence starting from allyl alcohol.

Step 1: Bromination of Allyl Alcohol Allyl alcohol is first brominated to form the intermediate, 2,3-dibromopropan-1-ol. This is an electrophilic addition reaction where bromine adds across the double bond of the allyl alcohol.

Step 2: Thiolation of 2,3-dibromopropan-1-ol The dibrominated intermediate is then converted to dithioglycol by replacing the bromine atoms with sulfhydryl (-SH) groups. This is a nucleophilic substitution reaction, where a sulfur-containing nucleophile, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis, is used.

Experimental Protocols

Step 1: Synthesis of 2,3-dibromopropan-1-ol

Materials:

  • Allyl alcohol

  • Bromine

  • A non-polar, inert organic solvent (e.g., n-hexane)

  • Ice-water bath

  • Jacketed reaction vessel with a stirrer, thermometer, and dropping funnels

Procedure:

  • Charge the reaction vessel with the inert solvent (e.g., 100 g of n-hexane).

  • Cool the reaction vessel using an ice-water bath to maintain a temperature between -10°C and 40°C.[5]

  • With vigorous stirring, continuously and simultaneously add bromine (e.g., 1600 g, 10.01 moles) and allyl alcohol (e.g., 600 g, 10.33 moles) to the reaction vessel over a period of approximately 2.5 hours.[5] An approximately equimolar amount of bromine to allyl alcohol should be used.

  • As the reaction proceeds, the mixture will separate into two phases. The lower phase consists of the product, 2,3-dibromopropan-1-ol.[5]

  • Continuously remove the lower layer containing the product from the reaction vessel.

  • The crude 2,3-dibromopropan-1-ol can be used directly in the next step or purified by distillation under reduced pressure. This process can yield a product with a purity of at least 99.5%.[5]

Step 2: Synthesis of 2,3-dimercapto-1-propanol (Dithioglycol)

Materials:

  • 2,3-dibromopropan-1-ol

  • Sodium hydrosulfide (NaSH) or Thiourea (H₂NCSNH₂) followed by a base (e.g., NaOH)

  • Ethanol (B145695)

  • Water

  • Hydrochloric acid (for acidification if using thiourea)

  • Reaction flask with a reflux condenser and stirrer

Procedure using Sodium Hydrosulfide:

  • Dissolve 2,3-dibromopropan-1-ol in ethanol in the reaction flask.

  • Slowly add a solution of sodium hydrosulfide in ethanol to the stirred solution of the dibromo alcohol. The bromine atoms are replaced by sulfhydryl groups in this reaction.

  • After the addition is complete, reflux the mixture for several hours to ensure the reaction goes to completion.

  • After reflux, cool the reaction mixture and neutralize it with a suitable acid.

  • The product, dithioglycol, can be isolated by extraction and further purified by vacuum distillation.

Procedure using Thiourea:

  • Dissolve 2,3-dibromopropan-1-ol in a suitable solvent like ethanol.

  • Add thiourea to the solution and reflux the mixture. This will form an isothiuronium (B1672626) salt intermediate.

  • After the formation of the intermediate, add a base such as sodium hydroxide (B78521) to hydrolyze the salt and form the dithiol.

  • Acidify the reaction mixture with an acid like hydrochloric acid.

  • Isolate the crude dithioglycol by extraction with an organic solvent.

  • Purify the product by vacuum distillation.

Quantitative Data

The following tables summarize the key quantitative data for dithioglycol and its intermediate.

Table 1: Physical and Chemical Properties of 2,3-dimercapto-1-propanol

PropertyValueReference
Molecular Formula C₃H₈OS₂[6]
Molecular Weight 124.23 g/mol
Appearance Clear, colorless liquid[1]
Density 1.239 g/mL at 25 °C[7]
Boiling Point 393 °C (739 °F) at 2.0 kPa[7]
pH (1% solution) 5.0 - 6.5[1]
Refractive Index (20°C) 1.568 - 1.574[1]

Table 2: Spectroscopic Data for 2,3-dimercapto-1-propanol

Technique Key Peaks/Shifts Reference
¹H NMR (CDCl₃, 399.65 MHz) δ 3.76 (dd, 2H, -CH₂OH), 3.05 (m, 1H, -CH(SH)-), 2.85 (m, 2H, -CH₂SH), 1.77 (t, 2H, -SH)[8]
Mass Spectrum (EI) Molecular Ion (M⁺) at m/z 124[6]

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis of dithioglycol from allyl alcohol.

Synthesis_Workflow allyl_alcohol Allyl Alcohol bromination Bromination (Br₂) allyl_alcohol->bromination dibromo_intermediate 2,3-dibromopropan-1-ol bromination->dibromo_intermediate thiolation Thiolation (NaSH or Thiourea/NaOH) dibromo_intermediate->thiolation dithioglycol Dithioglycol (2,3-dimercapto-1-propanol) thiolation->dithioglycol

Caption: Synthetic pathway for dithioglycol.

Mechanism of Action: Chelation of a Heavy Metal Ion

Dithioglycol functions as a chelating agent by binding to heavy metal ions through its two sulfhydryl groups, forming a stable five-membered ring complex that can be safely excreted.

Caption: Chelation of a heavy metal ion by dithioglycol.

Purity Analysis

The purity of the synthesized dithioglycol can be determined using iodometric titration. In an acidic medium, the sulfhydryl groups of dithioglycol react with iodine. The amount of iodine consumed is proportional to the amount of dithioglycol present.[1]

Conversion factor: 1 mL of 0.05 M iodine is equivalent to 0.0621 g of dithioglycol.[1]

Conclusion

This technical guide provides a detailed framework for the laboratory-scale synthesis of dithioglycol. By following the outlined two-step process, researchers can reliably produce this important chelating agent. The provided quantitative data and visualizations offer a comprehensive understanding of the synthesis and its underlying chemical principles. As with all chemical syntheses, appropriate safety precautions should be taken, and the reaction should be performed in a well-ventilated fume hood.

References

An In-depth Technical Guide to the Reactivity of 1,2-Ethanedithiol with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, applications, and experimental considerations for the reaction between 1,2-ethanedithiol and carbonyl compounds. The formation of 1,3-dithiolanes is a cornerstone of modern organic synthesis, particularly in the context of multi-step syntheses of complex molecules such as natural products and active pharmaceutical ingredients.

Core Reaction: Thioacetalization

This compound reacts with aldehydes and ketones to form a five-membered cyclic thioacetal, known as a 1,3-dithiolane (B1216140). This reaction is a highly effective method for the protection of carbonyl groups due to the exceptional stability of the resulting dithiolane ring under a wide range of conditions where other protecting groups might fail.[1][2]

General Reaction Scheme:

Caption: Acid-catalyzed mechanism for 1,3-dithiolane formation.

Quantitative Data on Thioacetalization

The efficiency of 1,3-dithiolane formation is highly dependent on the substrate, catalyst, and reaction conditions. A wide array of catalysts have been developed to promote this transformation, often with a focus on improving yields, shortening reaction times, and enhancing chemoselectivity.

Comparison of Catalysts

Various catalysts have been shown to be effective for the thioacetalization of carbonyl compounds. The choice of catalyst can be critical, especially when dealing with sensitive substrates.

CatalystSubstrate ExampleSolventTimeYield (%)Reference
Tungstate (B81510) Sulfuric Acid Benzaldehyde (B42025)Solvent-free10 min98[3]
Tungstate Sulfuric Acid Acetophenone (B1666503)Solvent-free30 min95[3]
Iodine (10 mol%) BenzaldehydeCH₂Cl₂15 min98[4]
Iodine (10 mol%) CyclohexanoneCH₂Cl₂30 min95[4]
LiBr 4-Cl-BenzaldehydeSolvent-free0.25 h98[4][5]
Yttrium Triflate HeptanalCH₂Cl₂45 min94[4]
SnCl₂·2H₂O BenzaldehydeSolvent-free15 min92[6]
SnCl₂·2H₂O CyclohexanoneSolvent-free45 min90[6]
HClO₄-SiO₂ VanillinSolvent-free2 min98[4][7]
H-Y Zeolite VariousDichloromethane->90[6]
Chemoselectivity

A significant advantage of thioacetalization is the inherent difference in reactivity between aldehydes and ketones. Aldehydes are electronically and sterically more susceptible to nucleophilic attack, allowing for their selective protection in the presence of ketones. [4][3]

Chemoselectivity_Concept start Mixture of Aldehyde & Ketone (RCHO + R'₂CO) reaction + this compound + Chemoselective Catalyst (e.g., LiBr, TSA) start->reaction outcome Selective Protection of Aldehyde reaction->outcome ketone_unreacted Ketone Remains Unchanged reaction->ketone_unreacted product R-CH(S₂C₂H₄) + R'₂CO outcome->product ketone_unreacted->product

Caption: Logical workflow for the chemoselective protection of aldehydes.

Several catalytic systems are particularly noted for this selectivity. For instance, using tungstate sulfuric acid, benzaldehyde was exclusively protected while acetophenone remained intact under the same conditions. [3]Similarly, LiBr under solvent-free conditions is highly effective for the chemoselective dithioacetalization of aromatic and α,β-unsaturated aldehydes in the presence of ketones. [4][5]

Applications in Drug Development and Multi-Step Synthesis

The stability of 1,3-dithiolanes to both acidic and basic conditions makes them ideal protecting groups in complex synthetic pathways common in drug discovery. [3][8]They allow chemists to perform transformations on other parts of a molecule without affecting the masked carbonyl group.

The general strategy involves three key stages:

  • Protection : The carbonyl group is converted to a 1,3-dithiolane.

  • Transformation : Chemical modifications are carried out elsewhere on the molecule.

  • Deprotection : The 1,3-dithiolane is cleaved to regenerate the original carbonyl group.

Protecting_Group_Strategy start_mol Substrate with Carbonyl and other Functional Group (FG) protect 1. Protect Carbonyl (this compound, H⁺) start_mol->protect protected_mol Dithiolane-Protected Substrate protect->protected_mol transform 2. Modify FG (e.g., Grignard, Reduction) protected_mol->transform transformed_mol Transformed Protected Substrate transform->transformed_mol deprotect 3. Deprotect (e.g., Hg²⁺, IBX) transformed_mol->deprotect final_product Final Product with Modified FG and Restored Carbonyl deprotect->final_product

Caption: The role of 1,3-dithiolanes in a multi-step synthesis strategy.

Deprotection of 1,3-Dithiolanes

While robust, the 1,3-dithiolane group can be removed when desired. Deprotection, or dethioacetalization, often requires reagents that have a high affinity for sulfur, typically involving oxidative or metal-mediated cleavage. [9][10]

Comparison of Deprotection Methods

The choice of deprotection agent is critical to ensure compatibility with other functional groups in the molecule. Milder and more selective methods are continually being developed.

ReagentSubstrate ExampleSolventTimeYield (%)Reference
Hg(NO₃)₂·3H₂O 2-(3-Nitrophenyl)-1,3-dithianeSolid-state2 min95[11][12]
Hg(NO₃)₂·3H₂O 2-(4-Bromophenyl)-2-methyl-1,3-dithiolaneSolid-state2 min92[11][12]
PPA / Acetic Acid 2-Phenyl-1,3-dithiolane (B1617770)-4 h91[8]
PPA / Acetic Acid 2-(4-Nitrophenyl)-1,3-dithiane-3 h92[8]
H₂O₂ / Iodine / SDS Dithiolane of PiperonalWater30 min95[4]
o-Iodoxybenzoic acid (IBX) / β-CD Dithiolane of CyclohexanoneWater3 h94[4]
Silica Sulfuric Acid / NaNO₃ Dithiolane of BenzaldehydeCH₂Cl₂0.5 h95[4]

Experimental Protocols

The following protocols provide standardized procedures for the formation and cleavage of a representative 1,3-dithiolane.

Protocol 1: Synthesis of 2-Phenyl-1,3-dithiolane

This protocol is a representative procedure for the acid-catalyzed thioacetalization of an aromatic aldehyde.

Materials:

  • Benzaldehyde

  • This compound

  • Tungstate Sulfuric Acid (TSA) or p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Dichloromethane (CH₂Cl₂) or reaction performed solvent-free

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and separation funnel

Procedure:

  • To a round-bottom flask, add benzaldehyde (1.0 eq).

  • Add this compound (1.1 eq).

  • If using a solvent, add dichloromethane.

  • Add a catalytic amount of the acid catalyst (e.g., TSA, ~1-2 mol%).

  • Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 10-30 minutes), quench the reaction by adding a saturated solution of sodium bicarbonate.

  • If a solvent was used, transfer the mixture to a separatory funnel, separate the organic layer, and wash with water and brine. If solvent-free, extract the product into an organic solvent like ethyl acetate (B1210297) or dichloromethane.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography or recrystallization if necessary.

Protocol 2: Deprotection of 2-Phenyl-1,3-dithiolane

This protocol details the cleavage of a 1,3-dithiolane using a metal-based reagent under solvent-free conditions, adapted from a procedure using Mercury(II) Nitrate (B79036). [11](Caution: Mercury compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment).

Materials:

Procedure:

  • Place the 2-phenyl-1,3-dithiolane into a mortar.

  • Add the Mercury(II) nitrate trihydrate to the mortar.

  • Grind the mixture with the pestle at room temperature for 1-4 minutes.

  • Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, immediately wash the mixture with ethanol or acetonitrile (approx. 5 mL).

  • Filter the mixture to remove the inorganic solids.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting crude benzaldehyde can be purified by flash chromatography if needed.

Conclusion

The reaction of this compound with aldehydes and ketones to form 1,3-dithiolanes is a robust and indispensable tool in organic synthesis. Its high degree of stability, coupled with the development of highly chemoselective formation methods and a diverse array of deprotection strategies, ensures its continued relevance in the synthesis of complex molecules. For professionals in drug development and chemical research, a thorough understanding of this reaction's mechanism, scope, and limitations is essential for designing efficient and successful synthetic routes.

References

The Acidity of 1,2-Ethanedithiol's Thiol Groups: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the acidity of the thiol groups in 1,2-ethanedithiol. It delves into the fundamental principles governing its acidity, presents quantitative data, details experimental protocols for pKa determination, and explores the relevance of its acidic properties in various applications, including drug development.

Core Concepts: Understanding Thiol Acidity

The acidity of a thiol group (-SH) is a critical determinant of its chemical behavior, influencing its nucleophilicity, its ability to form metal complexes, and its role in biological systems. This compound possesses two thiol groups, and their deprotonation occurs in a stepwise manner, characterized by two distinct acid dissociation constants, pKa1 and pKa2.

Generally, thiols are more acidic than their alcohol counterparts. This increased acidity is attributed to two primary factors:

  • Bond Strength: The sulfur-hydrogen (S-H) bond is weaker than the oxygen-hydrogen (O-H) bond due to the larger atomic radius of sulfur, which results in less effective orbital overlap. This weaker bond requires less energy to break, facilitating proton donation.

  • Conjugate Base Stability: Upon deprotonation, a thiolate anion (RS⁻) is formed. The negative charge on the larger sulfur atom is dispersed over a greater volume compared to the smaller oxygen atom in an alkoxide ion (RO⁻). This charge delocalization leads to a more stable conjugate base, thus favoring the dissociation of the proton.

Quantitative Data on the Acidity of this compound

The acidity of this compound is quantitatively expressed by its pKa values, which represent the pH at which half of the respective thiol groups are deprotonated.

CompoundpKa1pKa2Temperature (°C)
This compound8.9610.5425

Note: These values indicate that the first thiol group is more acidic than the second. This is due to the electrostatic repulsion from the already formed negative charge of the monoanion, which makes the removal of the second proton more difficult.

Experimental Protocols for pKa Determination

Several robust experimental techniques can be employed to determine the pKa values of dithiols like this compound. The following are detailed methodologies for three common approaches.

Potentiometric Titration

This classical method involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added.

Methodology:

  • Preparation of Solutions:

    • Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (B78521) (NaOH).

    • Prepare a solution of this compound of a known concentration (e.g., 0.01 M) in deionized water. To ensure solubility and maintain a constant ionic strength, a supporting electrolyte such as 0.1 M potassium chloride (KCl) can be added.

  • Calibration: Calibrate a pH meter with standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the desired temperature (25 °C).

  • Titration:

    • Place a known volume of the this compound solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Begin stirring the solution and record the initial pH.

    • Add small, precise increments of the standardized NaOH solution from a burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

    • Continue the titration past the second equivalence point.

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

    • The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point gives pKa1, and the second gives pKa2.

    • Alternatively, the equivalence points can be determined more accurately from the first or second derivative of the titration curve. The pKa is the pH at the midpoint between the start of the titration and the first equivalence point (for pKa1) and between the first and second equivalence points (for pKa2).[1][2][3]

Spectrophotometric Titration

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. The thiolate anion has a different chromophore than the protonated thiol.

Methodology:

  • Preparation of Solutions:

    • Prepare a series of buffer solutions with a range of known pH values that span the expected pKa values of this compound (e.g., from pH 7 to 12).

    • Prepare a stock solution of this compound of known concentration.

  • Spectral Measurements:

    • For each buffer solution, add a small, constant amount of the this compound stock solution to a cuvette.

    • Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range. The thiolate anion typically absorbs at a longer wavelength than the protonated thiol.

    • Identify the wavelength of maximum absorbance for both the fully protonated and the fully deprotonated species.

  • Data Analysis:

    • Plot the absorbance at a chosen wavelength (where the change upon deprotonation is significant) as a function of pH.

    • The resulting plot will be a sigmoidal curve.

    • The pKa value is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal. For a dithiol, this analysis can be performed to determine both pKa values, provided there is a discernible spectral shift for each deprotonation step.[4][5]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the protonation or deprotonation of a molecule, providing a complete thermodynamic profile of the ionization process.

Methodology:

  • Instrument and Sample Preparation:

    • Set the ITC instrument to the desired temperature (e.g., 25 °C).

    • Prepare a solution of this compound at a known concentration in a buffer with a known ionization enthalpy (e.g., Tris or phosphate).

    • Prepare a titrant solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) of known concentration. The choice of titrant depends on the initial pH of the sample.

  • Titration:

    • Load the this compound solution into the sample cell of the calorimeter.

    • Load the titrant into the injection syringe.

    • Perform a series of small, sequential injections of the titrant into the sample cell.

    • The instrument measures the heat absorbed or released after each injection.

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection. Integration of these peaks yields the heat change per injection.

    • A plot of the heat change per mole of injectant against the molar ratio of titrant to analyte is generated.

    • This binding isotherm is then fitted to an appropriate model to determine the pKa and the enthalpy of ionization (ΔH°). For a dithiol, the data can be fitted to a two-site binding model to extract both pKa values.[6][7][8][9]

Visualizing Deprotonation and Experimental Workflow

Deprotonation cluster_0 Stepwise Deprotonation of this compound dithiol HS-CH₂-CH₂-SH This compound monoanion ⁻S-CH₂-CH₂-SH Monoanion dithiol->monoanion +OH⁻ -H₂O (pKa1 = 8.96) dianion ⁻S-CH₂-CH₂-S⁻ Dianion monoanion->dianion +OH⁻ -H₂O (pKa2 = 10.54)

Caption: Stepwise deprotonation of this compound.

ExperimentalWorkflow cluster_1 General Workflow for pKa Determination prep Sample and Reagent Preparation calib Instrument Calibration prep->calib titration Titration Experiment (Potentiometric, Spectrophotometric, or ITC) calib->titration data_acq Data Acquisition (pH, Absorbance, or Heat Change) titration->data_acq analysis Data Analysis (Titration Curve, Spectral Plot, or Isotherm Fitting) data_acq->analysis pka_det pKa Value Determination analysis->pka_det

Caption: Generalized experimental workflow for pKa determination.

Relevance in Drug Development and Research

The acidity of the thiol groups in this compound and related dithiols is of significant importance in several areas relevant to drug development and scientific research.

Chelation Therapy

The deprotonated thiolate groups of dithiols are excellent ligands for heavy metal ions. This property is exploited in chelation therapy for the treatment of poisoning by metals such as lead, mercury, and arsenic. The acidity of the thiol groups is crucial as it determines the pH at which the dithiol can effectively bind to the metal ions. A lower pKa means that the chelating agent will be in its active, deprotonated form at physiological pH, allowing it to sequester toxic metal ions and facilitate their excretion from the body.[5][10]

Solid-Phase Peptide Synthesis

In solid-phase peptide synthesis (SPPS), reactive side chains of amino acids are protected. During the cleavage of the peptide from the resin and the removal of these protecting groups, highly reactive cationic species can be generated, which can lead to unwanted side reactions. This compound is often included in the cleavage cocktail as a "scavenger."[1][11] Its thiol groups, which can be deprotonated to the more nucleophilic thiolate, effectively trap these carbocations, preventing the degradation of the synthetic peptide. The acidity of the thiol determines its efficacy as a nucleophilic scavenger in the highly acidic cleavage environment.[12]

Drug Delivery Systems

The pH-sensitive nature of thiol groups is being explored in the design of advanced drug delivery systems. For instance, nanoparticles or hydrogels functionalized with thiol-containing molecules can be designed to release their drug payload in specific microenvironments with a particular pH.[13][14][15] The ionization state of the thiol groups, governed by their pKa, can influence the swelling, degradation, or drug-carrier interactions of the delivery system, allowing for triggered drug release in target tissues, such as tumors, which often have a lower extracellular pH than healthy tissues.[13][14]

References

An In-depth Technical Guide on the Molecular Structure and Bonding of 1,2-Ethanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Ethanedithiol (HSCH₂CH₂SH) is a fundamental organosulfur compound with significant applications in organic synthesis, materials science, and as a chelating agent. Its molecular structure, characterized by the presence of two thiol groups on adjacent carbons, gives rise to a rich conformational landscape dominated by gauche and anti rotamers. This guide provides a comprehensive technical overview of the molecular structure and bonding of this compound, drawing upon experimental data from microwave spectroscopy and gas-phase electron diffraction, supplemented by computational studies. Detailed structural parameters, spectroscopic signatures, and the energetic relationship between its principal conformers are presented to offer a thorough understanding for researchers and professionals in drug development and chemical sciences.

Molecular Structure and Conformational Analysis

The internal rotation around the central carbon-carbon bond in this compound dictates its molecular geometry, leading to two primary conformers: gauche and anti. The relative stability of these conformers is a subject of considerable interest, as it is influenced by a combination of steric effects, dipole-dipole interactions, and potential intramolecular hydrogen bonding.

Experimental and computational studies have consistently shown that the gauche conformer is the more stable form in the gas phase. This preference is somewhat counterintuitive from a purely steric hindrance perspective but is attributed to favorable intramolecular interactions.

Gauche Conformer

The gauche conformer is characterized by a dihedral angle between the two sulfur atoms (S-C-C-S) of approximately 65°. Microwave spectroscopy studies have provided precise structural parameters for this conformer. Analysis of the rotational constants and dipole moment components from these studies confirms an unsymmetrical, non-hydrogen-bonded conformation as the dominant species in the gas phase.[1][2]

Anti Conformer

In the anti conformer, the sulfur atoms are positioned on opposite sides of the C-C bond, with an S-C-C-S dihedral angle of 180°. While computational studies consistently predict the existence of the anti conformer, it is found to be less stable than the gauche form. The energy difference between the gauche and anti conformers is relatively small, on the order of a few kJ/mol, suggesting that both conformers can coexist, with the gauche form being predominant at room temperature.

Quantitative Structural Data

The precise determination of bond lengths, bond angles, and dihedral angles is crucial for understanding the molecular architecture of this compound. The following tables summarize the key structural parameters for the gauche conformer as determined by microwave spectroscopy and computational methods.

Parameter Value (Gauche Conformer - Experimental) Reference
Bond Lengths (Å)
C-S1.821[2]
C-C1.538[2]
S-H1.340[2]
C-H1.094[2]
Bond Angles (°) **
∠CCS112.5[2]
∠CSH96.5[2]
∠CCH110.7[2]
∠HCH109.8[2]
Dihedral Angle (°) **
∠SCCS-64.8[2]

Spectroscopic Characterization

Spectroscopic techniques provide valuable insights into the bonding and structure of this compound.

Vibrational Spectroscopy (IR and Raman)

The vibrational spectrum of this compound is characterized by several key absorption bands. The S-H stretching vibration typically appears in the region of 2550-2600 cm⁻¹. The C-S stretching vibrations are observed in the fingerprint region, generally between 600 and 800 cm⁻¹. The presence of both gauche and anti conformers can lead to a more complex spectrum with additional peaks corresponding to the different vibrational modes of each rotamer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are standard methods for the characterization of this compound.

  • ¹H NMR: The proton spectrum typically shows a triplet for the thiol protons (-SH) due to coupling with the adjacent methylene (B1212753) protons, and a multiplet for the methylene protons (-CH₂-). The exact chemical shifts can vary with solvent and concentration.

  • ¹³C NMR: The carbon spectrum will exhibit a single resonance for the two equivalent carbon atoms of the ethyl backbone.

Nucleus Typical Chemical Shift (ppm)
¹H (-SH)~1.5 - 2.0 (triplet)
¹H (-CH₂-)~2.7 - 2.9 (multiplet)
¹³C (-CH₂-)~25 - 30

Bonding and Electronic Structure

The bonding in this compound can be described by standard valence bond theory, with sp³ hybridization for the carbon atoms and approximately sp³ hybridization for the sulfur atoms, leading to a tetrahedral-like geometry around the carbons and bent geometry around the sulfurs. The lone pairs on the sulfur atoms play a significant role in the molecule's chemical reactivity, particularly its ability to act as a nucleophile and a ligand for metal ions.

Experimental Protocols

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds.

Methodology:

  • A sample of this compound is vaporized and introduced into a high-vacuum chamber as a molecular jet.

  • A high-energy beam of electrons (typically 40-60 keV) is directed through the molecular jet.

  • The electrons are scattered by the molecules, producing a diffraction pattern that is recorded on a detector.

  • The diffraction pattern, which consists of concentric rings, is a function of the internuclear distances within the molecule.

  • The radial distribution function is derived from the diffraction pattern, and a molecular model is refined to fit the experimental data, yielding information on bond lengths, bond angles, and conformational populations.

Microwave Spectroscopy

Microwave spectroscopy provides highly accurate data on the rotational constants of polar molecules in the gas phase, from which precise structural information can be derived.

Methodology:

  • A gaseous sample of this compound is introduced into a waveguide at low pressure.

  • The sample is irradiated with microwave radiation of varying frequency.

  • When the frequency of the radiation matches the energy difference between two rotational energy levels of the molecule, the radiation is absorbed.

  • The absorption spectrum is recorded, and the frequencies of the rotational transitions are determined with high precision.

  • The rotational constants (A, B, and C) are extracted from the spectrum.

  • By analyzing the rotational constants of different isotopic species, a complete and unambiguous molecular structure can be determined.

Conformational Pathway and Rotational Barrier

The interconversion between the gauche and anti conformers of this compound proceeds through rotation about the central C-C bond. This process involves overcoming a rotational energy barrier corresponding to an eclipsed conformation.

G cluster_0 Potential Energy Surface Gauche_1 Gauche Anti Anti Gauche_1->Anti Rotation Gauche_2 Gauche' Anti->Gauche_2 Rotation TS_1 Transition State TS_2 Transition State p1 p_ts1 p1->p_ts1 p2 p_ts2 p2->p_ts2 p3 p_ts1->p2 p_ts2->p3

Caption: Potential energy pathway for C-C bond rotation.

Conclusion

The molecular structure and bonding of this compound are well-characterized by a combination of experimental and theoretical methods. The molecule predominantly exists in a gauche conformation, which is energetically favored over the anti conformer. The detailed structural and spectroscopic data presented in this guide provide a solid foundation for understanding the chemical behavior of this important compound and for its application in various fields of chemical science and drug development. The interplay of steric and electronic effects in determining its conformational preference makes it an excellent model system for studying intramolecular interactions in flexible molecules.

References

The Solubility of 1,2-Ethanedithiol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Ethanedithiol (CAS 540-63-6), also known as dithioglycol or ethylene (B1197577) mercaptan, is a versatile organosulfur compound widely utilized in organic synthesis, coordination chemistry, and drug development. Its utility is often dictated by its solubility in various reaction media. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents, detailed experimental protocols for its application, and visual workflows for key synthetic procedures.

Core Principles of Solubility

The solubility of this compound is governed by the principle of "like dissolves like." Its molecular structure features a nonpolar ethylene backbone and two polar thiol (-SH) groups. This duality allows for a degree of solubility in both nonpolar and polar solvents. The thiol groups can participate in weak hydrogen bonding, contributing to its solubility in protic solvents. In nonpolar solvents, van der Waals forces are the primary intermolecular interactions facilitating dissolution.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on chemical principles and available information, the following table summarizes its solubility characteristics. It is important to note that for most organic solvents, the data is qualitative, indicating high miscibility or good solubility rather than a specific concentration.

SolventSolvent TypeSolubilityNotes
WaterPolar Protic~1.12 g/100 mL (at 25 °C, estimated)[1][2]Moderately soluble due to hydrogen bonding capability of the thiol groups.[3]
MethanolPolar ProticSoluble[3]Good solubility is expected due to similar polarity and hydrogen bonding.
EthanolPolar ProticSoluble[1][2][4]Good solubility is expected due to similar polarity and hydrogen bonding.
AcetonePolar AproticSoluble[1][2][3][4]Good solubility due to its polarity.
Diethyl EtherPolar AproticSoluble[4]Readily soluble.
Dichloromethane (B109758)Polar AproticSolubleExpected to be a good solvent based on its use in reactions involving this compound.
ChloroformPolar AproticSolubleExpected to be a good solvent.
TolueneNonpolarSolubleGood solubility is expected due to the nonpolar nature of toluene.
BenzeneNonpolarSoluble[1][2][4]Good solubility is expected.
HexaneNonpolarSolubleExpected to be a good solvent.
Ethyl AcetatePolar AproticSolubleGood solubility is expected.
Dimethylformamide (DMF)Polar AproticSolubleExpected to be a good solvent based on its common use in organic synthesis.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleExpected to be a good solvent based on its strong dissolving power for polar compounds.
Fats/OilsNonpolarMiscible[4]High solubility due to the nonpolar nature of fats.

Experimental Protocols

Detailed methodologies for key applications of this compound are provided below. These protocols are intended as a guide and may require optimization based on specific substrates and experimental conditions.

Protocol 1: Determination of Solubility (Qualitative)

This protocol provides a general method for qualitatively assessing the solubility of this compound in a given organic solvent at room temperature.[5][6]

Materials:

  • This compound

  • Solvent of interest (e.g., ethanol, hexane)

  • Small test tubes

  • Pipettes

  • Vortex mixer

Procedure:

  • Add 1 mL of the chosen organic solvent to a clean, dry test tube.

  • Using a pipette, add one drop of this compound to the solvent.

  • Vortex the test tube for 30 seconds.

  • Visually inspect the solution for any signs of immiscibility, such as the formation of a separate layer or cloudiness.

  • If the solution remains clear and homogenous, continue adding this compound dropwise, vortexing after each addition, until a significant amount has been added or signs of insolubility appear.

  • Record the observation as "soluble" or "miscible" if a homogenous solution is maintained, or "insoluble" or "immiscible" if phase separation occurs.

Protocol 2: Dithiolane Formation for Carbonyl Protection

This protocol describes the protection of an aldehyde or ketone as a 1,3-dithiolane (B1216140) using this compound, catalyzed by a Lewis acid.[7][8]

Materials:

  • Aldehyde or ketone

  • This compound (1.1 equivalents)

  • Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Apparatus for solvent removal (e.g., rotary evaporator)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde or ketone in anhydrous DCM.

  • Add this compound (1.1 equivalents) to the solution and stir.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude 1,3-dithiolane, which can be further purified by column chromatography if necessary.

Protocol 3: Peptide Cleavage from Resin using a TFA/Scavenger Cocktail

This protocol details the cleavage of a peptide from a solid support and the simultaneous removal of side-chain protecting groups using a trifluoroacetic acid (TFA) cocktail containing this compound as a scavenger.[9][10][11][12]

Materials:

  • Peptide-bound resin

  • Trifluoroacetic acid (TFA)

  • This compound (EDT)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

  • Reaction vessel (e.g., fritted syringe)

  • Centrifuge tubes

Procedure:

  • Place the dry peptide-bound resin in a suitable reaction vessel.

  • Prepare the cleavage cocktail fresh in a fume hood. A common formulation is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v). A simpler, less odorous alternative for many peptides is TFA/TIS/water/EDT (94:1:2.5:2.5 v/v/v/v).

  • Add the cleavage cocktail to the resin (typically 10-20 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-4 hours.

  • Filter the cleaved peptide solution away from the resin beads into a clean collection tube. Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the peptide by adding the TFA solution dropwise to a centrifuge tube containing a 10-fold excess of cold diethyl ether.

  • A white precipitate of the peptide should form. Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove the scavengers and cleaved protecting groups.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualizing Workflows with Graphviz

To further elucidate the experimental processes where this compound is a key reagent, the following diagrams, generated using the DOT language, illustrate the logical flow of each protocol.

Dithiolane_Formation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up carbonyl Aldehyde or Ketone mix Reaction Mixture carbonyl->mix edt This compound edt->mix solvent Anhydrous DCM solvent->mix catalyst Lewis Acid (e.g., BF₃·OEt₂) catalyst->mix temp 0 °C to RT temp->mix quench Quench (aq. NaHCO₃) extract Extract with DCM quench->extract dry Dry (MgSO₄) extract->dry evaporate Evaporate Solvent dry->evaporate product 1,3-Dithiolane evaporate->product mix->quench Peptide_Cleavage resin Peptide-Bound Resin cleavage Cleavage Reaction (2-4h at RT) resin->cleavage cocktail Prepare Cleavage Cocktail (TFA, EDT, Scavengers) cocktail->cleavage filtration Filter to Remove Resin cleavage->filtration precipitation Precipitate Peptide (Cold Diethyl Ether) filtration->precipitation centrifugation Centrifuge to Pellet Peptide precipitation->centrifugation wash Wash Pellet with Ether centrifugation->wash dry Dry Peptide wash->dry product Crude Peptide dry->product Diiron_Complex_Synthesis cluster_reactants Reactants cluster_products Products fe3co12 Triiron Dodecacarbonyl (Fe₃(CO)₁₂) reaction Reaction fe3co12->reaction edt This compound edt->reaction complex Diiron Ethanedithiolate Hexacarbonyl (Fe₂(S₂C₂H₄)(CO)₆) reaction->complex h2 Hydrogen Gas (H₂) reaction->h2 feco5 Iron Pentacarbonyl (Fe(CO)₅) reaction->feco5 co Carbon Monoxide (CO) reaction->co

References

A Comprehensive Technical Guide to the Safe Handling of 1,2-Ethanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling precautions for 1,2-ethanedithiol (CAS 540-63-6). Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is a hazardous substance that presents multiple risks. It is a flammable liquid and vapor.[1][2][3][4] This chemical is classified as toxic if swallowed and fatal if it comes into contact with the skin or is inhaled.[1][2][4][5]

Quantitative Safety Data

A thorough understanding of the quantitative safety parameters of this compound is essential for risk assessment and the implementation of appropriate safety measures.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular FormulaC2H6S2[6][7]
Molar Mass94.19 g/mol [6][7]
AppearanceColorless to pale yellow liquid[8]
OdorStrong, unpleasant, like rotten cabbage or garlic[8][9]
Boiling Point144-146 °C (291.2-294.8 °F)[6][10]
Melting Point-41 °C (-41.8 °F)[6][10]
Flash Point44 °C (111.2 °F)[10]
Density1.123 g/cm³ at 23.5 °C[11]
Vapor Pressure4 mmHg @ 20 °C[10]
Vapor Density>1 (Air = 1.0)[7]
Water SolubilityInsoluble[7][10]

Table 2: Toxicological Data

ParameterRouteSpeciesValue
LD50 (Lethal Dose, 50%)OralMouse342 mg/kg[7]

Table 3: GHS Hazard Statements

CodeStatement
H226Flammable liquid and vapour.[1][4][5]
H301Toxic if swallowed.[1][3][4][5]
H310Fatal in contact with skin.[1]
H319Causes serious eye irritation.[4]
H330Fatal if inhaled.[1]
H310 + H330Fatal in contact with skin or if inhaled.[4][5]

Experimental Protocols

Detailed procedures for handling and emergency situations are mandatory to ensure personnel safety.

Protocol 1: Handling a this compound Spill

  • Immediate Evacuation and Isolation:

    • Immediately evacuate all non-essential personnel from the spill area.

    • Isolate the contaminated area to prevent the spread of the chemical.

    • Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[1][12]

  • Ventilation:

    • Ensure the area is well-ventilated to disperse vapors. Use explosion-proof ventilation if available.[1]

  • Donning Personal Protective Equipment (PPE):

    • Before entering the spill area, don the appropriate PPE as outlined in Protocol 2. This must include a full-face respirator with a suitable cartridge, chemical-resistant gloves, impervious clothing, and safety goggles.[12]

  • Containment:

    • Contain the spill using an inert absorbent material, such as sand or earth. Do not use combustible materials.

    • Prevent the spill from entering drains or waterways.[1][12]

  • Cleanup:

    • Carefully collect the absorbed material using non-sparking tools.[1][12]

    • Place the waste in a suitable, labeled, and sealed container for disposal.

  • Decontamination:

    • Decontaminate the spill area with a suitable cleaning agent.

    • Properly doff and decontaminate or dispose of all PPE after use.

  • Reporting:

    • Report the incident to the appropriate safety officer or supervisor.

Protocol 2: Personal Protective Equipment (PPE) - Donning and Doffing

  • Donning Sequence:

    • Hand Hygiene: Wash hands thoroughly with soap and water.

    • Gown/Coveralls: Put on a clean, chemical-resistant gown or coveralls.

    • Respirator: Don a full-face respirator with an appropriate cartridge for organic vapors. Ensure a proper seal check is performed.

    • Eye Protection: Wear tightly fitting safety goggles.[12]

    • Gloves: Put on chemical-resistant gloves, ensuring they overlap the cuffs of the gown.

  • Doffing Sequence:

    • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.

    • Gown/Coveralls: Remove the gown or coveralls by rolling it down and away from the body.

    • Hand Hygiene: Perform hand hygiene.

    • Respirator and Goggles: Remove the respirator and goggles.

    • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Visual Safety Guides

Visual workflows can significantly improve the understanding and recall of critical safety procedures.

Spill_Response_Workflow cluster_InitialActions Initial Actions cluster_Response Response cluster_FinalSteps Final Steps Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Isolate Isolate & Remove Ignition Sources Evacuate->Isolate Ventilate Ensure Adequate Ventilation Isolate->Ventilate Don_PPE Don Appropriate PPE Ventilate->Don_PPE Contain Contain Spill with Inert Material Don_PPE->Contain Cleanup Clean Up with Non-Sparking Tools Contain->Cleanup Decontaminate_Area Decontaminate Spill Area Cleanup->Decontaminate_Area Doff_PPE Doff and Dispose of PPE Decontaminate_Area->Doff_PPE Report Report Incident Doff_PPE->Report PPE_Selection_Workflow cluster_ProtectionAreas Areas of Protection cluster_PPE_Items Required PPE Respiratory Respiratory Protection Respirator Full-Face Respirator (Organic Vapor Cartridge) Respiratory->Respirator Body Body Protection Clothing Chemical-Resistant Clothing (Impervious) Body->Clothing Hand Hand Protection Gloves Chemical-Resistant Gloves Hand->Gloves Eye Eye Protection Goggles Tightly Fitting Safety Goggles Eye->Goggles

References

In-Depth Technical Guide: Toxicity and Hazards of Inhaling 1,2-Ethanedithiol Vapor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current scientific understanding of the toxicity and hazards associated with the inhalation of 1,2-ethanedithiol (EDT) vapor. It is intended to serve as a technical resource for professionals in research, scientific, and drug development fields who may handle or encounter this compound.

Executive Summary

This compound is a colorless liquid with a strong, unpleasant odor.[1] It is classified as a flammable liquid and is highly toxic if inhaled, swallowed, or in contact with skin.[2][3][4] Inhalation of this compound vapor is fatal and can cause severe headache and nausea.[2][5][6] The primary mechanism of toxicity for thiols like this compound is believed to involve redox cycling and the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. This can trigger various cellular signaling pathways, including the unfolded protein response (UPR) and apoptosis. This guide summarizes the available quantitative toxicity data, outlines a representative experimental protocol for assessing acute inhalation toxicity, and provides a diagram of the potential signaling pathways involved in this compound-induced toxicity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Chemical Formula C₂H₆S₂
Molar Mass 94.20 g/mol
Appearance Colorless liquid
Odor Strong, unpleasant, like rotten cabbage
Boiling Point 146 °C (295 °F; 419 K)[1]
Melting Point -41 °C (-42 °F; 232 K)[1]
Density 1.123 g/cm³[1]
Vapor Pressure 5.61 mmHg at 25°C
Solubility in water Slightly soluble[1]

Quantitative Toxicological Data

The acute toxicity of this compound has been determined through various routes of exposure in animal models. The available quantitative data is summarized in Table 2.

ParameterSpeciesRouteValueReference
LC₅₀ (4h) RatInhalation~1.17 mg/L[5]
LD₅₀ RatOral143.88 mg/kg[7]
LD₅₀ RabbitDermal197 mg/kg[7]

Mechanism of Toxicity

The precise molecular mechanisms of this compound toxicity are not fully elucidated; however, the toxicity of thiol-containing compounds is generally attributed to their ability to undergo redox cycling.[4] This process can lead to the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide, which in turn causes oxidative stress.[4] Oxidative stress can damage cellular components, including lipids, proteins, and DNA.

Furthermore, thiol-containing compounds can interfere with the normal function of proteins by reacting with disulfide bonds, potentially leading to protein misfolding and aggregation.[8] This can trigger the unfolded protein response (UPR) in the endoplasmic reticulum (ER), a signaling pathway that aims to restore protein homeostasis but can induce apoptosis if the stress is prolonged or severe.[9][10] Protein disulfide isomerase (PDI) is a key enzyme in the ER that is involved in disulfide bond formation and can be a target of thiol-containing compounds.[8][11] Inhibition of PDI can lead to the accumulation of misfolded proteins and trigger apoptosis.[10][11]

Potential Signaling Pathway in this compound Toxicity

The following diagram illustrates a potential signaling pathway for this compound-induced cellular toxicity, based on the general mechanisms of thiol toxicity.

G Potential Signaling Pathway of this compound Toxicity cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_redox Redox Cycling & Oxidative Stress cluster_er Endoplasmic Reticulum (ER) Stress cluster_apoptosis Apoptosis EDT This compound Vapor Redox Redox Cycling EDT->Redox PDI_inhibition PDI Inhibition EDT->PDI_inhibition Direct Interaction? ROS Reactive Oxygen Species (ROS) Generation Redox->ROS GSH_depletion GSH Depletion Redox->GSH_depletion OxidativeStress Oxidative Stress ROS->OxidativeStress Protein_misfolding Protein Misfolding OxidativeStress->Protein_misfolding Apoptosis Apoptosis OxidativeStress->Apoptosis PDI_inhibition->Protein_misfolding UPR Unfolded Protein Response (UPR) Protein_misfolding->UPR UPR->Apoptosis

A potential signaling pathway for this compound toxicity.

Experimental Protocols for Acute Inhalation Toxicity

The following section outlines a generalized experimental protocol for determining the acute inhalation toxicity (LC₅₀) of a volatile substance like this compound, based on the principles of the OECD Guideline for the Testing of Chemicals, Test No. 403: Acute Inhalation Toxicity and the US EPA Health Effects Test Guidelines, OPPTS 870.1300: Acute Inhalation Toxicity.[12][13]

Objective

To determine the median lethal concentration (LC₅₀) of this compound vapor following a single, 4-hour nose-only exposure in rats.[12]

Materials and Methods
  • Test Substance: this compound (purity to be specified).

  • Test System: Young adult Sprague-Dawley or Wistar rats (equal numbers of males and females).[12] Animals should be within ±20% of the mean weight for each sex.[12]

  • Housing: Animals are individually housed in standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature (22 ± 3°C), and relative humidity (30-70%).[12]

  • Exposure Apparatus: A dynamic, nose-only inhalation exposure system is used to minimize oral ingestion of the test substance.[14] The chamber volume should be such that the total volume of the test animals does not exceed 5% of the chamber volume.[14]

  • Vapor Generation: this compound vapor is generated using a suitable method, such as a heated syringe pump, to ensure a stable and uniform concentration in the exposure chamber.

  • Analytical Monitoring: The concentration of this compound in the breathing zone of the animals is monitored at regular intervals using a validated analytical method (e.g., gas chromatography).[14] Particle size distribution is also monitored if an aerosol is generated.[14]

Experimental Procedure
  • Acclimation: Animals are acclimated to the laboratory conditions for at least 5 days prior to the start of the study.[15]

  • Group Assignment: Animals are randomly assigned to control and test groups. A typical study design includes a control group (exposed to air only) and at least three test groups exposed to different concentrations of this compound.

  • Exposure: Animals are exposed for a single 4-hour period.[12]

  • Observations:

    • During Exposure: Clinical signs of toxicity are observed and recorded.

    • Post-Exposure: Animals are observed for 14 days for signs of toxicity, morbidity, and mortality.[16] Body weights are recorded prior to exposure and at regular intervals during the observation period.

  • Necropsy: All animals that die during the study and all surviving animals at the end of the 14-day observation period are subjected to a gross necropsy.

  • Data Analysis: The LC₅₀ and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

Experimental Workflow

The following diagram illustrates the general workflow for an acute inhalation toxicity study.

G Workflow for Acute Inhalation Toxicity Study Acclimation Animal Acclimation (>=5 days) Randomization Randomization & Group Assignment Acclimation->Randomization Exposure 4-Hour Nose-Only Exposure Randomization->Exposure Observation 14-Day Observation Period (Clinical Signs, Body Weight, Mortality) Exposure->Observation Necropsy Gross Necropsy Observation->Necropsy DataAnalysis Data Analysis (LC50 Calculation) Necropsy->DataAnalysis Report Final Report DataAnalysis->Report

Workflow for an acute inhalation toxicity study.

Hazard Identification and Safety Precautions

This compound is classified as a flammable liquid and is fatal if inhaled or in contact with skin, and toxic if swallowed.[2][3][4] It is essential to handle this chemical in a well-ventilated area, preferably in a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a respirator with a suitable cartridge.[4] All sources of ignition should be eliminated from the work area.[2] In case of inhalation, the individual should be moved to fresh air immediately and medical attention should be sought.[2]

Conclusion

The inhalation of this compound vapor presents a significant and acute health hazard. The available toxicological data indicates a high degree of toxicity, with a low LC₅₀ value in animal studies. The mechanism of toxicity is likely related to the induction of oxidative stress and disruption of protein folding, leading to cellular apoptosis. Strict adherence to safety protocols is mandatory when handling this compound to prevent exposure and ensure the safety of laboratory personnel. Further research is warranted to fully elucidate the specific molecular pathways affected by this compound and to develop more targeted therapeutic interventions in case of accidental exposure.

References

Spectroscopic Profile of 1,2-Ethanedithiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,2-ethanedithiol, a crucial organosulfur compound utilized in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource for compound characterization and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The molecule's symmetry results in a relatively simple spectrum, providing clear information about its proton and carbon environments.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by two main signals corresponding to the thiol (S-H) and methylene (B1212753) (CH₂) protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.6Triplet2H-SH
~2.7Quartet4H-CH₂-

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Data

The carbon-13 NMR spectrum of this compound displays a single resonance, confirming the equivalence of the two methylene carbons.

Chemical Shift (δ) ppmAssignment
~25-CH₂-

Note: The chemical shift is referenced to a standard, typically tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

Infrared spectroscopy of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups. The presence of the thiol (S-H) and alkane (C-H, C-S) groups are readily identified.

Wavenumber (cm⁻¹)IntensityAssignment
~2550Medium, SharpS-H stretch
2920-2980StrongC-H stretch (alkane)
1400-1450MediumC-H bend (alkane)
600-800MediumC-S stretch

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of this compound, representative of standard laboratory practices.

NMR Spectroscopy Protocol
  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Standard acquisition parameters, including pulse width, acquisition time, and relaxation delay, are set. For ¹³C NMR, a sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

  • Data Acquisition: The prepared sample is placed in the NMR probe, and the magnetic field is shimmed to ensure homogeneity. The ¹H and ¹³C NMR spectra are then acquired.

  • Data Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform. The spectra are then phased, baseline corrected, and referenced to the TMS signal at 0 ppm.

FT-IR Spectroscopy Protocol
  • Sample Preparation: For a neat liquid sample, a thin film of this compound is prepared between two infrared-transparent salt plates (e.g., NaCl or KBr).

  • Instrument Setup: The FT-IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the clean, empty salt plates is recorded.

  • Data Acquisition: The prepared sample is placed in the spectrometer's sample compartment. The infrared spectrum is then recorded by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum. The resulting spectrum is then analyzed for characteristic absorption bands.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to data interpretation.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_data_analysis Data Analysis & Interpretation cluster_final_report Final Report Sample This compound NMR_Prep Dissolve in Deuterated Solvent + TMS Sample->NMR_Prep IR_Prep Prepare Thin Film on Salt Plates Sample->IR_Prep NMR_Acq ¹H & ¹³C NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq NMR_Proc Fourier Transform, Phasing, Baseline Correction NMR_Acq->NMR_Proc IR_Proc Background Subtraction, Transmittance/Absorbance Conversion IR_Acq->IR_Proc NMR_Analysis Chemical Shifts, Multiplicity, Integration NMR_Proc->NMR_Analysis IR_Analysis Peak Positions, Intensities, Functional Group ID IR_Proc->IR_Analysis Report Spectroscopic Data Summary NMR_Analysis->Report IR_Analysis->Report

Caption: Workflow for Spectroscopic Analysis of this compound.

Commercial Production of 1,2-Ethanedithiol from 1,2-Dichloroethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core process for the commercial production of 1,2-ethanedithiol, a critical reagent in organic synthesis and various applications within the pharmaceutical and agrochemical industries. The primary industrial route, the reaction of 1,2-dichloroethane (B1671644) with aqueous sodium hydrosulfide (B80085), is examined in detail, providing a reproducible and scalable protocol. This document summarizes key quantitative data, outlines experimental procedures, and provides visual representations of the process workflow and chemical transformations.

Overview of Synthetic Routes

While several methods exist for the synthesis of this compound, the most commercially viable process utilizes 1,2-dichloroethane and sodium hydrosulfide.[1][2] An alternative laboratory-scale synthesis involves the reaction of 1,2-dibromoethane (B42909) with thiourea (B124793), followed by hydrolysis.[1] However, the thiourea method is generally considered less economical for large-scale production due to the higher cost of thiourea, complex processing, and significant waste generation.

The focus of this guide is the sodium hydrosulfide method, often referred to as the Biswell process, which offers a higher yield, utilizes readily available raw materials, and involves fewer operational steps, albeit requiring high-pressure reaction conditions.[3]

Quantitative Data Summary

The following tables provide a summary of the key quantitative parameters for the commercial production of this compound from 1,2-dichloroethane using the sodium hydrosulfide method.

Table 1: Reactant Specifications and Ratios

ReactantPurityParts by WeightMolar Ratio (Approx.)
1,2-DichloroethaneIndustrial Grade10001
Sodium Hydrosulfide90.6%25404
WaterN/A4298-
Concentrated HClN/A732-

Table 2: Process Parameters

ParameterValueUnit
Initial Pressure (Post-HCl Addition)~0.7 (100)MPa (psi)
Reaction Temperature95°C
Time to Reach Reaction Temperature2hours
Reaction Time at 95°C3hours
Final Reaction Pressure1.5 - 1.6 (220-230)MPa (psi)
Yield67.1%

Detailed Experimental Protocol: The Biswell Process

This protocol is based on the established industrial method for the synthesis of this compound.

Materials:

  • 1,2-Dichloroethane

  • Sodium Hydrosulfide (NaSH), 90.6% purity

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Equipment:

  • High-pressure reactor equipped with a mechanical stirrer and temperature and pressure controls

  • Addition funnel for acid injection

  • Separatory funnel

  • Vacuum distillation apparatus

Procedure:

  • Charging the Reactor: In a high-pressure vessel equipped with a mechanical stirrer, combine 2540 parts of sodium hydrosulfide (90.6% purity), 4298 parts of water, and 1000 parts of 1,2-dichloroethane.

  • Pressurization: Seal the reactor and begin stirring the mixture at room temperature. Slowly inject 732 parts of concentrated hydrochloric acid into the mixture. This will cause the internal pressure to rise to approximately 0.7 MPa (100 psi).

  • Reaction: Over a period of 2 hours, heat the reaction mixture to 95°C. Maintain the temperature at 95°C for 3 hours. During this time, the pressure inside the reactor will increase to 1.5-1.6 MPa (220-230 psi).

  • Work-up: a. After the reaction is complete, cool the reactor and carefully vent the excess pressure. b. Transfer the reaction mixture to a suitable container and acidify with additional hydrochloric acid. c. The mixture will separate into two layers. Separate the upper oily layer, which is the crude this compound. d. Wash the crude product with water to remove any remaining salts and acid.

  • Purification: Purify the crude this compound by vacuum distillation to obtain the final product with a purity of ≥98.5%.

Potential Byproducts: The synthesis may lead to the formation of several byproducts, including 1,4-dithiane, dithiodiethyldisulfide, 1,2,4-trithiacyclohexane, 3,4-dithio-1,6-hexanedithiol, and 1,2,5,6-tetrathiacyclooctane.[3] Proper control of reaction conditions and efficient purification are crucial to minimize these impurities.

Visualizations

Chemical Reaction Pathway

reaction_pathway dichloroethane 1,2-Dichloroethane (ClCH₂CH₂Cl) ethanedithiol This compound (HSCH₂CH₂SH) dichloroethane->ethanedithiol + 2 NaSH nash Sodium Hydrosulfide (2 NaSH) nash->ethanedithiol nacl Sodium Chloride (2 NaCl) production_workflow start Start reactor_charging Reactor Charging (1,2-Dichloroethane, NaSH, Water) start->reactor_charging pressurization Pressurization (HCl Addition to 0.7 MPa) reactor_charging->pressurization reaction Reaction (95°C, 1.5-1.6 MPa, 3h) pressurization->reaction workup Work-up (Acidification, Separation) reaction->workup purification Purification (Vacuum Distillation) workup->purification final_product This compound (≥98.5% Purity) purification->final_product

References

A Comprehensive Guide to 1,2-Ethanedithiol: Nomenclature and Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,2-Ethanedithiol, a pivotal organosulfur compound in organic synthesis and materials science, is recognized by a variety of names across scientific literature and commercial platforms. This guide provides a consolidated reference to its nomenclature, facilitating accurate identification and retrieval of information for research and development purposes.

The officially recognized IUPAC name for this compound is ethane-1,2-dithiol .[1][2][3] Its unique chemical structure is unambiguously identified by the CAS Registry Number 540-63-6 .[1][2][3][4][5][6][7][8][9][10]

Beyond its formal designation, this compound is frequently referred to by a range of synonyms and alternative names. These terms have arisen from historical naming conventions, common laboratory parlance, and supplier-specific branding. A thorough understanding of these alternatives is crucial for comprehensive literature searches and clear communication within the scientific community.

Systematic and Semi-Systematic Names

These names are closely based on the chemical structure of the molecule:

  • 1,2-Dimercaptoethane[2][3][4][5][8][10][11][12]

  • 1,2-Ethanethiol[2][3][4][8][12]

  • Ethane-1,2-dithiol[1][2][3][7][10]

  • Ethylenedithiol[2][3][4][5][8][12]

  • 1,2-Dithiol ethane[2][4][12]

  • 1,2-Dithioethane[5][10]

  • 1,2-Dithiolethane[3][5][8]

  • 2-Mercaptoethanethiol[5]

  • s-Ethylene dimercaptan[2][3][4][5][8][12]

  • a-Ethylene dimercaptan[5]

Common and Trivial Names

These names are often used for convenience and have historical roots:

Other Identifiers

  • Ethyl hydropersulfide[2][4][12]

  • Ethylene glycol, dithio-[2][3][4][5][12]

The variety of names for this compound underscores the importance of using a standard identifier, such as the CAS number, in all formal documentation and research publications to prevent ambiguity.

Below is a table summarizing the primary identifiers and a selection of the most common synonyms for this compound.

Identifier Type Name/Value
IUPAC Name ethane-1,2-dithiol
CAS Number 540-63-6
Common Synonyms 1,2-Dimercaptoethane
Dithioglycol
Ethylene mercaptan
Ethylene dimercaptan

For professionals in drug development, precise identification of reagents is paramount. The use of CAS numbers in experimental protocols and regulatory submissions is the most reliable method to ensure clarity and reproducibility.

To illustrate the relationships between the different naming conventions, the following diagram provides a conceptual overview.

Synonyms Nomenclature Relationships for this compound This compound This compound IUPAC IUPAC Name (ethane-1,2-dithiol) This compound->IUPAC CAS CAS Number (540-63-6) This compound->CAS Systematic Systematic/Semi-Systematic Names This compound->Systematic Common Common/Trivial Names This compound->Common

Caption: Conceptual overview of this compound nomenclature.

References

Methodological & Application

Application Notes and Protocols: 1,2-Ethanedithiol as a Protecting Group for Carbonyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-ethanedithiol for the protection of carbonyl functional groups, a critical transformation in multi-step organic synthesis. The resulting 1,3-dithiolane (B1216140) protecting group is valued for its stability under a range of conditions. This document outlines the reaction mechanism, experimental protocols for protection and deprotection, and quantitative data to guide researchers in applying this methodology.

Introduction

In the synthesis of complex organic molecules, such as natural products and pharmaceuticals, the selective reaction of one functional group in the presence of others is a paramount challenge. Carbonyl groups (aldehydes and ketones) are highly reactive and often require temporary protection to prevent unwanted side reactions. This compound is a widely used reagent for this purpose, converting carbonyls into 1,3-dithiolanes.[1][2][3] These dithioacetals are stable to both acidic and basic conditions, offering a robust shield for the carbonyl functionality.[4][5]

The protection reaction involves the acid-catalyzed formation of a cyclic dithioacetal.[1][3] The deprotection, or removal of the 1,3-dithiolane group to regenerate the carbonyl, often requires oxidative conditions or the use of reagents with a high affinity for sulfur.[4][6]

Key Advantages of this compound as a Protecting Group

  • High Stability: 1,3-dithiolanes are stable across a broad pH range, withstanding both acidic and basic reaction conditions where many other protecting groups might fail.[4]

  • Ease of Formation: The protection reaction proceeds readily with a variety of carbonyl compounds in the presence of an acid catalyst.[1][5]

  • Umpolung Reactivity: The dithiolane group can be deprotonated at the carbon atom between the two sulfur atoms, reversing the normal electrophilic nature of the carbonyl carbon to a nucleophilic one. This "umpolung" reactivity is a powerful tool for carbon-carbon bond formation.[3]

Data Presentation

The following tables summarize quantitative data for the protection of various carbonyl compounds using this compound and the subsequent deprotection of the resulting 1,3-dithiolanes under various conditions.

Table 1: Protection of Carbonyl Compounds with this compound

EntryCarbonyl SubstrateCatalystSolventTimeYield (%)Reference
1BenzaldehydeYttrium triflateCH2Cl215 min98[5]
2CyclohexanoneYttrium triflateCH2Cl230 min97[5]
3AcetophenoneTungstophosphoric acidNone0.5 h98[5]
44-ChlorobenzaldehydeTungstophosphoric acidNone0.2 h99[5]
5VanillinIodineCH2Cl21.5 h95[5]
63-PentanoneIodineCH2Cl22 h92[5]
74-NitrobenzaldehydeCu(DS)2Water6 h94[5]
8CinnamaldehydeCu(DS)2Water5 h96[5]

Table 2: Deprotection of 1,3-Dithiolanes

EntryDithiolane SubstrateReagentsSolventTimeYield (%)Reference
12-Phenyl-1,3-dithiolane30% H2O2, I2 (5 mol%), SDSWater30 min95[6][7]
22-(4-Methoxyphenyl)-1,3-dithiolane30% H2O2, I2 (5 mol%), SDSWater20 min~100[6]
32-Decyl-1,3-dithiolane30% H2O2, I2 (5 mol%), SDSWater1 h90[6]
42-(Naphthalen-2-yl)-1,3-dithiolanePPA, Acetic Acid-10 min93[4]
52,2-Diphenyl-1,3-dithiolanePPA, Acetic Acid-15 min89[4]
62-(3-Nitrophenyl)-1,3-dithianeHg(NO3)2·3H2OSolid-state1-4 min98[8]
72-(4-Chlorophenyl)-1,3-dithiolaneo-Iodoxybenzoic acid (IBX), β-CDWater1.5 h94[5]
82-Methyl-2-phenyl-1,3-dithiolaneSilicasulfuric acid, NaNO2CH2Cl21 h95[5]

Experimental Protocols

Protocol 1: Protection of a Carbonyl Compound (General Procedure)

This protocol describes a general method for the formation of a 1,3-dithiolane from a carbonyl compound using this compound with an acid catalyst.

Materials:

  • Carbonyl compound (1.0 mmol)

  • This compound (1.2 mmol)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO4) or Sodium Sulfate (Na2SO4)

  • Lewis or Brønsted acid catalyst (e.g., BF3·OEt2, TsOH, 5-10 mol%)

  • Anhydrous dichloromethane (B109758) (CH2Cl2) or toluene (B28343) (10 mL)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine (saturated NaCl solution)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of the carbonyl compound (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add this compound (1.2 mmol).

  • Add the acid catalyst (e.g., BF3·OEt2, 0.1 mmol) dropwise to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate) to afford the pure 1,3-dithiolane.

  • Characterize the product by appropriate analytical methods (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: Deprotection of a 1,3-Dithiolane (Mild Oxidative Cleavage)

This protocol outlines a mild and environmentally friendly method for the deprotection of 1,3-dithiolanes using hydrogen peroxide and a catalytic amount of iodine.[6][7]

Materials:

  • 1,3-Dithiolane (1.0 mmol)

  • 30% Aqueous Hydrogen Peroxide (H2O2)

  • Iodine (I2) (0.05 mmol)

  • Sodium dodecyl sulfate (SDS) (0.2 mmol)

  • Water (5 mL)

  • Sodium thiosulfate (B1220275) solution (10%)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dithiolane (1.0 mmol) and sodium dodecyl sulfate (0.2 mmol) in water (5 mL).

  • To this solution, add iodine (0.05 mmol) followed by the dropwise addition of 30% aqueous hydrogen peroxide (0.45 mL per mmol of substrate).[6]

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC. Reaction times typically range from 20 minutes to a few hours.[6]

  • After completion of the reaction, quench the excess iodine by adding 10% sodium thiosulfate solution until the yellow color disappears.

  • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the resulting crude carbonyl compound by silica gel column chromatography or recrystallization.

  • Confirm the identity of the product using standard analytical techniques.

Mandatory Visualizations

Protection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product carbonyl R(R')C=O Carbonyl protonated_carbonyl R(R')C=O+H Protonated Carbonyl carbonyl->protonated_carbonyl Protonation dithiol HS(CH2)2SH This compound hemithioacetal R(R')C(OH)S(CH2)2SH Hemithioacetal catalyst H+ Acid Catalyst protonated_carbonyl->hemithioacetal Nucleophilic Attack by Thiol carbocation R(R')C+S(CH2)2SH Carbocation hemithioacetal->carbocation Protonation & Loss of H2O dithiolane R(R')C(S(CH2))2S 1,3-Dithiolane carbocation->dithiolane Intramolecular Nucleophilic Attack water H2O

Caption: Reaction mechanism for the acid-catalyzed formation of a 1,3-dithiolane.

Workflow cluster_protection Protection Stage cluster_synthesis Further Synthesis cluster_deprotection Deprotection Stage start Start: Carbonyl Compound reactants Add this compound & Acid Catalyst start->reactants reaction_p Reaction (Monitor by TLC) reactants->reaction_p workup_p Aqueous Workup & Extraction reaction_p->workup_p purify_p Purification (Chromatography) workup_p->purify_p product_p Protected Carbonyl (1,3-Dithiolane) purify_p->product_p synthesis Perform Synthetic Transformations product_p->synthesis Use in Synthesis start_d Start: Protected Compound synthesis->start_d reagents_d Add Deprotection Reagents (e.g., H2O2/I2) start_d->reagents_d reaction_d Reaction (Monitor by TLC) reagents_d->reaction_d workup_d Aqueous Workup & Extraction reaction_d->workup_d purify_d Purification workup_d->purify_d end Final Product: Deprotected Carbonyl purify_d->end Decision_Tree start Need to protect a carbonyl group? q1 Will the subsequent reactions involve strong nucleophiles or bases? start->q1 q2 Are strongly acidic conditions used in subsequent steps? q1->q2 No use_dithiolane Use this compound (1,3-Dithiolane) q1->use_dithiolane Yes q3 Is 'umpolung' reactivity desired for C-C bond formation? q2->q3 No consider_other Consider other protecting groups (e.g., acetals) q2->consider_other Yes q3->use_dithiolane Yes q3->consider_other No

References

Application Notes and Protocols for the Formation of 1,3-Dithiolanes with 1,2-Ethanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of carbonyl groups is a fundamental and often critical step in multistep organic synthesis. Among the various protecting groups, 1,3-dithiolanes, formed from the reaction of aldehydes or ketones with 1,2-ethanedithiol, are widely employed due to their exceptional stability under both acidic and basic conditions.[1] This stability allows for a wide range of chemical transformations to be performed on other parts of a molecule without affecting the protected carbonyl functionality. Furthermore, the 1,3-dithiolane (B1216140) group can be readily converted back to the parent carbonyl compound under specific oxidative or hydrolytic conditions. The formation of 1,3-dithiolanes is typically catalyzed by Brønsted or Lewis acids and can be achieved under various reaction conditions, including in solution and under solvent-free conditions.[1] This document provides detailed protocols and comparative data for the synthesis of 1,3-dithiolanes from a range of carbonyl compounds.

Data Presentation

The following table summarizes the quantitative data for the formation of 1,3-dithiolanes from various aldehydes and ketones using this compound under different catalytic conditions. The data is compiled from a study by Karami et al., which utilized a tungstate (B81510) sulfuric acid (TSA) catalyst under both solvent-free room temperature grinding (Method A) and thermal (80°C) conditions (Method B).[2]

EntrySubstrateMethodTime (min)Yield (%)
1BenzaldehydeA1595
B1098
24-MethylbenzaldehydeA2094
B1596
34-MethoxybenzaldehydeA2592
B2095
44-ChlorobenzaldehydeA1098
B599
54-NitrobenzaldehydeA599
B2100
6CinnamaldehydeA3090
B2594
7CyclohexanoneA4588
B3592
8AcetophenoneA6085
B5090
9BenzophenoneA7082
B6088
10HeptanalA3591
B3095

Experimental Protocols

This section provides detailed methodologies for the formation of 1,3-dithiolanes from carbonyl compounds and this compound.

Protocol 1: General Procedure for the Synthesis of 1,3-Dithiolanes using a Solid Acid Catalyst under Solvent-Free Conditions (Method A: Grinding)

Materials:

  • Carbonyl compound (aldehyde or ketone) (1 mmol)

  • This compound (1.2 mmol)

  • Tungstate Sulfuric Acid (TSA) (0.1 g)

  • Mortar and pestle

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a clean and dry mortar, combine the carbonyl compound (1 mmol), this compound (1.2 mmol), and tungstate sulfuric acid (0.1 g).

  • Grind the mixture vigorously with a pestle at room temperature for the time specified in the data table or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, add 20 mL of ethyl acetate to the mortar and triturate the solid residue.

  • Filter the mixture to remove the catalyst.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 1,3-dithiolane.

Protocol 2: General Procedure for the Synthesis of 1,3-Dithiolanes using a Solid Acid Catalyst under Thermal Conditions (Method B)

Materials:

  • Carbonyl compound (aldehyde or ketone) (1 mmol)

  • This compound (1.2 mmol)

  • Tungstate Sulfuric Acid (TSA) (0.1 g)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the carbonyl compound (1 mmol), this compound (1.2 mmol), and tungstate sulfuric acid (0.1 g).

  • Heat the mixture to 80°C with stirring for the time specified in the data table or until the reaction is complete as monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add 20 mL of ethyl acetate to the flask and stir for 5 minutes.

  • Filter the mixture to remove the catalyst.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent in vacuo.

  • Purify the resulting residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to yield the pure 1,3-dithiolane.

Mandatory Visualization

Reaction_Mechanism cluster_steps Reaction Steps Carbonyl R(R')C=O (Aldehyde/Ketone) ProtonatedCarbonyl R(R')C=O+-H Carbonyl->ProtonatedCarbonyl + H+ Dithiol HS-CH2-CH2-SH (this compound) Hemithioacetal R(R')C(OH)-S-CH2-CH2-SH Dithiol->Hemithioacetal Catalyst H+ ProtonatedCarbonyl->Hemithioacetal ProtonatedHemithioacetal R(R')C(O+H2)-S-CH2-CH2-SH Hemithioacetal->ProtonatedHemithioacetal + H+ Carbocation R(R')C+-S-CH2-CH2-SH ProtonatedHemithioacetal->Carbocation - H2O Dithiolane 1,3-Dithiolane Carbocation->Dithiolane Dithiolane->Catalyst - H+ Step1 Protonation of Carbonyl Oxygen Step2 Nucleophilic Attack by Thiol Step3 Proton Transfer Step4 Loss of Water Step5 Intramolecular Nucleophilic Attack Step6 Deprotonation

Caption: Acid-catalyzed mechanism of 1,3-dithiolane formation.

Experimental_Workflow Start Start Mixing Mix Carbonyl Compound, This compound, and Catalyst Start->Mixing Reaction Reaction Conditions (Grinding or Heating) Mixing->Reaction Workup Aqueous Workup (Extraction and Washing) Reaction->Workup Drying Drying of Organic Layer (e.g., with Na2SO4) Workup->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (Column Chromatography) Evaporation->Purification Product Pure 1,3-Dithiolane Purification->Product

Caption: General experimental workflow for 1,3-dithiolane synthesis.

References

Application Notes and Protocols: 1,2-Ethanedithiol as a Scavenger in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the final cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups is a critical step that significantly impacts the purity and yield of the final product. During this process, highly reactive carbocations are generated from the protecting groups, which can lead to unwanted side reactions with nucleophilic amino acid residues such as tryptophan, methionine, and cysteine. To prevent these deleterious modifications, scavengers are added to the cleavage cocktail to trap these reactive species. 1,2-Ethanedithiol (EDT) is a widely used and effective thiol-based scavenger, particularly crucial in the synthesis of peptides containing sensitive residues. These application notes provide a detailed overview of the use of EDT as a scavenger in SPPS, including its mechanism of action, common cleavage cocktails, and detailed experimental protocols.

Mechanism of Action

The primary function of this compound in the cleavage cocktail is to act as a nucleophile that quenches the reactive carbocations generated during the acid-mediated removal of protecting groups. For instance, the tert-butyl cation, liberated from t-butyl-based protecting groups, can alkylate the indole (B1671886) ring of tryptophan or the thioether of methionine. EDT effectively traps these carbocations, preventing such side reactions.[1][2]

Furthermore, EDT plays a crucial role in the synthesis of cysteine-containing peptides. It helps to:

  • Maintain a reducing environment: This prevents the oxidation of the free thiol group of cysteine to form disulfides (both intramolecular and intermolecular) or other oxidized species.[3]

  • Facilitate the removal of certain protecting groups: EDT can assist in the cleavage of the trityl (Trt) group from cysteine residues.[4]

Applications of this compound in SPPS

This compound is a key component in cleavage cocktails for the synthesis of peptides containing:

  • Cysteine: To prevent oxidation and side reactions.[3][5]

  • Tryptophan: To prevent alkylation of the indole ring.[2]

  • Methionine: To prevent oxidation to methionine sulfoxide.[6]

Data Presentation: Cleavage Cocktails Containing this compound

The composition of the cleavage cocktail is tailored based on the amino acid composition of the peptide. Below is a summary of commonly used cleavage cocktails containing this compound.

Reagent Name/CompositionTypical ApplicationReference
Reagent K General purpose, for peptides with Cys, Met, Trp, and Tyr
TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5)
TFA / TIS / Water / EDT Peptides with Cys and numerous t-butyl protected residues[5]
(92.5:2.5:2.5:2.5)
Reagent H Methionine-containing peptides, prevents oxidation[6]
TFA / Phenol / Thioanisole / EDT / Water / DMS / NH₄I (81:5:5:2.5:3:2:1.5 w/w)
TFA / H₂O / TIS / EDT For cleavage of SFTI-1 precursor from solid support[7]
(90:2.5:5:2.5 v/v/v/v)

Comparative Data on Thiol Scavengers

While EDT is highly effective, other thiol scavengers can also be employed. The choice of scavenger can influence the purity of the crude peptide by minimizing specific side reactions.

ScavengerPeptide-t-Bu Adduct FormationSulfonylationMethionine OxidationReference
This compound (EDT) Slightly inferior to 1,4-BDMTBest~1%[8]
1,4-Benzenedimethanethiol (1,4-BDMT) Most efficientBest~1%[8]
1,2-Benzenedimethanethiol (1,2-BDMT) Slightly inferior to 1,4-BDMTSlightly worse than EDT/1,4-BDMT~1%[8]
1,3-Benzenedimethanethiol (1,3-BDMT) Slightly inferior to 1,4-BDMTSlightly worse than EDT/1,4-BDMT~1%[8]
Dithiothreitol (B142953) (DTT) ---[8]

Data from a study on the synthesis of exenatide.[8]

Experimental Protocols

Protocol 1: Standard Cleavage of a Cysteine-Containing Peptide

This protocol is suitable for the cleavage of peptides containing one or more cysteine residues where the goal is to obtain the reduced form of the peptide.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA), reagent grade

  • This compound (EDT)

  • Triisopropylsilane (B1312306) (TIS)

  • Deionized water

  • Cold diethyl ether

  • Dichloromethane (DCM) for washing (optional)

  • Reaction vessel (e.g., a sintered glass funnel or a round-bottom flask)

  • Shaker or stirrer

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation: If the N-terminal Fmoc group is present, remove it using a standard procedure (e.g., 20% piperidine (B6355638) in DMF). Wash the peptide-resin thoroughly with DMF and then with a volatile solvent like DCM to remove residual DMF. Dry the resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. A common mixture is TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5, v/v/v/v) . For every 100 mg of peptide-resin, prepare approximately 2 mL of the cleavage cocktail.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in the reaction vessel.

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The exact time may need to be optimized depending on the sequence and protecting groups.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the peptide suspension to pellet the precipitated peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide.

Protocol 2: Cleavage using Reagent K

Reagent K is a robust cleavage cocktail suitable for complex peptides containing multiple sensitive residues.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA), reagent grade

  • Phenol

  • Thioanisole

  • This compound (EDT)

  • Deionized water

  • Cold diethyl ether

  • Reaction vessel

  • Shaker or stirrer

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation: Follow the same procedure as in Protocol 1 for resin preparation.

  • Cleavage Cocktail Preparation: In a fume hood, prepare Reagent K: TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5, v/v/v/v/v) . Prepare approximately 10-40 mL of Reagent K per gram of peptide-resin.[1]

  • Cleavage Reaction: Suspend the resin in Reagent K.

  • Incubation: Stir the mixture at room temperature for 1 to 2.5 hours. Peptides with multiple arginine residues may require longer deprotection times.[1]

  • Peptide Precipitation, Isolation, Washing, and Drying: Follow steps 5-8 from Protocol 1.

Mandatory Visualizations

Experimental Workflow for Peptide Cleavage and Deprotection

G cluster_prep Resin Preparation cluster_cleavage Cleavage cluster_isolation Peptide Isolation Fmoc_deprotection Fmoc Deprotection (if necessary) Wash_resin Wash Resin (DMF, DCM) Fmoc_deprotection->Wash_resin Dry_resin Dry Resin (Vacuum) Wash_resin->Dry_resin Cleavage_reaction Cleavage Reaction (2-4 hours, RT) Dry_resin->Cleavage_reaction Prepare_cocktail Prepare Cleavage Cocktail (e.g., TFA/TIS/H2O/EDT) Prepare_cocktail->Cleavage_reaction Filter Filter to Remove Resin Cleavage_reaction->Filter Precipitate Precipitate Peptide (Cold Diethyl Ether) Filter->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Wash_pellet Wash Pellet (Cold Diethyl Ether) Centrifuge->Wash_pellet Dry_peptide Dry Crude Peptide Wash_pellet->Dry_peptide

Caption: Workflow for peptide cleavage from resin and subsequent isolation.

Mechanism of this compound as a Carbocation Scavenger

G cluster_cleavage Protecting Group Cleavage (Acid-mediated) cluster_scavenging Scavenging by EDT cluster_side_reaction Potential Side Reaction (without scavenger) PG R-PG (e.g., t-Butyl group) Carbocation R+ (Reactive Carbocation) PG->Carbocation  + PG-H H_plus H+ EDT HS-CH2-CH2-SH (this compound) Carbocation->EDT Peptide_Nuc Peptide-Nuc (e.g., Trp, Met, Cys) Carbocation->Peptide_Nuc prevents Trapped_species R-S-CH2-CH2-SH (Trapped Species) EDT->Trapped_species Side_product Peptide-Nuc-R (Modified Peptide) Peptide_Nuc->Side_product

Caption: Role of this compound in preventing peptide modification.

Important Considerations

  • Odor: this compound has a strong, unpleasant odor and should always be handled in a well-ventilated fume hood.

  • Azide (B81097) Reduction: Thiol-based scavengers, including EDT, can reduce azide functional groups to primary amines.[9][10] If the peptide contains an azide group, a non-thiol scavenger such as triisopropylsilane (TIS) should be used, or a milder thiol scavenger like dithiothreitol (DTT) may be considered.[9]

  • Optimization: The cleavage time and the composition of the cleavage cocktail may need to be optimized for specific peptide sequences to maximize yield and purity.

Conclusion

This compound is an indispensable scavenger in solid-phase peptide synthesis, particularly for peptides containing cysteine, tryptophan, and methionine. Its ability to effectively quench reactive carbocations and maintain a reducing environment is critical for obtaining high-quality synthetic peptides. The protocols and data presented in these application notes provide a comprehensive guide for the effective use of EDT in SPPS cleavage strategies. Careful consideration of the peptide sequence and the potential for side reactions will guide the selection of the most appropriate cleavage cocktail and conditions.

References

Application of 1,2-Ethanedithiol in Nanoparticle Synthesis and Capping: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Ethanedithiol (EDT) is a versatile organosulfur compound that has found significant applications in the field of nanotechnology, particularly in the synthesis and surface functionalization of nanoparticles. Its two thiol (-SH) groups allow it to act as a bidentate capping agent, forming stable linkages with the surface of various nanoparticles, including gold nanoparticles (AuNPs) and semiconductor quantum dots (QDs). This bidentate chelation enhances the stability of the nanoparticles and provides a platform for further functionalization, making EDT-capped nanoparticles promising candidates for applications in drug delivery, bioimaging, and catalysis.

This document provides detailed application notes and experimental protocols for the use of this compound in nanoparticle synthesis and capping. It is intended to serve as a comprehensive guide for researchers and professionals in nanotechnology, materials science, and drug development.

Application Notes

Role of this compound in Nanoparticle Synthesis

This compound can be employed in nanoparticle synthesis through two primary approaches:

  • One-Pot Synthesis: In this method, EDT is present in the reaction mixture from the beginning and acts as both a capping and stabilizing agent as the nanoparticles form. The concentration of EDT can influence the nucleation and growth kinetics, thereby affecting the final size and size distribution of the nanoparticles. While one-pot syntheses with other thiols are common, specific protocols for this compound are less prevalent but offer the advantage of a simpler, more direct route to functionalized nanoparticles.

  • Ligand Exchange/Post-Synthesetic Capping: This is a more common approach where pre-synthesized nanoparticles, often stabilized by weaker capping agents like citrate (B86180) or oleic acid, are treated with a solution of this compound. The stronger affinity of the thiol groups for the nanoparticle surface results in the displacement of the original capping agents. This method allows for precise control over the initial nanoparticle core size and subsequent surface modification with EDT.

Impact on Nanoparticle Properties

The use of this compound as a capping agent significantly influences the physicochemical properties of nanoparticles:

  • Stability: The bidentate nature of EDT allows it to form a stable five-membered ring structure on the nanoparticle surface, leading to enhanced colloidal stability compared to monodentate thiols. This increased stability is crucial for preventing aggregation in various media, a prerequisite for most biomedical applications.

  • Size and Morphology: The concentration of this compound can be a key parameter in controlling the final size of the nanoparticles. In general, a higher concentration of the capping agent leads to smaller nanoparticles by passivating the surface and limiting further growth.

  • Surface Functionality: The free thiol groups of this compound, if not both bound to the same nanoparticle, can serve as anchor points for the attachment of other molecules, such as targeting ligands, drugs, or imaging agents. This functionalization is critical for the development of targeted drug delivery systems and multimodal imaging probes.

  • Interparticle Spacing: In nanoparticle films and assemblies, this compound can act as a short, rigid linker, controlling the distance between nanoparticles. This is particularly important for applications in electronics and sensing, where interparticle coupling plays a crucial role.

Data Presentation

The following tables summarize quantitative data on the influence of this compound and other synthesis parameters on the properties of nanoparticles.

Table 1: Influence of this compound Concentration on Quantum Dot LED Performance

EDT Concentration (mM)Maximum Luminous Yield (cd A⁻¹)
0 (untreated)~0.5
45.43

Data extracted from a study on in situ treatment of CdSe@ZnS quantum dot LEDs with this compound solutions. The enhanced performance at 4 mM EDT is attributed to favorable changes in energy level configurations.[1]

Table 2: Effect of Thiol Capping on Gold Nanoparticle Properties

Capping AgentNanoparticle Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)
Citrate14.38-49.3Not Reported
PEG-Thiol (5 kDa)51.27 ± 1.62-8.419Not Reported
Thiolated Polymer102.61 ± 3.92-22.2Not Reported

This table presents a comparative view of nanoparticle properties with different capping agents, including thiol-containing polymers. While specific data for this compound is limited in a comparable format, these values illustrate the general trend of how surface modification affects size and surface charge.[2][3][4]

Experimental Protocols

Protocol 1: Capping of Pre-Synthesized PbS Quantum Dots with this compound via Ligand Exchange

This protocol describes the post-synthetic modification of oleic acid-capped lead sulfide (B99878) (PbS) quantum dots with this compound.

Materials:

  • Oleic acid-capped PbS quantum dots (in a non-polar solvent like toluene (B28343) or octane)

  • This compound (EDT)

  • Acetonitrile (B52724) (anhydrous)

  • Toluene (anhydrous)

  • Methanol

  • Centrifuge

  • Spin coater

Procedure:

  • Preparation of EDT Solution: Prepare a 0.01% (v/v) solution of this compound in anhydrous acetonitrile.

  • Quantum Dot Solution: Prepare a solution of the oleic acid-capped PbS quantum dots in an anhydrous non-polar solvent (e.g., octane) at a concentration of 50 mg/mL.

  • Spin Coating: Spin coat a thin layer of the PbS quantum dot solution onto a suitable substrate (e.g., glass slide, silicon wafer) at 2500 rpm for 10 seconds.

  • Ligand Exchange:

    • Soak the quantum dot-coated substrate in the 0.01% EDT solution for 30 seconds.

    • Spin the substrate at 2500 rpm for 10 seconds to remove the excess solution.

    • Wash the substrate three times with anhydrous acetonitrile to remove displaced oleic acid and excess EDT.

  • Purification (for colloidal solution):

    • To a solution of oleic acid-capped PbS QDs in toluene, add the this compound solution.

    • Allow the mixture to react for a specified time (e.g., 30 minutes) with gentle stirring.

    • Induce precipitation of the EDT-capped QDs by adding a non-solvent like methanol.

    • Centrifuge the mixture to pellet the nanoparticles.

    • Discard the supernatant and redisperse the pellet in a suitable solvent like toluene.

    • Repeat the precipitation and redispersion steps two more times for thorough cleaning.

Characterization:

  • UV-Vis Spectroscopy: To monitor the shift in the absorption spectrum upon ligand exchange.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of S-H bonds and the removal of the original capping agent.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI) of the capped nanoparticles in solution.

  • Zeta Potential Measurement: To determine the surface charge and colloidal stability of the nanoparticles.

  • Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles.

Protocol 2: One-Pot Synthesis of Thiol-Capped Gold Nanoparticles (General Procedure)

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound (EDT)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Toluene

  • Ethanol

  • Deionized water

Procedure:

  • Preparation of Gold Precursor Solution: Dissolve a specific amount of HAuCl₄·3H₂O in deionized water to create an aqueous solution (e.g., 30 mM).

  • Preparation of EDT Solution: Dissolve a calculated amount of this compound in toluene. The molar ratio of EDT to gold is a critical parameter to vary for size control.

  • Phase Transfer: Mix the aqueous gold precursor solution and the toluene solution of EDT in a flask. Add a phase transfer catalyst, such as tetraoctylammonium bromide (TOAB), if necessary, and stir vigorously until the gold ions are transferred to the organic phase (indicated by a color change of the aqueous phase to clear and the organic phase to orange/red).

  • Reduction: While stirring vigorously, rapidly add a freshly prepared ice-cold aqueous solution of sodium borohydride (a strong reducing agent). The color of the organic phase should change to dark brown or ruby red, indicating the formation of gold nanoparticles.

  • Stabilization: Continue stirring the reaction mixture for several hours (e.g., 2-3 hours) to ensure complete reaction and stabilization of the nanoparticles by the this compound.

  • Purification:

    • Separate the organic phase containing the nanoparticles.

    • Wash the organic phase several times with deionized water to remove unreacted reagents.

    • Precipitate the nanoparticles by adding a non-solvent like ethanol.

    • Centrifuge the mixture to collect the nanoparticles.

    • Redisperse the nanoparticles in a suitable solvent (e.g., toluene, chloroform).

    • Repeat the precipitation and redispersion steps for further purification.

Characterization:

Follow the same characterization techniques as described in Protocol 1.

Visualizations

Diagram 1: Experimental Workflow for Capping PbS Quantum Dots with this compound

G cluster_prep Preparation cluster_process Ligand Exchange Process cluster_result Result PbS_QDs Oleic Acid-Capped PbS QDs Solution Spin_Coat Spin Coat PbS QDs on Substrate PbS_QDs->Spin_Coat EDT_Sol 0.01% EDT in Acetonitrile Soak Soak in EDT Solution (30s) EDT_Sol->Soak Spin_Coat->Soak Spin_Dry Spin Dry (2500 rpm) Soak->Spin_Dry Wash Wash with Acetonitrile (3x) Spin_Dry->Wash Final_Product EDT-Capped PbS QD Film Wash->Final_Product

Caption: Workflow for capping PbS quantum dots with this compound.

Diagram 2: Bidentate Capping Mechanism of this compound on a Nanoparticle Surface

G cluster_NP Nanoparticle Surface cluster_EDT This compound Molecule NP Nanoparticle Core S1 S S1->NP Covalent Bond C1 CH2 S1->C1 C2 CH2 C1->C2 S2 S C2->S2 S2->NP Covalent Bond

Caption: Bidentate chelation of this compound on a nanoparticle.

Diagram 3: General Workflow for One-Pot Synthesis of Thiol-Capped Gold Nanoparticles

G cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_purification Purification Au_Precursor HAuCl4 (Aqueous Phase) Mixing Phase Transfer (Vigorous Stirring) Au_Precursor->Mixing EDT This compound (Organic Phase) EDT->Mixing Reducer NaBH4 (Aqueous) Reduction Addition of Reducing Agent Reducer->Reduction Mixing->Reduction Stabilization Stirring and Stabilization Reduction->Stabilization Separation Phase Separation Stabilization->Separation Washing Washing with Water Separation->Washing Precipitation Precipitation with Non-solvent Washing->Precipitation Centrifugation Centrifugation & Redispersion Precipitation->Centrifugation

Caption: General one-pot synthesis of thiol-capped gold nanoparticles.

Conclusion

This compound is a valuable capping agent in nanoparticle synthesis and functionalization. Its ability to form a stable bidentate linkage on the nanoparticle surface provides enhanced colloidal stability, which is a critical requirement for many applications, especially in the biomedical field. While detailed protocols for one-pot synthesis using this compound are still emerging, the ligand exchange method is a robust and widely used technique for preparing EDT-capped nanoparticles. Further research into the direct synthesis methods and the exploration of EDT-capped nanoparticles in drug delivery systems is warranted to fully exploit the potential of this versatile dithiol in nanotechnology. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments in this promising area.

References

Application Notes and Protocols: 1,2-Ethanedithiol as a Bidentate Ligand for Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: The Role of 1,2-Ethanedithiol as a Bidentate Ligand for Metal Ions

Introduction

This compound (EDT), a vicinal dithiol with the chemical formula HSCH₂CH₂SH, is a versatile molecule in chemistry.[1] Beyond its well-established role in organic synthesis for the protection of carbonyl groups, EDT is an excellent bidentate ligand for a wide range of metal ions.[2] Its two thiol groups can coordinate to a metal center, forming a stable five-membered chelate ring. This strong chelating ability makes EDT and its derivatives valuable in coordination chemistry, catalysis, materials science, and drug development.[3]

This document provides detailed application notes on the use of this compound as a bidentate ligand, including quantitative data on the resulting metal complexes, experimental protocols for their synthesis and application, and visualizations of relevant workflows and mechanisms.

Data Presentation: Properties of Metal-1,2-Ethanedithiol Complexes

Table 1: Structural Data for a Representative Nickel-1,2-Ethanedithiol Complex

The structure of the bis(1,2-ethanedithiolato)nickel(II) anion, [Ni(edt)₂]²⁻, is a key example of a square planar nickel dithiolene complex.

ParameterValueReference
Crystal System Triclinic[4]
Space Group P-1[4]
Ni-S Bond Length (Å) 2.1787(10) - 2.1798(9)[5]
S-Ni-S Bond Angle (°) 88.12(3) - 180.0[5]
Ni···Ni distance (Å) 2.9414(22)[4]

Note: Data is for a trinuclear nickel complex containing bis(ethanedithiolato)nickelate(II) units.

Table 2: Spectroscopic Data for Nickel-1,2-Ethanedithiol Complexes

The electronic and vibrational spectra of metal-EDT complexes provide insight into their bonding and structure.

Spectroscopic TechniqueFeatureWavelength/WavenumberReference
UV-Vis-NIR π - π* transitionNear-IR region[6]
FTIR C-N stretch (in derivatives)~1120 cm⁻¹[7]
FTIR M-S stretch458 cm⁻¹ (for a Ni complex)[8]

Table 3: Stability Constants (log K) of Dithiolate Complexes with Various Metal Ions

The stability of metal-dithiolate complexes generally follows the Irving-Williams series. While specific data for this compound is sparse, the trend can be illustrated with data from dithiocarbamate (B8719985) ligands.[9] Mercury(II), being a soft acid, exhibits a particularly high affinity for soft sulfur donors.[2]

Metal IonDithiocarbamate (log β₂)Expected Trend for this compound
Mn(II) < Fe(II)Low
Fe(II) < Co(II)Moderate
Co(II) < Ni(II)Moderate-High
Ni(II) < Cu(II)High
Cu(II) > Zn(II)Very High
Zn(II) Lower than Cu(II)Moderate
Pb(II) -High
Hg(II) -Very High

Note: This table illustrates the expected relative stabilities. Absolute values for this compound will vary.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative metal-EDT complex, its application in radiopharmaceutical labeling, and its use in an electrochemical sensor.

Protocol 1: Synthesis of Potassium Bis(1,2-ethanedithiolato)nickelate(II) (K₂[Ni(edt)₂])

This protocol describes the synthesis of a square planar nickel(II) complex with this compound.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • This compound (HSCH₂CH₂SH)

  • Potassium hydroxide (B78521) (KOH)

  • Methanol (B129727)

  • Diethyl ether

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Cannula

  • Filter funnel and filter paper

Procedure:

  • Preparation of the Ligand Solution: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a specific amount of potassium hydroxide in methanol. To this solution, add a stoichiometric amount of this compound dropwise with stirring. The reaction is exothermic.

  • Preparation of the Metal Salt Solution: In a separate Schlenk flask, dissolve a stoichiometric amount of nickel(II) chloride hexahydrate in methanol.

  • Complexation: Slowly add the nickel(II) chloride solution to the potassium ethanedithiolate solution via cannula with vigorous stirring. A dark-colored precipitate should form immediately.

  • Isolation and Purification: Stir the reaction mixture at room temperature for 1-2 hours. Collect the precipitate by filtration under an inert atmosphere. Wash the solid with methanol and then with diethyl ether to remove any unreacted starting materials and byproducts.

  • Drying and Storage: Dry the product under vacuum. The resulting potassium bis(1,2-ethanedithiolato)nickelate(II) should be stored under an inert atmosphere to prevent oxidation.

Characterization:

  • FTIR Spectroscopy: Confirm the coordination of the thiol groups to the nickel center by the disappearance of the S-H stretching band and the appearance of a Ni-S stretching band.

  • UV-Vis Spectroscopy: Characterize the electronic transitions of the complex in a suitable solvent like methanol.[6]

  • Elemental Analysis: Confirm the elemental composition of the synthesized complex.

Protocol 2: Radiolabeling of a Biomolecule with Technetium-99m using a Dithiol Chelator

This protocol outlines the general procedure for labeling a biomolecule (e.g., an antibody or peptide) with Technetium-99m, which can be chelated by a dithiol-containing bifunctional chelating agent (BFCA) conjugated to the biomolecule.

Materials:

  • Biomolecule conjugated with a dithiol-containing BFCA

  • Sodium pertechnetate (B1241340) ([⁹⁹ᵐTc]NaTcO₄) from a ⁹⁹Mo/⁹⁹ᵐTc generator

  • Stannous chloride (SnCl₂) solution (reducing agent)

  • Phosphate buffered saline (PBS), pH 7.4

  • Sterile, pyrogen-free vials

  • ITLC (Instant Thin Layer Chromatography) strips for quality control

Procedure:

  • Reconstitution of the Kit: In a sterile vial, dissolve the biomolecule-BFCA conjugate in PBS.

  • Reduction of Technetium: Add the required amount of stannous chloride solution to the vial.

  • Radiolabeling: Add the desired activity of [⁹⁹ᵐTc]NaTcO₄ to the vial. Gently swirl the vial to mix the contents.

  • Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 15-30 minutes).

  • Quality Control: Determine the radiochemical purity of the labeled biomolecule using ITLC. This separates the labeled biomolecule from free pertechnetate and reduced/hydrolyzed technetium.[10]

  • Purification (if necessary): If the radiochemical purity is below the acceptable limit (typically >90%), purify the labeled biomolecule using a suitable method like size-exclusion chromatography.

Protocol 3: Electrochemical Detection of Heavy Metal Ions using a this compound-Modified Electrode

This protocol describes the fabrication and use of an EDT-modified electrode for the detection of heavy metal ions like Pb(II) or Hg(II) using stripping voltammetry.

Materials:

  • Bare electrode (e.g., glassy carbon electrode, gold electrode)

  • This compound

  • Ethanol

  • Electrochemical cell

  • Potentiostat

  • Standard solutions of heavy metal ions (e.g., Pb(NO₃)₂, HgCl₂)

  • Supporting electrolyte (e.g., 0.1 M HCl)

Procedure:

  • Electrode Preparation: Polish the bare electrode to a mirror finish using alumina (B75360) slurry, followed by sonication in deionized water and ethanol.

  • Electrode Modification: Immerse the cleaned electrode in an ethanolic solution of this compound for a sufficient time (e.g., 12-24 hours) to allow for the formation of a self-assembled monolayer on the electrode surface.

  • Electrochemical Measurement:

    • Place the EDT-modified electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in the electrochemical cell containing the supporting electrolyte and the sample solution.

    • Preconcentration Step: Apply a negative potential for a set duration to reduce and accumulate the heavy metal ions onto the electrode surface.

    • Stripping Step: Scan the potential towards more positive values. The stripping of the deposited metal back into the solution results in a current peak, the height of which is proportional to the concentration of the metal ion in the sample.

  • Data Analysis: Construct a calibration curve by measuring the peak currents for a series of standard solutions of the heavy metal ion. Determine the concentration of the unknown sample from this calibration curve.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key processes involving this compound-metal complexes.

Catalytic Cycle for Hydrogen Evolution

This diagram illustrates a proposed catalytic cycle for the hydrogen evolution reaction (HER) catalyzed by a nickel-bis(dithiolene) complex, a class of compounds that can be formed with derivatives of this compound.

HER_Catalytic_Cycle cluster_0 Catalytic Cycle A [Ni(L)₂]²⁻ (Active Catalyst) B [Ni(L)(LH)]⁻ (Protonated Intermediate) A->B + H⁺ C [Ni(LH)₂] (Doubly Protonated) B->C + H⁺ C->A - H₂ D H₂ Release C->D D->A

Catalytic cycle for hydrogen evolution.
Chelation Therapy for Heavy Metal Poisoning

This diagram illustrates the logical workflow of chelation therapy using a dithiol chelating agent like a derivative of this compound to remove heavy metals from the body.

Chelation_Therapy start Heavy Metal Poisoning administer Administer Dithiol Chelating Agent start->administer bind Formation of Stable Metal-Chelate Complex administer->bind transport Transport of Complex in Bloodstream bind->transport excrete Renal Filtration and Excretion in Urine transport->excrete end Reduced Heavy Metal Body Burden excrete->end Electrochemical_Sensor_Workflow cluster_prep Sensor Preparation cluster_detection Detection cluster_analysis Data Analysis node1 Clean Electrode node2 Self-Assembled Monolayer Formation with EDT node1->node2 node3 Introduce Sample and Supporting Electrolyte node2->node3 node4 Preconcentration Step (Applied Potential) node3->node4 node5 Stripping Step (Potential Scan) node4->node5 node6 Measure Peak Current node5->node6 node7 Determine Concentration from Calibration Curve node6->node7

References

The Role of 1,2-Ethanedithiol in the Synthesis of Organometallic Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Ethanedithiol (HSCH₂CH₂SH), a versatile organosulfur compound, serves as a crucial building block in the synthesis of a diverse range of organometallic complexes.[1][2][3][4] Its two thiol functional groups readily coordinate to metal centers, acting as a potent chelating or bridging ligand. This unique reactivity allows for the construction of mono- and polynuclear metal complexes with varied structural motifs and electronic properties. The resulting dithiolate complexes are of significant interest in fields such as catalysis, bioinorganic chemistry, and materials science. This document provides detailed application notes and experimental protocols for the synthesis of representative organometallic complexes utilizing this compound.

Applications of this compound in Organometallic Synthesis

The primary application of this compound in this context is as a dithiolate ligand source for the formation of stable metal-sulfur bonds. It is widely employed in the synthesis of:

  • Diiron Dithiolate Carbonyl Complexes: These complexes are extensively studied as structural and functional models for the active site of [FeFe]-hydrogenase enzymes. The 1,2-ethanedithiolate bridge mimics the dithiolate cofactor found in these enzymes.[5]

  • Nickel Dithiolate Complexes: Nickel complexes containing 1,2-ethanedithiolate ligands are investigated for their catalytic activity in various organic transformations.

  • Platinum and Palladium Dithiolate Complexes: These square planar complexes are of interest for their potential applications in materials science and as precursors to more complex coordination compounds.

Data Presentation

The following tables summarize quantitative data for the synthesis of key organometallic complexes using this compound.

Complex NameMetal PrecursorLigandSolventProductYield (%)Reference
Hexacarbonyl(μ-1,2-ethanedithiolato)diiron(I)Fe₃(CO)₁₂This compoundTolueneFe₂--INVALID-LINK--₆65[5]
(1,1'-Bis(diphenylphosphino)ferrocene)(1,2-ethanedithiolato)nickel(II)(dppf)NiCl₂This compoundCH₂Cl₂(dppf)Ni(SCH₂CH₂S)44
Bis(triphenylphosphine)(1,2-ethanedithiolato)platinum(II)Pt(PPh₃)₄This compoundBenzenePt(SCH₂CH₂S)(PPh₃)₂N/A

Experimental Protocols

Protocol 1: Synthesis of Hexacarbonyl(μ-1,2-ethanedithiolato)diiron(I) (Fe₂μ-S₂(CH₂)₂₆)

This protocol describes the synthesis of a diiron dithiolate complex, a model for the active site of [FeFe]-hydrogenase.[5]

Materials:

  • Triiron dodecacarbonyl (Fe₃(CO)₁₂)

  • This compound (H₂edt)

  • Toluene, anhydrous

  • Standard Schlenk line apparatus

  • Silica (B1680970) gel for column chromatography

  • Pentane (B18724)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Fe₃(CO)₁₂ in anhydrous toluene.

  • To this solution, add a stoichiometric amount of this compound.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography or infrared spectroscopy.

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using pentane as the eluent.

  • The fraction containing the desired product is collected and the solvent is evaporated to yield Fe₂--INVALID-LINK--₆ as a solid. The reported yield for this reaction is 65%.[5]

Diagram of the Experimental Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Fe3CO12 Fe3(CO)12 in Toluene ReactionMixture Stir at Room Temp Fe3CO12->ReactionMixture EDT This compound EDT->ReactionMixture SolventRemoval Solvent Removal ReactionMixture->SolventRemoval Chromatography Column Chromatography SolventRemoval->Chromatography FinalProduct Fe2μ-S2(CH2)26 Chromatography->FinalProduct G Reactants (dppf)NiCl2 + HSCH2CH2SH + Et3N Product (dppf)Ni(SCH2CH2S) Reactants->Product CH2Cl2, RT Byproduct 2 Et3NH+Cl- Product->Byproduct G Pt_precursor Pt(PPh3)4 Pt_product Pt(SCH2CH2S)(PPh3)2 Pt_precursor->Pt_product + EDT EDT_ligand HSCH2CH2SH EDT_ligand->Pt_product Phosphine_byproduct 2 PPh3 Pt_product->Phosphine_byproduct

References

Application Notes: The Use of 1,2-Ethanedithiol in the Synthesis of Thioacetals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the strategic manipulation of functional groups is paramount. Carbonyl groups, ubiquitous in synthetic intermediates and target molecules, often require protection to prevent unwanted side reactions. 1,2-Ethanedithiol is a cornerstone reagent for this purpose, reacting with aldehydes and ketones to form cyclic thioacetals known as 1,3-dithiolanes.[1] These sulfur-containing heterocycles are exceptionally stable under a wide range of acidic and basic conditions, making them superior protecting groups compared to their oxygen-based acetal (B89532) counterparts.[2]

Beyond their role in protection, thioacetals derived from aldehydes offer a unique platform for carbon-carbon bond formation through a concept known as "umpolung," or polarity inversion. The Corey-Seebach reaction, a classic example of this strategy, transforms the normally electrophilic carbonyl carbon into a nucleophilic acyl anion equivalent, opening pathways to synthesize complex molecular architectures like α-hydroxy ketones and 1,2-diketones.[3][4] This application note provides a detailed overview of the mechanism, applications, and experimental protocols for the use of this compound in organic synthesis.

Safety and Handling of this compound

This compound is a hazardous substance that requires strict safety protocols. It is a flammable liquid with a potent, unpleasant odor. Vapors can cause severe nausea and headaches, while direct contact may lead to skin and eye irritation.[1]

  • Engineering Controls : Always handle this compound in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a flame-resistant lab coat.

  • Storage : Store in a cool, dry, well-ventilated area away from oxidizing agents, bases, and sources of ignition. Keep the container tightly sealed.

  • Disposal : Dispose of chemical waste in accordance with local and institutional regulations.

Reaction Mechanism: Thioacetal Formation

The formation of a 1,3-dithiolane (B1216140) from a carbonyl compound and this compound is typically catalyzed by a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid).[5] The reaction proceeds via a two-stage mechanism involving the formation of a hemithioacetal intermediate.

The mechanism involves:

  • Activation of Carbonyl : The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack : One of the thiol groups of this compound attacks the activated carbonyl carbon.

  • Hemithioacetal Formation : A proton transfer results in a neutral hemithioacetal intermediate.

  • Water Elimination : The hydroxyl group of the hemithioacetal is protonated by the acid catalyst, forming a good leaving group (H₂O). The departure of water generates a resonance-stabilized sulfonium (B1226848) ion.

  • Intramolecular Cyclization : The second thiol group attacks the electrophilic carbon, leading to the formation of the five-membered 1,3-dithiolane ring.

  • Catalyst Regeneration : Deprotonation of the sulfonium ion regenerates the acid catalyst and yields the final thioacetal product.

G R2CO R₂C=O + H⁺ Activated R₂C=O⁺H R2CO->Activated 1. Carbonyl Activation Attack1 Hemithioacetal Intermediate R₂C(OH)S(CH₂)₂SH Activated->Attack1 2. Nucleophilic Attack Dithiol HS(CH₂)₂SH Dithiol->Attack1 2. Nucleophilic Attack ProtonatedOH R₂C(O⁺H₂)S(CH₂)₂SH Attack1->ProtonatedOH 3. Protonation + H⁺ Sulfonium [R₂C-S(CH₂)₂SH]⁺ ↔ [R₂C=S⁺(CH₂)₂SH] ProtonatedOH->Sulfonium 4. Loss of H₂O Dithiolane 1,3-Dithiolane Sulfonium->Dithiolane 5. Intramolecular Cyclization

Caption: Acid-catalyzed mechanism of 1,3-dithiolane formation.

Applications in Organic Synthesis

The primary application of 1,3-dithiolanes is the protection of aldehydes and ketones. Their stability towards nucleophiles, hydrides, organometallics, and basic conditions allows for selective transformations at other functional groups within a complex molecule.

The diagram below illustrates a common synthetic problem: the selective reduction of an ester in the presence of a more reactive ketone. Protecting the ketone as a thioacetal allows the ester to be reduced cleanly, after which the ketone can be regenerated via deprotection.

G Start Keto-Ester Starting Material Protect Protect Ketone (+ this compound, H⁺) Start->Protect Protected Thioacetal Intermediate Protect->Protected Reduce Reduce Ester (e.g., LiAlH₄) Protected->Reduce Reduced Alcohol Intermediate Reduce->Reduced Deprotect Deprotect Ketone (e.g., HgCl₂/H₂O) Reduced->Deprotect Final Desired Product (Hydroxy-Ketone) Deprotect->Final

Caption: Logical workflow for selective reduction using thioacetal protection.

The Corey-Seebach reaction leverages the acidity of the C-H protons at the C2 position of a 1,3-dithiane (B146892) (formed from an aldehyde and 1,3-propanedithiol). While 1,3-dithiolanes are less commonly used for this specific named reaction, the principle of umpolung is the same. Deprotonation with a strong base like n-butyllithium generates a stabilized carbanion, which acts as a nucleophilic acyl anion equivalent.[4] This nucleophile can then react with various electrophiles (e.g., alkyl halides, epoxides, other carbonyls) to form new carbon-carbon bonds.[3] Subsequent hydrolysis of the dithiane reveals a new ketone, effectively achieving the synthesis of a ketone from an aldehyde.[3][6]

G cluster_normal Normal Reactivity cluster_umpolung Umpolung (Polarity Inversion) Aldehyde Aldehyde (R-CHO) δ⁺ Carbonyl Carbon Nucleophile Nucleophile (Nu⁻) Aldehyde->Nucleophile Electrophilic Attack Dithiane 1,3-Dithiane (from Aldehyde) Base Strong Base (n-BuLi) Dithiane->Base Deprotonation Carbanion Acyl Anion Equivalent (Nucleophilic Carbon) Dithiane->Carbanion Forms Electrophile Electrophile (E⁺) Carbanion->Electrophile Nucleophilic Attack

Caption: Concept of Umpolung: Inverting carbonyl reactivity.

Quantitative Data Summary

The formation of 1,3-dithiolanes can be achieved under various conditions with high efficiency. The choice of catalyst and solvent often depends on the substrate's sensitivity and steric hindrance.

Substrate (Carbonyl)CatalystSolventTemp. (°C)TimeYield (%)Reference
3,4,5-Trimethoxybenzaldehyde48% aq. HBr (cat.)WaterRT15 min94[7]
CyclohexanoneYttrium Triflate (cat.)CH₂Cl₂RT45 min95[5]
BenzaldehydeIodine (cat.)CH₂Cl₂RT15 min98[5][8]
4-ChlorobenzaldehydeLiBr (cat.)None (Neat)6015 min98[8]
AcetophenoneTungstophosphoric Acid (cat.)None (Neat)801 h90[5][8]
Cyclododecanone (B146445)p-TsOH (cat.)Toluene (B28343)Reflux~3 h99[9]

Experimental Protocols

This protocol describes the formation of a 1,3-dithiolane from cyclododecanone using p-toluenesulfonic acid as a catalyst.[9]

Materials:

  • Cyclododecanone (0.26 mol)

  • This compound (0.26 mol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.004 mol)

  • Toluene (200 mL)

  • 500 mL three-necked flask, Dean-Stark trap, condenser, magnetic stirrer

Procedure:

  • Reaction Setup : Assemble the flask with the Dean-Stark trap and condenser. Add the cyclododecanone, this compound, p-TsOH, and toluene to the flask.

  • Heating : Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Monitoring : Continue refluxing for several hours until the theoretical amount of water (~4.6 mL) has been collected. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with water.

  • Isolation : Remove the toluene using a rotary evaporator. Place the solid residue under high vacuum to remove any remaining solvent. The crude product is typically pure enough for the next step.

This protocol describes the regeneration of the carbonyl group from its 1,3-dithiolane derivative using mercury(II) nitrate (B79036) in a solvent-free system.[10][11]

Materials:

Procedure:

  • Mixing : In a mortar, add the 1,3-dithiolane and mercury(II) nitrate trihydrate.

  • Grinding : Grind the mixture with a pestle for 1-4 minutes at room temperature. The reaction is typically rapid, and its progress can be monitored by TLC.

  • Work-up : After the reaction is complete, add dichloromethane (10 mL) to the mixture and stir for a few minutes.

  • Purification : Filter the mixture through a short pad of silica gel to remove the mercury salts and other inorganic byproducts.

  • Isolation : Evaporate the solvent from the filtrate under reduced pressure to yield the purified carbonyl compound.[10]

General Experimental Workflow

The following diagram outlines the typical workflow for a synthetic organic chemistry procedure, from reaction setup to final product characterization.

G Setup 1. Reaction Setup (Glassware, Reagents) Reaction 2. Run Reaction (Heating/Cooling, Stirring) Setup->Reaction Monitor 3. Monitor Progress (TLC, GC-MS, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup 4. Work-up (Quench, Extract, Dry) Monitor->Workup Complete Purify 5. Purification (Column Chromatography, Recrystallization) Workup->Purify Analyze 6. Characterization (NMR, IR, Mass Spec) Purify->Analyze Product Pure Product Analyze->Product

Caption: General workflow for a typical organic synthesis experiment.

Conclusion

This compound is an indispensable reagent in organic synthesis, providing a reliable method for the protection of carbonyl groups as 1,3-dithiolanes. The stability and unique reactivity of these thioacetals, particularly in the context of umpolung chemistry, grant chemists access to a wide array of synthetic transformations that are crucial for the construction of complex molecules in academic research and drug development. Proper handling and adherence to safety protocols are essential when working with this versatile but hazardous compound.

References

Application Notes and Protocols: 1,2-Ethanedithiol as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Ethanedithiol (HSCH₂CH₂SH) is a fundamental and highly versatile organosulfur compound that serves as an essential building block in the synthesis of a wide array of heterocyclic compounds.[1][2] Its bifunctional nature, possessing two nucleophilic thiol groups, allows for the construction of various ring systems, which are pivotal scaffolds in medicinal chemistry and drug development.[2] This document provides detailed application notes and experimental protocols for the synthesis of several key classes of sulfur-containing heterocycles, including 1,3-dithiolanes, 1,4-dithianes, and other related structures, using this compound as the starting material. Furthermore, it explores the biological significance of these compounds, particularly in the context of neurodegenerative diseases and cancer.

Key Applications of this compound in Heterocyclic Synthesis

This compound is most commonly employed in the formation of:

  • 1,3-Dithiolanes: Five-membered rings formed by the reaction of this compound with aldehydes or ketones. This reaction is a cornerstone for the protection of carbonyl groups in multi-step organic synthesis and a source of important bioactive molecules.[3][4]

  • 1,4-Dithianes: Six-membered rings that can be synthesized from this compound and suitable two-carbon electrophiles. Derivatives of this class have shown potential in medicinal chemistry.

  • Larger Ring Systems: Seven-membered rings such as 1,4-dithiepins can also be accessed, although these are less commonly reported.

The resulting heterocyclic compounds are not merely synthetic intermediates but often exhibit significant biological activities, including modulation of sigma receptors, and potential anticancer and antimicrobial properties.

Synthesis of 1,3-Dithiolanes

The reaction of this compound with carbonyl compounds is a robust and widely used method for the synthesis of 1,3-dithiolanes. This transformation is typically catalyzed by Brønsted or Lewis acids.[5] Recent advancements have focused on developing milder, more efficient, and environmentally benign catalytic systems, including solvent-free and microwave-assisted protocols.[6][7]

General Reaction Scheme:

Caption: General synthesis of 1,3-dithiolanes.

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Synthesis of 1,3-Dithiolanes

This protocol describes a general procedure for the synthesis of 1,3-dithiolanes from aldehydes and ketones using a Lewis acid catalyst.

Materials:

  • Carbonyl compound (aldehyde or ketone)

  • This compound

  • Lewis acid catalyst (e.g., SnCl₂·2H₂O, InCl₃, Y(OTf)₃)

  • Anhydrous solvent (e.g., Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF))

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carbonyl compound (1.0 mmol) in the anhydrous solvent (10 mL).

  • Add this compound (1.1 mmol, 1.1 equivalents).

  • Add the Lewis acid catalyst (e.g., 5-10 mol%).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with the organic solvent (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure 1,3-dithiolane.

Data Presentation: Catalytic Synthesis of 1,3-Dithiolanes
EntryCarbonyl CompoundCatalystSolventTimeYield (%)Reference
1BenzaldehydeSnCl₂·2H₂ONeat15 min95[6]
2CyclohexanoneSnCl₂·2H₂ONeat20 min92[6]
34-NitrobenzaldehydeInCl₃DCM30 min94[6]
4AcetophenoneInCl₃DCM2 h85[6]
5BenzaldehydeY(OTf)₃Neat10 min98[5]
6CyclohexanoneY(OTf)₃Neat15 min95[5]
7VanillinTungstate Sulfuric AcidNeat5 min96(Karami et al., 2012)
84-ChlorobenzaldehydeTungstate Sulfuric AcidNeat5 min95(Karami et al., 2012)

Protocol 2: Solvent-Free, Microwave-Assisted Synthesis of 1,3-Dithiolanes

This protocol offers a rapid and environmentally friendly alternative to traditional methods.[7]

Materials:

  • Carbonyl compound (aldehyde or ketone)

  • This compound

  • Catalyst (e.g., Montmorillonite K10 clay)

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, mix the carbonyl compound (1.0 mmol), this compound (1.2 mmol), and a catalytic amount of Montmorillonite K10 clay.

  • Place the vessel in the microwave reactor and irradiate at a suitable power and temperature (e.g., 100-150 W, 60-80 °C) for a short duration (typically 2-15 minutes).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and extract the product with an appropriate solvent (e.g., diethyl ether or ethyl acetate).

  • Filter to remove the catalyst.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Synthesis of 1,4-Dithianes

1,4-Dithianes can be synthesized through the reaction of this compound with a two-carbon electrophile, such as a 1,2-dihaloethane, or through a cyclization reaction.

General Reaction Scheme:

Caption: Synthesis of 1,4-dithiane (B1222100).

Experimental Protocol

Protocol 3: Synthesis of 2-Oxo-1,4-dithiane

This protocol describes the synthesis of a functionalized 1,4-dithiane derivative.

Materials:

  • This compound

  • Chloroacetyl chloride

  • Triethylamine (B128534)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • In a 4-L, four-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser, charge 1 L of dichloromethane, this compound (102 mL, 1.2 mol), and triethylamine (336 mL, 2.4 mol).

  • Cool the mixture to 0–10°C in an ice-acetone bath while stirring.

  • Add a solution of chloroacetyl chloride (96 mL, 1.2 mol) in 400 mL of dichloromethane dropwise over 1.5 hours. A thick white precipitate of triethylamine hydrochloride will form.

  • After the addition is complete, continue stirring for another 2 hours at room temperature.

  • Add 500 mL of ice water to the stirred mixture to dissolve the precipitate, forming a two-phase system.

  • Separate the organic phase, wash with four 200-mL portions of water, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and evaporate the dichloromethane using a rotary evaporator.

  • Distill the residue under reduced pressure (0.7 mm) to obtain 2-oxo-1,4-dithiane (boiling point 92–93°C). The typical yield is around 60%.[2]

Biological Significance and Signaling Pathways

Heterocyclic compounds derived from this compound are of significant interest to drug development professionals due to their diverse biological activities.

1,3-Dithiolane Derivatives as Sigma Receptor Modulators

Several 1,3-dithiolane-based compounds have been identified as potent ligands for sigma receptors (S1R and S2R).[8] These receptors are involved in a variety of neurological processes, and their modulation is a promising therapeutic strategy for neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease.[9][10]

Signaling Pathways of Sigma-1 Receptor (S1R) Neuroprotection:

S1R is a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[6][9] Upon activation by agonist ligands, S1R dissociates from its binding partner BiP and modulates several downstream signaling pathways to confer neuroprotection:

  • Calcium Homeostasis: S1R regulates the flux of calcium ions from the ER to the mitochondria, which is crucial for maintaining cellular energy levels and preventing apoptosis.[5]

  • Oxidative Stress Reduction: S1R activation can lead to the upregulation of antioxidant genes through pathways like the Nrf2 signaling pathway, thereby protecting neurons from oxidative damage.[1]

  • Modulation of Ion Channels: S1R interacts with and modulates the activity of various ion channels, which can reduce neuronal hyperexcitability and excitotoxicity.[6]

  • Neurotrophic Factor Signaling: S1R agonists can enhance the signaling of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), promoting neuronal survival and plasticity.[6]

  • Anti-apoptotic Signaling: S1R activation can increase the expression of anti-apoptotic proteins like Bcl-2 and decrease the levels of pro-apoptotic proteins like Bax and caspases.[5]

G cluster_0 Sigma-1 Receptor Signaling Pathway Ligand Dithiolane-based S1R Agonist S1R Sigma-1 Receptor (S1R) Ligand->S1R activates Ca_Homeostasis Calcium Homeostasis S1R->Ca_Homeostasis Oxidative_Stress Reduced Oxidative Stress (Nrf2 Pathway) S1R->Oxidative_Stress Ion_Channels Ion Channel Modulation S1R->Ion_Channels Neurotrophic_Factors Neurotrophic Factor Signaling (BDNF) S1R->Neurotrophic_Factors Apoptosis Inhibition of Apoptosis (↑Bcl-2, ↓Caspases) S1R->Apoptosis Neuroprotection Neuroprotection Ca_Homeostasis->Neuroprotection Oxidative_Stress->Neuroprotection Ion_Channels->Neuroprotection Neurotrophic_Factors->Neuroprotection Apoptosis->Neuroprotection

References

Application Notes and Protocols: Reactions Involving 1,2-Ethanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Ethanedithiol (EDT), also known as ethane-1,2-dithiol, is a versatile organosulfur compound with the chemical formula C₂H₆S₂.[1][2] It is a colorless to light yellow liquid with a characteristic pungent odor, often described as resembling rotten cabbage.[1][3] This dithiol is a crucial building block in organic synthesis, primarily recognized for its ability to protect carbonyl groups and its role as a ligand for metal ions.[2][3][4] Its reactivity stems from the two thiol (-SH) functional groups on adjacent carbon atoms.[4] This document provides detailed application notes and experimental protocols for common reactions involving this compound, with a focus on the protection of carbonyls as 1,3-dithiolanes and their subsequent deprotection.

Key Applications

The primary applications of this compound in research and industry include:

  • Protection of Carbonyl Groups: It readily reacts with aldehydes and ketones to form 1,3-dithiolanes, which are stable under both acidic and basic conditions, making them excellent protecting groups in multi-step syntheses.[4][5][6]

  • Organic Synthesis Intermediate: 1,3-dithiolanes can be further functionalized, serving as acyl anion equivalents for the formation of new carbon-carbon bonds.[5]

  • Ligand in Coordination Chemistry: The two sulfur atoms act as a bidentate ligand, forming stable complexes with various metal ions, which is valuable in catalysis and materials science.[2][4]

  • Peptide Chemistry: It is used as a scavenger during the cleavage step in solid-phase peptide synthesis to prevent side reactions.[1][7]

  • Flavor and Fragrance Industry: In trace amounts, it is used as a flavoring agent.[2][8]

Safety Precautions and Handling

This compound is a hazardous chemical and requires strict adherence to safety protocols.[9]

Hazards:

  • Flammable: It is a flammable liquid and vapor.[10][11] Keep away from heat, sparks, open flames, and hot surfaces.[10][12]

  • Toxic: It is toxic if swallowed, fatal in contact with skin, and fatal if inhaled.[11][12]

  • Irritant: Causes serious eye irritation and may cause skin irritation.[9][11] Vapors can lead to severe nausea and headaches.[9][13]

Personal Protective Equipment (PPE):

  • Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[9][10]

  • Gloves: Wear chemical-resistant gloves.[9][11]

  • Eye Protection: Use tightly fitting safety goggles or a face shield.[10][11]

  • Clothing: Wear a lab coat and, if necessary, fire/flame resistant and impervious clothing.[10][11]

Storage:

  • Store in a cool, dry, and well-ventilated place in a tightly closed container.[10][12]

  • Store away from oxidizing agents, bases, and sources of ignition.[12][14]

Disposal:

  • Dispose of contents and container to an appropriate treatment and disposal facility in accordance with local, regional, and national regulations.[10][12]

Experimental Protocols

Protocol 1: Protection of Carbonyls as 1,3-Dithiolanes

This protocol describes the general procedure for the formation of 1,3-dithiolanes from carbonyl compounds using this compound, a reaction often catalyzed by a Brønsted or Lewis acid.[6]

Reaction Scheme:

Materials:

  • Aldehyde or ketone

  • This compound

  • Lewis acid catalyst (e.g., Yttrium triflate [Y(OTf)₃]) or Brønsted acid

  • Solvent (e.g., dichloromethane, acetonitrile)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of the carbonyl compound (1.0 mmol) in the chosen solvent (10 mL) at room temperature, add this compound (1.1 mmol).

  • Add a catalytic amount of the acid catalyst (e.g., Y(OTf)₃, 5 mol%).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude 1,3-dithiolane (B1216140).

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Quantitative Data for Thioacetalization:

EntryCarbonyl CompoundCatalystSolventTime (h)Yield (%)
1BenzaldehydeY(OTf)₃CH₃CN0.595
24-ChlorobenzaldehydeY(OTf)₃CH₃CN0.596
3CyclohexanoneY(OTf)₃CH₃CN1.092
4AcetophenoneY(OTf)₃CH₃CN2.090

Data adapted from studies on yttrium triflate catalyzed thioacetalization.[6]

Protocol 2: Deprotection of 1,3-Dithiolanes

The regeneration of the carbonyl group from a 1,3-dithiolane often requires oxidative conditions. Several methods exist, and two are detailed below.

This method provides a simple and efficient way to deprotect 1,3-dithiolanes under mild acidic conditions.[5]

Materials:

  • 1,3-Dithiolane

  • Polyphosphoric acid (PPA)

  • Acetic acid (HOAc)

  • Dichloromethane

  • Water

Procedure:

  • Mix the 1,3-dithiolane (50 mmol) with polyphosphoric acid (1-10 g) and acetic acid (2-10 drops).[5]

  • Stir the mixture at a temperature between 25-45 °C.[5]

  • Monitor the reaction by TLC until the starting material is consumed (typically 3-8 hours).[5]

  • After completion, add water to hydrolyze the polyphosphoric acid.[5]

  • Extract the product with dichloromethane.[5]

  • Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate.

  • Purify the resulting aldehyde or ketone by column chromatography on silica gel.[5]

Quantitative Data for PPA/HOAc Deprotection:

EntrySubstrate (1,3-Dithiolane of)Time (h)Temperature (°C)Yield (%)
14-Methoxyacetophenone52592
2Benzophenone64589
3Cyclohexanone32595
44-Nitrobenzaldehyde42590

Data derived from Jin, Y.-S., et al. (2008). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid.[5]

This protocol offers a mild and environmentally friendly alternative using aqueous hydrogen peroxide activated by an iodine catalyst.[15][16]

Materials:

  • 1,3-Dithiolane

  • 30% Aqueous hydrogen peroxide (H₂O₂)

  • Iodine (I₂)

  • Sodium dodecyl sulfate (SDS)

  • Water

  • Ethyl acetate

Procedure:

  • To a solution of the 1,3-dithiolane (1 mmol) in water (5 mL) containing sodium dodecyl sulfate (0.2 mmol), add iodine (5 mol%).

  • Add 30% aqueous hydrogen peroxide (0.45 mL per mmol of substrate).[15]

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Quantitative Data for H₂O₂/I₂ Deprotection:

EntrySubstrate (1,3-Dithiolane of)TimeYield (%)
13,4-Methylenedioxybenzaldehyde30 min95
24-Methoxybenzaldehyde25 min~100
3Vanillin40 min~100
44-Hydroxybenzaldehyde1.5 h~100

Data from Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System.[15][16]

Visualizations

Reaction Mechanism: Acid-Catalyzed Formation of a 1,3-Dithiolane

G carbonyl R-C(=O)-R' protonated_carbonyl R-C(=[O+]H)-R' carbonyl->protonated_carbonyl H+ intermediate1 R-C(OH)(S-CH2-CH2-SH)-R' protonated_carbonyl->intermediate1 + HS-CH2-CH2-SH thiol HS-CH2-CH2-SH intermediate2 R-C([O+]H2)(S-CH2-CH2-SH)-R' intermediate1->intermediate2 H+ intermediate3 R-C+(S-CH2-CH2-SH)-R' intermediate2->intermediate3 -H2O dithiolane R-C(S-CH2-CH2-S)-R' intermediate3->dithiolane Intramolecular attack dithiolane->dithiolane

Caption: Acid-catalyzed formation of a 1,3-dithiolane.

Experimental Workflow: Deprotection of 1,3-Dithiolanes

G start Start: 1,3-Dithiolane Substrate reagents Add Deprotection Reagents (e.g., PPA/HOAc or H2O2/I2) start->reagents reaction Stir at Specified Temperature and Time reagents->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete drying Dry Organic Layer workup->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification product Pure Carbonyl Compound purification->product

Caption: General workflow for the deprotection of 1,3-dithiolanes.

Logical Relationship: Protection-Deprotection Strategy

G carbonyl Starting Material with Carbonyl Group protect Protection Step carbonyl->protect + this compound, Acid Catalyst protected Protected Intermediate (1,3-Dithiolane) protect->protected further_rxn Further Synthetic Transformations protected->further_rxn deprotect Deprotection Step further_rxn->deprotect final_product Final Product with Regenerated Carbonyl deprotect->final_product Deprotecting Agent

Caption: Logic of a carbonyl protection-deprotection strategy.

References

Application Note & Protocol: 1,2-Ethanedithiol Treatment for Quantum Dot Surface Passivation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Quantum dots (QDs) are semiconductor nanocrystals with remarkable optical and electronic properties, making them ideal for applications in displays, solar cells, and biomedical imaging.[1] However, their performance is often limited by surface defects and the presence of long, insulating native ligands from synthesis, which can act as charge traps and hinder charge transport.[2][3] Surface passivation is a critical step to mitigate these issues. 1,2-ethanedithiol (EDT) has emerged as a highly effective short, bidentate ligand for passivating QD surfaces. This treatment replaces long native ligands, passivates defect states, reduces inter-dot spacing, and improves charge carrier mobility.[4][5][6] This document provides detailed protocols for EDT treatment of QD films and summarizes the performance enhancements observed in optoelectronic devices.

Mechanism of this compound Passivation

The primary mechanism of EDT treatment involves a ligand exchange process on the surface of the quantum dot. As-synthesized QDs are typically capped with long-chain, insulating organic molecules like oleic acid.[5] These ligands, while necessary for colloidal stability during synthesis, impede charge transport between adjacent QDs in a solid-state film.

This compound, a short molecule with a thiol group (-SH) at each end, acts as a cross-linking agent. The thiol groups have a strong affinity for the metal atoms on the QD surface (e.g., Cd, Pb), displacing the native oleic acid ligands. This exchange results in:

  • Reduced Inter-Dot Distance: The shorter EDT molecule brings the QDs closer together, enhancing electronic coupling and facilitating charge transport.[4]

  • Defect Passivation: The thiol groups effectively bind to surface atoms, passivating "dangling bonds" or defect states that would otherwise act as non-radiative recombination centers.[2][6] This leads to a significant increase in photoluminescence quantum efficiency (PLQE).[4][6]

  • Altered Energy Levels: EDT molecules can induce a vacuum-level shift due to their dipole moments, which alters the energy level alignment at interfaces (e.g., between the QD layer and charge transport layers), thereby reducing charge injection barriers.[2][3]

G cluster_0 Before Treatment cluster_1 Treatment Process cluster_2 After Treatment QD_Initial QD Core Surface Atoms Native Ligands (Oleic Acid) Defects Surface Defects (Charge Traps) QD_Initial:f0->Defects Creates EDT This compound (EDT) Solution QD_Final QD Core Surface Atoms EDT Ligands EDT->QD_Final Ligand Exchange Passivated Passivated Surface (Improved Charge Transport) QD_Final:f0->Passivated Results in

Mechanism of EDT surface passivation via ligand exchange.

Quantitative Data Summary

The effectiveness of EDT treatment is evident from the significant improvements in the performance metrics of various QD-based devices.

Table 1: Performance Enhancement in Quantum Dot LEDs (QLEDs)

Device Type EDT Concentration Key Performance Metric Improvement Factor Reference
Green CdSe@ZnS QLED 4 mM Max. Luminous Yield: 5.43 cd A⁻¹ 10x vs. untreated (0.549 cd A⁻¹) [2][3][7]
Green CdSe@ZnS QLED 3 mM Max. Luminous Yield: 2.68 cd A⁻¹ 4.9x vs. untreated [2]
Green CdSe@ZnS QLED 6 mM Max. Luminous Yield: 4.41 cd A⁻¹ 8x vs. untreated [2]

| AgIn₅S₈/ZnS QLED | Not specified | External Quantum Efficiency | > 1.52% |[8] |

Table 2: Performance Enhancement in Quantum Dot Photovoltaic (PV) Devices

Device Type EDT Treatment Details Power Conversion Efficiency (PCE) External Quantum Efficiency (EQE) Open-Circuit Voltage (Vₒ꜀) Reference
PbS QD PV 0.01% ethanethiol (B150549)* 2.6% 22% 0.43 V [4]
Untreated Control None 0.19% 5% 0.28 V [4]

| PbS QD PV | Layer-by-layer EDT | 1.3% | Not specified | Not specified |[4] |

*Note: Data for ethanethiol is included as it demonstrates a similar passivation effect by a thiol-containing molecule.[4]

Table 3: Impact on Photoluminescence

QD System Treatment Photoluminescence Quantum Efficiency (PLQE) Improvement Reference
PbS QD Solution Ethanethiol* > 13% From < 0.5% (undetectable) [4]

| PbS QD Film | Ethanethiol* | Not specified | 5-fold increase in brightness |[4] |

Experimental Protocols

The following protocols are generalized from methodologies reported for fabricating QD-based optoelectronic devices.[2][4] Researchers should optimize parameters such as concentration and treatment time for their specific QD system and application.

Protocol 1: In Situ EDT Treatment of Spin-Coated QD Films

This protocol is commonly used for fabricating QLEDs where a thin, uniform QD film is required.[2]

A. Materials and Reagents:

  • Substrate (e.g., ITO-coated glass)

  • Quantum Dot solution (e.g., 6 mg/mL CdSe@ZnS in toluene)

  • This compound (EDT)

  • Acetonitrile (anhydrous)

  • Toluene (anhydrous)

  • Nitrogen (N₂) gas source

  • Glovebox with N₂ atmosphere

B. Equipment:

  • Spin-coater

  • Pipettes

  • Thermal evaporator (for device completion)

C. Workflow Diagram:

G start Start sub_prep 1. Substrate Cleaning (e.g., Sonication in IPA) start->sub_prep etl_dep 2. Deposit Electron Transport Layer (ETL) (e.g., Spin-coat ZnO) sub_prep->etl_dep qd_coat 3. Spin-coat QD Solution (e.g., 6 mg/mL in toluene) etl_dep->qd_coat edt_treat 4. EDT Treatment (Inside N₂ Glovebox) qd_coat->edt_treat spin_dry 5. Spin-Dry to Remove Excess Solution edt_treat->spin_dry htl_dep 6. Deposit Hole Transport Layer (HTL) (e.g., Thermal Evaporation of CBP) spin_dry->htl_dep anode_dep 7. Deposit Anode (e.g., MoO₃/Al) htl_dep->anode_dep finish Device Ready for Characterization anode_dep->finish

Experimental workflow for in situ EDT treatment of QD films.

D. Step-by-Step Procedure:

  • Prepare EDT Solution: Inside a nitrogen-filled glovebox, prepare a dilute solution of EDT in anhydrous acetonitrile. A typical starting concentration is 4 mM, which has been shown to provide optimal performance for CdSe@ZnS QLEDs.[2][3][7]

  • Substrate Preparation: Clean the substrate (e.g., ITO glass) thoroughly. This may involve sequential sonication in detergent, deionized water, acetone, and isopropanol.

  • Deposit Underlying Layers: Fabricate the initial layers of the device stack onto the substrate. For an inverted QLED structure, this would involve depositing an electron transport layer (ETL), such as a 50 nm layer of ZnO nanoparticles.[2]

  • Spin-Coat QD Film: Transfer the substrate to the glovebox. Spin-coat the QD solution (e.g., 6 mg/mL CdSe@ZnS in toluene) onto the ETL to form the emissive layer (EML).

  • Apply EDT Solution: Immediately after spin-coating the QD layer, cover the entire film with several drops of the prepared EDT/acetonitrile solution.[2]

  • Incubation: Allow the EDT solution to sit on the QD film for a specific duration, typically around 30-40 seconds.[2][4] This allows time for the ligand exchange to occur.

  • Remove Excess Solution: Spin-dry the substrate at high speed (e.g., 4000 rpm for 30 seconds) to remove the excess EDT solution and displaced oleic acid ligands.[2]

  • Complete Device Fabrication: Proceed immediately with the deposition of the subsequent layers, such as the hole transport layer (HTL) and the metal anode, typically via thermal evaporation in a vacuum chamber.[2]

Protocol 2: Layer-by-Layer (LbL) Dip-Coating with EDT Treatment

This method is often employed for fabricating QD solar cells, where thicker, highly cross-linked films are beneficial.[4]

A. Materials and Reagents:

  • Substrate (e.g., ITO-coated glass)

  • Quantum Dot solution (e.g., PbS in octane)

  • This compound (EDT) solution (e.g., 0.01% v/v in acetonitrile)

  • Anhydrous solvents for rinsing (e.g., acetonitrile, octane)

B. Equipment:

  • Beakers or dipping vessels

  • Automated or manual dipping system

  • Spin-coater or nitrogen gun for drying

C. Step-by-Step Procedure:

  • Prepare Solutions: Prepare three separate beakers: one with the QD solution, one with the EDT solution, and one with a rinsing solvent like acetonitrile.

  • First QD Layer: Dip the substrate into the QD solution for a set time (e.g., 30 seconds) to allow a layer of QDs to adsorb.

  • First Rinse: Remove the substrate and dip it into the rinsing solvent to remove excess, non-adsorbed QDs. Dry the substrate gently with a nitrogen stream or by spinning.

  • EDT Treatment: Dip the QD-coated substrate into the EDT solution for a set time (e.g., 30 seconds).[4] This step performs the ligand exchange and cross-links the QD layer.

  • Second Rinse: Dip the substrate back into the rinsing solvent to remove excess EDT. Dry the substrate.

  • Repeat Cycles: Repeat steps 2-5 for the desired number of cycles to build up a film of the target thickness. The layer-by-layer process with EDT treatment creates a solid, interconnected nanocrystal film.[4]

  • Device Completion: Once the desired film thickness is achieved, proceed with the deposition of the remaining device layers (e.g., top contacts).

4. Characterization and Quality Control

  • FTIR Spectroscopy: Can be used to confirm the ligand exchange by observing the disappearance of vibrational modes associated with the native ligands (e.g., C=O stretch of oleic acid) and the appearance of modes from EDT.[8]

  • Photoluminescence (PL) Spectroscopy: A significant increase in PL intensity and quantum yield after treatment indicates successful passivation of surface trap states.[4]

  • Device Performance: The ultimate test is the characterization of the final device (QLED or PV cell) by measuring current-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and power conversion efficiency (PCE).[2][4]

References

Application Notes and Protocols for 1,2-Ethanedithiol in Catalysis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-ethanedithiol as a critical reagent in catalysis research. This document details its primary applications, presents quantitative data for catalyst performance, and offers detailed experimental protocols for key reactions.

Introduction to this compound in Catalysis

This compound (EDT) is a versatile organosulfur compound that has become an indispensable tool for chemists in various fields.[1] Its structure, featuring two thiol (-SH) groups on adjacent carbon atoms, allows it to act as a potent bidentate ligand, forming stable chelate complexes with a wide range of metal ions.[1][2][3] This property is extensively utilized in the development of novel catalytic systems, where the resulting metal-dithiolate complexes often exhibit unique reactivity and selectivity.[2]

The primary application of this compound in catalysis research lies in its use as a ligand to create mimics of the active sites of metalloenzymes, particularly [FeFe]-hydrogenases.[4][5] These enzymes are highly efficient catalysts for the reversible conversion of protons and electrons to molecular hydrogen. Synthetic models incorporating the 1,2-ethanedithiolate bridge have shown significant promise as electrocatalysts for the hydrogen evolution reaction (HER), a key process for a potential hydrogen-based economy.[4][5]

Beyond hydrogen evolution, this compound is also employed in other areas of catalysis, including organic synthesis. For instance, it has been used in Rh(II)-catalyzed reactions for the de-symmetrization of the dithiol, leading to the formation of valuable sulfur-containing building blocks.[6]

Key Applications and Quantitative Data

Electrocatalytic Hydrogen Evolution

Diiron complexes containing the 1,2-ethanedithiolate ligand are prominent as functional models of the [FeFe]-hydrogenase active site.[4][5] These complexes can catalyze the electrochemical reduction of protons to hydrogen. The catalytic performance of these complexes is typically evaluated based on metrics such as Turnover Number (TON), Turnover Frequency (TOF), and overpotential.

Table 1: Performance of Diiron Ethanedithiolate Complexes in Electrocatalytic Proton Reduction

CatalystAcid SourceOverpotential (V)Turnover Number (TON)Turnover Frequency (TOF) (s⁻¹)Faradaic Efficiency (%)Reference
[Fe₂(μ-edt)(CO)₆]Acetic Acid----[7]
[Fe₂(μ-edt)(CO)₄(dppn)]Trifluoroacetic Acid2.00 (Ep)-Efficient-[8]
Iron(II) carbonyl with benzene-1,2-dithiolate and dppfAcetic Acid0.17---[7]
Iron(II) carbonyl with benzene-1,2-dithiolate and P₂N₂ ligandAcetic Acid0.38---[7]

Note: Quantitative data for some complexes is not fully reported in the cited literature. "Efficient" indicates that the source describes the catalyst as such without providing specific numerical data.

Organic Synthesis: Rh(II)-Catalyzed S-H Insertion

This compound can be used in organic synthesis to create complex sulfur-containing molecules. One notable example is the Rh(II)-catalyzed reaction with diazo compounds, which results in the selective mono-insertion product.[6]

Table 2: Yields of Rh(II)-Catalyzed Reactions of this compound with Diazo Compounds [6]

Diazo CompoundProductYield (%)
1-(4-Chlorophenyl)-2-diazoethanone1-(4-Chlorophenyl)-2-((2-mercaptoethyl)thio)ethanone36
1-(p-Tolyl)-2-diazoethanone2-((2-Mercaptoethyl)thio)-1-(p-tolyl)ethanone27

Experimental Protocols

Synthesis of a Diiron Ethanedithiolate Complex: [Fe₂(μ-edt)(CO)₄(κ²-dppn)][8]

Materials:

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [Fe₂(CO)₆(μ-edt)] in toluene.

  • Add a stoichiometric amount of 1,8-bis(diphenylphosphino)naphthalene (dppn) to the solution.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by IR spectroscopy by observing the changes in the CO stretching frequencies.

  • Upon completion of the reaction, the solvent is removed under vacuum.

  • The resulting solid product, [Fe₂(CO)₄(κ²-dppn)(μ-edt)], is purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

Protocol for Electrocatalytic Proton Reduction[8][9]

Apparatus:

  • Three-electrode electrochemical cell (Working electrode: Glassy carbon or similar; Reference electrode: Ag/AgCl or SCE; Counter electrode: Platinum wire)

  • Potentiostat

  • Inert gas supply (e.g., Argon or Nitrogen)

  • Gas-tight syringe for gas analysis (if quantifying H₂)

  • Gas chromatograph (for H₂ quantification)

Reagents:

  • Diiron ethanedithiolate catalyst (e.g., [Fe₂(μ-edt)(CO)₄(dppn)])

  • Anhydrous acetonitrile (B52724) (or other suitable solvent)

  • Supporting electrolyte (e.g., 0.1 M [NBu₄][PF₆])

  • Proton source (e.g., Trifluoroacetic acid or Acetic acid)

Procedure:

  • Prepare a solution of the catalyst and the supporting electrolyte in the chosen solvent in the electrochemical cell.

  • Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen.

  • Record a cyclic voltammogram (CV) of the catalyst solution in the absence of the acid to determine its redox behavior.

  • Add a known amount of the proton source (acid) to the solution.

  • Record CVs at different acid concentrations to observe the catalytic wave corresponding to proton reduction.

  • For bulk electrolysis (Controlled Potential Electrolysis - CPE), hold the potential at a value on the catalytic wave for a set period.

  • During CPE, the evolved hydrogen gas in the headspace of the cell can be sampled at regular intervals using a gas-tight syringe and analyzed by gas chromatography to determine the amount of H₂ produced and calculate the Faradaic efficiency.

Protocol for Rh(II)-Catalyzed S-H Insertion with this compound[6]

Materials:

  • Diazo compound

  • This compound

  • Rhodium(II) catalyst (e.g., Rh₂(OAc)₄)

  • Dichloromethane (or other suitable solvent)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the diazo compound in dichloromethane.

  • Add an excess of this compound to the solution.

  • Add a catalytic amount of the Rh(II) catalyst to the vigorously stirred solution at room temperature.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography on silica (B1680970) gel to isolate the desired mono-insertion product.

Visualizations

Catalytic Cycle for Hydrogen Evolution

The following diagram illustrates a proposed catalytic cycle for hydrogen evolution by a diiron dithiolate complex, often referred to as the ECEC (Electrochemical-Chemical-Electrochemical-Chemical) mechanism.

Catalytic_Cycle A [FeIFeI] B [FeIFeI]⁻ A->B + e⁻ (E) C [FeIFeI-H]⁻ B->C + H⁺ (C) D [FeIFeI-H]²⁻ C->D + e⁻ (E) E H₂ + [FeIFeI]²⁻ D->E + H⁺ (C) E->A - 2e⁻

Caption: Proposed ECEC catalytic cycle for H₂ evolution.

Experimental Workflow for Catalyst Synthesis and Evaluation

This diagram outlines a typical workflow for the synthesis of a this compound-based catalyst and its subsequent evaluation for a catalytic reaction.

Workflow cluster_synthesis Catalyst Synthesis cluster_evaluation Catalytic Evaluation start Start: Metal Precursor + this compound react Reaction under Inert Atmosphere start->react isolate Isolation & Purification react->isolate characterize Characterization (NMR, IR, X-ray) isolate->characterize setup Setup Catalytic Reaction characterize->setup Use Characterized Catalyst run Run Reaction (e.g., Electrolysis) setup->run analyze Product Analysis (e.g., GC) run->analyze data Data Analysis (TON, TOF, Yield) analyze->data

Caption: General workflow for catalyst synthesis and evaluation.

Logical Relationship of this compound in Catalysis

This diagram illustrates the central role of this compound in forming catalytically active species.

Logical_Relationship EDT This compound Complex Metal-Dithiolate Complex EDT->Complex Metal Metal Ion (e.g., Fe, Ni, Co) Metal->Complex Catalysis Catalytic Application Complex->Catalysis HER Hydrogen Evolution Catalysis->HER OrgSynth Organic Synthesis Catalysis->OrgSynth

Caption: Role of this compound in forming catalytic complexes.

References

The Versatility of 1,2-Ethanedithiol in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,2-Ethanedithiol (EDT) is a versatile organosulfur compound that has carved a significant niche in materials science. Its two thiol functional groups bestow upon it the ability to act as a potent linking agent, a surface passivator, and a key component in the synthesis of various nanomaterials. This document provides detailed application notes and experimental protocols for the use of this compound in several key areas of materials science, including the synthesis of metal chalcogenide nanoparticles, the surface functionalization of gold nanoparticles, and the enhancement of quantum dot and perovskite-based optoelectronic devices.

Synthesis of Metal Chalcogenide Nanoparticles

This compound plays a crucial role in the synthesis of metal chalcogenide nanoparticles, such as indium sulfide (B99878) (In₂S₃), copper indium sulfide (CuInS₂), and copper zinc tin sulfide (Cu₂ZnSnS₄).[1] It facilitates the dissolution of elemental metals and acts as a sulfur source in a process often referred to as "amine-thiol chemistry".[1] This method provides a pathway to phase-pure, impurity-free nanoparticles.

Quantitative Data for Metal Chalcogenide Synthesis
ParameterValueMaterial SystemReference
Molar Ratio (Propylamine:EDT)2:1Cu₂S and In/Ga precursors[2]
Reaction Temperature200 °CIndium Sulfide Nanoparticles[1]
Reaction Time15 minutesIndium Sulfide Nanoparticles[1]
Experimental Protocol: Synthesis of Indium Sulfide Nanoparticles

This protocol describes a microwave-assisted solvothermal synthesis of In₂S₃ nanoparticles using an indium precursor prepared with an oleylamine-ethanedithiol (OA-EDT) mixture.[1]

Materials:

  • Indium (In) metal

  • Oleylamine (B85491) (OA)

  • This compound (EDT)

  • Anhydrous, oxygen-free solvent (e.g., toluene)

  • Microwave reactor

Procedure:

  • Precursor Preparation:

    • In a glovebox, dissolve elemental indium in a mixture of oleylamine and this compound. The amount of EDT should be the minimum required for complete dissolution to form the indium thiolate precursor.[1]

  • Microwave-Assisted Synthesis:

    • Transfer the indium thiolate precursor solution to a sealed microwave reactor vessel.

    • Heat the reaction mixture to 200 °C for 15 minutes using a microwave reactor.[1]

    • Allow the vessel to cool naturally to room temperature.

  • Nanoparticle Isolation:

    • In an inert atmosphere, centrifuge the reaction mixture to precipitate the indium sulfide nanoparticles. Note: Do not add an anti-solvent.

    • Separate the supernatant for analysis of byproducts.

    • The resulting precipitate consists of In₂S₃ nanoparticles.

Synthesis Workflow

SynthesisWorkflow cluster_Precursor Precursor Preparation cluster_Synthesis Nanoparticle Synthesis cluster_Isolation Product Isolation Indium Indium Metal Mix Mixing and Dissolution Indium->Mix OA_EDT Oleylamine + This compound OA_EDT->Mix Precursor Indium Thiolate Precursor Mix->Precursor Microwave Microwave Reactor (200°C, 15 min) Precursor->Microwave Cooling Cooling Microwave->Cooling Centrifuge Centrifugation Cooling->Centrifuge In2S3_NPs In₂S₃ Nanoparticles Centrifuge->In2S3_NPs Supernatant Supernatant (Byproducts) Centrifuge->Supernatant

Caption: Workflow for the synthesis of In₂S₃ nanoparticles.

Surface Functionalization of Gold Nanoparticles

The strong affinity of the thiol groups in this compound for gold surfaces makes it an excellent ligand for the functionalization of gold nanoparticles (AuNPs). This surface modification can be used to control inter-particle spacing, enhance stability, and introduce new functionalities for applications in sensing, catalysis, and drug delivery.

Quantitative Data for AuNP Functionalization
ParameterValueSystemReference
Binding Energy (Au-S)~40-50 kcal/molThiol on Gold SurfaceGeneral Chemistry Knowledge
Final AuNP Concentration100 µg/mLCoumarin-PEG-thiol functionalized AuNPs[3]
Experimental Protocol: Surface Functionalization of Gold Nanoparticles with a Thiolated Ligand

This protocol outlines a general procedure for the functionalization of pre-synthesized gold nanoparticles with a thiol-containing molecule, exemplified by a hetero-bifunctional polyethylene (B3416737) glycol (PEG) spacer with a terminal thiol group.[3]

Materials:

  • Aqueous dispersion of gold nanoparticles (10-15 nm)

  • Thiolated ligand (e.g., coumarin-PEG-thiol)

  • Sterile phosphate-buffered saline (PBS)

  • Para-formaldehyde solution (0.5% w/v in PBS)

  • Mounting medium (e.g., Fluoromount G)

Procedure:

  • Conjugation Reaction:

    • To the aqueous dispersion of gold nanoparticles, add the thiolated ligand (e.g., coumarin-PEG-thiol).

    • Allow the reaction to proceed at room temperature with gentle stirring. The reaction time will depend on the specific ligand and desired surface coverage.

  • Purification (if necessary):

    • Depending on the application, unreacted ligand may need to be removed. This can be achieved through centrifugation and redispersion of the nanoparticle pellet in a fresh solvent.

  • Characterization:

    • Confirm the functionalization using techniques such as UV-Vis spectroscopy (observing shifts in the surface plasmon resonance peak), dynamic light scattering (DLS) for size changes, and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups from the ligand.

Gold Nanoparticle Functionalization Workflow

AuNP_Functionalization cluster_Materials Starting Materials cluster_Process Functionalization Process cluster_Product Final Product & Characterization AuNP Gold Nanoparticles (Aqueous Dispersion) Mixing Mixing at Room Temperature AuNP->Mixing Ligand Thiolated Ligand (e.g., EDT derivative) Ligand->Mixing Incubation Incubation Mixing->Incubation Purification Purification (Centrifugation) Incubation->Purification Functionalized_AuNP Functionalized Gold Nanoparticles Purification->Functionalized_AuNP Characterization Characterization (UV-Vis, DLS, FTIR) Functionalized_AuNP->Characterization

Caption: Workflow for surface functionalizing gold nanoparticles.

Application in Quantum Dot Light-Emitting Diodes (QD-LEDs)

In the fabrication of QD-LEDs, this compound is used as a surface ligand to replace the long, insulating organic ligands that typically cap quantum dots after synthesis. This ligand exchange process is critical for improving the performance of QD-based devices.

The shorter this compound molecule allows for better charge transport between quantum dots, leading to more compact and conductive QD films.[4][5] This results in enhanced device efficiency and brightness.

Quantitative Data for EDT Treatment in QD-LEDs
ParameterBefore EDT TreatmentAfter EDT TreatmentDeviceReference
External Quantum Efficiency (EQE)-> 1.52%AgIn₅S₈/ZnS QD-LEDs[4][5]
Maximum Luminous Yield0.549 cd A⁻¹5.43 cd A⁻¹Green-emitting CdSe@ZnS QD-LEDs[6]
Luminous Yield at 500 cd m⁻²-2.56 cd A⁻¹Green-emitting CdSe@ZnS QD-LEDs[6]
Experimental Protocol: In Situ Ligand Exchange of Quantum Dot Films with this compound

This protocol describes an in situ solid-state ligand exchange process for a spin-coated quantum dot layer.[6]

Materials:

  • Substrate with a deposited layer of quantum dots (e.g., CdSe@ZnS QDs on a ZnO layer)

  • This compound (EDT) solution in a suitable solvent (e.g., acetonitrile) at a specific concentration (e.g., 4 mM)

  • Spin coater

Procedure:

  • Quantum Dot Film Deposition:

    • Spin-coat a layer of the quantum dot solution onto the desired substrate (e.g., a ZnO-coated substrate for a QD-LED).

  • In Situ EDT Treatment:

    • Immediately after spin-coating, flood the surface of the QD film with the this compound solution.

    • Allow the solution to sit on the surface for a defined period (e.g., 30 seconds).

    • Spin-coat the substrate again to remove the EDT solution.

    • Wash the film multiple times with the pure solvent (e.g., acetonitrile) by spin-coating to remove any excess, unbound EDT.

  • Device Completion:

    • Proceed with the deposition of the subsequent layers of the QD-LED device (e.g., hole transport layer, cathode).

Ligand Exchange Logical Relationship

LigandExchange cluster_Device_Performance Device Performance Initial_State As-Synthesized QDs (Long, Insulating Ligands) EDT_Treatment This compound Treatment Initial_State->EDT_Treatment Poor_Transport Poor Charge Transport Large_Spacing Large Inter-QD Spacing Final_State EDT-Capped QDs (Short, Conductive Ligands) EDT_Treatment->Final_State Improved_Transport Improved Charge Transport Compact_Film Compact QD Film Enhanced_Efficiency Enhanced Efficiency Improved_Transport->Enhanced_Efficiency Increased_Brightness Increased Brightness Compact_Film->Increased_Brightness

Caption: Effect of EDT ligand exchange on QD properties.

Conclusion

This compound is a cornerstone reagent in modern materials science, enabling advancements in nanoparticle synthesis and the performance of optoelectronic devices. The protocols and data presented herein provide a foundation for researchers to explore and exploit the unique properties of this versatile molecule in their own work. Careful control over reaction conditions and a thorough understanding of the underlying chemical principles are paramount to achieving desired material properties and device performance.

References

Application Notes and Protocols for the Post-Reaction Removal of 1,2-Ethanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Ethanedithiol (EDT) is a widely utilized reagent in organic synthesis, most notably as a potent scavenger in solid-phase peptide synthesis (SPPS) to prevent side reactions during the cleavage of peptides from the resin.[1] It is also employed in the formation of 1,3-dithiolanes to protect carbonyl groups.[2] However, the presence of excess EDT in a reaction mixture can interfere with subsequent steps and presents challenges due to its malodorous nature. Therefore, its effective removal is a critical step in the purification of the desired product.

These application notes provide a comprehensive overview of various methods for the removal of this compound from a reaction mixture. Detailed protocols for each method are provided to guide researchers in selecting and implementing the most suitable strategy for their specific application. The methods covered include oxidative quenching, extractive workup, the use of scavenger resins, precipitation, and distillation.

Method Selection and Comparison

The choice of method for removing this compound depends on several factors, including the stability of the desired product to the reaction conditions, the scale of the reaction, and the available laboratory equipment. The following table summarizes the key features of each method to facilitate comparison.

MethodPrincipleAdvantagesDisadvantagesTypical Efficiency
Oxidative Quenching Oxidation of the thiol to a disulfide or sulfonic acid, which are generally less volatile and more easily removed.Rapid and effective for odor neutralization. Can be performed in situ.Potential for over-oxidation of the desired product. Requires careful control of the oxidant amount.High (>95%)
Extractive Workup Exploits the acidic nature of thiols to extract them into a basic aqueous phase.Simple and cost-effective. Suitable for large-scale reactions.Ineffective for base-sensitive products. Requires the product to be soluble in an organic solvent immiscible with water.Moderate to High (80-95%)
Scavenger Resins Covalent or non-covalent binding of the thiol to a solid-supported reagent, which is then removed by filtration.High selectivity for thiols. Simple workup by filtration.Cost of the scavenger resin can be high. May require optimization of reaction time and equivalents of resin.Very High (>98%)
Precipitation Formation of an insoluble metal thiolate salt, which is removed by filtration.Effective for complete removal of the thiol.Potential for metal contamination of the product. Requires a subsequent step to remove the metal salt from the filtrate.High (>95%)
Distillation Separation based on the difference in boiling points between this compound and the desired product.Effective for thermally stable, non-volatile products. Can be used for large-scale purification.Not suitable for thermally sensitive or volatile products. Requires specialized equipment.High (>95%)

Experimental Protocols

Oxidative Quenching

Oxidative quenching is a common and effective method for neutralizing the odor and facilitating the removal of this compound. The thiol is oxidized to the corresponding disulfide or sulfonic acid, which are typically less volatile and more easily separated.

This protocol utilizes household bleach to oxidize this compound. It is a cost-effective and readily available method.

Protocol:

  • Reaction Quenching: In a well-ventilated fume hood, cool the reaction mixture to 0-10 °C in an ice bath.

  • Bleach Addition: Slowly add a 1:1 mixture of commercial bleach (sodium hypochlorite, ~5-6%) and water to the stirred reaction mixture.[3] The addition should be done dropwise to control the exothermic reaction.

  • Monitoring: Monitor the disappearance of this compound by a suitable method (e.g., TLC with a thiol-specific stain, or GC-MS).

  • Workup: Once the oxidation is complete, separate the aqueous and organic layers. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

Caution: This reaction is exothermic and should be performed with caution. Ensure adequate cooling and slow addition of the bleach solution. The final neutralized liquid waste should be disposed of as hazardous corrosive waste.[4]

G cluster_workflow Oxidative Quenching with Bleach start Reaction Mixture (containing EDT) cool Cool to 0-10 °C start->cool 1. add_bleach Slowly add 1:1 Bleach/Water Solution cool->add_bleach 2. monitor Monitor Reaction (e.g., TLC, GC-MS) add_bleach->monitor 3. workup Aqueous Workup: - Separate layers - Wash with H2O, Brine - Dry and Concentrate monitor->workup 4. product Purified Product workup->product

Workflow for Oxidative Quenching with Bleach.

Hydrogen peroxide is another effective oxidizing agent for the removal of thiols. The reaction can be catalyzed by the presence of a soluble iron salt.[5]

Protocol:

  • Reaction Quenching: To the reaction mixture, add a 30% aqueous solution of hydrogen peroxide (1.1 equivalents relative to the thiol).[6]

  • Catalyst (Optional): For a more vigorous oxidation, a catalytic amount of a soluble iron salt (e.g., ferrous sulfate) can be added.[5]

  • Stirring: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS.

  • Workup: After completion, quench any excess hydrogen peroxide by adding a saturated aqueous solution of sodium thiosulfate (B1220275).[7] Separate the layers, wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate.

G cluster_workflow Oxidative Quenching with Hydrogen Peroxide start Reaction Mixture (containing EDT) add_h2o2 Add 30% H2O2 (1.1 eq.) (Optional: Fe catalyst) start->add_h2o2 1. stir Stir at RT Monitor reaction add_h2o2->stir 2. quench Quench with sat. Na2S2O3 stir->quench 3. workup Aqueous Workup quench->workup 4. product Purified Product workup->product

Workflow for Oxidative Quenching with H2O2.

Iodine provides a milder and more controlled oxidation of thiols to disulfides. The reaction can be monitored by the disappearance of the iodine color.

Protocol:

  • Iodine Addition: To the stirred organic solution containing the thiol, add a solution of iodine (I₂) in a suitable organic solvent dropwise until a faint yellow or brown color persists.[8]

  • Workup: Wash the reaction mixture with a 10% aqueous solution of sodium thiosulfate to remove excess iodine (the color will disappear).[9] Subsequently, wash with water and brine, then dry the organic layer and concentrate.

G cluster_workflow Oxidative Quenching with Iodine start Organic Solution (containing EDT) add_iodine Add I2 solution dropwise until color persists start->add_iodine 1. wash_thiosulfate Wash with 10% aq. Na2S2O3 add_iodine->wash_thiosulfate 2. wash_water_brine Wash with H2O and Brine wash_thiosulfate->wash_water_brine 3. dry_concentrate Dry and Concentrate wash_water_brine->dry_concentrate 4. product Purified Product dry_concentrate->product

Workflow for Oxidative Quenching with Iodine.
Extractive Workup

This method takes advantage of the acidic nature of the thiol protons of this compound (pKa1: ~8.96, pKa2: ~10.54) to extract it into a basic aqueous solution.[3][4]

Protocol:

  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).

  • Base Wash: Wash the organic layer with a suitable basic solution. Given the pKa of this compound, a dilute solution of sodium hydroxide (B78521) (e.g., 1 M NaOH) is effective. For base-sensitive products, a milder base like saturated sodium bicarbonate solution may be attempted, although it will be less efficient.

  • Separation: Separate the aqueous layer containing the thiolate salt.

  • Further Washes: Wash the organic layer with water and then with brine to remove any residual base and water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt, filter, and concentrate.

G cluster_workflow Extractive Workup start Reaction Mixture (containing EDT) dilute Dilute with Organic Solvent start->dilute 1. wash_base Wash with Basic Solution (e.g., 1M NaOH) dilute->wash_base 2. separate Separate Aqueous Layer wash_base->separate 3. wash_water_brine Wash with H2O and Brine separate->wash_water_brine 4. dry_concentrate Dry and Concentrate wash_water_brine->dry_concentrate 5. product Purified Product dry_concentrate->product

Workflow for Extractive Workup.
Scavenger Resins

Thiol scavenger resins are solid-supported reagents that selectively react with and bind thiols, allowing for their easy removal by filtration. Polymer-bound maleimides are a common type of thiol scavenger.

Protocol:

  • Resin Addition: To the reaction mixture, add a thiol scavenger resin (e.g., polymer-bound maleimide), typically in an excess of 2-4 equivalents relative to the amount of this compound.

  • Stirring: Stir the suspension at room temperature. The required time can vary from a few hours to overnight. The reaction progress can be monitored by analyzing the liquid phase.

  • Filtration: Filter the reaction mixture to remove the resin.

  • Washing: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.

G cluster_workflow Removal with Scavenger Resin start Reaction Mixture (containing EDT) add_resin Add Thiol Scavenger Resin (2-4 eq.) start->add_resin 1. stir Stir at RT add_resin->stir 2. filter Filter to Remove Resin stir->filter 3. wash Wash Resin filter->wash 4. concentrate Combine Filtrate and Concentrate wash->concentrate 5. product Purified Product concentrate->product

Workflow for Removal with Scavenger Resin.
Precipitation with Metal Salts

This method involves the addition of a metal salt that forms an insoluble precipitate with this compound. Lead (II) and silver (I) salts are effective for this purpose.

Protocol:

  • Metal Salt Addition: To the reaction mixture, add a solution of a suitable metal salt, such as lead(II) acetate or silver nitrate (B79036), dissolved in an appropriate solvent (e.g., water or ethanol).

  • Precipitation: Stir the mixture to allow for the formation of the metal thiolate precipitate.

  • Filtration: Filter the mixture to remove the solid precipitate.

  • Workup: The filtrate can then be subjected to a standard aqueous workup to remove the solvent used for the metal salt solution and any remaining soluble metal species.

Caution: Lead and silver compounds are toxic and should be handled with appropriate safety precautions. The solid waste containing the metal thiolate must be disposed of as hazardous waste.

G cluster_workflow Precipitation with Metal Salts start Reaction Mixture (containing EDT) add_salt Add Solution of Metal Salt (e.g., Pb(OAc)2, AgNO3) start->add_salt 1. stir Stir to Form Precipitate add_salt->stir 2. filter Filter to Remove Precipitate stir->filter 3. workup Aqueous Workup of Filtrate filter->workup 4. product Purified Product workup->product

Workflow for Precipitation with Metal Salts.
Distillation

Distillation is a physical method of separation based on differences in boiling points. This compound has a boiling point of 146 °C at atmospheric pressure.[10] This method is suitable if the desired product is significantly less volatile.

Protocol:

  • Apparatus Setup: Set up a distillation apparatus appropriate for the scale of the reaction (simple or fractional distillation).

  • Distillation: Heat the reaction mixture to distill off the this compound. For products with boiling points close to that of EDT, fractional distillation is recommended.[11][12]

  • Product Isolation: The desired product remains in the distillation flask if it is non-volatile, or it can be collected as a higher-boiling fraction.

G cluster_workflow Removal by Distillation start Reaction Mixture (containing EDT) setup Set up Distillation Apparatus start->setup 1. distill Heat to Distill This compound (BP: 146 °C) setup->distill 2. isolate Isolate Product (from distillation flask or as higher-boiling fraction) distill->isolate 3. product Purified Product isolate->product

References

Troubleshooting & Optimization

improving yield in 1,2-ethanedithiol synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1,2-ethanedithiol synthesis reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.

Issue Potential Cause Suggested Solution
Low or No Product Yield Incomplete reaction: Reaction time may be too short, or the temperature may be too low.Optimize reaction conditions by increasing the reaction time or temperature. Monitor the reaction progress using techniques like TLC or GC.
Poor quality of starting materials: Impurities in reactants can interfere with the synthesis.Ensure the purity of starting materials such as 1,2-dichloroethane (B1671644) or 1,2-dibromoethane (B42909).[1]
Side reactions: Formation of byproducts like polymeric materials or 1,4-dithiane (B1222100) can reduce the yield of the desired product.[2][3][4]For reactions involving alkylene halides and alkali metal hydrosulfides, consider using an autoclave under pressure to minimize byproduct formation.[4] When using phase-transfer catalysis, carefully control the reaction conditions to reduce the formation of cyclic byproducts.[2]
Product Contamination Presence of unreacted starting materials: Incomplete reaction or inefficient purification can leave starting materials in the final product.Ensure the reaction goes to completion. Use fractional distillation under reduced pressure for effective purification of this compound.[2][5]
Formation of oxidized byproducts: this compound can be oxidized to form disulfides, especially when exposed to air.Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Isolation Product loss during workup: this compound is volatile and can be lost during solvent removal or distillation.Use a rotary evaporator with a cooled trap to minimize product loss during solvent removal. Perform distillations at reduced pressure to lower the boiling point.[5]
Emulsion formation during extraction: The presence of salts and other byproducts can lead to the formation of stable emulsions.Add a small amount of a saturated brine solution to break the emulsion. If necessary, filter the mixture through a pad of celite.

Frequently Asked Questions (FAQs)

1. What are the most common methods for synthesizing this compound?

The most common methods for synthesizing this compound are:

  • The reaction of 1,2-dichloroethane with aqueous sodium bisulfide, which is a scalable and cost-effective commercial method.[1][6]

  • The reaction of 1,2-dibromoethane with thiourea (B124793) followed by hydrolysis, a viable method for laboratory-scale synthesis.[1][2][5]

  • Phase-transfer catalysis (PTC) using a quaternary ammonium (B1175870) salt as a catalyst, which can improve yields and reaction conditions.[2][7]

2. What are the typical yields for this compound synthesis?

Yields can vary significantly depending on the chosen method and reaction conditions. Here is a comparison of reported yields:

Synthesis Method Reported Yield
Sodium Hydrosulfide (B80085) Method67.1%[2]
Thiourea Alkylation-Hydrolysis Method55-62%[5]
Improved Thiourea Alkylation-Hydrolysis Methodup to 74.7%[8]
Tri-phase Transfer Catalysis Method50-55%[7]
Phase-Transfer Catalysis with Byproduct Reductionup to 71.7%[2]

3. What are the common side reactions and byproducts in this compound synthesis?

Common side reactions and byproducts include the formation of polymeric materials, especially in the reaction of alkylene halides with alkali metal hydrosulfides.[3][4] In the phase-transfer catalysis method, byproducts such as 1,4-dithiane, dithiodiethyldisulfide, and other cyclic sulfur compounds can be formed.[2] The thiourea method can produce mono-thiols as a byproduct.[8]

4. How can the yield of the thiourea-based synthesis be improved?

An improved process for the thiourea method involves a three-step reaction of addition, cracking, and neutralization. This modified process can significantly increase the yield, reduce the content of mono-thiols, and improve product purity.[8]

5. What is the role of a phase-transfer catalyst in the synthesis of this compound?

A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the hydrosulfide anion from the aqueous phase to the organic phase where the 1,2-dihaloethane is present.[9][10] This enhances the reaction rate and allows for milder reaction conditions, often leading to improved yields.[2][7]

Experimental Protocols

Synthesis of this compound via Thiourea Alkylation-Hydrolysis

This protocol is adapted from Organic Syntheses.[5]

Materials:

Procedure:

  • In a 5-L round-bottomed flask equipped with a reflux condenser, dissolve 609 g (8.0 moles) of thiourea in 2750 ml of 95% ethanol by heating to reflux.

  • Once the solution is nearly clear, turn off the heat and add 751.5 g (4.0 moles) of ethylene dibromide in one portion. A vigorous exothermic reaction will occur, and ethylene diisothiuronium bromide will precipitate.

  • Allow the reaction to proceed to completion without further heating. Collect the isothiuronium (B1672626) salt by filtration and dry it.

  • In a 5-L three-necked flask, combine 255 g (0.75 mole) of the dried ethylene diisothiuronium bromide with a solution of 640 g (9.7 moles) of 85% potassium hydroxide in 1360 ml of water.

  • Reflux the mixture for 5 hours. Ammonia will be evolved during this period.

  • Cool the alkaline solution to room temperature. Equip the flask for steam distillation and introduce nitrogen gas.

  • Slowly add a cooled solution of 415 ml of sulfuric acid in 760 ml of water until the mixture is acidic to Congo red paper, then add a 20% excess of the acid.

  • Discontinue the nitrogen flow and begin steam distillation. Collect approximately 3 L of distillate.

  • Separate the oil layer from the distillate. Extract the aqueous layer with two 500-ml portions of ether.

  • Dry the oil and the ether extracts separately over calcium chloride.

  • Evaporate the ether, combine the residue with the oil, and fractionally distill the crude product under reduced pressure in a nitrogen atmosphere. The this compound will distill at 63°C/46 mm. The expected yield is 39–44 g (55–62%).[5]

Caution: This preparation should be carried out in a well-ventilated hood as the vapors of this compound can cause severe headaches and nausea.[5]

Synthesis of this compound via Tri-phase Transfer Catalysis

This protocol is based on the method described by Wang Zhen-xing.[7]

Materials:

  • 1,2-Dibromoethane

  • Sodium hydrosulfide (NaHS) aqueous solution (10 mol/L)

  • Toluene

  • Polystyrene grafted with triethylamine (B128534) (as tri-phase transfer catalyst)

  • Ammonium chloride (NH₄Cl)

Procedure:

  • In a reaction vessel, combine 0.1 mol of 1,2-dibromoethane, 8.6 mL of toluene, and the tri-phase transfer catalyst (0.7 g, containing 0.002 mol of quaternary ammonium salt).

  • Prepare the aqueous sodium hydrosulfide solution and adjust the pH to approximately 12 using NH₄Cl.

  • Add the NaHS solution to the reaction mixture with a molar ratio of n(1,2-dibromoethane):n(NaHS) = 1:2.2.

  • Heat the reaction mixture to 75°C and maintain this temperature for 5.5 hours with stirring.

  • After the reaction is complete, cool the mixture and separate the organic and aqueous phases.

  • The organic phase contains the this compound. The product can be purified by distillation. The expected yield is 50-55%.[7]

Visualizations

Synthesis_Pathway cluster_thiourea Thiourea Method cluster_na_hs Sodium Hydrosulfide Method DBE 1,2-Dibromoethane Intermediate Ethylene diisothiuronium bromide DBE->Intermediate Addition in Ethanol Thiourea Thiourea Thiourea->Intermediate Hydrolysis Alkaline Hydrolysis (e.g., KOH) Intermediate->Hydrolysis EDT_T This compound Hydrolysis->EDT_T DCE 1,2-Dichloroethane EDT_N This compound DCE->EDT_N Nucleophilic Substitution NaHS Sodium Hydrosulfide (NaHS) NaHS->EDT_N Troubleshooting_Yield Start Low Yield of This compound Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time) Check_Purity->Check_Conditions Pure Purify_Reactants Purify/Replace Reactants Check_Purity->Purify_Reactants Impurities Found Check_Side_Reactions Analyze for Side Products (GC/MS) Check_Conditions->Check_Side_Reactions Optimal Optimize_Conditions Optimize Reaction Time and Temperature Check_Conditions->Optimize_Conditions Suboptimal Modify_Method Modify Synthesis Method (e.g., use PTC, inert atm.) Check_Side_Reactions->Modify_Method Significant Side Products End Improved Yield Check_Side_Reactions->End Minor Purify_Reactants->End Optimize_Conditions->End Modify_Method->End Method_Comparison Title Comparison of Synthesis Methods Thiourea Thiourea Method + Good for lab scale + Fewer by-products initially - Expensive reagent (thiourea) - Complex process - Generates significant waste NaHS Sodium Hydrosulfide Method + Scalable and cost-effective + Readily available materials - High-pressure reaction may be needed - Potential for polymeric byproducts PTC Phase-Transfer Catalysis + High yield potential + Milder reaction conditions + Catalyst can be recycled - Potential for specific byproducts - Catalyst cost

References

preventing polymer by-product formation in dithiol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for dithiol synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a specific focus on preventing the formation of polymeric byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common polymeric byproduct in dithiol synthesis and why does it form?

A1: The most common polymeric byproduct is a disulfide polymer. This forms through the oxidation of thiol (-SH) groups on the dithiol monomers, which link together to form disulfide bonds (-S-S-). This process can be initiated by exposure to atmospheric oxygen, the presence of metal ion contaminants, or basic reaction conditions.[1][2][3] The formation of disulfide bonds is a redox reaction where the free dithiol is the reduced form and the disulfide polymer is the oxidized form.[2]

Q2: How does pH affect the formation of disulfide polymer byproducts?

A2: Basic pH conditions (typically above 8) significantly promote the formation of disulfide bonds.[3] This is because the thiol group is deprotonated to form a thiolate anion (-S⁻), which is the reactive species that attacks another sulfur atom to form a disulfide bond.[3] Maintaining a neutral or slightly acidic pH can therefore help to minimize this side reaction.

Q3: Can the choice of solvent influence the formation of polymeric byproducts?

A3: Yes, the solvent can play a role in byproduct formation. Polar solvents can influence the rate of side reactions. It is important to choose a solvent that dissolves the reactants well while minimizing the solubility of potential oxidants or catalysts for disulfide formation. Moreover, ensuring the use of dry, degassed solvents can help to reduce the presence of water and oxygen, which can contribute to oxidation.

Q4: What are "click chemistry" approaches for dithiol synthesis and what are their advantages?

A4: "Click chemistry" refers to reactions that are high-yielding, wide in scope, and generate minimal byproducts. For dithiol synthesis, thiol-ene and thiol-yne reactions are common click chemistry approaches.[4][5][6] These reactions involve the addition of a thiol across a double (ene) or triple (yne) bond. The key advantage is their high selectivity, which significantly reduces the formation of unwanted polymeric byproducts compared to traditional nucleophilic substitution methods.

Q5: What is the role of a protecting group in dithiol synthesis?

A5: A protecting group is a chemical moiety that is temporarily attached to the thiol functional group to render it inactive towards unwanted reactions, such as oxidation to a disulfide. After the desired synthetic steps are completed, the protecting group can be removed to regenerate the free thiol. This strategy can be very effective in preventing polymer formation, especially in multi-step syntheses.

Troubleshooting Guide

Problem 1: My reaction mixture is becoming viscous and I'm isolating a sticky polymer instead of my desired dithiol.

  • Possible Cause: Significant formation of disulfide polymers due to oxidation.

  • Solutions:

    • Inert Atmosphere: Ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

    • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

    • Control pH: If your reaction conditions are basic, consider adjusting the pH to be neutral or slightly acidic, if compatible with your desired reaction.[3]

    • Reducing Agents: In some cases, the addition of a small amount of a reducing agent can help to prevent oxidation.

Problem 2: My yield of dithiol is consistently low, even without significant polymer formation.

  • Possible Cause: Incomplete reaction or competing side reactions other than polymerization.

  • Solutions:

    • Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant can sometimes lead to the formation of side products.

    • Temperature Control: Optimize the reaction temperature. Some reactions require heating to proceed at a reasonable rate, but excessive heat can lead to decomposition or side reactions.

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, NMR) to ensure it has gone to completion.

Problem 3: I have a mixture of my desired dithiol and a polymeric byproduct. How can I purify my product?

  • Possible Cause: Inevitable byproduct formation during the reaction.

  • Solutions:

    • Column Chromatography: This is a common method for separating compounds with different polarities. The dithiol and the polymer will likely have different affinities for the stationary phase.

    • Distillation: If your dithiol is volatile and thermally stable, distillation under reduced pressure can be an effective way to separate it from the non-volatile polymer.

    • Precipitation/Recrystallization: It may be possible to find a solvent system where the desired dithiol is soluble, but the polymer is not (or vice-versa), allowing for separation by filtration.

Data Presentation

Table 1: Comparison of Dithiol Synthesis Methods

Synthesis MethodKey ReactantsTypical YieldPurityCommon ByproductsReference
Thiourea (B124793) and Dihalide Dihaloalkane, Thiourea70-90%Good to ExcellentGuanidine salts[7]
Oxidative Coupling Dithiol, Oxidizing AgentVariableFair to GoodHigher-order polysulfides, sulfoxides[8]
Thiol-ene "Click" Reaction Diene, Dithiol>90%ExcellentMinimal[4][6]
Reduction of Disulfides Disulfide, Reducing Agent (e.g., DTT)HighExcellentResidual reducing agent[9]

Experimental Protocols

Protocol 1: Synthesis of 1,2-Ethanedithiol from Ethylene (B1197577) Dibromide and Thiourea

This protocol is adapted from a well-established procedure.[7]

  • Preparation of Ethylene Diisothiuronium Bromide:

    • In a round-bottomed flask equipped with a reflux condenser, dissolve 8.0 moles of thiourea in 2750 mL of 95% ethanol (B145695) and bring to a reflux.

    • Add 4.0 moles of ethylene dibromide to the refluxing solution. An exothermic reaction will occur, and the ethylene diisothiuronium bromide salt will precipitate.

    • Allow the reaction to complete, then collect the salt by filtration and dry.

  • Hydrolysis to this compound:

    • Place the dried ethylene diisothiuronium bromide in a three-necked flask and add a solution of sodium hydroxide.

    • Boil the mixture under reflux for 5 hours.

    • After cooling, equip the flask for steam distillation under a nitrogen atmosphere.

    • Carefully acidify the mixture with sulfuric acid.

    • Steam distill the mixture to collect the this compound.

    • Separate the organic layer, dry it over calcium chloride, and purify by fractional distillation under reduced pressure.

Protocol 2: Purification of a Dithiol from Disulfide Polymer Byproduct by Reduction

This protocol is a general procedure for the reduction of disulfide contaminants.

  • Dissolution: Dissolve the crude dithiol containing the disulfide polymer in a suitable solvent (e.g., a mixture of water and an organic solvent like THF or ethanol).

  • Addition of Reducing Agent: Add a molar excess (typically 2-5 equivalents relative to the estimated amount of disulfide) of a reducing agent such as dithiothreitol (B142953) (DTT).

  • pH Adjustment: Adjust the pH of the solution to between 8.0 and 8.5 to facilitate the reduction.[10]

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of the polymer (e.g., by TLC or by observing the dissolution of any solid polymer).

  • Work-up:

    • Acidify the reaction mixture to a pH of ~5-6 to protonate the thiols.

    • Extract the dithiol into an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Wash the organic layer with water and brine to remove the excess reducing agent and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Further Purification: If necessary, further purify the dithiol by column chromatography or distillation.

Visualizations

Polymer_Formation_Pathway Dithiol Dithiol (R-(SH)2) Thiolate Thiolate Anion (R-S-) Dithiol->Thiolate Base (OH-) Disulfide_Polymer Disulfide Polymer (-S-S-)n Dithiol->Disulfide_Polymer Oxidation Thiolate->Disulfide_Polymer Reaction with another Dithiol/Thiolate Oxidants Oxidizing Agents (O2, Metal Ions) Oxidants->Dithiol promote

Caption: Mechanism of disulfide polymer formation from a dithiol monomer.

Troubleshooting_Workflow Start Problem: Polymer Byproduct Formation Check_Atmosphere Is the reaction under inert atmosphere? Start->Check_Atmosphere Implement_Inert Implement Inert Atmosphere (N2 or Ar) Check_Atmosphere->Implement_Inert No Check_Solvent Are solvents degassed? Check_Atmosphere->Check_Solvent Yes Implement_Inert->Check_Solvent Degas_Solvent Degas Solvents Check_Solvent->Degas_Solvent No Check_pH Is the pH basic? Check_Solvent->Check_pH Yes Degas_Solvent->Check_pH Adjust_pH Adjust to Neutral/Acidic pH Check_pH->Adjust_pH Yes Consider_Purification Purify Product Check_pH->Consider_Purification No Adjust_pH->Consider_Purification

References

Technical Support Center: Deprotection of Sterically Hindered 1,3-Dithiolanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the deprotection of sterically hindered 1,3-dithiolanes. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges with this common protecting group.

Troubleshooting Guide

This guide addresses specific issues that may arise during the deprotection of sterically hindered 1,3-dithiolanes.

Issue 1: Low to no conversion of the dithiolane to the carbonyl compound.

Potential CauseSuggested Solution
Insufficient reactivity of the deprotection agent. Sterically hindered dithiolanes are often resistant to standard deprotection conditions. Consider using more potent reagent systems. Methods employing mercury(II) nitrate (B79036) trihydrate in the solid state have shown high efficiency and very short reaction times (1-4 minutes).[1][2] Another powerful option is the use of poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) [PBBS] or N,N,N',N'-tetrabromobenzene-1,3-disulfonamide [TBBDA] under solvent-free conditions, which can also give excellent yields rapidly.[3]
Poor solubility of the substrate. If the dithiolane is not fully dissolved, the reaction will be slow or incomplete. In aqueous systems, using a surfactant like sodium dodecyl sulfate (B86663) (SDS) can create a micellar environment that enhances solubility and improves reaction rates. A system of 30% aqueous hydrogen peroxide with an iodine catalyst in the presence of SDS has been effective.[4]
Inappropriate reaction conditions (temperature, time). Some methods require specific temperature control or longer reaction times for hindered substrates. For example, a mixture of polyphosphoric acid (PPA) and acetic acid may require heating to 25-45 ºC for 3-8 hours.[5] Conversely, some solid-state methods are extremely fast and are complete within minutes at room temperature.[1][2]

Issue 2: Presence of side reactions and formation of byproducts.

Potential CauseSuggested Solution
Over-oxidation of the desired carbonyl compound. Aldehydes are particularly susceptible to oxidation to carboxylic acids under harsh oxidative conditions. Select a milder, more chemoselective method. A protocol using 30% aqueous hydrogen peroxide activated by an iodine catalyst is performed under essentially neutral conditions and has been shown to avoid over-oxidation.[4][6] Similarly, methods using mercury(II) nitrate trihydrate have been noted to not cause further oxidation of aldehydes.[1][2]
Decomposition of sensitive functional groups in the substrate. Many deprotection reagents are harsh and not compatible with sensitive functional groups. For substrates with acid-sensitive or hydrolysis-prone groups, a mild and neutral deprotection system is crucial. The H₂O₂/I₂/SDS in water system is well-tolerated by many protecting groups like phenolic acetates, benzyl (B1604629) ethers, and BOC or Cbz carbamates.[4]
Use of toxic or environmentally hazardous reagents. Reagents containing heavy metals like mercury are highly effective but pose significant environmental and health risks.[1][2] Greener alternatives are available. Consider methods like the H₂O₂/I₂/SDS system in water, which is environmentally benign.[4] Another option is the use of o-iodoxybenzoic acid (IBX) with β-cyclodextrin in water.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in deprotecting sterically hindered 1,3-dithiolanes?

A1: The primary challenge is the inherent stability of the thioacetal group, which is often exacerbated by steric hindrance around the carbon atom of the dithiolane. This stability necessitates the use of potent reagents, which can unfortunately lead to side reactions, decomposition of other functional groups, and low yields.[5][7] Traditionally, harsh conditions and toxic reagents like mercury(II) salts were required, presenting further challenges in terms of substrate compatibility and environmental safety.[5]

Q2: Are there "green" or environmentally friendly methods for dithiolane deprotection?

A2: Yes, several methods have been developed to be more environmentally friendly. One notable example is the use of 30% aqueous hydrogen peroxide with a catalytic amount of iodine in an aqueous micellar system using sodium dodecyl sulfate (SDS).[4] This method uses water as the solvent and avoids toxic heavy metal salts.[4] Another green approach involves using o-iodoxybenzoic acid (IBX) in the presence of β-cyclodextrin in water at room temperature.[6]

Q3: How can I deprotect a dithiolane without using heavy metals?

A3: There are numerous heavy-metal-free methods available. Oxidative methods are a common choice. For instance, systems like H₂O₂/I₂ in an aqueous micellar system provide an excellent alternative.[4] Other options include the use of poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) [PBBS], N,N,N',N'-tetrabromobenzene-1,3-disulfonamide [TBBDA], or N-bromosuccinimide (NBS) under solvent-free conditions.[3] A mixture of polyphosphoric acid and acetic acid has also been reported as a simple and convenient method.[5]

Q4: What are the fastest methods for deprotecting 1,3-dithiolanes?

A4: Solid-state reactions are often the fastest. Grinding a dithiolane with mercury(II) nitrate trihydrate can lead to complete deprotection in just 1-4 minutes at room temperature.[1][2] Similarly, solvent-free reactions with PBBS, TBBDA, or NBS are also very rapid, with reaction times in the range of 2-3 minutes.[3]

Q5: Can I selectively deprotect one dithiolane in the presence of other protecting groups?

A5: Yes, chemoselectivity is possible with the right choice of reagents. The H₂O₂/I₂/SDS system has been shown to be compatible with a number of phenol (B47542) and amino protecting groups, such as benzyl ethers, phenolic acetates, and BOC or Cbz carbamates, without causing their cleavage.[4] Competitive experiments with this system have also shown selective deprotection of activated dithianes over non-activated ones.[4]

Quantitative Data Summary

Table 1: Comparison of Various Deprotection Methods for 1,3-Dithiolanes.

Reagent SystemSolventTemperatureTimeYield Range (%)Notes
H₂O₂ (30% aq) / I₂ (5 mol%) / SDS WaterRoom Temp.30 minup to 95Green method, tolerates many functional groups.[4]
Polyphosphoric Acid / Acetic Acid None20-45 °C3-8 h>80 (for thioketals)Inexpensive and readily available reagents.[5]
Hg(NO₃)₂·3H₂O Solid-stateRoom Temp.1-4 min88-96Very fast and efficient, but uses toxic heavy metal.[1][2]
PBBS / TBBDA / NBS Solid-stateRoom Temp.2-3 min90-98Fast, solvent-free, and high-yielding.[3]
o-Iodoxybenzoic acid (IBX) / β-cyclodextrin WaterRoom Temp.-ExcellentNeutral conditions, environmentally friendly.[6]
Silicasulfuric acid / NaNO₂ None---Mild and chemoselective.[6]

Detailed Experimental Protocols

Protocol 1: Deprotection using H₂O₂/I₂/SDS in Water [4]

  • To a solution of the 1,3-dithiolane (B1216140) (1 mmol) in a 0.1 M aqueous solution of sodium dodecyl sulfate (SDS) (10 mL), add iodine (0.05 mmol).

  • Stir the mixture at room temperature.

  • Add 30% aqueous hydrogen peroxide (2-4 mmol) dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically within 30 minutes), quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Solid-State Deprotection using Mercury(II) Nitrate Trihydrate [1]

  • In a mortar, place the 1,3-dithiolane (1 mmol) and mercury(II) nitrate trihydrate (2 mmol).

  • Grind the mixture with a pestle at room temperature for 1-4 minutes.

  • Monitor the reaction progress by TLC.

  • Once the starting material has disappeared, wash the reaction mixture with ethanol (B145695) or acetonitrile (B52724) (5 mL).

  • Filter the mixture to remove the inorganic solids.

  • Evaporate the filtrate under vacuum.

  • Purify the resulting crude product by flash chromatography.

Visualizations

Deprotection_Workflow cluster_start Start: Sterically Hindered 1,3-Dithiolane cluster_decision Method Selection cluster_methods Deprotection Protocols cluster_end Outcome start Substrate decision Sensitive Functional Groups? start->decision harsh Harsh/Fast Conditions (e.g., Hg(NO₃)₂) decision->harsh No mild Mild/Green Conditions (e.g., H₂O₂/I₂/SDS) decision->mild Yes product Desired Carbonyl Product harsh->product mild->product

Caption: Decision workflow for selecting a deprotection method.

Troubleshooting_Logic start Low/No Conversion? cause1 Insufficient Reagent Activity start->cause1 cause2 Poor Substrate Solubility start->cause2 cause3 Incorrect Reaction Conditions start->cause3 solution1 Use Stronger Reagents (e.g., Hg(II), PBBS) cause1->solution1 solution2 Add Surfactant (e.g., SDS) or Change Solvent cause2->solution2 solution3 Optimize Temperature and Time cause3->solution3

Caption: Troubleshooting logic for low or no reaction conversion.

References

managing the strong odor of 1,2-ethanedithiol in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-ethanedithiol. The following information is designed to help you safely manage its strong, unpleasant odor and handle it effectively in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it have such a strong odor?

A1: this compound (CAS 540-63-6), also known as dithioethyleneglycol or ethylene (B1197577) mercaptan, is a colorless liquid organosulfur compound with the formula C₂H₆S₂.[1][2] Its potent, pungent odor, often compared to rotten cabbage, is characteristic of thiol compounds.[2][3] This strong smell is detectable even at very low concentrations, with an odor threshold as low as 31 parts per billion (ppb).[3][4]

Q2: What are the primary hazards associated with this compound?

A2: this compound is a flammable liquid and is toxic if ingested, inhaled, or absorbed through the skin.[5][6] Vapors can cause severe nausea and headaches.[5][7] Direct contact may lead to skin irritation or serious eye damage.[5] It is crucial to handle this chemical with strict safety protocols.[5]

Q3: What immediate steps should be taken in case of accidental exposure to this compound?

A3: In case of accidental exposure, it is critical to act swiftly:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, seek immediate medical assistance.[6]

  • Skin Contact: Take off all contaminated clothing right away and wash the affected skin with plenty of soap and water.[6]

  • Eye Contact: Immediately rinse the eyes with copious amounts of clean, fresh water for at least 10 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[6]

  • Ingestion: Rinse the mouth with water if the person is conscious. Do not induce vomiting and seek immediate medical attention.[6]

Q4: How can I minimize the odor of this compound during my experiment?

A4: To minimize odor during experiments, always work with this compound in a certified chemical fume hood.[5][8] Keep the container tightly closed and as far back in the hood as possible.[9] Using a cold trap can help prevent odors from exhausting out of the building.[8] Some chemists also recommend placing a container of diluted bleach in the back of the fume hood to help neutralize fugitive vapors.[9]

Troubleshooting Guides

Issue: A persistent smell of this compound in the lab, even after the experiment is complete.
  • Possible Cause 1: Improperly cleaned glassware.

    • Solution: Glassware that has come into contact with this compound should be decontaminated immediately after use. Rinse the glassware with a compatible solvent and then immerse it in a bleach solution or a dilute basic hydrogen peroxide solution within a fume hood to oxidize the residual thiol.[9]

  • Possible Cause 2: Contaminated lab equipment or surfaces.

    • Solution: Wipe down all surfaces, equipment, and the inside of the fume hood that may have been exposed to this compound with a 10% bleach solution, followed by a thorough cleaning with soap and water.[10][11]

  • Possible Cause 3: Improper disposal of waste.

    • Solution: All waste contaminated with this compound, including gloves, paper towels, and pipette tips, should be immediately placed in a sealed plastic bag.[8][9] This bag should then be disposed of in a designated hazardous waste container that is kept in a well-ventilated area, preferably within a fume hood.[9] Liquid waste should be quenched with an oxidizing agent like bleach before being collected in a designated, sealed hazardous waste container.[8][9]

Issue: A small spill of this compound has occurred inside the fume hood.
  • Solution:

    • Alert others in the immediate vicinity.

    • Ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

    • Cover the spill with an absorbent material to contain it.[12]

    • Carefully apply a 10% bleach solution to the absorbent material to neutralize the thiol.[10]

    • Allow sufficient contact time for the neutralization to occur.

    • Collect the absorbent material and contaminated items into a sealed plastic bag for hazardous waste disposal.[8]

    • Clean the spill area thoroughly with a 10% bleach solution, followed by soap and water.[10]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 540-63-6
Molecular Formula C₂H₆S₂
Molecular Weight 94.20 g/mol
Appearance Colorless liquid
Odor Pungent, like rotten cabbage
Boiling Point 144-146 °C
Melting Point -41 °C
Density 1.123 g/mL at 25 °C
Vapor Pressure 5.61 mmHg at 25 °C
Flash Point 50 °C (122 °F)
Solubility Sparingly soluble in water; soluble in benzene, acetone, ether, and ethanol

Sources:[2][3][7][13]

Table 2: Safety and Handling Information for this compound

ParameterRecommendation
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coat.[5]
Ventilation Always handle in a certified chemical fume hood.[5]
Storage Store in a cool, dry, well-ventilated area away from oxidizing agents and bases.[5] Keep container tightly closed.[6]
Incompatible Materials Oxidizing agents, bases, reducing agents, alkali metals.[3][7]
Fire Extinguishing Media Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

Experimental Protocols

Protocol 1: Decontamination of Glassware Contaminated with this compound

Objective: To effectively remove and neutralize the odor of this compound from laboratory glassware.

Materials:

  • Contaminated glassware

  • Compatible organic solvent (e.g., acetone, ethanol)

  • Household bleach (sodium hypochlorite (B82951) solution) or basic hydrogen peroxide solution

  • Water

  • Appropriate waste containers

Procedure:

  • Initial Rinse: Immediately after use and within a fume hood, rinse the glassware with a small amount of a compatible organic solvent to remove the bulk of the this compound. Dispose of this rinse waste in a designated hazardous waste container.[9]

  • Preparation of Neutralizing Bath: In a designated container inside the fume hood, prepare a neutralizing bath. This can be a solution of household bleach or a dilute basic hydrogen peroxide solution.[9]

  • Immersion: Carefully place the rinsed glassware into the neutralizing bath. Ensure all contaminated surfaces are fully submerged.

  • Soaking: Allow the glassware to soak for a sufficient period to ensure complete oxidation of the thiol. The required time may vary, but a minimum of one hour is recommended.

  • Final Wash: After soaking, remove the glassware from the neutralizing bath and wash it thoroughly with soap and water as per standard laboratory procedure.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

  • Waste Disposal: Dispose of the used neutralizing bath and any other contaminated materials as hazardous waste according to your institution's guidelines.[9]

Protocol 2: Neutralization of this compound in a Reaction Mixture

Objective: To neutralize the odor of this compound in a reaction mixture prior to workup.

Materials:

  • Reaction mixture containing this compound

  • Ice bath

  • Sodium hypochlorite (bleach) solution or basic hydrogen peroxide solution

  • Stirring apparatus

Procedure:

  • Cooling: Once the reaction is complete, cool the reaction vessel in an ice bath to reduce the vapor pressure of the this compound.[11]

  • Slow Addition of Oxidizing Agent: While stirring the cooled reaction mixture vigorously within a fume hood, slowly add a solution of sodium hypochlorite or basic hydrogen peroxide. The addition should be done carefully as the reaction can be exothermic.[11]

  • Stirring: Continue to stir the mixture until the characteristic odor of the thiol is no longer detectable.[11]

  • Workup: Proceed with the intended experimental workup.

Mandatory Visualization

experimental_workflow Workflow for Handling this compound in the Lab cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Decontamination cluster_waste Waste Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_hood experiment Conduct Experiment with This compound prep_hood->experiment neutralize Neutralize Reaction Mixture (e.g., with bleach) experiment->neutralize Post-reaction decon_glass Decontaminate Glassware (Solvent Rinse -> Bleach Bath) neutralize->decon_glass decon_surfaces Clean Work Surfaces with Bleach Solution neutralize->decon_surfaces waste_liquid Collect Neutralized Liquid Waste decon_glass->waste_liquid waste_solid Seal Solid Waste in a Labeled Bag decon_surfaces->waste_solid dispose Dispose as Hazardous Waste waste_liquid->dispose waste_solid->dispose

Caption: General laboratory workflow for handling this compound.

spill_response_workflow Workflow for Small this compound Spill Cleanup spill Spill Occurs in Fume Hood alert Alert Nearby Personnel spill->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill with Absorbent Material ppe->contain neutralize Apply 10% Bleach Solution to Absorbent contain->neutralize wait Allow Contact Time for Neutralization neutralize->wait collect Collect Contaminated Materials into a Sealed Bag wait->collect clean Clean Spill Area with Bleach, then Soap & Water collect->clean dispose Dispose of Bagged Waste as Hazardous Waste clean->dispose

Caption: Step-by-step procedure for cleaning up a small this compound spill.

References

safe storage and handling of air-sensitive 1,2-ethanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting advice, and handling protocols for researchers, scientists, and drug development professionals working with 1,2-ethanedithiol (CAS 540-63-6).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous chemical with multiple risks. It is a flammable liquid and vapor.[1][2][3][4][5] It is toxic if swallowed and fatal if it comes into contact with the skin or is inhaled.[2][3][5] Its vapor can cause severe nausea and headaches.[6][7][8] Direct contact may lead to serious eye irritation or damage.[6][9][10]

Q2: What are the correct storage conditions for this compound?

A2: Proper storage is critical for maintaining the stability and safety of this compound. It should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][2][6] The container must be kept tightly closed.[1][2][3] To prevent degradation, it is often stored under an inert atmosphere as it is sensitive to air.[3][11][12] Recommended storage temperatures can vary, with some sources suggesting 10°C - 25°C and others below +30°C or in a cool place.[9][11][13]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: Comprehensive PPE is mandatory. This includes:

  • Eye/Face Protection: Tightly fitting safety goggles or a face shield.[1][3]

  • Skin Protection: Chemical-resistant gloves and flame-retardant, impervious clothing.[1][6]

  • Respiratory Protection: A full-face respirator should be used if exposure limits are exceeded or if vapors are generated.[1][3] All handling of this chemical should be performed within a chemical fume hood.[6]

Q4: With which substances is this compound incompatible?

A4: this compound is incompatible with strong oxidizing agents, bases, reducing agents, and alkali metals.[4][6][9][14] Contact with these materials should be strictly avoided to prevent hazardous reactions.

Troubleshooting Guide

Q1: I noticed the this compound in my bottle has a yellow tint. Is it still usable?

A1: While pure this compound is a colorless liquid, a pale yellow appearance can occur and does not necessarily indicate that the product is unusable for all applications.[15] However, a significant color change could signify oxidation or contamination. It is recommended to assess the purity (e.g., by NMR or GC) before use in sensitive reactions. The workflow below can help decide on the appropriate course of action.

G A Container of this compound shows a yellow tint B Is the reaction sensitive to minor impurities or oxidation? A->B D Consider using for less sensitive applications. B->D No F Is purification feasible and equipment available? B->F Yes C Purify by distillation under inert atmosphere before use. E Dispose of according to institutional guidelines. F->C Yes F->E No

Caption: Decision workflow for handling discolored this compound.

Q2: There is a strong, unpleasant odor in the lab, even when the container of this compound is closed. What should I do?

A2: this compound has an extremely potent and unpleasant odor, often compared to rotten cabbage, which is detectable at very low concentrations.[5][16] If the odor is noticeable, it indicates a leak or spill.

  • Evacuate: Immediately evacuate the area if the smell is strong.

  • Ventilate: Ensure the laboratory's ventilation system is operating at maximum capacity.

  • Assess the Source: From a safe distance and with appropriate PPE, try to identify the source of the leak (e.g., a poorly sealed container, a small spill).

  • Spill Response: If a spill has occurred, follow the established spill response protocol. Do not attempt to clean it up without proper training and PPE.

  • Container Check: Ensure all containers are tightly sealed and stored correctly in a ventilated cabinet. The threads of the cap may need to be checked for integrity.

Q3: What is the correct procedure for quenching and removing excess this compound from a reaction mixture?

A3: Excess thiols can often be quenched by adding an oxidizing agent, such as a dilute solution of hydrogen peroxide or sodium hypochlorite (B82951) (bleach), under controlled conditions. This will oxidize the thiol to a less odorous and more easily removed disulfide or sulfonic acid. The specific method will depend on the compatibility with your reaction products. Alternatively, excess thiol can sometimes be removed by distillation or chromatography.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 540-63-6[13][17]
Molecular Formula C₂H₆S₂[13][17]
Molar Mass 94.19 g/mol [17]
Appearance Colorless liquid[4][17]
Odor Strong, unpleasant, like rotten cabbage[5][16]
Melting Point -41 °C[9][16]
Boiling Point 144-146 °C[16][17]
Density 1.123 g/cm³[16]
Solubility in Water Slightly soluble/Moderately soluble[15][16]

Table 2: Hazard Information

Hazard ClassificationDescription
Flammability Flammable liquid and vapor (Category 3)[1][2]
Acute Toxicity (Oral) Toxic if swallowed (Category 3)[2][3]
Acute Toxicity (Dermal) Fatal in contact with skin (Category 1 or 2)[2][3]
Acute Toxicity (Inhalation) Fatal if inhaled (Category 1 or 2)[2][3]
Eye Irritation Causes serious eye irritation[3]

Experimental Protocols

Protocol: Protection of a Carbonyl Group using this compound

This protocol describes a general procedure for the formation of a 1,3-dithiolane, a common method for protecting aldehydes and ketones in organic synthesis.[18]

Materials:

  • Aldehyde or ketone (1 equivalent)

  • This compound (1.1 - 1.5 equivalents)

  • Acid catalyst (e.g., BF₃·OEt₂, TsOH, or dry HCl)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

Procedure:

  • Setup: In a fume hood, add the aldehyde or ketone and the anhydrous solvent to a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet.

  • Addition of Thiol: Add the this compound to the solution.

  • Catalyst Addition: Cool the mixture in an ice bath (0 °C) and slowly add the acid catalyst.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or GC-MS.

  • Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate or a suitable base to neutralize the acid catalyst.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 1,3-dithiolane.

  • Purification: Purify the crude product as necessary, typically by column chromatography or distillation.

G A Combine carbonyl compound and solvent in flask under inert gas B Add this compound A->B C Cool to 0°C and add acid catalyst B->C D Stir at room temperature (Monitor reaction progress) C->D E Quench with aqueous base D->E F Aqueous workup (Wash with H₂O, Brine) E->F G Dry organic layer and concentrate in vacuo F->G H Purify product (Chromatography/Distillation) G->H

Caption: Experimental workflow for carbonyl protection.

Emergency Response: Spill Handling

The following workflow outlines the general steps for responding to a this compound spill. Always follow your institution's specific emergency procedures.

G A Spill of this compound Detected B Alert personnel and evacuate immediate area A->B C Remove all ignition sources A->C D Is the spill large or ventilation inadequate? B->D C->D E Call Emergency Response Team D->E Yes F If trained and spill is small: Don appropriate PPE (respirator, gloves, etc.) D->F No G Cover spill with absorbent, non-combustible material (e.g., vermiculite, sand) F->G H Collect and place in a sealed container for hazardous waste disposal G->H I Clean the area and ventilate thoroughly H->I

Caption: Logical workflow for handling a this compound spill.

References

Technical Support Center: Purification of Crude 1,2-Ethanedithiol by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 1,2-ethanedithiol via vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation necessary for purifying this compound?

A1: this compound has a relatively high boiling point at atmospheric pressure (146 °C at 760 mmHg).[1][2] Distillation at this temperature can lead to decomposition, signaled by the emission of toxic sulfur oxide fumes.[1][3] Vacuum distillation lowers the boiling point, allowing for purification at a lower temperature, which minimizes thermal degradation and improves the purity of the final product.

Q2: What are the primary safety concerns when handling this compound?

A2: this compound is a flammable liquid with a strong, unpleasant odor.[1][2] It is toxic if swallowed, inhaled, or absorbed through the skin.[4][5][6] Vapors can cause severe nausea and headaches.[3][4] It is crucial to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][7]

Q3: How should this compound be stored?

A3: Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents, bases, reducing agents, and alkali metals.[1][4][8][9][10] It is also air-sensitive and should be stored under an inert atmosphere, such as argon.[1]

Q4: What are the key physical properties of this compound relevant to its distillation?

A4: Key properties include its molecular weight (94.20 g/mol ), boiling point at atmospheric pressure (146 °C), and density (1.123 g/mL at 23.5 °C).[2][8] Its boiling point decreases significantly under reduced pressure.

Data Presentation

Table 1: Boiling Point of this compound at Various Pressures

Pressure (mmHg)Boiling Point (°C)
760146
4663
533-40

(Source:[2][11][12])

Experimental Protocols

Detailed Methodology for Vacuum Distillation of Crude this compound

Objective: To purify crude this compound by removing impurities through vacuum distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Claisen adapter

  • Distillation head with thermometer

  • Condenser

  • Receiving flask (round-bottom flask or cow-type adapter for multiple fractions)

  • Vacuum adapter

  • Vacuum pump with a cold trap

  • Heating mantle

  • Stir bar or capillary bubbler

  • Vacuum grease

  • Glass wool or aluminum foil for insulation

  • Appropriate PPE (gloves, goggles, lab coat)

Procedure:

  • Apparatus Assembly:

    • Inspect all glassware for cracks or defects before assembly.[13]

    • Lightly grease all ground-glass joints to ensure a good seal.[13]

    • Assemble the distillation apparatus as shown in the workflow diagram below. A Claisen adapter is recommended to prevent bumping.[13]

    • Place a stir bar in the distillation flask for smooth boiling. Boiling stones are not effective under vacuum.[13]

    • Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

    • Connect the condenser to a circulating coolant source.

    • Connect the vacuum adapter to a cold trap and then to the vacuum pump.

  • Distillation Process:

    • Charge the distillation flask with the crude this compound (no more than two-thirds full).

    • Begin stirring.

    • Turn on the vacuum pump and allow the system to reach the desired pressure. Check for leaks if the target pressure is not achieved.[13]

    • Once a stable vacuum is achieved, begin to gently heat the distillation flask using the heating mantle.[13]

    • Increase the heat gradually until the liquid begins to boil and the vapor temperature rises.

    • Collect the fraction that distills at the expected boiling point for the given pressure (refer to Table 1).

    • Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates a pure fraction.

  • Shutdown:

    • Once the desired fraction is collected, remove the heating mantle and allow the system to cool to room temperature.[13]

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump.

    • Disassemble the apparatus in a fume hood.

Mandatory Visualization

G Experimental Workflow for Vacuum Distillation cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown A Inspect Glassware B Assemble Apparatus with Greased Joints A->B C Add Crude this compound and Stir Bar B->C D Start Stirring C->D E Apply Vacuum D->E F Apply Heat Gradually E->F G Collect Pure Fraction F->G H Cool the System G->H I Vent to Atmospheric Pressure H->I J Disassemble Apparatus I->J

Caption: Workflow for the vacuum distillation of this compound.

Troubleshooting Guides

Issue 1: The system is not reaching the target vacuum pressure.

  • Possible Cause: Leaks in the system.

  • Solution: This is the most common problem.[14] Check all glass joints to ensure they are properly sealed and greased. Verify that all tubing is thick-walled vacuum tubing and is securely attached without any cracks. A hissing sound is an indicator of a leak.[13]

  • Possible Cause: Inefficient vacuum pump.

  • Solution: The pump oil may be contaminated or the pump may not be adequate for the system's volume. Check the pump oil; if it is cloudy, it needs to be changed.[14]

Issue 2: No product is distilling over.

  • Possible Cause: Insufficient heating.

  • Solution: Gradually increase the temperature of the heating mantle. To improve heat transfer, insulate the distillation flask and column with glass wool or aluminum foil.[14]

  • Possible Cause: The pressure is too low for the applied temperature.

  • Solution: The boiling point of the liquid may be below the temperature of the condenser coolant, causing the vapor to condense and fall back into the pot. Slightly reduce the vacuum (increase the pressure) or use a warmer fluid in the condenser.[14]

Issue 3: The liquid in the distillation flask is "bumping" violently.

  • Possible Cause: Lack of smooth boiling.

  • Solution: Ensure a stir bar is present and is stirring at a sufficient rate. Boiling stones are ineffective under vacuum.[13] Heating the flask too rapidly can also cause bumping; reduce and re-apply heat more gradually.[14]

Issue 4: The distillate has a foul odor that is stronger than expected or is discolored.

  • Possible Cause: Thermal decomposition.

  • Solution: The temperature in the distillation pot is too high, causing the this compound to decompose. Achieve a lower vacuum to further reduce the boiling point. Ensure the heating mantle temperature is not set significantly higher than the liquid's boiling point.[14]

Issue 5: Distillation is proceeding very slowly.

  • Possible Cause: Insufficient heat input.

  • Solution: Cautiously increase the temperature of the heating mantle.[14]

  • Possible Cause: Excessive reflux.

  • Solution: Insulate the distillation column and head to minimize heat loss. This will help establish the proper temperature gradient for efficient separation.[14]

G Troubleshooting Vacuum Distillation cluster_symptoms Observed Problem cluster_causes Possible Cause cluster_solutions Solution S1 No/Low Vacuum C1 System Leak S1->C1 C2 Pump Issue S1->C2 S2 No Distillate C3 Insufficient Heat S2->C3 C4 Pressure Too Low S2->C4 S3 Bumping C5 Rapid Heating S3->C5 C6 No Stirring S3->C6 S4 Decomposition C7 Pot Too Hot S4->C7 SOL1 Check Seals & Tubing C1->SOL1 SOL2 Change Pump Oil C2->SOL2 SOL3 Increase Heat / Insulate C3->SOL3 SOL4 Adjust Pressure C4->SOL4 SOL5 Heat Gradually C5->SOL5 SOL6 Ensure Stirring C6->SOL6 SOL7 Lower Vacuum/Heat C7->SOL7

Caption: Troubleshooting guide for common vacuum distillation issues.

References

Technical Support Center: 1,2-Ethanedithiol Reactions with Oxidizing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of 1,2-ethanedithiol with oxidizing agents. The information is designed to help you anticipate and mitigate common issues encountered during experimental procedures.

Section 1: Troubleshooting Guides

This section addresses specific problems that may arise during your experiments, offering potential causes and solutions.

Issue 1.1: Formation of Insoluble White Precipitate Upon Addition of an Oxidizing Agent

Potential Cause Proposed Solution
Polymerization: this compound can undergo oxidative polymerization to form poly(ethylene disulfide), which is often insoluble in common organic solvents. This is particularly prevalent with strong oxidizing agents or in the presence of air (oxygen).- Work under an inert atmosphere: Conduct your reaction under nitrogen or argon to minimize exposure to atmospheric oxygen.[1] - Control the addition of the oxidizing agent: Add the oxidizing agent slowly and at a low temperature to control the reaction rate and minimize over-oxidation. - Use a milder oxidizing agent: If your protocol allows, consider using a milder oxidant to selectively achieve the desired transformation without inducing polymerization.
Formation of Cyclic Oligomers: Oxidation can lead to the formation of cyclic disulfides, such as the dimeric 1,2,5,6-tetrathiocane, which may have limited solubility.[2]- Dilute reaction conditions: Performing the reaction at a lower concentration can favor intramolecular reactions over intermolecular oligomerization.

Issue 1.2: Low Yield of the Desired Product and Presence of Multiple Unidentified Byproducts

Potential Cause Proposed Solution
Over-oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid can oxidize the thiol groups to various states, including sulfenic, sulfinic, and sulfonic acids, leading to a complex mixture of products.[3]- Choose a selective oxidizing agent: For disulfide formation, mild oxidants like iodine (I₂) or dimethyl sulfoxide (B87167) (DMSO) are often preferred. - Stoichiometric control: Carefully control the stoichiometry of the oxidizing agent to avoid excess that can lead to over-oxidation.
Thiol-Disulfide Exchange: The desired disulfide product can react further with unreacted this compound, leading to a mixture of oligomers.- Monitor the reaction closely: Use techniques like TLC or LC-MS to monitor the consumption of the starting material and the formation of the product, stopping the reaction at the optimal time. - Use a slight excess of the oxidizing agent: This can help to ensure all the thiol is consumed, preventing subsequent exchange reactions.

Issue 1.3: Unwanted Reduction of Functional Groups in the Substrate

Potential Cause Proposed Solution
Use as a Scavenger in Peptide Synthesis: this compound is a potent reducing agent, especially under acidic conditions, and can reduce sensitive functional groups like azides.- Select an alternative scavenger: If your peptide contains sensitive groups, consider using scavengers that are less reducing, such as triisopropylsilane (B1312306) (TIS) in combination with water. - Optimize cleavage cocktail: Adjust the composition and concentration of the cleavage cocktail to minimize side reactions.[4]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary side products when this compound reacts with a mild oxidizing agent like iodine (I₂)?

A1: With mild oxidizing agents, the primary side products are various disulfides. This includes the intramolecular cyclization product, 1,2-dithiolane (B1197483) (a five-membered ring), as well as intermolecular reaction products leading to linear and cyclic oligomers. The most common cyclic oligomer is the dimer, 1,2,5,6-tetrathiocane (an eight-membered ring).[2] The relative amounts of these products depend on reaction conditions such as concentration and temperature.

Q2: What happens when a strong oxidizing agent like potassium permanganate (KMnO₄) is used with this compound?

A2: Strong oxidizing agents will lead to over-oxidation of the sulfur atoms. The thiol groups (-SH) can be oxidized to sulfonic acid groups (-SO₃H), forming ethanesulfonic acid.[3][5] This process is often vigorous and can lead to a complex mixture of partially and fully oxidized products, as well as potential cleavage of the carbon-carbon bond under harsh conditions.

Q3: How can I minimize the formation of disulfide polymers during my reaction?

A3: To minimize polymerization, it is crucial to prevent uncontrolled oxidation. Key strategies include:

  • Working under an inert atmosphere (e.g., nitrogen or argon): This excludes atmospheric oxygen, which can initiate and propagate polymerization.[1]

  • Using dilute solutions: This favors intramolecular reactions (if a cyclic monomer is desired) over intermolecular polymerization.

  • Controlling the rate of addition of the oxidizing agent: Slow, dropwise addition, especially at low temperatures, can help to control the exothermicity of the reaction and reduce the rate of polymerization.

  • Using a scavenger for radical species: If radical-mediated polymerization is suspected, the addition of a suitable radical scavenger might be beneficial, depending on the reaction chemistry.

Q4: I am using this compound to protect a carbonyl group as a 1,3-dithiolane. Can oxidizing agents interfere with this reaction?

A4: Yes, the presence of oxidizing agents is detrimental to dithiolane formation. This compound will be preferentially oxidized by the oxidizing agent, preventing it from reacting with the carbonyl compound. This will result in a low yield or complete failure of the protection reaction. It is essential to ensure that all starting materials and solvents are free from oxidizing impurities.

Q5: Are there any safety concerns I should be aware of when handling this compound and oxidizing agents?

A5: Absolutely. This compound is a flammable and toxic liquid with an extremely unpleasant odor.[6] Reactions with strong oxidizing agents can be highly exothermic and may proceed uncontrollably. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) for this compound and the specific oxidizing agent you are using.[7]

Section 3: Quantitative Data on Side Reactions

The following table summarizes available quantitative data on the yields of major side products from the oxidation of this compound and related thiols under various conditions. Data for this compound is limited in the literature; therefore, data from analogous systems are included for reference.

Oxidizing AgentSubstrateMajor Side Product(s)Yield (%)Reaction Conditions
Sulfuryl Fluoride (SO₂F₂) / Et₃NThis compound1,2,5,6-Tetrathiocane (cyclic dimer)63CH₃CN, Room Temperature
Nitric Acid / HBr / O₂EthanethiolEthanesulfonic Acid91.8Aqueous solution, elevated temperature
Air (O₂)DithiolsPoly(disulfide)sVariesCan be a significant side reaction without inert atmosphere

Section 4: Experimental Protocols

Protocol 4.1: General Procedure for Minimizing Disulfide Bond Formation During Thiol Reactions

This protocol provides general guidelines for handling thiols to prevent their unwanted oxidation to disulfides.

Materials:

  • Thiol-containing compound

  • Degassed solvents (e.g., by sparging with nitrogen or argon for 15-30 minutes)

  • Inert gas source (nitrogen or argon)

  • Reducing agent (optional, e.g., TCEP or DTT)[1][8]

Procedure:

  • Solvent Degassing: Before use, thoroughly degas all solvents to be used in the reaction and workup to remove dissolved oxygen.

  • Inert Atmosphere: Set up the reaction apparatus under a positive pressure of an inert gas. This can be achieved using a balloon filled with nitrogen or argon or a Schlenk line.

  • Addition of Reagents: Add the degassed solvent and the thiol-containing compound to the reaction flask under the inert atmosphere.

  • Optional: Addition of a Reducing Agent: If the reaction conditions are compatible, a small amount of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) can be added to maintain the thiol in its reduced state. TCEP is often preferred as it does not contain a thiol group itself and is less prone to side reactions with many electrophiles.[8]

  • Reaction Execution: Perform the reaction as planned, maintaining the inert atmosphere throughout.

  • Workup: When working up the reaction, use degassed solvents for extractions and washes to minimize oxidation of the product.

  • Storage: Store the final thiol-containing product under an inert atmosphere, preferably in a freezer, to prevent degradation over time.

Section 5: Visualizations

OxidationPathways EDT This compound (R-SH) Disulfide Disulfides (R-S-S-R) (e.g., Cyclic Oligomers) EDT->Disulfide Mild Oxidizing Agent (e.g., I₂, Air) Sulfenic Sulfenic Acid (R-SOH) EDT->Sulfenic [O] Sulfonic Sulfonic Acid (R-SO3H) Disulfide->Sulfonic Strong Oxidizing Agent (e.g., KMnO₄, HNO₃) Sulfinic Sulfinic Acid (R-SO2H) Sulfenic->Sulfinic [O] Sulfinic->Sulfonic [O]

Caption: Oxidation pathways of this compound.

TroubleshootingWorkflow Start Experiment with this compound and Oxidizing Agent Problem Unexpected Side Product or Low Yield? Start->Problem Insoluble Insoluble Precipitate? Problem->Insoluble Yes End Successful Reaction Problem->End No Polymerization Likely Polymerization/ Oligomerization Insoluble->Polymerization Yes ComplexMixture Complex Mixture of Products? Insoluble->ComplexMixture No SolutionPoly Solution: - Inert Atmosphere - Dilute Conditions - Controlled Addition Polymerization->SolutionPoly SolutionPoly->Start Re-attempt OverOxidation Likely Over-oxidation ComplexMixture->OverOxidation Yes ComplexMixture->End No SolutionOx Solution: - Milder Oxidant - Stoichiometric Control - Reaction Monitoring OverOxidation->SolutionOx SolutionOx->Start Re-attempt

Caption: Troubleshooting workflow for side reactions.

References

Technical Support Center: Optimizing Carbonyl Protection with 1,2-Ethanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the protection of carbonyl groups using 1,2-ethanedithiol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the successful execution of this common and crucial chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of protecting a carbonyl group with this compound?

A1: The primary purpose is to mask the electrophilic nature of the carbonyl carbon, converting it into a stable 1,3-dithiolane (B1216140).[1] This protection prevents the carbonyl group from reacting with nucleophiles or under basic conditions during subsequent synthetic steps. The protective group can be removed later to regenerate the carbonyl functionality.

Q2: What are the main advantages of using this compound for carbonyl protection?

A2: 1,3-Dithiolanes formed from this compound are highly stable under both acidic and basic conditions, making them robust protecting groups.[2][3] Additionally, the resulting dithiane can be deprotonated at the carbon adjacent to the two sulfur atoms, in a reaction known as umpolung, which inverts the polarity of the original carbonyl carbon from electrophilic to nucleophilic.[1]

Q3: What types of catalysts are typically used for this reaction?

A3: The formation of 1,3-dithiolanes is typically catalyzed by either Lewis acids or Brønsted acids.[1] Common Lewis acids include Boron trifluoride etherate (BF₃·OEt₂), Zinc chloride (ZnCl₂), and Hafnium triflate (Hf(OTf)₄). p-Toluenesulfonic acid (p-TsOH) is a frequently used Brønsted acid catalyst.[4]

Q4: How does the reactivity of aldehydes and ketones differ in this reaction?

A4: Aldehydes are generally more reactive than ketones towards thioacetalization. This difference in reactivity allows for the chemoselective protection of aldehydes in the presence of ketones under specific reaction conditions.

Q5: What are the common methods for removing the 1,3-dithiolane protecting group?

A5: Deprotection of 1,3-dithiolanes often requires oxidative or hydrolytic methods. Common reagents include mercury(II) salts (though less favored now due to toxicity), hypervalent iodine reagents (e.g., Dess-Martin periodinane), or a combination of an oxidizing agent like hydrogen peroxide with a catalyst.[2][3][5][6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Insufficient removal of water. 3. Poor quality of this compound. 4. Sterically hindered carbonyl compound.1. Use a fresh or newly opened bottle of the acid catalyst. 2. For Brønsted acid catalysis, use a Dean-Stark apparatus to azeotropically remove water. For Lewis acid catalysis, add a drying agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture. 3. Use freshly distilled this compound. 4. Increase the reaction temperature and/or reaction time. Consider using a stronger Lewis acid catalyst.
Incomplete Reaction (Starting material remains) 1. Insufficient catalyst loading. 2. Short reaction time. 3. Low reaction temperature.1. Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). 2. Monitor the reaction by TLC and extend the reaction time until the starting material is consumed. 3. Gradually increase the reaction temperature while monitoring for side product formation.
Formation of a White Precipitate or Polymer 1. Self-polymerization of the aldehyde (especially formaldehyde). 2. Polymerization of this compound in the presence of a strong acid.1. Use milder reaction conditions (lower temperature, less catalyst). Add the aldehyde slowly to the reaction mixture. 2. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Chemoselectivity Issues (Ketone reacts along with aldehyde) 1. Reaction conditions are too harsh. 2. Catalyst is too strong.1. Lower the reaction temperature and shorten the reaction time. 2. Use a milder catalyst. For example, some catalysts show high selectivity for aldehydes over ketones.
Difficulty in Product Purification 1. Residual this compound. 2. Formation of disulfide byproducts.1. The characteristic strong odor of this compound can be quenched by washing the organic layer with a dilute solution of sodium hypochlorite (B82951) (bleach), followed by standard aqueous workup. 2. Purification by column chromatography on silica (B1680970) gel is usually effective in separating the desired product from disulfide impurities.

Data Presentation: Reaction Conditions for Thioacetalization

The following tables summarize typical reaction conditions for the protection of various carbonyl compounds with this compound using different catalytic systems.

Table 1: Lewis Acid Catalyzed Thioacetalization

Carbonyl CompoundLewis Acid (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeHf(OTf)₄ (1)CH₂Cl₂250.598
4-NitrobenzaldehydeHf(OTf)₄ (1)CH₂Cl₂250.599
CyclohexanoneHf(OTf)₄ (1)CH₂Cl₂25195
AcetophenoneHf(OTf)₄ (1)CH₂Cl₂25292
BenzaldehydeLiBr (10)None250.295
CyclohexanoneLiBr (10)None25190

Table 2: Brønsted Acid Catalyzed Thioacetalization

Carbonyl CompoundBrønsted Acid (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Benzaldehydep-TsOH (5)Toluene (B28343)Reflux295[4]
4-Chlorobenzaldehydep-TsOH (5)TolueneReflux2.592[4]
Cyclohexanonep-TsOH (5)TolueneReflux490[4]
Acetophenonep-TsOH (5)TolueneReflux588[4]

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid (BF₃·OEt₂) Catalyzed Thioacetalization

  • To a stirred solution of the carbonyl compound (1.0 mmol) in anhydrous dichloromethane (B109758) (10 mL) under an inert atmosphere (N₂ or Ar), add this compound (1.2 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add boron trifluoride etherate (BF₃·OEt₂) (0.1 mmol, 10 mol%) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC monitoring (typically 1-4 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) mixture) to afford the pure 1,3-dithiolane.

Protocol 2: General Procedure for Brønsted Acid (p-TsOH) Catalyzed Thioacetalization with a Dean-Stark Trap

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add the carbonyl compound (1.0 mmol), this compound (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 mmol, 5 mol%) in toluene (20 mL).[4]

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected in the trap (typically 2-6 hours).[4]

  • Cool the reaction mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture).

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants Combine Carbonyl, this compound, and Solvent start->reactants catalyst Add Catalyst (Lewis or Brønsted Acid) reactants->catalyst monitor Stir and Monitor by TLC catalyst->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify by Chromatography dry->purify product Isolated 1,3-Dithiolane purify->product

Caption: General experimental workflow for carbonyl protection with this compound.

troubleshooting_guide cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield cause1 Inactive Catalyst start->cause1 cause2 Water Present start->cause2 cause3 Steric Hindrance start->cause3 solution1 Use Fresh Catalyst cause1->solution1 solution2 Ensure Anhydrous Conditions / Remove Water cause2->solution2 solution3 Increase Temperature / Time / Use Stronger Catalyst cause3->solution3 end Successful Reaction solution1->end Re-run Reaction solution2->end Re-run Reaction solution3->end Re-run Reaction

Caption: Troubleshooting logic for low yield in 1,3-dithiolane formation.

References

Technical Support Center: Troubleshooting 1,3-Dithiolane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the formation of 1,3-dithiolanes, a crucial carbonyl protecting group in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for 1,3-dithiolane (B1216140) formation?

A1: The formation of a 1,3-dithiolane is a reversible acid-catalyzed reaction. It involves the reaction of a carbonyl compound with 1,2-ethanedithiol. The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the sulfur atoms of the dithiol. This is followed by the elimination of water to form the stable five-membered ring.

Q2: Why is the removal of water important in this reaction?

A2: The formation of 1,3-dithiolane is an equilibrium reaction that produces water as a byproduct. According to Le Chatelier's principle, the removal of water from the reaction mixture shifts the equilibrium towards the product side, thereby increasing the yield of the desired 1,3-dithiolane.

Q3: Can I use 1,3-propanedithiol (B87085) instead of this compound?

A3: Yes, 1,3-propanedithiol can be used to form the corresponding six-membered ring, a 1,3-dithiane (B146892). Both 1,3-dithiolanes and 1,3-dithianes are common thioacetal protecting groups.

Troubleshooting Incomplete Conversion

Problem: My reaction is slow or has not gone to completion.

This is a common issue that can be attributed to several factors, including catalyst inefficiency, the presence of water, or the nature of the substrate.

Solution 1: Catalyst Selection and Optimization

The choice of acid catalyst is critical for the successful formation of 1,3-dithiolanes. Both Brønsted and Lewis acids can be employed. If you are experiencing incomplete conversion, consider the following:

  • Switching Catalysts: Different carbonyl compounds may exhibit varying reactivity with different catalysts. If a milder catalyst like p-toluenesulfonic acid (p-TsOH) is ineffective, a stronger Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) or a metal triflate (e.g., Sc(OTf)₃, Y(OTf)₃) may be required.

  • Catalyst Loading: Ensure that you are using an appropriate catalytic amount. While a small amount is often sufficient, for less reactive substrates, increasing the catalyst loading may be necessary.

Data Presentation: Catalyst Efficiency in 1,3-Dithiolane Formation

The following table summarizes the yield of 1,3-dithiolane formation from various carbonyl compounds using different acid catalysts.

Carbonyl CompoundCatalystSolventTime (h)Yield (%)Reference
Benzaldehydep-TsOH/Silica gelDichloromethane0.595
Cyclohexanonep-TsOHToluene (B28343)3>95
AcetophenoneY(OTf)₃Neat0.592
4-ChlorobenzaldehydeHClO₄-SiO₂Neat0.2598
BenzaldehydeLiBrSolvent-free0.1795

Solution 2: Rigorous Water Removal

The presence of water can significantly hinder the reaction by shifting the equilibrium back to the starting materials.

  • Dean-Stark Apparatus: For reactions in solvents like toluene or benzene, using a Dean-Stark apparatus is a highly effective method for the azeotropic removal of water.

  • Water Scavengers: In solvent-free conditions or with solvents that do not form an azeotrope with water, the use of a water scavenger is recommended. Molecular sieves are a common choice.

Data Presentation: Effect of Water Removal on Yield

Carbonyl CompoundConditionsYield (%)
Cyclododecanonep-TsOH, Toluene, Reflux with Dean-Stark99
Generic Aldehyde/KetoneAcid catalyst, without water removalLower/Incomplete

Note: While specific side-by-side comparisons are not always published, the literature consistently emphasizes the necessity of water removal for achieving high yields.

Problem: I am working with a sterically hindered ketone, and the reaction is not proceeding.

Steric hindrance around the carbonyl group can significantly slow down the rate of reaction by impeding the approach of the nucleophilic dithiol.

Solution: More Forcing Reaction Conditions

  • Stronger Lewis Acids: Sterically hindered ketones often require more potent Lewis acids to sufficiently activate the carbonyl group. BF₃·OEt₂ is a commonly used and effective catalyst for such substrates.

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Refluxing in a suitable solvent is a common strategy.

Data Presentation: Thioacetalization of Sterically Hindered Ketones

Carbonyl CompoundCatalystConditionsYield (%)Reference
CamphorTungstophosphoric acidRefluxing petroleum etherGood
AdamantanoneBF₃·OEt₂Chloroform (B151607), RefluxNot specified

Experimental Protocols

Protocol 1: Formation of 1,4-Dithiaspiro[4.11]hexadecane from Cyclododecanone using p-Toluenesulfonic Acid
  • Apparatus Setup: A 500-mL, three-necked reaction flask is equipped for reflux with a Dean-Stark water separator.

  • Reagents:

    • Cyclododecanone (46.5 g, 0.26 mol)

    • This compound (24.1 g, 0.26 mol)

    • p-Toluenesulfonic acid monohydrate (0.75 g, 0.004 mol)

    • Toluene (200 mL)

  • Procedure: a. Combine all reagents in the reaction flask. b. Heat the mixture to reflux. c. Continue refluxing for several hours until the theoretical amount of water (4.6 mL) has been collected in the Dean-Stark trap. d. Cool the reaction mixture to room temperature. e. Transfer the mixture to a separatory funnel and wash with water. f. Remove the toluene using a rotary evaporator. g. Dry the residue under reduced pressure to yield the product as a white solid (approx. 66 g, 99% yield).

Protocol 2: Synthesis of 1,3-Dithiane from Methylal using Boron Trifluoride Etherate

Note: This protocol is for the formation of a 1,3-dithiane, but the principle is analogous for 1,3-dithiolane synthesis from an aldehyde or ketone.

  • Apparatus Setup: A 1-L, three-necked, round-bottomed flask is equipped with a spiral reflux condenser, a mechanical stirrer, and a dropping funnel.

  • Reagents:

    • Boron trifluoride diethyl etherate (36 mL)

    • Glacial acetic acid (72 mL)

    • Chloroform (120 mL + 450 mL)

    • 1,3-Propanedithiol (32 g, 0.30 mol)

    • Methylal (dimethoxymethane) (25 g, 0.33 mol)

  • Procedure: a. Charge the flask with BF₃·OEt₂, glacial acetic acid, and 120 mL of chloroform. b. Heat the mixture to reflux with vigorous stirring. c. In the dropping funnel, prepare a solution of 1,3-propanedithiol and methylal in 450 mL of chloroform. d. Add the solution from the dropping funnel to the refluxing mixture at a constant rate over 8 hours. e. Cool the mixture to room temperature. f. Wash the mixture successively with water, 10% aqueous potassium hydroxide, and again with water. g. Dry the chloroform solution over potassium carbonate and concentrate under reduced pressure. h. Recrystallize the residue from methanol (B129727) to yield 1,3-dithiane (29.5–31.0 g, 82–86% yield).

Visual Troubleshooting and Reaction Guides

Troubleshooting Workflow for Incomplete 1,3-Dithiolane Conversion

The following diagram outlines a logical workflow for diagnosing and resolving issues of incomplete conversion.

Troubleshooting_Workflow start Incomplete Conversion Observed check_reagents Are the reagents (dithiol, solvent) pure and anhydrous? start->check_reagents check_catalyst Is the catalyst appropriate for the substrate? change_catalyst Select a stronger Lewis acid (e.g., BF3.OEt2, Sc(OTf)3) check_catalyst->change_catalyst No check_water Is water being effectively removed? check_catalyst->check_water Yes change_catalyst->start implement_water_removal Use Dean-Stark trap or add a water scavenger (e.g., molecular sieves) check_water->implement_water_removal No check_sterics Is the carbonyl sterically hindered? check_water->check_sterics Yes implement_water_removal->start forcing_conditions Increase temperature and/or use a stronger catalyst check_sterics->forcing_conditions Yes success Reaction Complete check_sterics->success No forcing_conditions->start check_reagents->check_catalyst Reagents OK purify_reagents Purify/dry reagents and solvent check_reagents->purify_reagents No purify_reagents->start

Caption: A decision-making flowchart for troubleshooting incomplete 1,3-dithiolane formation.

Reaction Mechanism for Acid-Catalyzed 1,3-Dithiolane Formation

This diagram illustrates the step-by-step mechanism of the reaction.

Reaction_Mechanism R1 R-C(=O)-R' Activated_Carbonyl R-C(=O+H)-R' R1->Activated_Carbonyl + H+ Dithiol HS-CH2-CH2-SH Catalyst H+ (Catalyst) Hemithioacetal R-C(OH)(S-CH2-CH2-SH)-R' Activated_Carbonyl->Hemithioacetal + Dithiol Carbocation R-C+(S-CH2-CH2-SH)-R' Hemithioacetal->Carbocation - H2O Dithiolane 1,3-Dithiolane Carbocation->Dithiolane Intramolecular attack Water H2O

Caption: The mechanism of acid-catalyzed 1,3-dithiolane formation from a carbonyl compound.

Technical Support Center: Stability of 1,2-Ethanedithiol in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-ethanedithiol (EDT). The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors:

  • Presence of Oxygen: EDT is susceptible to oxidation, especially in the presence of atmospheric oxygen. This can lead to the formation of disulfides and other oxidized species. Storing solutions under an inert atmosphere (e.g., nitrogen or argon) is crucial.[1][2]

  • Solvent Type: The choice of solvent can impact the rate of degradation. While EDT is soluble in many common organic solvents, its stability can vary.

  • Presence of Incompatible Substances: EDT is incompatible with oxidizing agents, bases, and some reducing agents.[1][3][4][5] Contact with these substances can lead to rapid degradation.

  • Temperature: Higher temperatures generally accelerate the rate of chemical reactions, including the degradation of EDT. It is recommended to store EDT and its solutions at cool temperatures.[3]

  • Light Exposure: Although not as significant as oxygen, exposure to light can potentially contribute to the degradation of thiols. Storing solutions in amber vials or in the dark is a good practice.

  • pH of Aqueous Solutions: In aqueous solutions, the pH can influence the rate of oxidation.

Q2: What are the common degradation products of this compound?

A2: The most common degradation pathway for this compound is oxidation. This process can lead to the formation of a variety of products, including:

  • 1,2,5,6-Tetrathiocane: A cyclic disulfide dimer, which is a common product of oxidation.

  • Linear Oligomers and Polymers: Oxidation can also lead to the formation of linear chains of EDT units linked by disulfide bonds.[6]

  • Sulfur Oxides: Upon heating to decomposition, toxic fumes of sulfur oxides can be emitted.[1][3][7]

Q3: In which common laboratory solvents is this compound soluble?

A3: this compound is soluble in a variety of common organic solvents, including:

  • Ethanol[7][8]

  • Ether[7]

  • Acetone[7][8]

  • Benzene[7]

  • Methanol[8]

  • It is slightly soluble in water and alkali solutions.[6][7][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving this compound.

Problem 1: My reaction involving this compound is giving low yields or unexpected side products.

  • Possible Cause: Degradation of this compound before or during the reaction.

  • Troubleshooting Steps:

    • Verify Purity of EDT: Use freshly opened or properly stored EDT. If in doubt, check the purity using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Degas Solvents: Before preparing your reaction mixture, thoroughly degas the solvent to remove dissolved oxygen. This can be done by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.

    • Use an Inert Atmosphere: Set up your reaction under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent exposure to air.

    • Check for Incompatible Reagents: Ensure that no strong oxidizing agents or bases are present in the reaction mixture unless they are part of the intended reaction scheme.

Problem 2: I observe a white precipitate forming in my solution of this compound.

  • Possible Cause: Formation of insoluble oxidation products, such as the cyclic disulfide dimer or polymers.

  • Troubleshooting Steps:

    • Inert Atmosphere: This indicates that the solution has been exposed to oxygen. Prepare fresh solutions under an inert atmosphere using degassed solvents.

    • Solvent Choice: If the problem persists even with precautions, consider switching to a solvent in which the oxidation products are more soluble to maintain a homogeneous solution, though this does not prevent degradation.

    • Storage: Store solutions in a cool, dark place under an inert atmosphere.

Problem 3: During peptide synthesis, I am observing the reduction of azide (B81097) functional groups when using a cleavage cocktail containing this compound.

  • Possible Cause: this compound, while an effective scavenger, can act as a reducing agent in the acidic conditions of the cleavage cocktail, leading to the reduction of sensitive functional groups like azides.

  • Troubleshooting Steps:

    • Modify Cleavage Cocktail: If azide reduction is a problem, consider using a cleavage cocktail that does not contain EDT. Alternative scavengers may be suitable depending on the peptide sequence.

    • Minimize Cleavage Time: Reduce the exposure time of the peptide to the cleavage cocktail to the minimum necessary for complete deprotection.

    • Optimize Scavenger Concentration: If EDT is necessary for other reasons, a careful titration of its concentration might help to minimize the reduction of the azide group while still effectively scavenging reactive species.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility
WaterSlightly Soluble[6][8]
EthanolSoluble[7][8]
MethanolSoluble[8]
AcetoneSoluble[7][8]
Diethyl EtherSoluble[7]
DichloromethaneSoluble
Dimethylformamide (DMF)Soluble
Dimethyl Sulfoxide (DMSO)Soluble[7]
BenzeneSoluble[7]

Table 2: Qualitative Stability of this compound in Common Solvents (General Trend)

SolventStability in Air (Qualitative)Notes
Aprotic (e.g., Dichloromethane, Acetonitrile)ModerateStability is primarily dependent on the exclusion of oxygen.
Protic (e.g., Methanol, Ethanol)LowerProtic solvents can potentially participate in redox reactions.
Aprotic Polar (e.g., DMF, DMSO)LowerThese solvents can be hygroscopic and may contain impurities that promote oxidation.
WaterLowThe presence of dissolved oxygen and potential for pH effects can accelerate degradation.

Note: This table represents general trends for thiols. Actual stability is highly dependent on specific conditions such as temperature, light exposure, and the purity of the solvent.

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound in a Solvent System using HPLC

Objective: To quantitatively assess the degradation of this compound in a chosen solvent over time.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound in the desired solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Use high-purity, degassed solvent.

    • Prepare the solution under an inert atmosphere.

    • Transfer aliquots of the solution into several amber HPLC vials, some blanketed with inert gas and some exposed to air, to compare stability.

  • Storage Conditions:

    • Store the vials at a controlled temperature (e.g., room temperature or an elevated temperature for accelerated stability studies).

    • Protect the vials from light.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) (or methanol) with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to ensure good peak shape.

    • Detection: UV detector at a low wavelength (e.g., 210-220 nm), as thiols have weak UV absorbance.

    • Injection Volume: 10 µL.

    • Flow Rate: 1 mL/min.

  • Data Collection:

    • Inject a sample from each condition at regular time intervals (e.g., 0, 24, 48, 72 hours).

    • Record the peak area of the this compound peak.

  • Data Analysis:

    • Plot the percentage of the remaining this compound (based on peak area relative to the initial time point) against time for each condition.

    • This will provide a degradation profile and allow for the estimation of the half-life under the tested conditions.

Protocol 2: Identification of this compound Degradation Products by GC-MS

Objective: To identify the major degradation products of this compound in a solvent after exposure to air.

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound in a volatile solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

    • Expose the solution to air for a defined period (e.g., 24 hours) to induce degradation.

  • GC-MS Analysis:

    • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).

    • Injection: 1 µL of the solution.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute all components.

    • MS Detector: Electron Ionization (EI) mode.

    • Scan Range: m/z 30-400.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to identify peaks corresponding to the parent compound and any new products.

    • Examine the mass spectrum of each new peak and compare it with mass spectral libraries (e.g., NIST) to identify the degradation products. The expected primary oxidation product is the cyclic disulfide dimer, 1,2,5,6-tetrathiocane (C₄H₈S₄), which would have a different retention time and mass spectrum from the parent compound.

Mandatory Visualizations

experimental_workflow prep_solution Prepare EDT Solution in Degassed Solvent aliquot Aliquot into Vials prep_solution->aliquot conditions Expose to Air vs. Inert Atmosphere aliquot->conditions storage Store at Controlled Temperature and Light conditions->storage hplc HPLC Analysis at Time Points storage->hplc gcms GC-MS Analysis of Degraded Sample storage->gcms plot Plot Degradation Curve hplc->plot identify Identify Degradation Products gcms->identify

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway EDT This compound (HS-CH₂-CH₂-SH) Oxidation Oxidation (e.g., O₂) EDT->Oxidation Dimer 1,2,5,6-Tetrathiocane (Cyclic Disulfide Dimer) Oxidation->Dimer Dimerization Oligomers Linear Disulfide Oligomers/Polymers Oxidation->Oligomers Polymerization

Caption: Primary degradation pathway of this compound via oxidation.

troubleshooting_logic start Low Reaction Yield or Unexpected Side Products check_purity Is EDT Purity Confirmed? start->check_purity degas_solvents Are Solvents Degassed? check_purity->degas_solvents Yes solution_purity Action: Use fresh/pure EDT. check_purity->solution_purity No inert_atmosphere Is Reaction Under Inert Atmosphere? degas_solvents->inert_atmosphere Yes solution_degas Action: Degas solvents before use. degas_solvents->solution_degas No check_reagents Are There Incompatible Reagents? inert_atmosphere->check_reagents Yes solution_inert Action: Use inert atmosphere techniques. inert_atmosphere->solution_inert No solution_reagents Action: Remove incompatible reagents. check_reagents->solution_reagents Yes

Caption: Troubleshooting logic for low yield reactions involving this compound.

References

Technical Support Center: Mitigating Health Risks from 1,2-Ethanedithiol Exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on safely handling 1,2-ethanedithiol and mitigating its associated health risks. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments involving this chemical.

Quick Reference Data

The following tables summarize key quantitative data regarding this compound.

Physical and Chemical Properties

PropertyValue
CAS Number 540-63-6
Molecular Formula C₂H₆S₂
Molecular Weight 94.20 g/mol
Appearance Colorless liquid
Odor Strong, unpleasant, like rotten cabbage
Boiling Point 144-146 °C (291-295 °F)
Melting Point -41 °C (-42 °F)
Flash Point 44 °C (111 °F) - Closed Cup
Density 1.123 g/mL at 25 °C
Vapor Pressure 6.4 hPa at 20 °C
Solubility Soluble in ethanol, ether, acetone, and benzene. Slightly soluble in alkali.

Toxicity Data

Route of ExposureSpeciesValue
Oral LD50 Rat143.88 mg/kg[1]
Dermal LD50 Rabbit197 mg/kg[1][2]
Inhalation LC50 Rat1.17 mg/L (4 hours)[1]

Occupational Exposure Limits

Currently, there are no specific Permissible Exposure Limits (PELs) established by the Occupational Safety and Health Administration (OSHA) or Recommended Exposure Limits (RELs) by the National Institute for Occupational Safety and Health (NIOSH) for this compound.[3] The American Conference of Governmental Industrial Hygienists (ACGIH) has not established a Threshold Limit Value (TLV) for this substance either. In the absence of specific limits, it is crucial to handle this compound with extreme caution in a well-ventilated area, adhering to the principles of ALARA (As Low As Reasonably Achievable) for exposure.

Glove Compatibility

The following table provides general guidance on the chemical resistance of common glove materials to this compound. It is important to note that breakthrough times can vary significantly based on glove thickness, manufacturer, and specific experimental conditions.[4] Always consult the glove manufacturer's specific chemical resistance data.

Glove MaterialBreakthrough TimeRecommendation
Nitrile Rubber Fair (breakthrough times generally > 1 hour)Suitable for splash protection, but extended contact should be avoided.
Butyl Rubber Excellent (breakthrough times generally > 8 hours)Recommended for prolonged handling and in situations with a high risk of splash or immersion.
Neoprene Good (breakthrough times generally > 4 hours)A viable alternative to butyl rubber for many applications.
Natural Rubber (Latex) Not Recommended (breakthrough times generally < 1 hour)Offers poor protection against this compound.
PVC (Polyvinyl Chloride) Not Recommended (breakthrough times generally < 1 hour)Offers poor protection against this compound.

Troubleshooting Guides & FAQs

This section provides answers to common questions and troubleshooting advice for issues that may arise when working with this compound.

Handling and Storage

  • Q1: I noticed a strong, unpleasant odor even though the container is closed. What should I do?

    • A1: The potent odor of this compound can be detected at very low concentrations.[5][6] First, ensure you are working in a properly functioning chemical fume hood. Check the container for any visible leaks or damage. Ensure the cap is tightly sealed. If the odor persists and is strong, it may indicate a leak. Evacuate the immediate area and follow your institution's spill response procedures.

  • Q2: What are the ideal storage conditions for this compound?

    • A2: Store this compound in a cool, dry, and well-ventilated area, away from sources of ignition as it is a flammable liquid.[2][7] The container should be tightly closed. It is incompatible with oxidizing agents, bases, reducing agents, and alkali metals and should be stored separately from these substances.[5][8]

  • Q3: Can I work with this compound on an open bench?

    • A3: No. Due to its high toxicity upon inhalation and strong odor, all work with this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation and minimize exposure.[7][9]

Personal Protective Equipment (PPE)

  • Q4: What is the minimum required PPE for handling this compound?

    • A4: The minimum required PPE includes:

      • Eye Protection: Chemical safety goggles and a face shield.[10]

      • Hand Protection: Chemically resistant gloves, such as butyl or neoprene rubber.[10] Double gloving is recommended.

      • Body Protection: A flame-resistant lab coat and closed-toe shoes.[10]

      • Respiratory Protection: For situations with potential for high vapor concentrations or spills, a full-face respirator with an appropriate organic vapor cartridge is necessary.[10][11]

  • Q5: My nitrile gloves came into contact with a small amount of this compound. Can I continue using them?

    • A5: No. If your gloves come into contact with this compound, you should remove them immediately, wash your hands thoroughly, and put on a new pair. Nitrile gloves offer limited protection, and prolonged contact can lead to permeation and skin exposure.[9]

Spills and Waste Disposal

  • Q6: How do I clean up a small spill of this compound in the fume hood?

    • A6: For a small spill within a fume hood:

      • Ensure you are wearing appropriate PPE.

      • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

      • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.

      • Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water.

      • All contaminated materials, including gloves and wipes, must be disposed of as hazardous waste.[10]

  • Q7: What is the correct procedure for disposing of waste containing this compound?

    • A7: All waste containing this compound, including unused chemical, reaction mixtures, and contaminated materials, must be collected in a designated, labeled hazardous waste container.[10] Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this compound down the drain.

Health and First Aid

  • Q8: I started to feel nauseous and have a headache while working with this compound. What should I do?

    • A8: Nausea and headache are known symptoms of exposure to this compound vapors.[7][12][13] Immediately move to an area with fresh air. If symptoms persist or worsen, seek medical attention. Inform your supervisor and report the incident according to your institution's policy.

  • Q9: What are the first aid procedures for different types of exposure to this compound?

    • A9:

      • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][14]

      • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2][14]

      • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][14]

      • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Experimental Protocols

Below are detailed methodologies for common experiments involving this compound.

Protocol 1: Protection of a Carbonyl Group as a 1,3-Dithiolane

This protocol describes a general procedure for the protection of an aldehyde or ketone using this compound.

  • Materials:

    • Carbonyl compound (aldehyde or ketone)

    • This compound (1.1 equivalents)

    • Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 equivalents) or Brønsted acid (e.g., p-toluenesulfonic acid, 0.05 equivalents)[7]

    • Anhydrous dichloromethane (B109758) (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (B86663) or sodium sulfate

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Septum and nitrogen inlet

    • Separatory funnel

  • Procedure:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the carbonyl compound in anhydrous DCM.

    • Add this compound (1.1 equivalents) to the solution via syringe.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the Lewis or Brønsted acid catalyst to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1,3-dithiolane.

    • Purify the product by flash column chromatography if necessary.

Protocol 2: Use of this compound as a Scavenger in Solid-Phase Peptide Synthesis (SPPS) Cleavage

This protocol outlines the use of this compound in a "Reagent R" cleavage cocktail, which is particularly useful for peptides containing arginine, tryptophan, methionine, or cysteine residues.[8]

  • Materials:

    • Peptide-bound resin

    • Trifluoroacetic acid (TFA)

    • Thioanisole

    • This compound (EDT)

    • Anisole

    • Cold diethyl ether

    • Reaction vessel with a sintered glass filter

    • Centrifuge and centrifuge tubes

  • Procedure:

    • Safety First: All steps involving TFA must be performed in a certified chemical fume hood while wearing appropriate PPE.

    • Place the dry peptide-bound resin in a suitable reaction vessel.

    • Prepare the "Reagent R" cleavage cocktail immediately before use by combining the following in the specified volumetric ratios: 90% TFA, 5% thioanisole, 3% this compound, and 2% anisole.[15]

    • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-4 hours.

    • Filter the cleavage mixture away from the resin into a clean collection tube.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the cleaved peptide by adding the TFA solution dropwise to a stirred, cold solution of diethyl ether (typically 10 times the volume of the TFA solution).

    • A white precipitate of the peptide should form.

    • Pellet the precipitated peptide by centrifugation.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

    • After the final wash, allow the peptide pellet to air dry in the fume hood to remove residual ether.

Visualizations

Logical Workflow for Mitigating this compound Exposure Risks

Mitigating_Exposure_Risks cluster_planning Planning & Preparation cluster_handling Handling & Experimentation cluster_emergency Emergency Response cluster_disposal Waste Disposal a Conduct Risk Assessment b Review Safety Data Sheet (SDS) a->b Consult c Prepare & Verify Engineering Controls (e.g., Fume Hood) b->c d Select & Inspect Appropriate PPE c->d f Use Correct PPE d->f e Work Exclusively in Fume Hood g Minimize Quantities Used e->g i Exposure Event Occurs e->i j Spill Occurs e->j f->g h Properly Label & Store g->h o Segregate Contaminated Waste h->o After Use k Follow First Aid Procedures i->k If Inhaled, on Skin, or in Eyes l Follow Spill Cleanup Protocol j->l Contain & Clean m Seek Medical Attention k->m l->o n Report Incident m->n p Use Labeled, Sealed Containers o->p q Follow Institutional Disposal Guidelines p->q

Caption: A flowchart illustrating the key steps for mitigating health risks associated with this compound exposure, from planning to disposal.

General Cellular Interaction of Thiol Compounds

Due to the lack of specific studies on the signaling pathways affected by this compound, the following diagram illustrates the general role of thiol compounds in cellular redox balance. Exposure to exogenous thiols like this compound can potentially disrupt this delicate balance.

Thiol_Cellular_Interaction cluster_cell Cellular Environment cluster_redox Redox Homeostasis cluster_proteins Protein Function cluster_exposure External Factor GSH Glutathione (GSH) GSSG Oxidized Glutathione (GSSG) GSH->GSSG Reduces ROS GSSG->GSH Enzymatic Reduction ROS Reactive Oxygen Species (ROS) ROS->GSSG Oxidizes GSH Prot_SH Protein-SH (Active) Prot_SS Protein-S-S (Inactive/Altered) Prot_SH->Prot_SS Oxidative Stress Prot_SS->Prot_SH GSH/Thioredoxin EDT This compound (Exogenous Thiol) EDT->ROS Potential to disrupt redox balance EDT->Prot_SH May directly interact with protein thiols

Caption: A simplified diagram showing the general role of cellular thiols in maintaining redox homeostasis and how exogenous thiols like this compound can potentially disrupt these processes.

References

Technical Support Center: Disposal of 1,2-Ethanediol Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed procedures and safety information for the disposal of 1,2-ethanedithiol waste, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical due to the hazardous nature of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous substance with multiple risks. It is a flammable liquid and vapor.[1][2] The compound is toxic if swallowed and fatal if it comes into contact with the skin or is inhaled.[2] It is also air-sensitive and has a strong, unpleasant odor.[1] When heated to decomposition, it can emit toxic fumes of sulfur oxides.[3]

Q2: What personal protective equipment (PPE) is required when handling this compound waste?

A2: When handling this compound waste, it is mandatory to work in a well-ventilated fume hood.[4] Essential PPE includes chemical-resistant gloves (such as butyl rubber), safety goggles, a face shield, and a laboratory coat.[5] In case of potential exposure to vapors, respiratory protection should be worn.[2]

Q3: Can I dispose of small amounts of this compound waste down the drain?

A3: No, under no circumstances should this compound waste be disposed of down the drain.[2] It is harmful to the aquatic environment and such disposal is against regulations. All waste must be collected and treated as hazardous waste.

Q4: What materials are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents, reducing agents, bases, and alkali metals.[1] Contact with these substances can lead to vigorous and potentially hazardous reactions.

Q5: How should I store this compound waste before disposal?

A5: this compound waste should be stored in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[5] The storage area should be away from heat, sparks, and open flames. Store under an inert gas as it is air-sensitive.[5]

Troubleshooting Guide

IssueProbable CauseSolution
Strong, unpleasant odor in the lab. Improper sealing of waste container or a spill.Immediately check the seal on your this compound waste container and tighten if necessary. If a spill is suspected, follow the spill cleanup protocol. Ensure all work with this compound and its waste is conducted in a certified fume hood.
The neutralization reaction with bleach is not starting. The reaction may have a slight activation barrier.If after adding a small amount of the thiol waste to the bleach solution the reaction does not begin, you can gently warm the mixture to approximately 50°C to initiate the oxidation.[6] Proceed with the rest of the addition cautiously, monitoring the temperature.
The neutralization reaction is too vigorous (exothermic). The rate of addition of the thiol waste to the bleach solution is too fast.Immediately slow down or stop the addition of the thiol waste. If necessary, use an ice bath to cool the reaction vessel.[5] The addition should be controlled to maintain a safe temperature.
Formation of a white solid in the bleach bath. This is an expected outcome of the oxidation of the thiol.The formation of a white solid indicates that the bleach is reacting with the thiol and is becoming depleted. This is a sign that the bleach bath is no longer effective and should be disposed of and replaced.[7]

Experimental Protocol: Neutralization of this compound Waste

This protocol describes the oxidation of this compound waste into a less volatile and odorous sulfonic acid using a sodium hypochlorite (B82951) (bleach) solution. This procedure must be performed in a certified chemical fume hood with appropriate PPE.[4][6]

Materials:

  • This compound waste (liquid)

  • Commercial household bleach (approximately 5.25% sodium hypochlorite)

  • Water

  • Large beaker or flask for the reaction

  • Stir bar and stir plate

  • Thermometer

  • Ice bath (on standby)

  • Appropriate hazardous waste container

Procedure:

  • Prepare the Neutralization Solution: In the fume hood, prepare a 1:1 solution of commercial bleach and water in a large beaker or flask.[7] For every 1 part of this compound waste, you should have at least 10 parts of the diluted bleach solution.

  • Initial Setup: Place the beaker with the diluted bleach solution on a stir plate and add a stir bar. Begin stirring at a moderate speed. Place a thermometer in the solution to monitor the temperature.

  • Slow Addition of Waste: Slowly and carefully add the this compound waste to the stirring bleach solution dropwise using a pipette or a dropping funnel.[5]

  • Monitor the Reaction: The reaction is exothermic.[6] Monitor the temperature closely. If the temperature rises rapidly, slow down the addition rate. Use an ice bath to cool the reaction vessel if the temperature exceeds 50°C.[5]

  • Completion of Reaction: Continue stirring the solution for at least one hour after all the this compound waste has been added to ensure the reaction is complete.

  • Disposal of Neutralized Waste: The resulting neutralized solution should be disposed of as hazardous corrosive waste according to your institution's guidelines.[4]

Data Presentation

Table 1: Chemical Incompatibility of this compound

Incompatible AgentPotential Hazard
Strong Oxidizing AgentsVigorous, exothermic reaction.
Strong Reducing AgentsMay generate flammable gases.
Strong BasesCan deprotonate the thiol, leading to a reaction.
Alkali MetalsPotentially explosive reaction.

Mandatory Visualization

Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_treatment Waste Treatment (in Fume Hood) cluster_disposal Final Disposal A Wear Appropriate PPE B Liquid Waste (Pure this compound & solutions) C Solid Waste (Contaminated gloves, tips, etc.) D Contaminated Glassware E Slowly add to 1:1 Bleach/Water Solution B->E F Seal in a Labeled Hazardous Waste Bag C->F G Submerge in a 1:1 Bleach/Water Bath (Soak for 14-24 hours) D->G H Dispose as Hazardous Corrosive Waste E->H I Dispose as Solid Hazardous Waste F->I J Rinse Thoroughly & Clean G->J

Caption: Disposal workflow for this compound waste.

References

Technical Support Center: Quenching Excess 1,2-Ethanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on quenching excess 1,2-ethanedithiol in a reaction mixture. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols for various quenching methods.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench excess this compound?

A1: Excess this compound can interfere with subsequent reaction steps, complicate product purification due to its physical properties and strong odor, and potentially lead to undesired side reactions. Quenching converts the volatile and reactive dithiol into a less reactive and more easily removable species.

Q2: What are the primary methods for quenching excess this compound?

A2: The most common methods for quenching excess this compound can be categorized as:

  • Oxidative Quenching: Using oxidizing agents like sodium hypochlorite (B82951) (bleach) or hydrogen peroxide to convert the thiol to a disulfide, sulfoxide, or sulfonic acid.

  • Alkylation: Reacting the thiol with an electrophile, such as iodoacetamide (B48618) or a maleimide (B117702), to form a stable, less volatile thioether.

  • Basic Extraction: Utilizing an aqueous basic solution (e.g., NaOH) to deprotonate the acidic thiol, rendering it water-soluble and allowing for its removal via liquid-liquid extraction.

  • Scavenger Resins: Employing solid-supported electrophilic resins that covalently bind to the thiol, which can then be removed by simple filtration.

Q3: How do I choose the best quenching method for my specific reaction?

A3: The choice of quenching method depends on several factors, including the stability of your desired product to the quenching conditions (e.g., pH, oxidant), the solvent system, and the scale of your reaction. A decision-making workflow is provided below to guide your selection.

digraph "Quenching_Method_Selection" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Workflow for Selecting a Quenching Method", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [fontname="Arial", fontsize=10, shape=box, style=rounded]; edge [fontname="Arial", fontsize=10];

start [label="Start: Excess this compound in Reaction Mixture", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; product_stability [label="Is the product stable to oxidants and/or extreme pH?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; oxidative_or_extraction [label="Consider Oxidative Quenching or Basic Extraction", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; alkylation_or_resin [label="Consider Alkylation or Scavenger Resins", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; scale [label="Reaction Scale?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; large_scale [label="Large Scale", shape=plaintext]; small_scale [label="Small Scale", shape=plaintext]; extraction_choice [label="Basic Extraction (cost-effective)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; resin_choice [label="Scavenger Resin (high efficiency, simple workup)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; oxidative_choice [label="Oxidative Quenching (effective for odor removal)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; alkylation_choice [label="Alkylation (mild conditions)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> product_stability; product_stability -> oxidative_or_extraction [label="Yes"]; product_stability -> alkylation_or_resin [label="No"]; oxidative_or_extraction -> scale; alkylation_or_resin -> alkylation_choice; alkylation_or_resin -> resin_choice; scale -> extraction_choice [xlabel="Large"]; scale -> oxidative_choice [xlabel="Small/Large"]; scale -> resin_choice [xlabel="Small"]; }

Figure 1. Decision workflow for selecting a suitable quenching method.

Comparison of Quenching Methods

MethodReagentMolar Equivalents (relative to thiol)ProsCons
Oxidative Quenching Sodium Hypochlorite (Bleach)>2Highly effective for odor removal, inexpensive.Can be harsh, may not be suitable for sensitive products, formation of potentially water-soluble byproducts.
Hydrogen Peroxide1-2Milder than bleach, environmentally friendly byproducts (water).Can be slow, may require a catalyst, potential for over-oxidation.
Alkylation Iodoacetamide1.1-2Relatively mild conditions, forms a stable product.Reagent is a lachrymator, potential for side reactions (N-alkylation), byproducts may require chromatography for removal.[1][2]
Maleimide1-1.5Highly selective for thiols at neutral pH.[3]Reagent can hydrolyze, potential for retro-Michael addition of the product.
Basic Extraction 1-2 M NaOH or KOHLarge excess (volume-based)Inexpensive, effective for large scale, removes the thiol without chemical modification.Not suitable for base-sensitive products, can lead to emulsions, may require multiple extractions.[4][5]
Scavenger Resins Electrophilic Resins2-5High selectivity, simple filtration-based workup, suitable for automation.Higher cost, lower capacity, may require optimization of reaction time and solvent.[6][7]

Troubleshooting Guides

Oxidative Quenching

Q: After quenching with bleach, I have a complex mixture of products. What happened?

A: This is likely due to the non-selective nature of bleach, which can react with other functional groups in your desired product.

  • Solution:

    • Protect Sensitive Groups: If possible, protect functional groups sensitive to oxidation before the reaction.

    • Use a Milder Oxidant: Consider switching to hydrogen peroxide, which is generally a milder and more selective oxidizing agent.

    • Control Reaction Conditions: Perform the quench at a lower temperature (e.g., 0 °C) and add the bleach solution slowly to control the reaction.

Q: My reaction with hydrogen peroxide is very slow. How can I speed it up?

A: The oxidation of thiols with hydrogen peroxide can be slow without a catalyst.

  • Solution:

    • Add a Catalyst: A variety of metal catalysts can be used to accelerate the oxidation. However, ensure the catalyst is compatible with your product.

    • Adjust pH: The rate of thiol oxidation is pH-dependent, with faster rates at higher pH due to the formation of the more nucleophilic thiolate anion.[8] Be cautious if your product is pH-sensitive.

Q: How do I remove the oxidized sulfur byproducts (e.g., sulfonic acids)?

A: Sulfonic acids are highly polar and often water-soluble.

  • Solution:

    • Aqueous Extraction: Perform a workup with water or brine to extract the polar sulfonic acids into the aqueous layer.

    • Chromatography: If the byproducts are not fully removed by extraction, they can typically be separated by silica (B1680970) gel chromatography. Due to their high polarity, they will likely have very low Rf values.[9]

    • Desulfonation: In some specific cases, aryl sulfonic acids can be removed by heating with acid or steam, though this is not applicable to the alkyl sulfonic acids formed from this compound.[10]

digraph "Oxidative_Quenching_Pathway" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Oxidative Quenching of this compound", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [fontname="Arial", fontsize=10, shape=box, style=filled]; edge [fontname="Arial", fontsize=10];

thiol [label="this compound\n(HS-CH2-CH2-SH)", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidant [label="Oxidizing Agent\n(e.g., NaOCl, H2O2)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; disulfide [label="Cyclic Disulfide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sulfonic_acid [label="Ethane-1,2-disulfonic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

thiol -> disulfide [label="Mild Oxidation"]; disulfide -> sulfonic_acid [label="Strong Oxidation"]; thiol -> sulfonic_acid [label="Vigorous Oxidation"]; sulfonic_acid -> workup; }

Figure 2. Reaction pathway for the oxidative quenching of this compound.

Alkylation

Q: I see multiple products after quenching with iodoacetamide. Why?

A: Excess iodoacetamide can react with other nucleophilic sites in your molecule, such as amines (N-alkylation) or alcohols (O-alkylation), especially if the reaction is prolonged or heated.[2]

  • Solution:

    • Use Stoichiometric Amounts: Carefully control the stoichiometry of iodoacetamide, using a slight excess (e.g., 1.1-1.5 equivalents per thiol group).

    • Quench the Quencher: After the thiol has been consumed, add a small amount of a scavenger thiol (e.g., 2-mercaptoethanol) to react with the remaining iodoacetamide. The resulting thioether can then be removed during workup.[1]

    • Optimize Reaction Time: Monitor the reaction by TLC or LC-MS to determine the point at which the this compound is consumed and stop the reaction.

Q: The maleimide reagent seems to be unreactive. What could be the issue?

A: Maleimides are susceptible to hydrolysis, especially at pH values above 7.5, which opens the ring to form an unreactive maleamic acid derivative.[11]

  • Solution:

    • Control pH: Maintain the reaction pH between 6.5 and 7.5 for optimal reactivity and stability.[3]

    • Use Fresh Reagent: Prepare solutions of the maleimide reagent fresh before use.

    • Anhydrous Solvent: If possible, use a dry, water-miscible organic solvent like DMSO or DMF for the stock solution of the maleimide.[3]

Basic Extraction

Q: I'm having trouble with emulsions during the basic extraction. How can I resolve this?

A: Emulsions are common when performing liquid-liquid extractions, especially with basic solutions.

  • Solution:

    • Add Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion.

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

    • Filtration: Pass the emulsified layer through a pad of Celite or glass wool.

Q: The basic wash is not completely removing the thiol odor. What should I do?

A: this compound has a very low odor threshold, and a single extraction may not be sufficient for complete removal.

  • Solution:

    • Multiple Extractions: Perform multiple extractions with fresh portions of the basic solution.[4][5] Generally, 2-3 extractions are recommended.

    • Increase Base Concentration: Use a higher concentration of the basic solution (e.g., 2 M NaOH) to increase the partitioning of the thiolate into the aqueous layer.

    • Follow with an Oxidative Wash: After the basic extractions, a final wash with a dilute bleach solution can help to remove any remaining traces of the thiol and its odor.

Scavenger Resins

Q: The scavenger resin is not effectively removing the this compound. What could be the problem?

A: The efficiency of scavenger resins can be affected by several factors.

  • Solution:

    • Increase Equivalents: Add more equivalents of the scavenger resin (e.g., increase from 3 to 5 equivalents).[7]

    • Increase Reaction Time: Allow for a longer reaction time to ensure complete scavenging.

    • Optimize Solvent: The swelling of the resin and the reaction kinetics can be solvent-dependent. Consult the manufacturer's instructions for recommended solvents.

    • Agitation: Ensure the reaction mixture is being agitated sufficiently to keep the resin suspended.

Experimental Protocols

Protocol 1: Oxidative Quenching with Sodium Hypochlorite (Bleach)

CAUTION: This reaction can be exothermic. Perform in a well-ventilated fume hood.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium hypochlorite (household bleach, typically 5-6%) dropwise with vigorous stirring. A 2- to 5-fold molar excess of NaOCl relative to the this compound is recommended.

  • Monitor the reaction by TLC or by the disappearance of the thiol's odor. The oxidation can be slow, so allow sufficient time (e.g., 1-2 hours) for completion.[5]

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • If two phases are present, separate the organic layer. If the reaction was in a water-miscible solvent, add an immiscible organic solvent (e.g., ethyl acetate) and water to extract the product.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Alkylation with Iodoacetamide

CAUTION: Iodoacetamide is a lachrymator and should be handled with care in a fume hood.

  • Dissolve the reaction mixture in a suitable solvent.

  • Add 1.1 to 1.5 molar equivalents of iodoacetamide per thiol group.

  • Stir the reaction at room temperature for 30-60 minutes. Monitor the consumption of the thiol by TLC.

  • To quench any excess iodoacetamide, add a small amount of a scavenger thiol like 2-mercaptoethanol (B42355) (approximately 2 equivalents relative to the iodoacetamide) and stir for another 15-30 minutes.[1][12]

  • Perform an aqueous workup by adding water and an organic solvent.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The alkylated dithiol and the quenched iodoacetamide byproduct may need to be removed by column chromatography.

Protocol 3: Basic Extraction with NaOH
  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of 1 M aqueous NaOH solution.

  • Shake the funnel, venting frequently. Allow the layers to separate.

  • Drain the aqueous (lower) layer.

  • Repeat the extraction of the organic layer with fresh 1 M NaOH solution two more times.[5]

  • Wash the organic layer with water to remove residual NaOH, followed by a wash with brine to aid in drying.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Protocol 4: Quenching with a Scavenger Resin
  • To the reaction mixture, add an electrophilic scavenger resin (e.g., a polymer-bound maleimide or alkyl halide) in a 3- to 5-fold molar excess relative to the this compound.[7]

  • Stir the suspension at room temperature. Reaction times can vary from 1 to 24 hours depending on the resin and the solvent.[7]

  • Monitor the disappearance of the thiol from the solution by TLC or LC-MS.

  • Once the reaction is complete, remove the resin by filtration.

  • Wash the resin with a small amount of the reaction solvent.

  • Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude product, now free of the excess dithiol.

References

effect of catalyst choice on 1,3-dithiolane formation rate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,3-Dithiolane (B1216140) Formation

Welcome to the technical support center for the synthesis of 1,3-dithiolanes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on catalyst selection and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general role of a catalyst in 1,3-dithiolane formation?

A1: The formation of a 1,3-dithiolane from a carbonyl compound and 1,2-ethanedithiol is an equilibrium process. An acid catalyst, either a Brønsted or Lewis acid, is typically used to accelerate the reaction by activating the carbonyl group towards nucleophilic attack by the thiol.[1][2] The catalyst protonates or coordinates to the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Q2: What are the main types of catalysts used for 1,3-dithiolane synthesis?

A2: A wide range of catalysts can be employed, broadly categorized as:

  • Brønsted acids: Examples include p-toluenesulfonic acid (p-TsOH), perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂), and tungstophosphoric acid.[1][2]

  • Lewis acids: This is a broad category including metal triflates (e.g., Sc(OTf)₃, Pr(OTf)₃, Y(OTf)₃), metal halides (e.g., InCl₃, SnCl₂·2H₂O), and other metal-based catalysts.[1][3]

  • Solid-supported catalysts: These include ion-exchange resins like Amberlyst-15 and mineral clays (B1170129) like bentonite, which offer advantages in terms of ease of separation.[4]

  • Other catalysts: Iodine is also known to be an effective catalyst for this transformation.[2][5]

Q3: Does the choice of catalyst affect the reaction rate?

A3: Yes, the choice of catalyst can significantly impact the reaction rate. The catalytic activity depends on the acidity of the catalyst and its ability to activate the carbonyl substrate under the specific reaction conditions (solvent, temperature). Generally, stronger acids or more efficient Lewis acids will lead to faster reaction rates, although this can also be influenced by the substrate and reaction conditions.

Q4: Are there catalyst-free methods for 1,3-dithiolane formation?

A4: While most methods employ a catalyst to achieve reasonable reaction rates, some catalyst-free procedures have been reported, for instance, using nitromethane (B149229) as a solvent.[3] However, these are less common and may require specific conditions.

Troubleshooting Guides

Issue 1: The reaction is slow or incomplete.

  • Q: I am reacting a ketone, and the reaction is much slower than with an aldehyde. Is this normal?

    • A: Yes, ketones are generally less reactive than aldehydes towards thioacetalization due to steric hindrance and the electron-donating effect of the two alkyl groups, which makes the carbonyl carbon less electrophilic.[2] It is common for reactions with ketones to require longer reaction times, higher catalyst loading, or more forcing conditions (e.g., higher temperature).[2]

  • Q: My reaction has stalled and is not going to completion. What can I do?

    • A: Several factors could be at play:

      • Water Removal: The formation of a 1,3-dithiolane produces water as a byproduct. Since the reaction is an equilibrium, the presence of water can drive the reaction backward.[6] Consider using a Dean-Stark apparatus to remove water azeotropically, or add a dehydrating agent like silica gel.[6]

      • Catalyst Deactivation: The catalyst may have been deactivated by impurities in the starting materials or solvent. Ensure your reagents are pure and your solvent is anhydrous.

      • Insufficient Catalyst: The catalyst loading might be too low for the specific substrate. Try increasing the catalyst amount incrementally.

Issue 2: The yield of the 1,3-dithiolane is low.

  • Q: I am getting a low yield of my desired product. What are the possible side reactions?

    • A: Potential side reactions include the formation of oligomers or polymers of the thioacetal, especially under harsh acidic conditions. Additionally, if the substrate has other acid-sensitive functional groups, these may undergo side reactions. The thiol itself can also be prone to oxidation to form disulfides, especially if the reaction is exposed to air for extended periods.

  • Q: How can I improve the yield of my reaction?

    • A: To improve the yield:

      • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst loading to find the optimal conditions for your specific substrate.

      • Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize hydrolysis of the product back to the starting material.

      • Purify Starting Materials: Impurities in the carbonyl compound or this compound can lead to side reactions.

      • Work-up Procedure: Ensure your work-up procedure is not causing product loss. Some 1,3-dithiolanes can be sensitive to strongly acidic or basic conditions during extraction. A simple filtration to remove a solid-supported catalyst followed by solvent evaporation can be a very effective and gentle work-up method.[2][6]

Issue 3: I am trying to selectively protect an aldehyde in the presence of a ketone, but I am getting a mixture of products.

  • Q: How can I achieve better chemoselectivity for the aldehyde?

    • A: Aldehydes are inherently more reactive than ketones. To enhance chemoselectivity, you can:

      • Choose a Milder Catalyst: A less reactive catalyst may be sufficient to promote the reaction with the aldehyde while leaving the ketone untouched. Several catalysts are reported to be highly chemoselective, including praseodymium triflate, yttrium triflate, and LiBr under solvent-free conditions.[1][2]

      • Control Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity, as the activation energy for the reaction with the ketone is higher.

      • Limit Reaction Time: Monitor the reaction closely (e.g., by TLC or GC) and stop it as soon as the aldehyde has been consumed to prevent the slower reaction with the ketone from proceeding.

Data Presentation: Comparison of Catalysts for 1,3-Dithiolane Formation

The following table summarizes reaction conditions and outcomes for the formation of 1,3-dithiolanes with various catalysts, as reported in the literature.

Disclaimer: The data presented below is compiled from different sources with varying substrates, catalyst loadings, and reaction conditions. Therefore, this table should be used as a qualitative guide rather than for direct quantitative comparison of catalyst efficacy.

CatalystSubstrate ExampleSolventTemperatureReaction TimeYield (%)Reference
Brønsted Acids
p-Toluenesulfonic acid (p-TsOH) / Silica gelBenzaldehydeDichloromethane (B109758)Reflux1 h98[6]
p-Toluenesulfonic acid (p-TsOH) / Silica gelCyclohexanoneDichloromethaneReflux1 h99[6]
Perchloric acid on silica gel (HClO₄-SiO₂)BenzaldehydeSolvent-freeRoom Temp.Not specified"Excellent"[2]
Tungstophosphoric acid (H₃PW₁₂O₄₀)BenzaldehydeSolvent-freeNot specifiedNot specified"Excellent"[2]
Tungstate Sulfuric Acid (TSA)4-Cl-BenzaldehydeSolvent-free80 °C20 min98
Tungstate Sulfuric Acid (TSA)AcetophenoneSolvent-free80 °C45 min92
Lewis Acids
Yttrium triflate (Y(OTf)₃)4-NitrobenzaldehydeNot specifiedNot specifiedNot specified"High"[2]
Praseodymium triflate (Pr(OTf)₃)BenzaldehydeNot specifiedNot specifiedNot specified"Good"[4]
Indium(III) chloride (InCl₃)VariousNot specifiedNot specifiedNot specified71-95[3]
Tin(II) chloride dihydrate (SnCl₂·2H₂O)VariousSolvent-freeNot specifiedNot specified"Mild, efficient"[3]
Hafnium trifluoromethanesulfonate (B1224126) (Hf(OTf)₄)VariousNot specifiedNot specifiedNot specified"High"[1]
Other Catalysts
Iodine (I₂)BenzaldehydeNot specifiedNot specified"Short""Excellent"[2][5]
Amberlyst-15BenzaldehydeDichloromethaneRoom Temp.30 min95[7]
Amberlyst-15CyclohexanoneDichloromethaneRoom Temp.2 h92[7]

Experimental Protocols

Protocol 1: General Procedure using p-Toluenesulfonic Acid (p-TsOH) and Silica Gel [6]

  • To a solution of the carbonyl compound (1.0 mmol) in dichloromethane (10 mL), add this compound (1.2 mmol).

  • Add p-toluenesulfonic acid monohydrate (0.1 mmol) and silica gel (1 g).

  • Stir the mixture at room temperature or under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the silica gel and catalyst.

  • Wash the solid residue with a small amount of dichloromethane.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude 1,3-dithiolane.

  • Purify the crude product by column chromatography or recrystallization if necessary.

Protocol 2: General Procedure using Iodine (I₂) as a Catalyst [5]

  • To a mixture of the carbonyl compound (1.0 mmol) and this compound (1.1 mmol), add a catalytic amount of iodine (e.g., 5-10 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating. The reaction can often be performed solvent-free or in a minimal amount of a non-polar solvent.

  • Monitor the reaction by TLC until the starting carbonyl compound is consumed.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic solution with aqueous sodium thiosulfate (B1220275) solution to remove the iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product as needed.

Protocol 3: General Procedure using Amberlyst-15 [7]

  • Activate the Amberlyst-15 resin by heating it at approximately 130 °C under vacuum for several hours.

  • In a round-bottom flask, combine the carbonyl compound (1.0 mmol), this compound (1.1 mmol), and the activated Amberlyst-15 (e.g., 10-20% by weight of the carbonyl compound) in a suitable solvent like dichloromethane.

  • Stir the suspension at room temperature, monitoring the reaction by TLC.

  • Once the reaction is complete, filter off the Amberlyst-15 resin.

  • The resin can be washed with the reaction solvent, dried, and reused.

  • Evaporate the solvent from the filtrate to yield the crude product.

  • Purify as required.

Mandatory Visualizations

Experimental_Workflow start Start reagents Combine Carbonyl Compound, This compound, and Catalyst in an appropriate solvent. start->reagents reaction Stir at specified temperature. Monitor reaction progress (TLC/GC). reagents->reaction workup Reaction Work-up: - Quench reaction (if necessary) - Catalyst removal (filtration) - Aqueous wash reaction->workup extraction Extract with organic solvent. workup->extraction drying Dry organic layer (e.g., Na₂SO₄, MgSO₄). extraction->drying evaporation Evaporate solvent under reduced pressure. drying->evaporation purification Purify crude product (Column chromatography, recrystallization, or distillation). evaporation->purification product Characterize final product (NMR, MS, etc.). purification->product

Caption: General experimental workflow for the synthesis of 1,3-dithiolanes.

Troubleshooting_Guide start Low Yield or Incomplete Reaction is_ketone Is the substrate a ketone? start->is_ketone increase_time_temp Increase reaction time/temperature or use a more active catalyst. is_ketone->increase_time_temp Yes check_water Is water being effectively removed? is_ketone->check_water No use_dehydrating_agent Use a Dean-Stark trap or add a dehydrating agent (e.g., silica gel). check_water->use_dehydrating_agent No check_catalyst Is the catalyst active and in sufficient quantity? check_water->check_catalyst Yes increase_catalyst Increase catalyst loading or use fresh/activated catalyst. check_catalyst->increase_catalyst No check_selectivity Is chemoselectivity an issue (aldehyde vs. ketone)? check_catalyst->check_selectivity Yes milder_conditions Use a milder catalyst, lower the temperature, and monitor reaction time carefully. check_selectivity->milder_conditions Yes

Caption: Troubleshooting guide for 1,3-dithiolane formation.

References

Technical Support Center: Thioacetalization of Ketones with 1,2-Ethanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the protection of ketones as 1,3-dithiolanes using 1,2-ethanedithiol.

Troubleshooting Guides

Issue 1: Low or No Conversion of the Starting Ketone

  • Question: My reaction shows a low conversion rate, and I'm recovering a significant amount of the starting ketone. What are the possible causes and solutions?

  • Answer: Low conversion is a common issue, particularly with less reactive ketones. Here are several factors to consider and troubleshoot:

    • Inadequate Catalyst Activity: The choice and amount of catalyst are critical. For sterically hindered or electronically deactivated ketones, a stronger Lewis or Brønsted acid may be required. Consider switching from a mild catalyst like p-toluenesulfonic acid (p-TsOH) to a more potent one such as boron trifluoride etherate (BF₃·OEt₂) or tungstophosphoric acid.[1][2]

    • Presence of Water: The formation of a thioacetal is a reversible reaction that produces water.[3] If water is not effectively removed from the reaction mixture, the equilibrium will not favor product formation. Using a Dean-Stark apparatus during reflux is a standard method for water removal.[4] Alternatively, adding a dehydrating agent to the reaction can be effective.

    • Insufficient Reaction Time or Temperature: Less reactive ketones may require longer reaction times and/or higher temperatures to proceed to completion. Monitor the reaction by TLC or GC/MS and consider extending the reaction time or increasing the temperature if the reaction has stalled. For particularly unreactive ketones, refluxing in a higher boiling solvent like toluene (B28343) or petroleum ether may be necessary.[1]

    • Catalyst Deactivation: The catalyst can be deactivated by impurities in the reagents or solvent. Ensure that all materials are of appropriate purity and that solvents are anhydrous.

Issue 2: Formation of Side Products

  • Question: I'm observing unexpected spots on my TLC plate. What are the likely side products and how can I minimize their formation?

  • Answer: The formation of side products can complicate purification and reduce the yield of the desired thioacetal. Common side products include:

    • Hemithioacetal: This is an intermediate in the reaction and may be present if the reaction has not gone to completion.[3] Driving the reaction forward with a more effective catalyst or by efficient water removal can minimize its presence.

    • Polymeric Materials: this compound can polymerize under certain conditions. Using the correct stoichiometry and controlled addition of reagents can help to mitigate this.

    • Oxidation of this compound: The thiol groups are susceptible to oxidation, which can be problematic if the reaction is exposed to air for extended periods at high temperatures. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.

Issue 3: Difficulty in Protecting Sterically Hindered Ketones

  • Question: I am working with a sterically hindered ketone, and the standard protocols are not effective. What specific modifications can I make?

  • Answer: Sterically hindered ketones present a significant challenge due to the difficulty of nucleophilic attack at the carbonyl carbon. The following strategies can be employed:

    • Use of Stronger Catalysts: As mentioned, highly hindered ketones often require more powerful Lewis acids to activate the carbonyl group. Catalysts such as hafnium trifluoromethanesulfonate, yttrium triflate, or tungstophosphoric acid have been reported to be effective for such substrates.[1]

    • Harsher Reaction Conditions: Increasing the reaction temperature by using a high-boiling solvent can provide the necessary energy to overcome the activation barrier. For example, using tungstophosphoric acid in refluxing petroleum ether has been successful for hindered carbonyls.[1]

    • Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) can increase the concentration of reactants and drive the reaction forward.

Frequently Asked Questions (FAQs)

  • Q1: What is the general order of reactivity for carbonyl compounds with this compound?

    • A1: Generally, aldehydes are significantly more reactive than ketones. Unhindered aliphatic ketones are more reactive than aromatic ketones, and sterically hindered ketones are the least reactive. This chemoselectivity can be exploited to selectively protect aldehydes in the presence of ketones.

  • Q2: Can I use a Brønsted acid instead of a Lewis acid?

    • A2: Yes, both Brønsted acids (e.g., p-TsOH, HCl) and Lewis acids (e.g., BF₃·OEt₂, ZnCl₂) are commonly used to catalyze thioacetalization.[3] The choice of acid can depend on the specific substrate and the presence of other acid-sensitive functional groups in the molecule.

  • Q3: How do I remove the this compound protecting group?

    • A3: Thioacetals are stable to acidic and basic conditions, which is why they are excellent protecting groups.[5] Deprotection typically requires oxidative or mercury(II)-based methods.

  • Q4: Are there any safety precautions I should take when working with this compound?

    • A4: Yes, this compound has a very strong and unpleasant odor. It is crucial to handle this reagent in a well-ventilated fume hood. It is also toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses).[6]

Data Presentation

Table 1: Comparison of Catalysts for the Thioacetalization of Ketones

CatalystCatalyst TypeTypical ConditionsSubstrate ScopeNotes
p-Toluenesulfonic acid (p-TsOH)Brønsted AcidReflux in toluene with Dean-Stark trapGood for unhindered aldehydes and ketonesA common and cost-effective choice.[4]
Boron trifluoride etherate (BF₃·OEt₂)Lewis Acid0 °C to room temperature in an inert solvent (e.g., CH₂Cl₂)Broad, including many less reactive ketonesA powerful and widely used catalyst.[7]
Hafnium trifluoromethanesulfonateLewis AcidCatalytic amount, mild conditionsVarious aldehydes and ketones, including those with sensitive functional groupsOffers high yields under mild conditions.[1]
Tungstophosphoric acidBrønsted AcidSolvent-free or reflux in petroleum etherHighly effective for a wide range of carbonyls, including hindered onesExcellent for sterically hindered substrates.[1]
Iodine (I₂)Lewis AcidCatalytic amount, mild conditionsAldehydes and ketonesProvides mild reaction conditions.[1]

Experimental Protocols

Protocol 1: General Procedure for Thioacetalization using p-Toluenesulfonic Acid (p-TsOH)

  • To a solution of the ketone (1.0 equiv) in a suitable solvent (e.g., toluene), add this compound (1.1-1.5 equiv).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 equiv).

  • Equip the reaction flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until the starting material is consumed as indicated by TLC or GC/MS analysis.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.[4]

Protocol 2: General Procedure for Thioacetalization using Boron Trifluoride Etherate (BF₃·OEt₂)

  • Dissolve the ketone (1.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice bath.

  • Add this compound (1.1-1.2 equiv) to the solution.

  • Slowly add boron trifluoride etherate (1.0-1.2 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC/MS).

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify by column chromatography or distillation.

Visualizations

Reaction_Mechanism Figure 1: Acid-Catalyzed Thioacetalization Mechanism cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_cyclization Cyclization and Dehydration Ketone R(CO)R' Activated_Ketone [R(C=OH⁺)R'] Ketone->Activated_Ketone + H⁺ Catalyst H⁺ (Acid Catalyst) Hemithioacetal_intermediate Hemithioacetal Intermediate Activated_Ketone->Hemithioacetal_intermediate + HS(CH₂)₂SH - H⁺ Thiol HS(CH₂)₂SH Protonated_Hemithioacetal Protonated Hemithioacetal Hemithioacetal_intermediate->Protonated_Hemithioacetal + H⁺ Thioacetal 1,3-Dithiolane Protonated_Hemithioacetal->Thioacetal - H₂O - H⁺ Water H₂O

Caption: Figure 1: Acid-Catalyzed Thioacetalization Mechanism.

Experimental_Workflow Figure 2: General Experimental Workflow Start Combine Ketone, this compound, and Solvent Add_Catalyst Add Acid Catalyst (e.g., p-TsOH or BF₃·OEt₂) Start->Add_Catalyst Reaction Heat to Reflux (if necessary) and Monitor Reaction Progress (TLC/GC) Add_Catalyst->Reaction Workup Aqueous Workup (Quench, Wash, Dry) Reaction->Workup Purification Purification (Column Chromatography or Distillation) Workup->Purification Product Isolated 1,3-Dithiolane Purification->Product

Caption: Figure 2: General Experimental Workflow.

Catalyst_Selection Figure 3: Catalyst Selection Guide Start Start: Choose a Ketone Substrate Is_Ketone_Hindered Is the ketone sterically hindered or electronically deactivated? Start->Is_Ketone_Hindered Unhindered Use mild conditions: p-TsOH, reflux with Dean-Stark Is_Ketone_Hindered->Unhindered No Hindered Use stronger catalyst and/or harsher conditions Is_Ketone_Hindered->Hindered Yes Hindered_Options Options for Hindered Ketones: - BF₃·OEt₂ at 0°C to RT - Tungstophosphoric acid with reflux - Hafnium or Yttrium triflate Hindered->Hindered_Options

Caption: Figure 3: Catalyst Selection Guide.

References

Validation & Comparative

A Comparative Guide: 1,2-Ethanedithiol vs. 1,3-Propanedithiol for Carbonyl Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The protection of carbonyl groups is a fundamental and often critical step in the multistep synthesis of complex organic molecules, including pharmaceuticals. The choice of the protecting group can significantly impact the efficiency, yield, and overall success of a synthetic route. Among the various methods available, the formation of cyclic thioacetals using dithiols is a widely employed strategy due to the high stability of the resulting protected group under both acidic and basic conditions.[1][2][3] This guide provides an objective, data-driven comparison of two of the most common reagents for this purpose: 1,2-ethanedithiol, which forms a five-membered 1,3-dithiolane (B1216140), and 1,3-propanedithiol (B87085), which forms a six-membered 1,3-dithiane.

At a Glance: Key Differences and Applications

FeatureThis compound (forms 1,3-Dithiolane)1,3-Propanedithiol (forms 1,3-Dithiane)
Ring Size 5-membered6-membered
Primary Function Protecting group for aldehydes and ketones.[4]Protecting group for aldehydes and ketones; key reagent in umpolung (Corey-Seebach reaction).[5][6]
Formation Rate Generally faster (kinetically favored).Generally slower (thermodynamically favored).
Stability Generally less stable, more prone to hydrolysis and fragmentation of its anion.[7]More robust, often requiring harsher deprotection conditions.[8][9]
Umpolung Chemistry The 2-lithio derivative is unstable and prone to fragmentation.[7]The 2-lithio derivative is stable and widely used as an acyl anion equivalent.[5]
Deprotection Generally milder conditions required.Often requires harsher or more specialized conditions.[8][9]

Performance Comparison: Reaction Conditions and Yields

Table 1: Comparison of Catalysts and Conditions for Thioacetalization

Carbonyl SubstrateDithiolCatalystSolventConditionsYield (%)Reference
Various aldehydes & ketonesThis compound or 1,3-PropanedithiolYttrium triflateNeatRoom TempHigh[8]
Various aldehydes & ketonesThis compound or 1,3-PropanedithiolTungstophosphoric acidNeat or Petroleum EtherRoom Temp or RefluxExcellent[8]
Aldehydes1,3-PropanedithiolLiBrSolvent-freeRoom TempHigh[8]
Aldehydes & KetonesThis compoundSnCl₂·2H₂OSolvent-freeRoom TempHigh[10]
Various aldehydes & ketonesThis compound or 1,3-PropanedithiolFe₃O₄@MCM-41-GPTMS-Gu-CuIINPsCH₂Cl₂Room TempGood to High[1]
Aldehydes & KetonesThis compound or 1,3-PropanedithiolTungstate sulfuric acidSolvent-free80 °C or grindingExcellent[11]

Stability of the Protected Carbonyl

The stability of the thioacetal protecting group is a critical consideration for its application in multi-step synthesis. Both 1,3-dithiolanes and 1,3-dithianes are significantly more stable to a wide range of nucleophilic and basic reagents compared to their oxygen analogues (acetals and ketals). They are also stable under many reductive conditions. However, 1,3-dithianes are generally considered to be more robust, particularly under acidic conditions, and their removal often necessitates harsher conditions.[8][9]

The stability of the corresponding 2-lithio derivatives, crucial for umpolung chemistry, is a major point of differentiation. The 2-lithio-1,3-dithiane is a stable and widely used nucleophile. In contrast, the 2-lithio-1,3-dithiolane is prone to fragmentation, limiting its utility in C-C bond-forming reactions.[7]

Deprotection Methods

A variety of methods have been developed for the cleavage of dithioacetals to regenerate the parent carbonyl compound. The choice of deprotection reagent is often dictated by the overall functionality of the molecule and the need for mild conditions. Due to their higher stability, 1,3-dithianes can sometimes require more forceful deprotection methods.

Table 2: Comparison of Deprotection Methods and Yields

Protected SubstrateReagentConditionsYield (%)Reference
Various 1,3-dithianes & 1,3-dithiolanesPolyphosphoric acid, Acetic acid25-45 °C, 3-8 hModerate to High[2]
Various 1,3-dithianes & 1,3-dithiolanesMercury(II) nitrate (B79036) trihydrateSolid state, grinding, 1-4 minExcellent[3]
Various 1,3-dithianes & 1,3-dithiolanes30% H₂O₂, I₂ (cat.), SDSWater, Room TempHigh[8]
Various 1,3-dithianes & 1,3-dithiolaneso-Iodoxybenzoic acid (IBX), β-CDWater, Room TempExcellent[8]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of these protection strategies in a laboratory setting.

Protocol 1: Protection of Cyclohexanone (B45756) with this compound (Formation of 1,4-Dithiaspiro[4.5]decane)

Materials:

  • Cyclohexanone

  • This compound

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of cyclohexanone (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add this compound (1.1 eq).

  • Slowly add boron trifluoride diethyl etherate (1.1 eq) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to afford the crude product, which can be purified by distillation or chromatography.

Protocol 2: Protection of Cyclohexanone with 1,3-Propanedithiol (Formation of 1,5-Dithiaspiro[5.5]undecane)

Materials:

  • Cyclohexanone

  • 1,3-Propanedithiol

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (B109758) (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of cyclohexanone (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add 1,3-propanedithiol (1.1 eq).

  • Add boron trifluoride diethyl etherate (0.1-0.5 eq) dropwise.

  • Stir the mixture at room temperature for 4-8 hours, monitoring by TLC.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure. The resulting product can be purified by crystallization or column chromatography.

Visualizing the Workflow

The general workflows for the protection and deprotection of carbonyls using dithiols can be visualized as follows:

ProtectionDeprotection cluster_protection Protection cluster_deprotection Deprotection Carbonyl Carbonyl Protected_Carbonyl Cyclic Thioacetal Carbonyl->Protected_Carbonyl This compound or 1,3-Propanedithiol Dithiol Dithiol Dithiol->Protected_Carbonyl Acid_Catalyst_P Acid Catalyst Acid_Catalyst_P->Protected_Carbonyl Protected_Carbonyl_D Cyclic Thioacetal Regenerated_Carbonyl Carbonyl Protected_Carbonyl_D->Regenerated_Carbonyl Deprotection_Reagent Deprotection Reagent Deprotection_Reagent->Regenerated_Carbonyl

Caption: General workflow for carbonyl protection and deprotection.

Logical Relationships in Reagent Selection

The choice between this compound and 1,3-propanedithiol depends on the specific requirements of the synthetic route.

Reagent_Selection Start Need to protect a carbonyl? Umpolung Is 'umpolung' reactivity needed? Start->Umpolung Yes Consider_Alternative Consider alternative protecting group Start->Consider_Alternative No Stability High stability required? Umpolung->Stability No Propanedithiol Use 1,3-Propanedithiol Umpolung->Propanedithiol Yes Stability->Propanedithiol Yes Ethanedithiol Use this compound Stability->Ethanedithiol No

Caption: Decision tree for selecting a dithiol protecting group.

Side Reactions and Chemoselectivity

A key consideration in carbonyl protection is the potential for side reactions, particularly with complex substrates. With α,β-unsaturated carbonyl compounds, 1,4-conjugate addition of the dithiol can compete with the desired 1,2-addition to the carbonyl group. The reaction conditions, including the choice of catalyst and temperature, can influence the chemoselectivity of this process. Generally, harder Lewis acids and lower temperatures favor the desired 1,2-addition.

In terms of chemoselectivity between different carbonyl groups, aldehydes are generally more reactive than ketones towards thioacetalization.[8] This difference in reactivity can be exploited to selectively protect an aldehyde in the presence of a ketone.

Conclusion

Both this compound and 1,3-propanedithiol are highly effective reagents for the protection of carbonyl groups. The choice between them should be guided by the specific demands of the synthetic strategy.

  • This compound is often preferred for its generally faster reaction kinetics and the relative ease of deprotection of the resulting 1,3-dithiolane. This makes it a suitable choice when a robust protecting group is needed for a limited number of synthetic steps under mild conditions.

  • 1,3-Propanedithiol is the reagent of choice when exceptional stability of the protecting group is required for a lengthy and challenging synthetic sequence. Furthermore, its indispensable role in umpolung chemistry, through the formation of stable 2-lithio-1,3-dithianes, provides a powerful tool for carbon-carbon bond formation that is not accessible with this compound.[5]

Researchers and drug development professionals should carefully consider the stability requirements, the need for umpolung reactivity, and the deprotection conditions compatible with their overall synthetic plan to make an informed decision between these two valuable reagents.

References

A Comparative Guide to 1,2-Ethanedithiol and Dithiothreitol (DTT) as Reducing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of disulfide bonds is a critical step in numerous biochemical and pharmaceutical workflows, from protein characterization to drug formulation. The choice of reducing agent can significantly impact experimental outcomes, protein stability, and the efficiency of subsequent analytical procedures. This guide provides an objective comparison of two dithiol reducing agents: 1,2-ethanedithiol and the widely used dithiothreitol (B142953) (DTT), supported by available data and experimental contexts.

At a Glance: Key Physicochemical and Performance Characteristics

The following table summarizes the essential properties of this compound and DTT, offering a rapid comparison for researchers selecting a reducing agent for their specific application.

FeatureThis compoundDithiothreitol (DTT)
Synonyms EDT, 1,2-DimercaptoethaneCleland's Reagent
Molecular Formula C₂H₆S₂C₄H₁₀O₂S₂
Molecular Weight 94.20 g/mol 154.25 g/mol
Standard Redox Potential (pH 7) Not readily available in literature-0.33 V[1][2]
pKa of Thiol Groups ~11[3]9.2 and 10.1[1]
Optimal pH Range for Reduction Not well-documented for biological applications> 7[1]
Mechanism of Action Thiol-disulfide exchangeIntramolecular cyclization to form a stable six-membered ring[1]
Primary Applications Organic synthesis, scavenger in peptide synthesis[3][4][5]Protein disulfide bond reduction, enzyme stabilization, proteomics[1]
Odor Strong, unpleasant (rotten cabbage)[3][6]Unpleasant, but less pungent than other thiols like β-mercaptoethanol[2]
Solubility Slightly soluble in water; good solubility in organic solvents[3][7]Highly soluble in water[8]
Stability in Solution Air sensitive; stability in aqueous buffers not well-documented[9][10]Relatively unstable, especially at basic pH and in the presence of metal ions[11]

Delving Deeper: A Comparative Analysis

Redox Potential and Reducing Strength

Dithiothreitol is a powerful reducing agent, a property quantified by its low standard redox potential of -0.33 V at pH 7.[1][2] This strong reducing capability is a key reason for its widespread use in biochemistry. Unfortunately, a comparable standard redox potential for this compound in the context of disulfide reduction is not readily found in the scientific literature, making a direct quantitative comparison of their intrinsic reducing strengths challenging.

However, the pKa of the thiol groups provides significant insight. The reactive species in thiol-disulfide exchange is the thiolate anion (-S⁻).[12] DTT has pKa values of 9.2 and 10.1 for its two thiol groups.[1] In contrast, the pKa of the thiol groups of this compound is approximately 11.[3] This higher pKa means that at a physiological pH of around 7.4, a significantly smaller fraction of this compound will exist in the reactive thiolate form compared to DTT. Consequently, this compound is expected to be a considerably weaker and slower reducing agent for protein disulfide bonds under typical biological conditions.

Mechanism of Action

The efficiency of DTT as a reducing agent is greatly enhanced by its mechanism of action, which involves an intramolecular cyclization. After the initial thiol-disulfide exchange to form a mixed disulfide, the second thiol group of DTT readily attacks the newly formed disulfide, resulting in a stable, six-membered cyclic disulfide and the fully reduced target protein.[1] This intramolecular reaction is entropically favored and drives the overall reduction reaction to completion.

This compound, being a simple dithiol, also participates in thiol-disulfide exchange. However, its oxidation product is a polymeric disulfide rather than a stable cyclic monomer, which is a less favorable process compared to the intramolecular cyclization of DTT.[3]

Reduction_Mechanisms cluster_DTT Dithiothreitol (DTT) Mechanism cluster_EDT This compound (EDT) Mechanism DTT_reduced DTT (Reduced) Mixed_Disulfide_DTT Mixed Disulfide Intermediate DTT_reduced->Mixed_Disulfide_DTT Thiol-Disulfide Exchange Protein_SS Protein (S-S) Protein_SS->Mixed_Disulfide_DTT DTT_oxidized DTT (Oxidized, Cyclic) Mixed_Disulfide_DTT->DTT_oxidized Intramolecular Cyclization Protein_SH Protein (SH)₂ Mixed_Disulfide_DTT->Protein_SH EDT_reduced EDT (Reduced) Mixed_Disulfide_EDT Mixed Disulfide Intermediate EDT_reduced->Mixed_Disulfide_EDT Thiol-Disulfide Exchange Protein_SS2 Protein (S-S) Protein_SS2->Mixed_Disulfide_EDT EDT_oxidized EDT (Oxidized, Polymeric) Mixed_Disulfide_EDT->EDT_oxidized Intermolecular Reaction Protein_SH2 Protein (SH)₂ Mixed_Disulfide_EDT->Protein_SH2 SDS_PAGE_Protocol start Start: Protein Sample add_buffer Add 2x Laemmli Buffer start->add_buffer add_dtt Add DTT to 50-100 mM add_buffer->add_dtt heat Incubate at 95-100°C for 5-10 min add_dtt->heat centrifuge Brief Centrifugation heat->centrifuge load_gel Load onto SDS-PAGE Gel centrifuge->load_gel Peptide_Cleavage_Protocol start Start: Peptide-Resin add_cocktail Add Cleavage Cocktail (TFA, EDT, etc.) start->add_cocktail incubate Incubate at RT for 2-4 hours add_cocktail->incubate filter Filter to Separate Resin incubate->filter precipitate Precipitate Peptide in Cold Ether filter->precipitate wash_dry Wash and Dry Peptide precipitate->wash_dry end End: Purified Peptide wash_dry->end

References

A Comparative Guide to Alternative Reagents for Thioacetal Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of thioacetals is a cornerstone of organic synthesis, primarily utilized for the protection of carbonyl groups and for enabling Umpolung reactivity.[1] The classical approach for thioacetalization involves the condensation of a carbonyl compound with a thiol or dithiol under harsh acidic conditions, often employing strong Lewis acids like boron trifluoride etherate (BF₃·OEt₂) or Brønsted acids.[2][3] However, the demand for milder, more selective, and environmentally benign methodologies has spurred the development of a diverse array of alternative reagents. This guide provides an objective comparison of the performance of these alternative reagents, supported by experimental data, to aid researchers in selecting the optimal method for their synthetic needs.

Traditional vs. Alternative Reagents: A Performance Overview

Traditional methods for thioacetal formation, while effective, often suffer from drawbacks such as the use of stoichiometric amounts of harsh acids, long reaction times, and a lack of chemoselectivity, particularly with sensitive functional groups. Alternative reagents aim to overcome these limitations by offering milder reaction conditions, catalytic efficiency, and improved selectivity.

The following table summarizes the performance of various alternative reagents in the thioacetalization of benzaldehyde (B42025) with 1,2-ethanedithiol, a common benchmark reaction. This allows for a direct comparison of their efficacy under different conditions.

Catalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
Traditional Methods
BF₃·OEt₂Dichloromethane (B109758)Room Temp.1-2 h~90[4]
p-Toluenesulfonic acid (p-TsOH)Toluene (reflux)1104-6 h~85-95[5]
Alternative Reagents
Hafnium Trifluoromethanesulfonate (B1224126) (Hf(OTf)₄)DichloromethaneRoom Temp.5 min98[6][7]
Lithium Bromide (LiBr)Solvent-free75-8015 min95[1]
Tungstophosphoric Acid (H₃PW₁₂O₄₀)Solvent-free5010 min98[2]
Iodine (I₂)DichloromethaneRoom Temp.30 min95[2]
Silica (B1680970) Sulfuric Acid (SSA)Solvent-free6015 min96(Synthesized from multiple sources)
p-TsOH / Silica GelDichloromethaneRoom Temp.15 min98[5]

Featured Alternative Reagents: A Deeper Dive

This section provides a more detailed look at some of the most promising alternative reagents, highlighting their advantages and providing key experimental protocols.

Hafnium Trifluoromethanesulfonate (Hf(OTf)₄)

Hafnium triflate has emerged as a highly efficient and mild Lewis acid catalyst for thioacetalization.[6] Its key advantages include extremely short reaction times, low catalyst loading (as low as 0.1 mol%), and high yields at room temperature.[7] It exhibits excellent chemoselectivity, for instance, allowing the selective protection of aldehydes in the presence of ketones.[6]

Experimental Protocol: Thioacetalization of Benzaldehyde using Hf(OTf)₄

  • To a solution of benzaldehyde (1 mmol) in dichloromethane (5 mL) is added this compound (1.1 mmol).

  • Hafnium trifluoromethanesulfonate (0.001 mmol, 0.1 mol%) is added to the mixture.

  • The reaction mixture is stirred at room temperature for 5 minutes.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (10 mL).

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude product.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure thioacetal.

Lithium Bromide (LiBr)

Lithium bromide offers a simple, efficient, and environmentally friendly approach to thioacetalization, particularly for aromatic and α,β-unsaturated aldehydes.[1] This method is performed under solvent-free conditions, which simplifies the work-up procedure and reduces waste. The neutral reaction conditions make it compatible with acid-sensitive substrates.[1]

Experimental Protocol: Solvent-Free Thioacetalization using LiBr

  • In a round-bottom flask, a mixture of an aromatic aldehyde (1 mmol), this compound (1.1 mmol), and lithium bromide (0.1 mmol, 10 mol%) is prepared.

  • The mixture is heated at 75-80 °C with stirring for 15-50 minutes.

  • The reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The product is extracted with diethyl ether (3 x 15 mL).

  • The combined organic extracts are washed with a 10% sodium hydroxide (B78521) solution and then with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude product.

  • Purification is achieved by column chromatography or recrystallization.

Iodine (I₂)

Molecular iodine serves as a mild and effective catalyst for the formation of thioacetals from aldehydes and ketones.[2] The reaction proceeds smoothly at room temperature, providing high yields in a short period. This method is also applicable for the transthioacetalization of acetals, ketals, and acylals.[2]

Experimental Protocol: Iodine-Catalyzed Thioacetalization

  • To a solution of the carbonyl compound (1 mmol) and this compound (1.1 mmol) in dichloromethane (10 mL), iodine (0.1 mmol, 10 mol%) is added.

  • The mixture is stirred at room temperature for 30 minutes.

  • Reaction progress is monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of a 10% aqueous solution of sodium thiosulfate (B1220275) until the iodine color disappears.

  • The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Visualizing the Reaction Pathway and Workflow

To better understand the processes involved, the following diagrams illustrate the general mechanism of thioacetal formation and a comparative workflow for traditional versus alternative methods.

Thioacetal_Formation_Mechanism General Mechanism of Thioacetal Formation Carbonyl Aldehyde or Ketone (R-C(=O)-R') Activated_Carbonyl Activated Carbonyl Carbonyl->Activated_Carbonyl Activation Catalyst Lewis or Brønsted Acid (Catalyst) Activated_Hemithioacetal Activated Hemithioacetal Hemithioacetal Hemithioacetal Activated_Carbonyl->Hemithioacetal Nucleophilic Attack Thiol Thiol (R'-SH) Thioacetal Thioacetal (R-C(SR')₂-R') Hemithioacetal->Activated_Hemithioacetal Activation Activated_Hemithioacetal->Thioacetal Nucleophilic Attack Water H₂O Activated_Hemithioacetal->Water Elimination

Caption: General mechanism of acid-catalyzed thioacetal formation.

Experimental_Workflow_Comparison Experimental Workflow: Traditional vs. Alternative Methods cluster_traditional Traditional Method cluster_alternative Alternative Method T_Start Start: Carbonyl, Thiol, Strong Acid T_Reaction Reaction: - Harsh conditions (e.g., reflux) - Long reaction time T_Start->T_Reaction T_Workup Aqueous Workup: - Neutralization - Extraction T_Reaction->T_Workup T_Purification Purification: - Column Chromatography T_Workup->T_Purification T_Product Product T_Purification->T_Product A_Start Start: Carbonyl, Thiol, Mild Catalyst A_Reaction Reaction: - Mild conditions (e.g., RT, solvent-free) - Short reaction time A_Start->A_Reaction A_Workup Simplified Workup: - Filtration or direct evaporation A_Reaction->A_Workup A_Purification Purification: - Often minimal or no chromatography needed A_Workup->A_Purification A_Product Product A_Purification->A_Product

Caption: A comparative workflow of traditional vs. alternative thioacetalization.

Conclusion

The development of alternative reagents for thioacetal formation has significantly advanced the field of organic synthesis. Catalysts like hafnium trifluoromethanesulfonate, lithium bromide, and iodine, among others, offer milder, faster, and more selective routes to these important synthetic intermediates. By providing high yields under benign conditions, these modern methods not only enhance the efficiency of synthetic processes but also align with the principles of green chemistry. The choice of reagent will ultimately depend on the specific substrate, the presence of other functional groups, and the desired scale of the reaction. This guide serves as a starting point for researchers to explore and adopt these improved methodologies in their work.

References

Spectroscopic Validation of Carbonyl Group Protection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The protection of carbonyl groups is a fundamental and frequently employed strategy in multi-step organic synthesis, preventing the reaction of aldehydes and ketones with nucleophiles or bases. The successful installation of a protecting group must be rigorously validated to ensure the desired transformation has occurred before proceeding to subsequent synthetic steps. This guide provides a comparative overview of the primary spectroscopic methods used for this validation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Comparison of Spectroscopic Methods

Each spectroscopic technique offers unique insights into the structural changes that occur during a carbonyl protection reaction. The choice of method, or more commonly the combination of methods, depends on the specific protecting group, the scale of the reaction, and the available instrumentation.

Spectroscopic MethodPrinciple of ValidationAdvantagesLimitations
NMR Spectroscopy Disappearance of the aldehydic proton signal (for aldehydes) and a significant upfield shift of the carbonyl carbon signal. Appearance of new signals corresponding to the protecting group.Provides detailed structural information, allowing for unambiguous confirmation of the protected structure. Quantitative analysis can be used to determine reaction conversion.Can be less sensitive for detecting small amounts of starting material. May require deuterated solvents.
IR Spectroscopy Disappearance of the strong C=O stretching vibration band. Appearance of new C-O stretching bands characteristic of the protecting group (e.g., acetal).Rapid and simple analysis. A very strong and characteristic C=O peak makes its disappearance easy to monitor.Does not provide detailed structural information about the product. The C-O stretching region can be complex.
Mass Spectrometry Observation of the molecular ion peak corresponding to the mass of the protected compound. Characteristic fragmentation patterns of the protected group.High sensitivity, useful for detecting trace amounts of product and byproducts. Confirms the molecular weight of the product.Does not provide detailed stereochemical information. Fragmentation can sometimes be complex and difficult to interpret.

Case Study: Protection of Cyclohexanone (B45756) with Ethylene (B1197577) Glycol

A common example of carbonyl protection is the formation of an ethylene ketal from cyclohexanone and ethylene glycol. The spectroscopic data before and after the reaction provide a clear illustration of the changes observed with each technique.

Reaction:

NMR Spectroscopy Data
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Cyclohexanone 2.25-2.40 (m, 4H, -CH₂-C=O)[1], 1.70-1.85 (m, 6H, other -CH₂-)[1]211.2 (C=O)[1], 42.0 (-CH₂-C=O)[1], 27.1, 25.1 (other -CH₂)[1]
Cyclohexanone ethylene ketal 3.92 (s, 4H, -O-CH₂-CH₂-O-)108.8 (O-C-O)[2], 64.4 (-O-CH₂-CH₂-O-)[2], 35.8 (-CH₂-C(O)₂-), 25.2, 23.8 (other -CH₂)
IR Spectroscopy Data
CompoundKey IR Absorptions (cm⁻¹)
Cyclohexanone ~1715 (strong, sharp C=O stretch)[3][4]
Cyclohexanone ethylene ketal Absence of peak around 1715. Appearance of strong C-O stretching bands in the 1200-1020 cm⁻¹ region.[5][6]
Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
Cyclohexanone 9883, 70, 55, 42
Cyclohexanone ethylene ketal 14299, 86

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality spectroscopic data. The following are generalized protocols for each technique that can be adapted for specific carbonyl protection reactions.

NMR Spectroscopy

Objective: To monitor the formation of the protected carbonyl compound by observing the disappearance of starting material signals and the appearance of product signals.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the crude reaction mixture.

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is desired.

  • Instrument Parameters (Typical for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse sequence: Standard single pulse.

      • Spectral width: -2 to 12 ppm.

      • Acquisition time: 2-4 seconds.

      • Relaxation delay: 1-5 seconds.

      • Number of scans: 8-16.

    • ¹³C NMR:

      • Pulse sequence: Proton-decoupled single pulse.

      • Spectral width: -10 to 220 ppm.

      • Acquisition time: 1-2 seconds.

      • Relaxation delay: 2-5 seconds.

      • Number of scans: 128-1024 (or more, depending on concentration).

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of starting material and product.

    • Compare the chemical shifts in both ¹H and ¹³C NMR spectra to reference values for the expected product.

IR Spectroscopy

Objective: To confirm the disappearance of the carbonyl group and the formation of the protecting group.

Procedure:

  • Sample Preparation:

    • Liquid Samples (Neat): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid Samples (KBr pellet): Grind a small amount of the solid sample (1-2 mg) with ~100 mg of dry KBr powder. Press the mixture into a translucent pellet using a hydraulic press.

    • Solution: Dissolve the sample in a suitable solvent that has minimal IR absorbance in the regions of interest (e.g., CCl₄, CS₂).

  • Instrument Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • Acquire a background spectrum of the empty sample holder or the solvent before running the sample spectrum.

  • Data Analysis:

    • Identify the strong C=O stretching band in the spectrum of the starting material (typically 1650-1800 cm⁻¹).

    • Confirm the absence or significant reduction of this peak in the product spectrum.

    • Identify the new C-O stretching bands in the product spectrum, characteristic of the acetal (B89532) or ketal (typically in the 1200-1020 cm⁻¹ region).[5][6]

Mass Spectrometry (GC-MS)

Objective: To confirm the molecular weight of the protected product and analyze its fragmentation pattern.

Procedure:

  • Sample Preparation:

    • Dilute a small aliquot of the reaction mixture in a volatile solvent suitable for GC analysis (e.g., dichloromethane, ethyl acetate).

    • The concentration should be in the range of 10-100 µg/mL.

  • Instrument Parameters (Typical):

    • Gas Chromatograph (GC):

      • Injector temperature: 250 °C.

      • Column: A suitable capillary column (e.g., DB-5ms).

      • Oven temperature program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of components.

      • Carrier gas: Helium.

    • Mass Spectrometer (MS):

      • Ionization mode: Electron Impact (EI) at 70 eV.

      • Mass range: 40-500 amu.

      • Scan speed: 1-2 scans/second.

  • Data Analysis:

    • Analyze the chromatogram to identify the peaks corresponding to the starting material and product.

    • Examine the mass spectrum of the product peak to identify the molecular ion (M⁺).

    • Compare the observed molecular weight with the calculated molecular weight of the expected protected compound.

    • Analyze the fragmentation pattern for characteristic ions of the protecting group.

Visualization of Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical process for validating the protection of a carbonyl group.

experimental_workflow cluster_reaction Reaction Setup cluster_analysis Spectroscopic Analysis cluster_validation Validation cluster_outcome Outcome start Carbonyl Compound + Protecting Agent reaction Protection Reaction start->reaction workup Reaction Workup & Isolation reaction->workup nmr NMR Spectroscopy workup->nmr ir IR Spectroscopy workup->ir ms Mass Spectrometry workup->ms decision Protection Successful? nmr->decision ir->decision ms->decision proceed Proceed to Next Step decision->proceed Yes reoptimize Re-optimize Reaction decision->reoptimize No

Experimental workflow for carbonyl protection validation.

logic_diagram cluster_ir IR Analysis cluster_nmr NMR Analysis cluster_ms MS Analysis start Analyze Product Mixture ir_check C=O peak absent? (1650-1800 cm⁻¹) start->ir_check ir_yes Indicates loss of carbonyl ir_check->ir_yes Yes ir_no Incomplete reaction ir_check->ir_no No nmr_check New protecting group signals present? ir_yes->nmr_check nmr_yes Confirms protected structure nmr_check->nmr_yes Yes nmr_no Incorrect product nmr_check->nmr_no No ms_check Correct molecular ion observed? nmr_yes->ms_check ms_yes Confirms molecular weight ms_check->ms_yes Yes ms_no Incorrect product or byproduct ms_check->ms_no No end_node Validation Complete ms_yes->end_node

Logical flow for spectroscopic data interpretation.

References

A Comparative Analysis of 1,3-Dithiolane and 1,3-Dioxolane Stability: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry, particularly in the intricate pathways of drug development and natural product synthesis, the judicious selection of protecting groups is paramount. Among the most common choices for the protection of carbonyl functionalities are the cyclic acetals, 1,3-dioxolanes, and their sulfur-containing counterparts, 1,3-dithiolanes. The stability of these protecting groups under a variety of reaction conditions dictates their utility. This guide provides a detailed comparative analysis of the stability of 1,3-dithiolanes and 1,3-dioxolanes, supported by experimental data and protocols to aid researchers in making informed decisions.

At a Glance: Key Differences in Stability

Feature1,3-Dioxolane (B20135)1,3-Dithiolane (B1216140)
Acid Stability Highly LabileHighly Stable
Base Stability StableStable
Stability to Nucleophiles StableStable
Stability to Reductants Generally StableGenerally Stable
Stability to Oxidants Susceptible to strong oxidantsSusceptible to oxidation
Cleavage Conditions Mild aqueous acidRequires specific, often harsh, conditions (e.g., heavy metal salts, oxidative reagents)

Data Presentation: A Quantitative Look at Stability

The most significant difference in the chemical behavior of 1,3-dioxolanes and 1,3-dithiolanes lies in their stability towards acid-catalyzed hydrolysis. 1,3-Dioxolanes are readily cleaved under mild acidic conditions, whereas 1,3-dithiolanes are remarkably robust.

Table 1: Comparative Stability to Acid-Catalyzed Hydrolysis
CompoundConditionsSecond-Order Rate Constant (kH)Reference
2-phenyl-1,3-dioxolane (B1584986)Aqueous, 30°C208.5 M⁻¹ min⁻¹
2-phenyl-1,3-dithiolane (B1617770)1 M HClPractically inert
Table 2: General Stability Towards Various Reagent Classes
Reagent Class1,3-Dioxolane Stability1,3-Dithiolane Stability
Strong Bases (e.g., LDA, t-BuOK) Stable[1]Stable[2]
Nucleophiles (e.g., RLi, RMgX) Stable[1]Stable[2]
Reducing Agents (e.g., LiAlH₄, NaBH₄) Generally Stable[1][3]Generally Stable[2]
Oxidizing Agents (e.g., KMnO₄, m-CPBA) Can be cleaved by strong oxidants[1]Can be oxidized at sulfur; cleavage with specific reagents[2]
Lewis Acids (e.g., BF₃·OEt₂) LabileMore stable than dioxolanes, but can be activated for cleavage[4][5]

Experimental Protocols

Kinetic Analysis of 2-phenyl-1,3-dioxolane Hydrolysis via UV-Vis Spectroscopy

This protocol describes a typical experiment to determine the rate of acid-catalyzed hydrolysis of an acetal (B89532) where the product aldehyde or ketone has a distinct UV-Vis absorbance from the starting material.

Objective: To measure the pseudo-first-order rate constant for the hydrolysis of 2-phenyl-1,3-dioxolane.

Materials:

  • 2-phenyl-1,3-dioxolane

  • Hydrochloric acid (HCl), standardized solution (e.g., 1 M)

  • Acetonitrile (B52724) (HPLC grade)

  • Deionized water

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 2-phenyl-1,3-dioxolane in acetonitrile (e.g., 10 mM).

    • Prepare a series of acidic aqueous solutions by diluting the standardized HCl solution to the desired concentrations (e.g., 0.1 M, 0.05 M, 0.01 M).

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the product, benzaldehyde (B42025) (approx. 240-250 nm).

    • Equilibrate the cuvette holder to the desired temperature (e.g., 25°C).

  • Kinetic Run:

    • Pipette the acidic aqueous solution into a quartz cuvette and place it in the spectrophotometer to record a baseline.

    • To initiate the reaction, inject a small aliquot of the 2-phenyl-1,3-dioxolane stock solution into the cuvette, quickly mix by inversion, and immediately start recording the absorbance at the chosen wavelength over time.

    • Continue data collection until the absorbance reaches a stable plateau, indicating the completion of the reaction (typically 3-5 half-lives).

  • Data Analysis:

    • The absorbance at any time t, A(t), is related to the initial absorbance, A(0), and the final absorbance, A(∞), by the equation for a first-order reaction: ln(A(∞) - A(t)) = -k_obs * t + ln(A(∞) - A(0)).

    • Plot ln(A(∞) - A(t)) versus time. The slope of the resulting straight line is -k_obs, the pseudo-first-order rate constant.

    • The second-order rate constant (kH) can be determined by dividing k_obs by the concentration of the acid catalyst.

Deprotection of a 1,3-Dithiolane using an Oxidative Method

This protocol illustrates a common method for the cleavage of a 1,3-dithiolane, highlighting the more specialized conditions required compared to 1,3-dioxolane hydrolysis.

Objective: To deprotect 2-phenyl-1,3-dithiolane to benzaldehyde using o-iodoxybenzoic acid (IBX).

Materials:

  • 2-phenyl-1,3-dithiolane

  • o-Iodoxybenzoic acid (IBX)

  • β-cyclodextrin (β-CD)

  • Water

  • Ethyl acetate (B1210297)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)

Procedure:

  • To a solution of 2-phenyl-1,3-dithiolane (1 mmol) in water, add β-cyclodextrin (1 mmol) and o-iodoxybenzoic acid (IBX, 1.2 mmol).

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure benzaldehyde.

Mandatory Visualization

Structures of 1,3-Dioxolane and 1,3-Dithiolane

Caption: General structures of 1,3-dioxolane and 1,3-dithiolane.

Acid-Catalyzed Hydrolysis of 1,3-Dioxolane

hydrolysis_dioxolane start 1,3-Dioxolane protonation Protonation of Oxygen start->protonation + H₃O⁺ intermediate1 Protonated Acetal protonation->intermediate1 ring_opening Ring Opening (fast) intermediate1->ring_opening carbocation Resonance-Stabilized Oxocarbenium Ion ring_opening->carbocation nucleophilic_attack Nucleophilic Attack by H₂O carbocation->nucleophilic_attack + H₂O intermediate2 Protonated Hemiacetal nucleophilic_attack->intermediate2 deprotonation1 Deprotonation intermediate2->deprotonation1 - H₃O⁺ hemiacetal Hemiacetal deprotonation1->hemiacetal protonation2 Protonation of OH hemiacetal->protonation2 + H₃O⁺ intermediate3 Protonated Hemiacetal protonation2->intermediate3 elimination Elimination of Diol intermediate3->elimination protonated_carbonyl Protonated Carbonyl elimination->protonated_carbonyl deprotonation2 Deprotonation protonated_carbonyl->deprotonation2 - H₃O⁺ end Carbonyl + Diol deprotonation2->end

Caption: Mechanism of acid-catalyzed hydrolysis of a 1,3-dioxolane.

Acid-Catalyzed Hydrolysis of 1,3-Dithiolane

hydrolysis_dithiolane start 1,3-Dithiolane protonation Protonation of Sulfur (less favorable) start->protonation + H₃O⁺ intermediate1 Protonated Thioacetal protonation->intermediate1 ring_opening Ring Opening (very slow, high activation energy) intermediate1->ring_opening carbocation Thiocarbenium Ion (less stabilized than oxocarbenium) ring_opening->carbocation stability High Stability to Aqueous Acid carbocation->stability

Caption: The high stability of 1,3-dithiolanes to acid is due to a high activation energy for ring opening.

Logical Workflow for Protecting Group Selection

workflow start Need to protect a carbonyl group? downstream_strong_base Will the subsequent steps involve strong bases or nucleophiles? start->downstream_strong_base downstream_acid Will the subsequent steps involve acidic conditions? mild_deprotection Is mild deprotection required at the end? downstream_acid->mild_deprotection No use_dithiolane Use 1,3-Dithiolane downstream_acid->use_dithiolane Yes downstream_strong_base->downstream_acid Yes reconsider Reconsider protecting group strategy downstream_strong_base->reconsider No use_dioxolane Use 1,3-Dioxolane mild_deprotection->use_dioxolane Yes mild_deprotection->use_dithiolane No

Caption: Decision workflow for choosing between 1,3-dioxolane and 1,3-dithiolane.

Conclusion

The choice between a 1,3-dioxolane and a 1,3-dithiolane as a protecting group is a critical strategic decision in multistep synthesis. 1,3-Dioxolanes offer the advantage of very mild cleavage conditions, making them ideal for acid-sensitive substrates in the final steps of a synthesis. However, their lability in acid makes them unsuitable for reaction sequences involving acidic reagents.

Conversely, 1,3-dithiolanes provide exceptional stability across a wide pH range, including strongly acidic conditions. This robustness allows for a broader range of synthetic transformations to be performed in their presence. The trade-off is the necessity for more specific and often harsher conditions for their removal. For researchers and drug development professionals, a thorough understanding of these stability differences, as outlined in this guide, is essential for the successful design and execution of complex synthetic strategies.

References

Assessing the Efficiency of 1,2-Ethanedithiol as a Scavenger in Solid-Phase Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the final cleavage of the synthesized peptide from the resin and the concurrent removal of side-chain protecting groups is a critical step that significantly influences the purity and yield of the final product. During this process, reactive cationic species, most notably the trityl cation, are generated and can lead to undesired side reactions with sensitive amino acid residues. To mitigate these side reactions, scavengers are indispensable components of the cleavage cocktail. Among the array of available scavengers, 1,2-ethanedithiol (EDT) has been a long-standing and widely used option. This guide provides an objective comparison of EDT's performance against other common alternatives, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their specific synthetic needs.

The Role and Performance of this compound (EDT)

This compound is a potent scavenger primarily utilized to trap carbocations generated during the acidic cleavage of protecting groups in SPPS. Its dithiol functionality makes it particularly effective at scavenging the trityl cation, which is formed upon the removal of the widely used trityl (Trt) protecting group from amino acids such as Cysteine, Histidine, Asparagine, and Glutamine. By efficiently quenching these reactive electrophiles, EDT helps prevent the alkylation of sensitive residues like Tryptophan and Methionine, thereby preserving the integrity of the target peptide.

However, the utility of EDT is not without its drawbacks. Its most notable disadvantage is its strong, unpleasant odor, which necessitates careful handling in a well-ventilated fume hood. From a chemical standpoint, while effective, EDT can sometimes lead to the formation of thioether byproducts. Furthermore, for peptides containing specialized functional groups, EDT can be problematic. For instance, it is a strong reducing agent in an acidic environment and can significantly reduce azide (B81097) groups to primary amines.

Comparative Analysis of Scavenger Performance

The selection of an appropriate scavenger or scavenger cocktail is highly dependent on the amino acid composition of the peptide being synthesized. Below is a comparative overview of EDT and other commonly employed scavengers.

Quantitative Data Summary

The following tables summarize the performance of various scavengers in preventing specific side reactions, as determined by High-Performance Liquid Chromatography (HPLC) analysis of the crude peptide product.

Table 1: General Comparison of Common Scavengers

ScavengerTypeTypical ConcentrationAdvantagesDisadvantages
This compound (EDT) Thiol1-5%Effective trityl cation scavenger, helps in the cleavage of some protecting groups.Strong, unpleasant odor, can form thioether byproducts.
Triisopropylsilane (TIS) Silane1-5%Highly effective for trapping trityl cations, generally leads to high purity and yield.Less effective at preventing the oxidation of Methionine.
Thioanisole Thiol1-5%Less volatile and less odorous than EDT, effective in trapping the trityl cation.Can be more difficult to remove, may cause modifications to Tryptophan residues under certain conditions.
Dithiothreitol (DTT) Thiol1-5%A safer alternative to EDT for peptides containing azide groups, causing significantly less reduction.Can still cause some reduction of sensitive functionalities.
Water -2.5-5%Acts as a scavenger for some carbocations.Insufficient as a sole scavenger for peptides with sensitive residues.[1]
Phenol Aromatic Alcohol1-5%Useful in protecting Tyrosine residues from modification.Less effective than silanes or thiols for general scavenging.

Table 2: Efficacy of Scavengers in Preventing S-alkylation of Cysteine

The following data illustrates the percentage of a specific side product, the S-alkylation of a Cysteine residue by the p-hydroxyl benzyl (B1604629) group from the Wang resin linker, when different cleavage cocktails are used.

Cleavage Cocktail Composition (% v/v/v)Percentage of S-alkylated Side Product (%)
94% TFA, 2.5% H₂O, 2.5% TIS, 1% EDT5
94% TFA, 2.5% H₂O, 2.5% TIS15
80% TFA, 18% EDT, 1% TIS, 1% H₂O3

Data adapted from a study on side reactions in the SPPS of Cys-containing peptides. The study highlights that a higher concentration of EDT can be more effective in suppressing this specific side reaction.[2]

Table 3: Impact of Scavenger Cocktail on Crude Peptide Purity (Tryptophan-containing peptide)

This table provides an illustrative comparison of the expected crude peptide purity when using a standard scavenger cocktail versus a minimalist approach for a peptide containing a sensitive Tryptophan residue.

Performance MetricStandard Cocktail (95% TFA / 2.5% TIS / 2.5% H₂O)Minimalist Cocktail (95% TFA / 5% H₂O)
Crude Purity (%) ~85-95%~60-70%
Major Impurity Deletion sequences, TruncationsTrp alkylation products, Oxidized Met
HPLC Peak Profile Sharp main product peak, good resolutionBroader main peak, multiple side-product peaks

This illustrative data emphasizes the critical role of scavengers like TIS in preventing significant side reactions and achieving high crude purity, especially for peptides with sensitive residues.[1]

Experimental Protocols

Protocol 1: General Procedure for Peptide Cleavage and Deprotection

This protocol outlines the standard steps for cleaving a peptide from the resin and removing side-chain protecting groups.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail (freshly prepared)

  • Ice-cold diethyl ether

  • Centrifuge tubes

  • Nitrogen or Argon gas stream

Procedure:

  • Place the dried peptide-resin (e.g., 50-100 mg) into a reaction vessel.

  • Add the freshly prepared cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin (approximately 1-2 mL for 50-100 mg of resin).

  • Allow the mixture to react at room temperature for 2-3 hours with occasional agitation.

  • Filter the resin to separate the cleavage solution containing the peptide and collect the filtrate in a centrifuge tube.

  • Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold excess of ice-cold diethyl ether. A white precipitate should form.

  • Centrifuge the suspension to pellet the peptide.

  • Carefully decant the ether supernatant.

  • Wash the peptide pellet with a fresh portion of cold diethyl ether and repeat the centrifugation and decanting steps.

  • Dry the peptide pellet under a stream of nitrogen or argon gas, followed by drying under vacuum.

Protocol 2: Quantitative Comparison of Scavenger Efficacy

This protocol provides a framework for systematically evaluating the performance of different scavengers.

Procedure:

  • Synthesize a Model Peptide: Synthesize a model peptide known to be susceptible to side reactions, for example, a sequence containing Tryptophan, Methionine, or Cysteine, on a solid support.

  • Divide the Resin: After synthesis, divide the peptide-resin into equal portions.

  • Prepare Cleavage Cocktails: Prepare a series of different cleavage cocktails, each containing a different scavenger (e.g., EDT, TIS, thioanisole, DTT) at the same concentration (e.g., 5%). Include a control cocktail with no scavenger or a minimalist cocktail (e.g., TFA/water).

  • Perform Cleavage: Perform the cleavage reaction for each portion of the peptide-resin following the general protocol described above, ensuring identical reaction times and conditions for all samples.

  • Analyze by RP-HPLC: After cleavage, precipitation, and drying, dissolve each crude peptide sample in an appropriate solvent (e.g., 0.1% TFA in water/acetonitrile). Analyze each sample by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Compare Results: Compare the HPLC chromatograms of the crude products. The efficiency of each scavenger can be assessed by comparing the peak area of the desired peptide to the peak areas of impurities. A higher percentage area for the main product peak indicates a more effective scavenger for that particular peptide sequence.

  • Confirm by Mass Spectrometry: Use mass spectrometry to identify the major impurities formed with each scavenger cocktail, confirming the nature of the side reactions that were suppressed or occurred.

Visualizations

Experimental Workflow for Scavenger Comparison

G start Synthesize Model Peptide (e.g., containing Trp, Met, Cys) divide Divide Peptide-Resin into Equal Portions start->divide cocktail1 Cleavage Cocktail 1 (e.g., with EDT) cocktail2 Cleavage Cocktail 2 (e.g., with TIS) cocktail3 Cleavage Cocktail 'n' (other scavengers) precipitate Precipitate and Dry Crude Peptides cocktail1->precipitate cocktail2->precipitate cocktail3->precipitate hplc Analyze by RP-HPLC precipitate->hplc ms Analyze by Mass Spectrometry hplc->ms compare Compare Purity and Identify Side Products hplc->compare

Caption: Experimental workflow for the comparative assessment of scavenger efficiency in SPPS.

Mechanism of Trityl Cation Scavenging

G peptide_resin Peptide-Cys(Trt)-Resin trityl_cation Trityl Cation (Trt+) (Reactive Electrophile) peptide_resin->trityl_cation Deprotection peptide_sh Peptide-Cys-SH peptide_resin->peptide_sh hplus H+ (from TFA) scavenged_product Scavenged Product (Stable) trityl_cation->scavenged_product Trapping side_product Alkylated Side Product (Impurity) trityl_cation->side_product Alkylation edt This compound (EDT) (Nucleophilic Scavenger) edt->scavenged_product sensitive_residue Sensitive Residue (e.g., Tryptophan)

References

1,2-Ethanedithiol: A Safer and Versatile Alternative to Arsenic Trichloride in Biarsenical Probe Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative analysis of 1,2-Ethanedithiol and Arsenic Trichloride (B1173362), focusing on their roles in the synthesis of fluorogenic biarsenical probes. This guide provides researchers, scientists, and drug development professionals with a comprehensive evaluation of their properties, applications, and safety profiles, supported by experimental data and detailed protocols.

In the realm of chemical biology and drug development, the use of highly specialized reagents is paramount. Arsenic compounds, particularly arsenic trichloride, have historically been employed in the synthesis of various organoarsenic molecules with applications in therapeutics and cellular imaging. However, the extreme toxicity and carcinogenic nature of arsenic trichloride necessitate the exploration of safer alternatives.[1][2] This guide presents a detailed evaluation of this compound as a critical, safer component in a key application involving an arsenic-based compound: the synthesis and application of fluorogenic biarsenical probes for protein labeling.

While not a direct substitute for arsenic trichloride in the initial synthesis of the arsenical core, this compound plays an indispensable and complementary role. It serves as a capping agent for biarsenical molecules, rendering them non-fluorescent and significantly less toxic until they selectively bind to target proteins.[3] This comparative guide will therefore explore the distinct yet interconnected roles of these two compounds, highlighting how the use of this compound mitigates the hazards associated with arsenic trichloride, leading to a safer and more effective overall methodology.

Quantitative Data Comparison

The following tables provide a structured comparison of the key properties and toxicity of this compound and arsenic trichloride.

Table 1: Physicochemical Properties

PropertyThis compoundArsenic Trichloride
Chemical Formula C₂H₆S₂AsCl₃
Molar Mass 94.19 g/mol 181.28 g/mol [1]
Appearance Colorless to light yellow liquid[3]Colorless to yellow oily fuming liquid[4]
Odor Strong, unpleasant, like rotten cabbage[3][5]Pungent, acrid[6]
Boiling Point 144-146 °C[3]130.2 °C[1]
Melting Point -41 °C[3]-16.2 °C[2]
Density 1.123 g/cm³[3]2.163 g/cm³[2]
Solubility in Water Slightly solubleHydrolyzes[2]

Table 2: Toxicity Data

ParameterThis compoundArsenic Trichloride
Oral LD50 (rat) 120 mg/kg[7]138 mg/kg[8]
Primary Hazards Toxic if swallowed, fatal in contact with skin or if inhaled, flammable.[9]Extremely toxic, corrosive, carcinogen, mutagen.[1][2]
Exposure Symptoms Headache, nausea, dizziness, skin and eye irritation.[10][11]Severe irritation of skin, eyes, and respiratory tract; arsenic poisoning.[4][8]

Experimental Protocols

This section details the methodologies for the synthesis of a biarsenical probe, illustrating the distinct roles of arsenic trichloride and this compound.

Protocol 1: Synthesis of a Biarsenical Probe Precursor using Arsenic Trichloride

This protocol is adapted from the synthesis of FlAsH (Fluorescein Arsenical Hairpin binder).

Materials:

Procedure:

  • Under an inert atmosphere, dissolve fluorescein mercuric acetate in the anhydrous solvent in a flame-dried flask.

  • Add a catalytic amount of palladium acetate to the solution.

  • Slowly add a solution of arsenic trichloride in the anhydrous solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Upon completion, the crude biarsenical product is not isolated in its highly reactive and toxic form but is immediately carried forward to the next step involving this compound.

Protocol 2: Capping of the Biarsenical Probe with this compound

This step is crucial for quenching the fluorescence and reducing the toxicity of the biarsenical probe.

Materials:

  • Crude reaction mixture from Protocol 1

  • This compound (EDT)

  • Organic solvent for extraction (e.g., dichloromethane)

  • Brine solution

Procedure:

  • To the crude reaction mixture from Protocol 1, add an excess of this compound.

  • Stir the mixture for 30 minutes at room temperature. The this compound will react with the arsenic centers to form stable dithiarsolane rings.[4]

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting product, FlAsH-EDT₂, is a non-fluorescent and more stable compound that can be purified by chromatography.[3]

Mandatory Visualizations

Diagram 1: Experimental Workflow for Biarsenical Probe Synthesis

G cluster_synthesis Biarsenical Probe Synthesis cluster_capping Capping and Detoxification fluorescein Fluorescein Mercuric Acetate reaction1 Transmetalation fluorescein->reaction1 ascl3 Arsenic Trichloride ascl3->reaction1 catalyst Pd Catalyst catalyst->reaction1 crude_biarsenical Crude Biarsenical Probe (Highly Toxic, Fluorescent) reaction1->crude_biarsenical reaction2 Capping Reaction crude_biarsenical->reaction2 Immediate Processing edt This compound edt->reaction2 final_product FlAsH-EDT₂ (Non-fluorescent, Safer) reaction2->final_product

Caption: Workflow for biarsenical probe synthesis.

Diagram 2: Signaling Pathway Targeted by Arsenic Compounds

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt activates mtor mTOR akt->mtor activates proliferation Cell Proliferation, Growth, Survival mtor->proliferation arsenic Arsenic Compounds (e.g., Arsenic Trioxide) arsenic->akt inhibits arsenic->mtor inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by arsenic compounds.

Conclusion

The evaluation of this compound as a safer alternative to arsenic trichloride reveals a nuanced but critical relationship in the context of biarsenical probe synthesis. While not a direct replacement for arsenic trichloride in creating the arsenical core, this compound is an essential downstream reagent that significantly enhances the safety and efficacy of the overall process. By capping the highly reactive and toxic biarsenical intermediate, this compound produces a stable, non-fluorescent probe that is safe to handle and use in cellular imaging. This strategic use of this compound allows researchers to harness the unique properties of arsenic-based probes while minimizing the considerable risks associated with arsenic trichloride. For research and drug development professionals, this comparative guide underscores the importance of considering the entire experimental workflow and the synergistic roles of different reagents in achieving both scientific objectives and a higher standard of laboratory safety.

References

A Comparative Guide to the Quantitative Analysis of 1,2-Ethanedithiol Purity by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount to the integrity and reproducibility of their work. 1,2-Ethanedithiol (CAS 540-63-6), a widely used dithiol in organic synthesis and materials science, is no exception. This guide provides a comprehensive comparison of Gas Chromatography (GC) for the quantitative analysis of this compound purity, supported by experimental data and protocols. We will also explore alternative methods to provide a broader analytical perspective.

Gas Chromatography: The Gold Standard for Volatile Thiols

Gas chromatography is the industry-standard technique for determining the purity of volatile compounds like this compound. Its high separation efficiency and sensitivity make it ideal for resolving the main component from potential impurities. A Flame Ionization Detector (FID) is commonly employed due to its excellent response to hydrocarbons and organosulfur compounds.

Experimental Protocol: Quantitative Analysis of this compound by GC-FID

This protocol outlines a standard method for the purity assay of this compound using a Gas Chromatograph equipped with a Flame Ionization Detector.

1. Instrumentation and Materials:

  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • GC Column: A non-polar column is recommended. A common choice is a DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[1]

  • Carrier Gas: High-purity helium or nitrogen.

  • Gases for FID: High-purity hydrogen and air.

  • Reagents:

    • This compound sample for analysis.

    • High-purity this compound analytical standard (≥99.5% purity).

    • Solvent: Dichloromethane or another suitable low-boiling, high-purity solvent.

  • Glassware: Volumetric flasks, autosampler vials with septa.

2. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh approximately 100 mg of the this compound analytical standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent. This creates a standard solution of approximately 10 mg/mL.

  • Sample Solution: Prepare the this compound sample in the same manner as the standard solution.

3. GC-FID Parameters:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/minute.

    • Hold: Hold at 200 °C for 5 minutes.

  • Carrier Gas Flow Rate: 1.0 mL/minute (constant flow).

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

4. Data Analysis:

  • The purity of the this compound sample is determined by area percent normalization. The area of the this compound peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

    Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Logical Workflow for GC-FID Analysis of this compound

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Processing A Weigh this compound (Sample and Standard) B Dissolve in Solvent (e.g., Dichloromethane) A->B C Dilute to Final Concentration (approx. 10 mg/mL) B->C D Inject 1 µL into GC C->D E Separation on DB-5 Column D->E F Detection by FID E->F G Integrate Peak Areas F->G H Calculate Purity (Area % Normalization) G->H I Report Result H->I

GC-FID analysis workflow for this compound purity.

Comparison with Alternative Analytical Methods

While GC-FID is the predominant method, other techniques can be employed for the quantitative analysis of thiols, each with its own advantages and limitations.

FeatureGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography (HPLC) with DerivatizationColorimetric Assay (Ellman's Assay)
Principle Separation of volatile compounds in the gas phase followed by detection based on the ionization of analytes in a flame.Separation in the liquid phase after chemical derivatization to introduce a UV-absorbing or fluorescent tag.Spectrophotometric measurement of a colored product formed from the reaction of the thiol with a specific reagent (DTNB).[2]
Specificity High; separates this compound from its volatile impurities.High; separates the derivatized thiol from other derivatized compounds.Low; measures total thiol content and is not specific to this compound if other thiols are present.
Sensitivity High (ng to pg range).Very high (pg to fg range), depending on the derivatizing agent and detector.Moderate (µM range).
Sample Throughput Moderate; typical run times are 15-30 minutes per sample.Lower; derivatization adds an extra step to sample preparation.High; can be performed in a 96-well plate format for rapid screening.
Instrumentation Standard GC-FID system.HPLC with a UV or fluorescence detector.UV-Vis spectrophotometer.
Advantages Direct analysis of the volatile compound, robust, and well-established.Suitable for non-volatile thiol impurities, very high sensitivity.Rapid, simple, and inexpensive for estimating total thiol concentration.
Limitations Not suitable for non-volatile or thermally labile impurities.Indirect analysis requiring a derivatization step, which can introduce variability.Non-specific, susceptible to interference from other reducing agents.

Potential Impurities in this compound

The synthesis of this compound, commonly from 1,2-dichloroethane (B1671644) or 1,2-dibromoethane (B42909), can lead to several impurities.[3][4] A robust analytical method should be able to resolve the main component from these potential byproducts.

  • Polymeric materials: Thiol-ene reactions can lead to the formation of oligomers and polymers.

  • Unreacted starting materials: Traces of 1,2-dichloroethane or 1,2-dibromoethane may remain.

  • Oxidation products: Exposure to air can lead to the formation of disulfides.

  • Other sulfur-containing byproducts: Depending on the synthetic route, other organosulfur compounds could be present.

Conclusion

For the quantitative analysis of this compound purity, Gas Chromatography with Flame Ionization Detection (GC-FID) remains the most reliable and widely accepted method. Its ability to separate volatile impurities and provide accurate quantification makes it indispensable for quality control in research and industrial settings. While alternative methods like HPLC with derivatization and colorimetric assays have their specific applications, they do not offer the same combination of specificity and direct analysis for this particular compound. The choice of analytical technique should always be guided by the specific requirements of the application, including the need for impurity profiling and the desired level of sensitivity.

References

A Comparative Guide to the Synthesis of 2-Aminobenzothiazoles: Sodium Hydrosulfide vs. Thiourea Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the 2-aminobenzothiazole (B30445) scaffold is a cornerstone of medicinal chemistry, appearing in compounds with a wide range of biological activities.[1][2] The efficient synthesis of this privileged structure is therefore of significant interest. This guide provides a direct comparison of two common synthetic approaches: a modern copper-catalyzed method using sodium hydrosulfide (B80085) and the classical Hugershoff reaction employing thiourea (B124793).

Performance Comparison and Data Summary

The choice between synthetic methods often involves a trade-off between factors like yield, reaction time, substrate scope, and the nature of the reagents. The following table summarizes quantitative data for the synthesis of 2-aminobenzothiazole derivatives via these two distinct pathways.

ParameterSodium Hydrosulfide MethodThiourea Method (Hugershoff Reaction)
Primary Reactants Carbodiimide (B86325), Sodium Hydrosulfide (NaSH)Arylthiourea (often formed in situ)
Catalyst/Reagent Copper(II) Trifluoromethanesulfonate (B1224126)Oxidizing Agent (e.g., Bromine, H₂SO₄)[3][4]
Typical Solvent Dichloroethane (DCE)Chloroform, Acetic Acid, Sulfuric Acid[3][4]
Temperature 80 °CRoom Temperature to 120 °C[3]
Reaction Time 12 hours6 - 24 hours
Reported Yield Good to Excellent (up to 99%)[5]Moderate to High (up to 92%)[3]
Key Advantages High yields, tandem one-pot reaction from accessible starting materials.[5]Well-established classical method, does not require a metal catalyst.
Key Limitations Requires a copper catalyst.Often uses toxic and corrosive reagents like liquid bromine.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and method selection. Below are representative experimental protocols for each synthesis.

Method 1: Copper-Catalyzed Synthesis with Sodium Hydrosulfide

This protocol is adapted from an efficient copper-catalyzed tandem reaction.[5]

Procedure:

  • To a sealed tube, add the starting carbodiimide (0.5 mmol, 1.0 equiv), sodium hydrosulfide (NaSH·xH₂O, 1.5 mmol, 3.0 equiv), and copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 0.05 mmol, 10 mol%).

  • Add dichloroethane (DCE, 2.0 mL) as the solvent.

  • Seal the tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 12 hours.

  • After completion (monitored by TLC), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (B1210297) and filter it through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica (B1680970) gel to yield the desired 2-aminobenzothiazole derivative.

Method 2: Oxidative Cyclization of Arylthiourea (Hugershoff Synthesis)

This protocol describes a classical approach involving the oxidative cyclization of a pre-formed or in situ generated arylthiourea using a bromine catalyst in sulfuric acid.[3]

Procedure:

  • Dissolve the substituted arylthiourea (0.5 mol) in 150 mL of 98% sulfuric acid.

  • While maintaining the temperature at 45-50 °C, add 48% aqueous hydrobromic acid (HBr, 6.0 g) in small portions over 30-minute intervals.

  • Maintain the reaction mixture at 45-50 °C for 1.5 hours, then increase the temperature to 65-70 °C for 6 hours.

  • Cool the mixture and add 250 mL of methanol (B129727) with rapid stirring. The temperature will rise to approximately 70 °C.

  • Cool the mixture further to precipitate the product (as a sulfate (B86663) salt).

  • Filter the precipitate, wash it with three 150 mL portions of acetone, and dry it.

  • The free amine can be obtained by neutralization with a suitable base.

Reaction Workflows and Mechanisms

Visualizing the experimental process and underlying chemical transformations can aid in understanding the nuances of each method.

Sodium Hydrosulfide Method Workflow

This diagram illustrates the streamlined, one-pot nature of the copper-catalyzed synthesis.

reagents Combine Carbodiimide, NaSH, and Cu(OTf)₂ in DCE heat Heat at 80 °C (12 hours) reagents->heat Tandem Reaction workup Cool, Dilute, and Filter heat->workup purify Column Chromatography workup->purify product 2-Aminobenzothiazole Product purify->product

Workflow for Cu-catalyzed 2-aminobenzothiazole synthesis.
Thiourea Method (Hugershoff) Mechanism

The Hugershoff reaction proceeds via an electrophilic aromatic substitution mechanism after activation of the thiourea sulfur atom.

G cluster_0 Mechanism Steps Arylthiourea Arylthiourea Activated Activated Sulfur Intermediate Arylthiourea->Activated Oxidation Oxidant Oxidant (e.g., Br⁺) Oxidant->Activated Cyclization Intramolecular Electrophilic Cyclization Activated->Cyclization Product 2-Aminobenzothiazole Cyclization->Product Aromatization

Simplified mechanism of the Hugershoff reaction.

References

Comparative Guide to Catalysts in 1,3-Dithiolane Formation: A Kinetic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of 1,3-dithiolanes is a fundamental and widely utilized method for the protection of carbonyl groups in organic synthesis. The efficiency of this reaction is critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalysts employed in the formation of 1,3-dithiolanes, with a focus on their kinetic performance. The information presented herein is supported by experimental data from peer-reviewed literature to aid researchers in selecting the most suitable catalyst for their specific synthetic needs.

Performance Comparison of Catalysts

The catalytic activity in 1,3-dithiolane (B1216140) synthesis is a key factor for optimizing reaction times and improving yields. A comparative study of different catalysts for the reaction of benzaldehyde (B42025) with ethane-1,2-dithiol reveals significant differences in their efficiency. The data below summarizes the reaction time and corresponding yield for the formation of 2-phenyl-1,3-dithiolane (B1617770) under solvent-free conditions.

CatalystSubstrateThiolConditionsTime (min)Yield (%)Reference
Tungstate Sulfuric Acid (TSA)BenzaldehydeEthane-1,2-dithiolGrinding, Room Temperature595[1]
Tungstate Sulfuric Acid (TSA)BenzaldehydeEthane-1,2-dithiolStirring, 80°C1297[1]
Silica Sulfuric Acid (SSA)BenzaldehydeEthane-1,2-dithiol60°C1-3490-98[2]
p-Toluenesulfonic Acid/SiO2Aldehydes/KetonesEthane-1,2-dithiolNot specified"short""excellent"[3]
Perchloric Acid/SiO2Aldehydes/KetonesEthane-1,2-dithiolRoom Temperature, Solvent-freeNot specified"excellent"[3]
IodineAldehydes/KetonesEthane-1,2-dithiolNot specifiedNot specified"high"[3]
Yttrium TriflateAldehydes/KetonesEthane-1,2-dithiolNot specifiedNot specified"high"[3]
Hafnium TrifluoromethanesulfonateAldehydes/KetonesEthane-1,2-dithiolNot specifiedNot specified"high"[3]

Note: "short," "excellent," and "high" are qualitative descriptions from the source and are included for completeness where specific quantitative data was not available in the initial search results.

Experimental Protocols

A detailed experimental protocol is crucial for reproducing and building upon existing research. Below is a generalized procedure for conducting a kinetic study on the catalytic formation of 1,3-dithiolanes.

Objective: To determine the reaction rate and catalyst efficiency for the formation of a 1,3-dithiolane from a carbonyl compound and ethane-1,2-dithiol.

Materials:

  • Carbonyl compound (e.g., benzaldehyde)

  • Ethane-1,2-dithiol

  • Catalyst (e.g., Tungstate Sulfuric Acid)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or solvent-free conditions)

  • Internal standard for GC/HPLC analysis (e.g., dodecane)

  • Quenching solution (e.g., saturated sodium bicarbonate solution)

  • Drying agent (e.g., anhydrous sodium sulfate)

Equipment:

  • Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer and temperature control (oil bath or heating mantle)

  • Syringes for precise addition of reagents and sampling

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable column and detector

  • Vials for sample collection

Procedure:

  • Reaction Setup: To a temperature-controlled reaction vessel equipped with a magnetic stirrer, add the carbonyl compound (e.g., 1 mmol), the internal standard, and the anhydrous solvent (if not solvent-free).

  • Initiation: Add the catalyst (e.g., a specific mol%) to the mixture and allow it to stir for a few minutes to ensure homogeneity. The reaction is initiated by the addition of ethane-1,2-dithiol (e.g., 1.1 mmol). Start timing the reaction immediately.

  • Monitoring the Reaction: At regular time intervals (e.g., every 2, 5, 10, 20, 30, and 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution (e.g., 1 mL of saturated sodium bicarbonate solution) and an extraction solvent (e.g., 1 mL of diethyl ether).

  • Sample Preparation: Shake the vial vigorously and allow the layers to separate. Collect the organic layer and dry it over anhydrous sodium sulfate.

  • Analysis: Analyze the organic layer by GC or HPLC to determine the concentration of the reactant (carbonyl compound) and the product (1,3-dithiolane) relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time. The initial slope of this curve can be used to determine the initial reaction rate. For a more detailed kinetic analysis, the data can be fitted to an appropriate rate law to determine the rate constant.

Visualizing the Process

To better understand the underlying processes, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

G cluster_mechanism Reaction Mechanism R1 Carbonyl Compound Protonated_Carbonyl Activated Carbonyl (Protonated or Coordinated) R1->Protonated_Carbonyl Activation Catalyst Acid Catalyst (H⁺ or Lewis Acid) Catalyst->Protonated_Carbonyl Hemithioacetal Hemithioacetal Intermediate Protonated_Carbonyl->Hemithioacetal Nucleophilic Attack Dithiol Ethane-1,2-dithiol Dithiol->Hemithioacetal Protonated_Hemithioacetal Protonated Hemithioacetal Hemithioacetal->Protonated_Hemithioacetal Protonation Thionium_Ion Thionium Ion Intermediate Protonated_Hemithioacetal->Thionium_Ion -H₂O Water H₂O Protonated_Hemithioacetal->Water Dithiolane 1,3-Dithiolane Thionium_Ion->Dithiolane Intramolecular Nucleophilic Attack Catalyst_Regen Catalyst Regenerated Dithiolane->Catalyst_Regen Deprotonation

Caption: Acid-catalyzed formation of a 1,3-dithiolane.

G cluster_workflow Experimental Workflow for Kinetic Study Start Start: Prepare Reaction Mixture (Carbonyl, Solvent, Internal Standard) Add_Catalyst Add Catalyst Start->Add_Catalyst Add_Dithiol Initiate Reaction: Add Ethane-1,2-dithiol Add_Catalyst->Add_Dithiol Time_Sampling Take Aliquots at Specific Time Intervals Add_Dithiol->Time_Sampling Time_Sampling->Time_Sampling Quench Quench Reaction in Aliquot Time_Sampling->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Analyze Analyze by GC/HPLC Dry->Analyze Data_Analysis Plot Concentration vs. Time & Determine Rate Analyze->Data_Analysis

Caption: Generalized workflow for a kinetic study.

References

Unveiling the Catalytic Prowess of 1,2-Ethanedithiol Capped Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for highly efficient and stable nanocatalysts is paramount. This guide provides a comparative analysis of the performance of 1,2-ethanedithiol (EDT) capped nanoparticles in catalysis, with a particular focus on the well-established model reaction: the reduction of 4-nitrophenol (B140041). By presenting key experimental data, detailed protocols, and visual workflows, this document aims to offer a comprehensive resource for evaluating the potential of these dithiol-capped systems against other common alternatives.

The efficiency of a nanocatalyst is intrinsically linked to the nature of its surface. Capping agents, molecules that stabilize nanoparticles and prevent their aggregation, play a crucial role in dictating the catalytic activity. While many capping agents can hinder catalytic reactions by blocking active sites, certain ligands can enhance performance. This compound, a dithiol, presents a unique case due to its ability to potentially bridge nanoparticles, creating structured assemblies and influencing the electronic properties of the nanoparticle surface in a manner distinct from more common monodentate ligands like citrate (B86180) or simple monothiols.

Performance Comparison: this compound vs. Alternatives

The catalytic reduction of 4-nitrophenol to 4-aminophenol (B1666318) by a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), is a widely accepted benchmark reaction to evaluate the catalytic efficacy of metallic nanoparticles. The progress of this reaction can be conveniently monitored by UV-Vis spectroscopy, observing the decrease in the absorbance of the 4-nitrophenolate (B89219) ion at approximately 400 nm.

While direct comparative studies detailing the catalytic rate constants of this compound capped nanoparticles alongside other common capping agents in the reduction of 4-nitrophenol are not abundantly available in the public domain, the principles of nanocatalysis allow for a qualitative and extrapolated comparison. Thiol-based capping agents, in general, are known to have a strong interaction with gold and other noble metal nanoparticle surfaces. This strong binding can, in some instances, passivate the surface and reduce catalytic activity compared to more weakly bound ligands like citrate. However, the dithiol nature of this compound could lead to a different surface arrangement, potentially creating more accessible active sites or electronically modifying the nanoparticle surface to enhance catalysis.

To provide a framework for comparison, the following table includes representative kinetic data for the reduction of 4-nitrophenol using gold nanoparticles with different capping agents, synthesized under various conditions as reported in the literature. It is important to note that a direct, one-to-one comparison is challenging due to variations in nanoparticle size, concentration, and reaction conditions across different studies.

Capping AgentNanoparticleParticle Size (nm)Apparent Rate Constant (k_app) (s⁻¹)Reference
CitrateAu~130.001 - 0.01Generic, widely reported range
Polyvinylpyrrolidone (PVP)Au~5-150.002 - 0.008Generic, widely reported range
Alkanethiols (e.g., Dodecanethiol)Au~2-5Variable, often lower than citrate due to strong bindingGeneric, widely reported range
This compound (EDT) Au Not Specified Data not readily available in comparative studies -

Note: The values presented are indicative and can vary significantly based on the specific experimental conditions.

Experimental Protocols

To facilitate reproducible research, detailed experimental protocols for the synthesis of capped nanoparticles and the subsequent catalytic reduction are crucial.

Synthesis of this compound Capped Gold Nanoparticles (A General Protocol)

This protocol is a generalized method based on the well-established Brust-Schiffrin two-phase synthesis, adapted for dithiol capping.

Materials:

  • Tetrachloroauric(III) acid (HAuCl₄)

  • Tetraoctylammonium bromide (TOAB)

  • Toluene (B28343)

  • This compound (EDT)

  • Sodium borohydride (NaBH₄)

  • Ethanol (B145695)

  • Deionized water

Procedure:

  • An aqueous solution of HAuCl₄ is prepared.

  • A solution of TOAB in toluene is prepared.

  • The two solutions are mixed in a flask and stirred vigorously until the aqueous phase becomes clear and the organic phase turns deep orange, indicating the transfer of the gold salt to the organic phase.

  • A solution of this compound in toluene is added to the organic phase containing the gold salt. The amount of EDT can be varied to control the degree of capping and inter-particle linking.

  • A freshly prepared aqueous solution of NaBH₄ is added dropwise to the mixture under vigorous stirring. The color of the organic phase will gradually change to a deep brown or black, indicating the formation of gold nanoparticles.

  • The stirring is continued for several hours to ensure complete reaction and stabilization of the nanoparticles.

  • The organic phase is separated, and the nanoparticles are precipitated by the addition of a non-solvent like ethanol.

  • The precipitated nanoparticles are collected by centrifugation and washed multiple times with ethanol to remove excess reagents.

  • The final product is dried under vacuum.

Catalytic Reduction of 4-Nitrophenol

Materials:

  • 4-Nitrophenol (4-NP)

  • Sodium borohydride (NaBH₄)

  • This compound capped gold nanoparticles (Au-EDT)

  • Deionized water

  • UV-Vis spectrophotometer

Procedure:

  • A fresh aqueous solution of NaBH₄ is prepared.

  • In a quartz cuvette, a specific volume of an aqueous solution of 4-nitrophenol is mixed with the NaBH₄ solution. The color of the solution immediately turns to a bright yellow due to the formation of the 4-nitrophenolate ion, and the UV-Vis spectrum will show a characteristic absorption peak around 400 nm.

  • A small, known amount of the aqueous dispersion of the Au-EDT nanoparticles is added to the cuvette to initiate the catalytic reaction.

  • The progress of the reaction is monitored by recording the UV-Vis absorption spectra of the solution at regular time intervals.

  • The decrease in the absorbance at 400 nm is used to calculate the concentration of 4-nitrophenol at different time points.

  • The apparent rate constant (k_app) of the reaction can be determined by plotting ln(A_t/A_₀) versus time, where A_t is the absorbance at time t and A_₀ is the initial absorbance. For a pseudo-first-order reaction, this plot should yield a straight line with a slope equal to -k_app.

Visualizing the Catalytic Process

The catalytic reduction of 4-nitrophenol on the surface of a gold nanoparticle can be conceptualized as a multi-step process. The following diagram, generated using the DOT language, illustrates the key steps involved in this catalytic cycle, which is often described by the Langmuir-Hinshelwood mechanism.

Catalytic_Reduction_Workflow cluster_solution Aqueous Solution cluster_nanoparticle Nanoparticle Surface 4-Nitrophenol 4-Nitrophenol Adsorbed_4NP Adsorbed 4-Nitrophenol 4-Nitrophenol->Adsorbed_4NP Adsorption BH4- BH4- (from NaBH4) Adsorbed_BH4 Adsorbed BH4- BH4-->Adsorbed_BH4 Adsorption 4-Aminophenol 4-Aminophenol NP Au-EDT Nanoparticle Adsorbed_4AP Adsorbed 4-Aminophenol Adsorbed_4NP->Adsorbed_4AP Surface Reaction (Electron Transfer from BH4-) Adsorbed_BH4->Adsorbed_4AP Adsorbed_4AP->4-Aminophenol Desorption

Caption: Workflow of the catalytic reduction of 4-nitrophenol.

This diagram illustrates the adsorption of both 4-nitrophenol and the borohydride ions onto the surface of the this compound capped gold nanoparticle. The subsequent surface reaction, which is the rate-determining step, involves the transfer of electrons from the adsorbed borohydride to the adsorbed 4-nitrophenol, leading to its reduction to 4-aminophenol. The final step is the desorption of the product, 4-aminophenol, from the nanoparticle surface, regenerating the catalytic site for the next cycle.

Logical Framework for Catalyst Performance Evaluation

The overall performance of a nanocatalyst is a function of several interconnected factors. The following diagram outlines the logical relationship between the synthesis parameters, the resulting nanoparticle characteristics, and the final catalytic performance.

Catalyst_Performance_Logic cluster_synthesis Synthesis Parameters cluster_properties Nanoparticle Properties cluster_performance Catalytic Performance Precursor Metal Precursor (e.g., HAuCl4) Size_Shape Size and Shape Precursor->Size_Shape Capping_Agent Capping Agent (e.g., this compound) Capping_Agent->Size_Shape Surface_Chemistry Surface Chemistry (Ligand Density, Binding) Capping_Agent->Surface_Chemistry Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Size_Shape Reaction_Conditions Reaction Conditions (Temp, pH, Conc.) Reaction_Conditions->Size_Shape Reaction_Conditions->Surface_Chemistry Stability Colloidal Stability Reaction_Conditions->Stability Activity Catalytic Activity (Rate Constant) Size_Shape->Activity Surface_Chemistry->Activity Selectivity Selectivity Surface_Chemistry->Selectivity Reusability Reusability/Stability Stability->Reusability

Caption: Factors influencing catalytic performance.

This logical diagram highlights how the initial synthesis parameters directly influence the physicochemical properties of the nanoparticles, such as their size, shape, surface chemistry, and stability. These properties, in turn, are the primary determinants of the catalyst's overall performance, which is assessed by its activity, selectivity, and reusability. Understanding these relationships is key to the rational design of more effective nanocatalysts.

A Comparative Guide to the Electrochemical Properties of Metal Complexes with 1,2-Ethanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of metal complexes formed with 1,2-ethanedithiol. The information is intended to assist researchers in understanding the redox behavior of these compounds, which is crucial for their application in catalysis, sensing, and drug development.

Introduction to Metal Complexes with this compound

Metal complexes of this compound, often referred to as metal dithiolene complexes, are a class of coordination compounds known for their rich and often reversible redox chemistry. The 1,2-ethanedithiolate ligand can coordinate to a variety of transition metals, including nickel, palladium, platinum, and gold. The electronic structure of these complexes is characterized by significant delocalization of electron density over the metal-sulfur core, which gives rise to their interesting electrochemical and spectroscopic properties. These complexes can undergo multiple electron transfer reactions, making them attractive for applications in molecular electronics, catalysis, and as potential therapeutic agents.

Comparison of Electrochemical Properties

Table 1: Comparison of Redox Potentials for Metal Complexes with Dithiolate Ligands

Metal Complex (General Formula)Metal CenterRedox CouplePotential (V vs. reference)Reference ElectrodeSolvent/ElectrolyteNotes
[Ni(S₂C₂H₄)(dppe)]Ni(II)Ni(II)/Ni(I)-1.93Fc⁺/FcMeCN / TBAPF₆For a related 1,2-bis(diphenylphosphino)ethane (B154495) nickel(II)-ethanedithiolate complex.
[Pd₂(SCH₂CH₂S)₄(PPh₃)₂]Pd(II)Pd(II)/Pd(I)Data not available--Synthesis reported, but electrochemical data for the 1,2-ethanedithiolate complex is scarce.
[Pt(SCH₂CH₂S)₂(PPh₃)₂]Pt(II)Pt(II)/Pt(I)Data not available--Synthesis reported, but specific redox potentials for the 1,2-ethanedithiolate complex are not readily found.
[Au₂(dppe)(SCH₂CH₂S)]Au(I)Au(I)/Au(II)~ +0.6 (irreversible)SCECH₃CN or CH₂Cl₂ / TBAHData for a related propanedithiolate complex; oxidation is ligand-based.[1]

Note: The provided data is illustrative and sourced from studies on related dithiolate complexes. Direct comparison is challenging due to varying ligand systems and experimental conditions.

Experimental Protocols

General Synthesis of Metal-1,2-Ethanedithiolate Complexes

A general method for the synthesis of metal-1,2-ethanedithiolate complexes involves the reaction of a metal salt with this compound in the presence of a base.[2]

Materials:

  • Metal salt (e.g., NiCl₂·6H₂O, K₂PdCl₄, K₂PtCl₄, HAuCl₄)

  • This compound

  • A suitable phosphine (B1218219) ligand (e.g., triphenylphosphine (B44618) (PPh₃), 1,2-bis(diphenylphosphino)ethane (dppe))

  • Base (e.g., triethylamine, sodium ethoxide)

  • Anhydrous solvent (e.g., ethanol, methanol, acetonitrile, dichloromethane)

Procedure:

  • Dissolve the metal salt and the phosphine ligand in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve this compound and the base in the same solvent.

  • Slowly add the solution of this compound and base to the stirring solution of the metal salt and phosphine ligand.

  • The reaction mixture is typically stirred at room temperature or gently heated for several hours.

  • The resulting product can be isolated by filtration, precipitation by adding a non-solvent, or by removing the solvent under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent or by column chromatography.

Cyclic Voltammetry for Electrochemical Characterization

Cyclic voltammetry (CV) is a powerful technique to investigate the redox properties of these complexes.[1][3][4][5][6]

Apparatus and Materials:

  • Potentiostat

  • Three-electrode cell:

    • Working electrode (e.g., glassy carbon, platinum, or gold)

    • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

    • Counter (auxiliary) electrode (e.g., platinum wire)

  • Electrolyte solution: A solution of the metal complex (typically 1 mM) in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF₆ or tetrabutylammonium perchlorate (B79767) - TBAPF₆).

Procedure:

  • Polish the working electrode with alumina (B75360) slurry, rinse with deionized water and the solvent, and dry it before each experiment.

  • Prepare the electrolyte solution containing the metal complex of interest.

  • Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.

  • Immerse the three electrodes into the solution.

  • Set the parameters on the potentiostat, including the initial potential, final potential, vertex potentials, and scan rate (typically ranging from 20 to 500 mV/s).

  • Run the cyclic voltammetry experiment and record the resulting voltammogram (a plot of current vs. potential).

  • If ferrocene (B1249389) is used as an internal standard, its half-wave potential (E₁/₂) can be used to reference the potentials of the analyte.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis of Metal-1,2-Ethanedithiolate Complex cluster_electrochemistry Electrochemical Characterization S1 Dissolve Metal Salt & Phosphine Ligand S3 Mix Reactants S1->S3 S2 Prepare this compound & Base Solution S2->S3 S4 Reaction S3->S4 S5 Isolation & Purification S4->S5 S6 Characterization (NMR, IR, etc.) S5->S6 E1 Prepare Electrolyte Solution S6->E1 Synthesized Complex E2 Deoxygenate Solution E1->E2 E3 Set up Three-Electrode Cell E2->E3 E4 Run Cyclic Voltammetry E3->E4 E5 Data Analysis (Determine Redox Potentials) E4->E5

Caption: Experimental workflow for the synthesis and electrochemical characterization of metal complexes.

Factors_Influencing_Redox_Potential cluster_metal Central Metal Ion cluster_ligand Ligand Environment cluster_conditions Experimental Conditions M1 Nature of Metal (e.g., Ni, Pd, Pt, Au) Redox_Potential Redox Potential M1->Redox_Potential M2 Oxidation State M2->Redox_Potential M3 Electronegativity M3->Redox_Potential L1 Substituents on Dithiolene Backbone L1->Redox_Potential L2 Other Coordinating Ligands (e.g., Phosphines) L2->Redox_Potential L3 Steric and Electronic Effects L3->Redox_Potential C1 Solvent Polarity C1->Redox_Potential C2 Supporting Electrolyte C2->Redox_Potential

Caption: Factors influencing the redox potential of metal dithiolene complexes.

References

comparative study of dithiol ligands in coordination chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Dithiol Ligands in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Dithiol ligands are a cornerstone of coordination chemistry, offering a rich tapestry of structural and electronic properties that have been harnessed in fields ranging from materials science to bioinorganic chemistry. Their ability to form stable complexes with a wide array of metals, coupled with the often non-innocent behavior of their sulfur donor atoms, makes them a subject of continuous research interest. This guide provides an objective comparison of representative dithiol ligands, supported by experimental data, to aid in the selection and application of these versatile molecules.

Introduction to Dithiol Ligands

Dithiol ligands are organic molecules containing two thiol (-SH) functional groups. Upon coordination to a metal center, these thiols are typically deprotonated to form thiolate (-S⁻) donors. A key feature of many dithiol ligands is their ability to act as chelating agents, forming a ring structure with the metal ion, which enhances the stability of the resulting complex (the chelate effect).

The properties of the resulting coordination complex are profoundly influenced by the nature of the organic backbone separating the two sulfur atoms. This guide will focus on a comparative analysis of three representative dithiol ligands:

  • 1,2-Ethanedithiol (edt): A simple, flexible aliphatic dithiol forming a five-membered chelate ring.

  • 1,3-Propanedithiol (pdt): An aliphatic dithiol with a longer backbone, leading to a six-membered chelate ring.

  • Maleonitriledithiolate (mnt²⁻): A dithiolene ligand with a rigid, unsaturated backbone containing electron-withdrawing nitrile groups.

Structural and Electronic Properties: A Comparative Overview

The backbone of the dithiol ligand dictates several key parameters of the resulting metal complex, most notably the S-M-S "bite angle" and the electronic properties of the metal center.

Bite Angle and Chelate Ring Size

The bite angle is the angle formed between the two donor sulfur atoms and the central metal ion. This angle is largely determined by the number of atoms in the ligand backbone.

  • This compound (edt) forms a five-membered chelate ring (M-S-C-C-S), which generally results in a bite angle of around 90°. This is well-suited for square planar and octahedral coordination geometries.[1]

  • 1,3-Propanedithiol (pdt) forms a larger, six-membered chelate ring (M-S-C-C-C-S). Density functional theory calculations have shown that 1,3-dithiolate coordination to mercury results in larger S-Hg-S bond angles than 1,2-dithiolate coordination.[2]

  • Dithiolene ligands like mnt²⁻ also form five-membered chelate rings, but the rigidity of the double bond in the backbone can influence the bite angle.

The "natural bite angle" of a ligand is its preferred coordination angle, and matching this to the ideal geometry of the metal center is crucial for catalyst design. Ligands with larger bite angles can favor certain reaction pathways, such as reductive elimination in cross-coupling catalysis.[3][4] For instance, in palladium-catalyzed Heck coupling reactions, the catalytic activity of complexes with diphosphine ligands was found to increase with the bite angle of the phosphine (B1218219) ligand.[5][6]

Bite_Angle_Comparison cluster_edt This compound (edt) Complex cluster_pdt 1,3-Propanedithiol (pdt) Complex M1 M S1_1 S M1->S1_1 S1_2 S M1->S1_2 C1_1 C S1_1->C1_1 C1_2 C S1_2->C1_2 C1_1->C1_2 label_edt ~90° Bite Angle 5-membered ring M2 M S2_1 S M2->S2_1 S2_2 S M2->S2_2 C2_1 C S2_1->C2_1 C2_3 C S2_2->C2_3 C2_2 C C2_1->C2_2 C2_2->C2_3 label_pdt >90° Bite Angle 6-membered ring

Caption: Comparison of chelate rings and bite angles for edt and pdt ligands.

Electronic Properties and "Non-Innocence"

A key distinction between aliphatic dithiols and dithiolenes lies in their electronic structure.

  • Aliphatic dithiols (edt, pdt): These are considered "innocent" ligands. The sulfur atoms act as simple sigma-donors, and the redox chemistry of the complex is typically centered on the metal.

  • Dithiolenes (mnt²⁻): These are classic examples of "non-innocent" ligands.[7] The delocalized π-system of the ligand backbone can actively participate in the redox chemistry of the complex. Dithiolene ligands can exist in three different oxidation states: the dianionic "ene-1,2-dithiolate," the neutral "1,2-dithioketone," and a monoanionic radical intermediate.[8] This redox activity imparts unique electronic and magnetic properties to their metal complexes, making them valuable in the design of molecular conductors and magnetic materials.[7][8][9] The substituents on the dithiolene backbone can tune these properties; electron-withdrawing groups like the nitrile groups in mnt²⁻ stabilize the reduced forms of the complex.[8]

Comparative Data

The following tables summarize key experimental data for nickel complexes of edt, pdt, and mnt, illustrating the influence of the dithiol ligand. Nickel is chosen as a representative metal as it forms well-characterized complexes with a variety of dithiol ligands.

LigandComplexM-S Bond Length (Å)S-M-S Bite Angle (°)Coordination Geometry
edt [Ni(edt)₂]²⁻~2.20~88Square Planar
pdt [Ni(pdt)₂]²⁻~2.21~96Square Planar
mnt [Ni(mnt)₂]²⁻~2.15~92Square Planar

Data compiled from representative crystal structures and is illustrative.

ComplexKey IR Bands (cm⁻¹)ν(C≡N) of mnt ligand
[Ni(edt)₂]²⁻ν(Ni-S) ~280-340N/A
[Ni(pdt)₂]²⁻ν(Ni-S) ~280-340N/A
[Ni(mnt)₂]²⁻ν(Ni-S) ~280-340, ν(C=C) ~1470~2200

Spectroscopic data is characteristic and can vary with the cation and solid-state packing.[10]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and study of coordination complexes. Below are representative procedures for the synthesis of a nickel dithiolate complex.

General Workflow for Synthesis of a Metal Dithiolate Complex

Synthesis_Workflow start Start Materials: Dithiol Ligand Precursor Metal Salt (e.g., NiCl₂) step1 Ligand Deprotonation (e.g., with NaOMe or other base) start->step1 Step 1 step2 Coordination Reaction: Mix deprotonated ligand with metal salt in solvent step1->step2 Step 2 step3 Isolation of Product (e.g., precipitation, crystallization) step2->step3 Step 3 step4 Characterization (Spectroscopy, X-ray diffraction, etc.) step3->step4 Step 4 end Final Complex step4->end

Caption: General experimental workflow for dithiolate complex synthesis.

Example Protocol: Synthesis of [NBu₄]₂[Ni(mnt)₂]

This procedure is adapted from established methods for synthesizing nickel maleonitriledithiolate complexes.[11]

  • Preparation of the Ligand Salt: Sodium metal is reacted with carbon disulfide in a solvent like dimethylformamide (DMF) to generate the disodium (B8443419) salt of the maleonitriledithiolate ligand (Na₂mnt).[12]

  • Coordination: A solution of nickel(II) chloride hexahydrate (NiCl₂·6H₂O) in methanol (B129727) is prepared.

  • To the NiCl₂ solution, a solution of Na₂mnt in methanol is added dropwise with stirring. The solution will typically turn a deep red or brown color.[11]

  • Precipitation: A solution of tetra-n-butylammonium bromide (NBu₄Br) in methanol is added to the reaction mixture. This causes the desired complex, [NBu₄]₂[Ni(mnt)₂], to precipitate out of solution.

  • Isolation and Purification: The precipitate is collected by filtration, washed with methanol and diethyl ether, and then dried under vacuum. The product can be further purified by recrystallization from a suitable solvent mixture, such as acetone/isopropanol.

  • Characterization: The final product should be characterized by techniques such as IR spectroscopy (to confirm the presence of the C≡N stretch), UV-Vis spectroscopy, and elemental analysis. Single crystals suitable for X-ray diffraction can often be grown by slow evaporation of a solution of the complex.

Applications in Catalysis and Materials Science

The choice of dithiol ligand is critical for tailoring the properties of a metal complex for a specific application.

  • Catalysis: The bite angle of dithiol and analogous diphosphine ligands can significantly influence the selectivity and activity of metal catalysts in cross-coupling reactions.[3][6] For example, palladium complexes with wide-bite-angle diphosphines have shown excellent activity in Heck coupling reactions.[5]

  • Bioinorganic Chemistry: Diiron dithiolate complexes, such as those formed with this compound or 1,3-propanedithiol, serve as important structural and functional models for the active sites of [FeFe]-hydrogenase enzymes.[13][14][15]

  • Materials Science: The redox-active nature of dithiolene ligands makes their metal complexes prime candidates for use in conductive and magnetic materials.[8][9] The ability to form one-dimensional chains and other extended structures through intermolecular interactions is a key area of research.[7][16] Cobalt-dithiolene complexes have also been investigated as catalysts for the photocatalytic reduction of protons to generate hydrogen.[17]

Conclusion

The organic backbone of a dithiol ligand is not merely a passive linker but an active participant in defining the steric and electronic properties of its metal complexes. The comparison between simple aliphatic dithiols like edt and pdt and redox-active dithiolenes like mnt highlights the vast chemical space that can be explored. By understanding the fundamental differences in bite angle, chelate ring size, and ligand-centered redox activity, researchers can make more informed decisions in the design of novel catalysts, functional materials, and biomimetic systems. The provided data and protocols offer a starting point for the rational design and synthesis of next-generation dithiolate coordination complexes.

References

Assessing the Biocompatibility of 1,2-Ethanedithiol Functionalized Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of material surfaces is a critical step in the development of biomedical devices, influencing their interaction with biological systems. The choice of a functionalizing agent can dictate the success or failure of an implant, sensor, or drug delivery system. This guide provides a comparative assessment of materials functionalized with 1,2-ethanedithiol (EDT) against other common alternatives, supported by experimental data and detailed protocols for biocompatibility evaluation.

Overview of this compound (EDT) for Material Functionalization

This compound is an organosulfur compound frequently used in organic synthesis as a building block and as a ligand for metal ions. Its two thiol groups allow for the formation of self-assembled monolayers on certain metal surfaces and for the covalent attachment to polymer backbones. While its chemical reactivity is advantageous for surface modification, its toxicological profile raises significant concerns for biomedical applications.

Key Concerns with this compound:

  • High Inherent Toxicity: this compound is classified as a toxic and hazardous substance. It is fatal if it comes into contact with skin or is inhaled, and toxic if swallowed.[1] When heated, it decomposes to emit highly toxic sulfur oxide fumes.[2]

  • Leaching Potential: A primary concern for any functionalized material is the potential for the modifying agent to leach from the surface into the surrounding biological environment. Given the high toxicity of free EDT, even minute amounts of leaching from a functionalized surface could lead to significant cytotoxic effects.

  • Lack of Biocompatibility Data: There is a notable absence of published research evaluating the cytotoxicity, hemocompatibility, or in vivo performance of materials specifically functionalized with this compound for biomedical applications. This lack of data, coupled with the known toxicity of the molecule, suggests it is likely unsuitable for such purposes.

Due to these significant safety concerns, this guide will focus on comparing the inferred poor biocompatibility of EDT-functionalized materials with established, safer alternatives.

Comparative Analysis of Biocompatibility

The biocompatibility of a material is determined by its interaction with the host's biological systems. Key indicators include cytotoxicity (cell viability), hemocompatibility (interaction with blood), and the in vivo inflammatory response.

Cytotoxicity Assessment

Cytotoxicity assays measure the degree to which a material is toxic to living cells. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

While no direct MTT assay data for EDT-functionalized surfaces is available, the known toxicity of EDT suggests that any leaching would result in a significant decrease in cell viability. In contrast, materials functionalized with biocompatible alternatives demonstrate high levels of cell viability.

Table 1: Comparative Cytotoxicity Data for Various Functionalized Surfaces

Functionalization AgentSubstrate MaterialCell TypeCell Viability (%)Reference
This compound (Inferred) TitaniumFibroblastsSignificantly < 70% (Toxic) Inferred from toxicity data[1]
CysteinePLGA NanoparticlesL929 Cells> 95%[3]
Heparin/Fibronectin/VEGFTitaniumEndothelial CellsNot specified, but promoted proliferation[4]
Hydrophilic Polymer CoatingNickel TitaniumNot specified> 90%[5]
Salvianolic Acid B NanoparticlesTitaniumMC3T3-E1, RAW264.7No significant cell death observed[6]

Note: The value for this compound is an inference based on its high toxicity and the potential for leaching. According to ISO 10993-5, a reduction of cell viability by more than 30% is considered a cytotoxic effect.

Hemocompatibility Assessment

Hemocompatibility is crucial for blood-contacting devices. Key tests include hemolysis (red blood cell rupture) and platelet adhesion assays.

Hemolysis: The hemolysis test determines the potential of a material to damage red blood cells. Materials are classified as non-hemolytic if the percentage of hemolysis is below 2%.

Platelet Adhesion: The adhesion and subsequent activation of platelets on a foreign surface can initiate the coagulation cascade, leading to thrombus formation.[7] A biocompatible material should exhibit minimal platelet adhesion.

Table 2: Comparative Hemocompatibility Data

Functionalization AgentSubstrate MaterialHemolysis (%)Platelet AdhesionReference
This compound (Inferred) Stainless SteelLikely > 5% (Hemolytic) High Inferred from general toxicity
CysteinePLGA NanoparticlesNot detectedReduced[3]
HeparinVarious< 2%Significantly Reduced[8]
Hydrophilic Polymer Coating IINickel TitaniumNot specified1.12 ± 0.4% (vs. 48.61 ± 7.3% for uncoated)[5]
Superhydrophobic micro-nano surfaceTitanium< 5%Significantly Reduced (>90%)[9]

Note: The values for this compound are inferred based on its likely damaging effects on cell membranes.

In Vivo Biocompatibility

In vivo studies in animal models provide a more comprehensive assessment of a material's biocompatibility, including the inflammatory response and integration with surrounding tissues. While no in vivo data exists for EDT-functionalized materials, numerous studies have demonstrated the enhanced osseointegration and reduced inflammation of implants with biocompatible coatings.[6][10] For instance, implants coated with bone morphogenetic protein-2 (BMP-2) have been shown to facilitate osseointegration in the early healing phase.[10]

Experimental Protocols

Detailed methodologies for key biocompatibility experiments are provided below.

MTT Assay for Cytotoxicity

This protocol is adapted from standard methods for evaluating the cytotoxicity of medical device extracts.[11][12]

Objective: To determine the in vitro cytotoxicity of a material extract using the MTT colorimetric assay.

Materials:

  • Test material (e.g., functionalized polymer film)

  • L929 mouse fibroblast cell line (or other appropriate cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well tissue culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Extract Preparation: Prepare an extract of the test material according to ISO 10993-12 standards. Typically, this involves incubating the material in cell culture medium at 37°C for 24 hours.

  • Cell Seeding: Seed L929 cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the culture medium and replace it with the prepared material extract. Include positive (e.g., dilute phenol (B47542) solution) and negative (fresh culture medium) controls.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • MTT Addition: Remove the extract and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of Cell Viability:

    • Cell Viability (%) = (Absorbance of test sample / Absorbance of negative control) x 100

Hemolysis Assay (Direct Contact Method)

This protocol is based on the ASTM F756 standard.[9][13][14]

Objective: To assess the hemolytic properties of a material upon direct contact with blood.

Materials:

  • Test material

  • Fresh human citrated blood

  • Phosphate-buffered saline (PBS)

  • Deionized water (positive control)

  • PBS (negative control)

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare the test material in appropriate dimensions.

  • Blood Dilution: Dilute the fresh citrated blood with PBS.

  • Incubation: Place the test material in a test tube with the diluted blood. Prepare a positive control tube with deionized water and a negative control tube with PBS. Incubate all tubes at 37°C for 3 hours.

  • Centrifugation: After incubation, centrifuge the tubes to pellet the intact red blood cells.

  • Absorbance Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Calculation of Hemolysis Percentage:

    • Hemolysis (%) = [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Platelet Adhesion Assay

This protocol describes a static platelet adhesion assay.

Objective: To quantify the adhesion of platelets to a material surface.

Materials:

  • Test material

  • Platelet-rich plasma (PRP), prepared from fresh human citrated blood

  • PBS

  • Glutaraldehyde (B144438) solution (for fixing)

  • Ethanol (B145695) series (for dehydration)

  • Scanning electron microscope (SEM)

Procedure:

  • Sample Incubation: Place the test material in a well of a 24-well plate and incubate with PRP at 37°C for 1 hour.

  • Rinsing: Gently rinse the material surface with PBS to remove non-adherent platelets.

  • Fixation: Fix the adhered platelets by immersing the material in a glutaraldehyde solution.

  • Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).

  • Drying and Coating: Critical point dry the samples and then sputter-coat with gold for conductivity.

  • Visualization and Quantification: Observe the surface using an SEM. The number of adhered platelets can be quantified by analyzing the images from several random fields of view.

Visualizing Experimental Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the biocompatibility assessment process.

Experimental_Workflow cluster_Cytotoxicity Cytotoxicity Assessment (MTT Assay) cluster_Hemocompatibility Hemocompatibility Assessment cluster_Hemolysis Hemolysis Test cluster_Platelet Platelet Adhesion cluster_InVivo In Vivo Assessment C1 Prepare Material Extract C3 Expose Cells to Extract C1->C3 C2 Seed and Culture Cells C2->C3 C4 Add MTT Reagent C3->C4 C5 Solubilize Formazan C4->C5 C6 Measure Absorbance C5->C6 H1 Incubate Material with Blood H2 Centrifuge H1->H2 H3 Measure Hemoglobin Release H2->H3 P1 Incubate Material with PRP P2 Rinse and Fix P1->P2 P3 Dehydrate and Prepare for SEM P2->P3 P4 Visualize and Quantify P3->P4 V1 Implant Material in Animal Model V2 Histological Analysis V1->V2 V3 Inflammatory Response Assessment V1->V3

Caption: General workflow for assessing the biocompatibility of materials.

Blood_Compatibility_Pathway cluster_Material Material Surface cluster_Response Biological Response Material Blood-Contacting Material Protein Protein Adsorption Material->Protein Immediate Hemolysis Hemolysis Material->Hemolysis Direct Contact Platelet Platelet Adhesion & Activation Protein->Platelet Coagulation Coagulation Cascade Activation Platelet->Coagulation Thrombus Thrombus Formation Coagulation->Thrombus

Caption: Key events at the blood-material interface.

Conclusion and Recommendations

Researchers and drug development professionals are strongly advised to consider safer and well-documented alternatives for surface modification. Strategies such as heparinization, hydrophilic polymer coatings, and functionalization with biocompatible molecules like cysteine have demonstrated excellent biocompatibility profiles, leading to reduced thrombosis and enhanced integration with biological systems. The selection of a functionalizing agent should be guided by a thorough evaluation of its toxicological profile and a robust assessment of the biocompatibility of the final material.

References

Safety Operating Guide

Proper Disposal of 1,2-Ethanedithiol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of 1,2-Ethanedithiol are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound and its contaminated materials. Adherence to these guidelines, in conjunction with your institution's specific protocols and local regulations, is paramount.

Immediate Safety and Handling Precautions

This compound is a flammable liquid and is toxic if swallowed and fatal if it comes into contact with skin or is inhaled.[1][2] It is also characterized by a strong, unpleasant odor.[3][4] Always handle this chemical in a well-ventilated area, preferably under a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][5] Keep away from heat, sparks, open flames, and other ignition sources.[3][6]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste in accordance with all applicable local, regional, and national regulations.[4][5]

  • Waste Collection:

    • Collect waste this compound in its original container or a designated, properly labeled, and sealed waste container.[2]

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[2]

    • Containers that have held this compound must be treated as hazardous waste and disposed of in the same manner as the chemical itself.[1][7]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.[2][3][6]

    • Keep the container away from incompatible materials such as strong oxidizing agents, reducing agents, alkali metals, and bases.[5]

  • Disposal:

    • Arrange for the collection of the hazardous waste by a licensed professional waste disposal service.[3]

    • The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

    • Never pour this compound down the drain or dispose of it with general laboratory trash.[1][5]

Management of Spills and Contaminated Materials

In the event of a spill, evacuate non-essential personnel from the area and ensure adequate ventilation.[1] Remove all sources of ignition.[5][6] Wearing appropriate PPE, contain and clean up the spill.

  • Containment: Cover drains to prevent the chemical from entering the sewer system.[1][2]

  • Absorption: Absorb the spill with an inert, non-combustible material such as sand, diatomaceous earth, or a universal binding agent.[1][7]

  • Collection: Carefully collect the absorbent material and place it into a designated, sealable container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste following the procedures outlined above.

Quantitative Data Summary

While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key hazard identification numbers for this compound.

IdentifierValueSource
UN Number1228 or 3071[5][7]
CAS Number540-63-6[1][2][3][4][7]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_preparation Preparation & Handling cluster_disposal Waste Disposal cluster_spill Spill Management start Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 spill Spill Occurs start->spill Potential Hazard fume_hood Work in a Chemical Fume Hood ppe->fume_hood Step 2 no_ignition Eliminate Ignition Sources fume_hood->no_ignition Step 3 collect_waste Collect Waste in Designated Container label_waste Label Container as 'Hazardous Waste' collect_waste->label_waste Step 4 store_waste Store in a Cool, Ventilated Area label_waste->store_waste Step 5 professional_disposal Arrange for Professional Disposal store_waste->professional_disposal Step 6 end Disposal Complete professional_disposal->end contain_spill Contain Spill & Cover Drains spill->contain_spill Immediate Action absorb_spill Absorb with Inert Material contain_spill->absorb_spill collect_spill Collect Contaminated Material absorb_spill->collect_spill collect_spill->collect_waste Dispose as Hazardous Waste

Caption: Workflow for the safe handling and disposal of this compound.

References

Navigating the Hazards: A Comprehensive Guide to Handling 1,2-Ethanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Logistical Information for the Safe Handling and Disposal of 1,2-Ethanedithiol in Research and Development.

This compound is a valuable reagent in various chemical syntheses; however, its safe management is paramount due to its hazardous properties. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical, minimizing exposure risks and ensuring operational integrity. Adherence to these protocols is critical for maintaining a safe laboratory environment.

Personal Protective Equipment (PPE) and Engineering Controls

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against the hazards of this compound. The following table summarizes the mandatory PPE and engineering controls.

Control TypeSpecificationRationale
Engineering Controls Chemical Fume HoodEssential to minimize inhalation exposure to the potent and toxic vapors of this compound.[1]
Eyewash Station & Safety ShowerMust be readily accessible in the immediate work area for emergency use.
Personal Protective Equipment (PPE)
Eye and Face ProtectionTightly fitting safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye damage.[1]
Skin ProtectionChemical-resistant lab coat.Provides a barrier against accidental skin contact.[1]
Chemical-resistant gloves (e.g., Butyl rubber, Viton®).Prevents skin absorption, which can be fatal.[1][2] Always inspect gloves for integrity before use.
Long pants and closed-toe shoes.Ensures full skin coverage.
Respiratory ProtectionAn air-purifying respirator with an organic vapor cartridge.Required if working outside of a fume hood or if exposure limits are exceeded.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the necessary steps from preparation to post-handling procedures.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_materials Assemble Materials prep_hood->prep_materials handling_dispense Dispense Chemical prep_materials->handling_dispense Proceed to handling handling_reaction Perform Reaction handling_dispense->handling_reaction cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate Proceed to cleanup cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe Spill Cleanup Procedure for this compound spill_alert Alert Personnel & Evacuate Area spill_ppe Don Appropriate PPE spill_alert->spill_ppe spill_contain Contain Spill with Inert Absorbent spill_ppe->spill_contain spill_collect Collect Absorbed Material spill_contain->spill_collect spill_decontaminate Decontaminate Spill Area spill_collect->spill_decontaminate spill_dispose Dispose of Waste spill_decontaminate->spill_dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.